molecular formula C36H64N12O10S2 B1193026 LS10

LS10

Cat. No.: B1193026
M. Wt: 889.1
InChI Key: CGLUMGXXJAFEMO-WOUSRVCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LS10 is a specific modulator of the action of ethanol at the large-conductance, calcium and voltage-activated potassium channel (BK channel).

Properties

Molecular Formula

C36H64N12O10S2

Molecular Weight

889.1

IUPAC Name

(4R,7S,10S,13S,16S,22S,25S,28R)-28-Amino-16-(3-guanidinopropyl)-13-isobutyl-7,22-diisopropyl-10,25-dimethyl-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octaazacyclononacosane-4-carboxylic acid

InChI

InChI=1S/C36H64N12O10S2/c1-16(2)12-23-32(54)43-20(8)29(51)48-27(18(5)6)34(56)46-24(35(57)58)15-60-59-14-21(37)30(52)42-19(7)28(50)47-26(17(3)4)33(55)41-13-25(49)44-22(31(53)45-23)10-9-11-40-36(38)39/h16-24,26-27H,9-15,37H2,1-8H3,(H,41,55)(H,42,52)(H,43,54)(H,44,49)(H,45,53)(H,46,56)(H,47,50)(H,48,51)(H,57,58)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,26-,27-/m0/s1

InChI Key

CGLUMGXXJAFEMO-WOUSRVCJSA-N

SMILES

O=C([C@@H](NC([C@H](C(C)C)NC([C@H](C)NC([C@H](CC(C)C)NC([C@H](CCCNC(N)=N)NC(CNC([C@H](C(C)C)NC([C@H](C)N1)=O)=O)=O)=O)=O)=O)=O)CSSC[C@H](N)C1=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CAVGRLAVC;  LS-10;  LS 10;  LS10

Origin of Product

United States

Foundational & Exploratory

The Function of the LSM10 Gene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The LSM10 (Like-Sm protein 10, U7 small nuclear RNA associated) gene encodes a crucial protein component of the U7 small nuclear ribonucleoprotein (snRNP) complex. This guide provides an in-depth examination of LSM10's core function in histone pre-mRNA 3'-end processing, a vital step for the production of replication-dependent histones required during the S phase of the cell cycle. We will explore its molecular interactions, its role in the U7 snRNP assembly pathway, and its broader implications in cell cycle regulation and disease, particularly cancer. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Function: A Key Player in Histone Pre-mRNA Processing

LSM10 is fundamentally involved in the maturation of replication-dependent histone pre-mRNAs, which, unlike most other mRNAs, are not polyadenylated.[1] Instead, they terminate in a conserved stem-loop structure. This unique 3'-end formation is accomplished through a specialized endonucleolytic cleavage event mediated by the U7 snRNP complex.[1][2]

The Unique Architecture of the U7 snRNP

The U7 snRNP is a specialized spliceosomal particle. Its core consists of a heptameric ring of Sm and Like-Sm (LSM) proteins assembled around the U7 snRNA. In a critical distinction from canonical spliceosomal snRNPs, the Sm proteins D1 and D2 are replaced by the U7-specific proteins LSM10 and LSM11.[1][3] This unique composition, conferred by the noncanonical Sm binding site on the U7 snRNA, is essential for its specific function in histone pre-mRNA processing.[1] LSM10 binds directly to the U7 snRNA and is a core structural component of this complex.[4][5]

The Histone mRNA 3'-End Processing Pathway

The processing of histone pre-mRNA is a highly coordinated event that ensures a sufficient supply of histones for packaging newly replicated DNA during the S phase. LSM10, as part of the U7 snRNP, is central to this process.

  • Recognition: The U7 snRNP is recruited to the histone pre-mRNA through base-pairing between the 5' end of the U7 snRNA and a conserved sequence downstream of the coding region, known as the histone downstream element (HDE).[2]

  • Stabilization: The Stem-Loop Binding Protein (SLBP) binds to the highly conserved stem-loop structure just upstream of the cleavage site, stabilizing the interaction of the U7 snRNP with the pre-mRNA.

  • Recruitment of Cleavage Factors: The U7 snRNP, containing LSM10 and LSM11, acts as a scaffold. The FLASH protein interacts with LSM11, forming a docking platform that recruits the endonuclease (CPSF73) and other factors required for cleavage.[3]

  • Cleavage: The CPSF73 endonuclease cleaves the pre-mRNA between the stem-loop and the HDE, releasing the mature histone mRNA.[3]

  • Product Binding: The U7 snRNP, including LSM10, has been shown to bind to the downstream cleavage product (DCP) after processing.[5]

The following diagram illustrates the key interactions in the histone pre-mRNA processing pathway.

Caption: The histone pre-mRNA 3'-end processing machinery.

Molecular Interactions and U7 snRNP Assembly

The formation of the functional U7 snRNP is a complex process mediated by the Survival of Motor Neurons (SMN) complex.[4][5] LSM10 and LSM11 first form a heterodimer, which is a likely limiting factor in U7 snRNP assembly.[6][7] This dimer interacts with the methylosome, a complex containing the arginine methyltransferase PRMT5.[2][6] However, unlike the canonical Sm proteins, the interaction of LSM10 and LSM11 with the SMN complex is independent of methylation.[5][6] The SMN complex then facilitates the ATP-dependent assembly of the LSM10/LSM11 dimer and the other five core Sm proteins (B, D3, E, F, G) onto the U7 snRNA to form the mature U7 snRNP.[5]

The diagram below outlines the assembly pathway of the U7 snRNP.

U7_snRNP_Assembly cluster_proteins Protein Components cluster_machinery Assembly Machinery LSM10 LSM10 Dimer LSM10/LSM11 Heterodimer LSM10->Dimer form LSM11 LSM11 LSM11->Dimer form Sm_Proteins Sm Proteins (B, D3, E, F, G) SMN SMN Complex Sm_Proteins->SMN binds Sm_Proteins->SMN PRMT5 PRMT5 Complex (Methylosome) PRMT5->SMN passes to U7_snRNP Mature U7 snRNP SMN->U7_snRNP assembles (ATP-dependent) Dimer->PRMT5 interacts with Dimer->SMN U7_snRNA U7 snRNA U7_snRNA->SMN

Caption: Simplified workflow for U7 snRNP biogenesis.

Cellular Function and Regulation

Cell Cycle Progression

Given its indispensable role in producing histones for DNA packaging, LSM10 is crucial for cell cycle progression.[7] Specifically, it is required for the transition from the G1 to the S phase of the mitotic cell cycle.[3][5][8] Disruption of LSM10 function leads to improper histone pre-mRNA processing, a failure to supply adequate histones for newly synthesized DNA, and subsequent cell cycle arrest.

Subcellular Localization

LSM10 is located in the Cajal body, a nuclear sub-organelle that is a primary site for the biogenesis and modification of snRNPs.[3][4][8] Studies in Drosophila have shown that LSM10 and/or LSM11 are necessary for the proper localization of the U7 snRNP to the histone locus body (the Drosophila equivalent of the Cajal body), which is the site of histone gene transcription and mRNA processing.[1]

Quantitative Data on LSM10 Function

Experimental evidence suggests that while LSM10 is essential, its levels are not the sole determinant of histone processing efficiency. Overexpression studies have shown that other factors are rate-limiting.

ConditionChange in U7 snRNA LevelEffect on Histone Pre-mRNA Processing ActivityReference
Control BaselineBaseline[7]
Overexpression of LSM10 and LSM11 2- to 3-fold increaseNo significant effect on processing activity[3][7]

Table 1: Summary of quantitative analysis from LSM10/LSM11 overexpression studies. This indicates that while the LSM10/LSM11 dimer is limiting for U7 snRNA accumulation, other factors are the bottleneck for the overall processing reaction.

Role in Development and Disease

While the primary function of LSM10 is well-defined, emerging evidence points to its involvement in development and various diseases, including cancer.

Developmental Importance

In Drosophila, mutations in either Lsm10 or Lsm11 are lethal, with the organism dying during the pupal stage.[1] This is a more severe phenotype than that observed for U7 snRNA null mutants, which are viable.[1] This surprising result suggests that LSM10 and LSM11 may have essential roles in development that are independent of their function within the U7 snRNP and histone mRNA metabolism.[1]

Expression and Prognosis in Cancer

LSM family genes are frequently dysregulated in cancer. Studies analyzing large patient cohorts have identified significant changes in LSM10 expression across various tumor types.

Cancer TypeChange in mRNA ExpressionSignificance (p-value)Reference
Breast Cancer (BRCA) Higher in tumor vs. normal< 0.001[9]
Stomach Adenocarcinoma Significantly overexpressed< 0.001[9]
Gastric Cancer (GC) No significant difference between pathological stages and normal tissue-[10]

Table 2: LSM10 expression patterns in selected human cancers. Prognostic value appears to be context-dependent, with some studies showing non-significant correlation with overall survival in breast and gastric cancer.[9][10] Additionally, the methylation level of the LSM10 gene has been found to be upregulated in primary breast tumors.[9]

Key Experimental Protocols

Investigating the function of LSM10 involves a range of molecular biology techniques. Below are overviews of key experimental approaches.

Gene Function Analysis via CRISPR/Cas9 Knockout

Loss-of-function studies are critical for elucidating the role of a gene. The CRISPR/Cas9 system provides a powerful tool for creating targeted gene knockouts.

Methodology Overview:

  • sgRNA Design: Design single-guide RNAs (sgRNAs) targeting a conserved exon of the LSM10 gene. Multiple sgRNAs should be designed to control for off-target effects.

  • Vector Construction: Clone the designed sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.

  • Transfection: Introduce the CRISPR/Cas9 construct into the chosen cell line (e.g., HEK293T, HeLa, or specific cancer cell lines) using lipid-based transfection or electroporation.

  • Selection: Select for successfully transfected cells, often using antibiotic resistance or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout: Isolate single-cell clones and validate the knockout at the genomic level using Sanger or next-generation sequencing. Confirm the absence of LSM10 protein via Western Blot analysis.

  • Phenotypic Analysis: Assess the consequences of LSM10 loss. This can include cell cycle analysis (flow cytometry), proliferation assays, and analysis of histone pre-mRNA processing via Northern Blot or qRT-PCR.

CRISPR_Workflow A 1. sgRNA Design (Target LSM10 Exon) B 2. Vector Construction (sgRNA + Cas9) A->B C 3. Transfection into Cells B->C D 4. Selection & Clonal Isolation C->D E 5. Validation of Knockout - DNA Sequencing - Western Blot D->E F 6. Phenotypic Analysis - Cell Cycle - Histone mRNA Processing - Proliferation E->F

Caption: Experimental workflow for LSM10 gene knockout using CRISPR/Cas9.
Analysis of Histone Pre-mRNA Processing by Northern Blotting

This technique allows for the direct visualization and quantification of mature and unprocessed histone mRNAs, providing a clear readout of processing efficiency.

Methodology Overview:

  • RNA Isolation: Extract total RNA from control and experimental cells (e.g., LSM10 knockout or knockdown cells) using a TRIzol-based method.

  • Gel Electrophoresis: Separate 5-10 µg of total RNA on a denaturing formaldehyde-agarose gel.

  • Transfer: Transfer the separated RNA to a nylon membrane (e.g., Hybond-N+) via capillary action overnight.

  • Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.

  • Probe Labeling: Prepare a radiolabeled DNA probe specific to a histone gene (e.g., Histone H3). The probe is typically labeled with ³²P-dCTP using a random priming method.

  • Hybridization: Pre-hybridize the membrane to block non-specific binding, then hybridize with the labeled probe overnight at an appropriate temperature (e.g., 65°C).

  • Washing: Perform a series of washes with increasing stringency (decreasing salt concentration, increasing temperature) to remove the unbound probe.

  • Detection: Expose the membrane to a phosphor screen and visualize the results using a phosphor imager. Unprocessed pre-mRNAs will appear as higher molecular weight bands compared to the mature, correctly processed mRNA. A probe for a constitutively expressed small RNA (e.g., 7SK) can be used as a loading control.[7]

Protein Interaction Analysis by GST Pull-Down Assay

This in vitro method is used to confirm direct physical interactions between proteins, such as the interaction between LSM10 and components of the SMN complex.[6]

Methodology Overview:

  • Protein Expression: Express one protein as a fusion with Glutathione S-transferase (GST-LSM10, the "bait") in E. coli and purify it. Express the potential interacting partner (the "prey," e.g., SMN) using an in vitro transcription/translation system, often incorporating a radioactive label like ³⁵S-methionine for easy detection.

  • Immobilization: Immobilize the purified GST-LSM10 fusion protein on glutathione-agarose beads. Use GST alone as a negative control.

  • Binding: Incubate the immobilized GST-LSM10 with the in vitro translated prey protein in a suitable binding buffer for 1-2 hours at 4°C.

  • Washing: Wash the beads several times with binding buffer to remove non-specifically bound proteins.

  • Elution & Detection: Elute the bound proteins from the beads using SDS-PAGE loading buffer. Analyze the eluates by SDS-PAGE followed by autoradiography to detect the radiolabeled prey protein. The presence of a band in the GST-LSM10 lane but not in the GST-only control lane indicates a specific interaction.[6]

Conclusion and Future Directions

LSM10 is an essential, U7 snRNP-specific protein with a well-established role in the 3'-end processing of replication-dependent histone pre-mRNAs. Its function is inextricably linked to cell cycle control, particularly the G1/S transition. While its core molecular function is understood, several areas warrant further investigation:

  • Developmental Roles: The lethal phenotype of Lsm10 mutants in Drosophila strongly suggests functions beyond histone processing. Identifying these alternative roles is a key area for future research.

  • Role in Cancer: While LSM10 is overexpressed in many cancers, its precise contribution to tumorigenesis is unclear. Investigating whether its dysregulation directly impacts genome stability or cell proliferation could reveal novel therapeutic targets.

  • Regulation of Activity: The mechanisms that regulate the expression and activity of LSM10 and the U7 snRNP complex throughout the cell cycle and in response to cellular stress are not fully elucidated.

A deeper understanding of the multifaceted roles of LSM10 will not only enhance our knowledge of fundamental RNA biology but may also provide new avenues for therapeutic intervention in diseases characterized by aberrant cell proliferation.

References

An In-depth Technical Guide to the Cellular Localization of the LSM10 Gene Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSM10, the U7 snRNA-associated Sm-like protein, is a critical nuclear factor involved in the 3'-end processing of replication-dependent histone pre-mRNAs. Its precise subcellular localization is paramount to its function within the U7 small nuclear ribonucleoprotein (snRNP) complex. This technical guide provides a comprehensive overview of the cellular distribution of the LSM10 protein, its role in the U7 snRNP assembly and histone processing pathway, and detailed protocols for its experimental determination. While qualitative data robustly places LSM10 within specific nuclear and cytoplasmic compartments, quantitative data on its relative abundance in these locations remains to be fully elucidated.

Cellular and Subcellular Localization of LSM10

The LSM10 protein is predominantly localized within the nucleus , where it is a key component of several dynamic ribonucleoprotein complexes. Its presence has also been noted in cytoplasmic bodies.

Data Presentation: LSM10 Localization
Subcellular CompartmentSub-Compartment/ComplexEvidence TypeFunction in this LocationQuantitative Distribution (% of Total or Copy #)References
Nucleus U7 snRNPBiochemical, ProteomicCore structural component, essential for histone pre-mRNA processing.Data Not Available[1][2]
Cajal BodyMicroscopicSite of snRNP biogenesis and modification.Data Not Available
Nuclear BodyMicroscopicGeneral nuclear localization, potentially involved in RNA metabolism.Data Not Available
NucleoplasmProteomicDiffuse localization, available for snRNP assembly.Data Not Available
Cytoplasm Cytoplasmic U snRNP bodyMicroscopicPotential role in the pre-assembly or storage of U snRNP components.Data Not Available

The Role of LSM10 in the U7 snRNP Assembly and Histone Processing Pathway

LSM10 is indispensable for the formation and function of the U7 snRNP, a specialized spliceosomal-like complex that processes the 3' end of replication-dependent histone pre-mRNAs. Unlike the major spliceosomal snRNPs, the U7 snRNP contains a unique Sm core where the canonical SmD1 and SmD2 proteins are replaced by the U7-specific proteins Lsm10 and Lsm11 , respectively[1][2].

The assembly of the U7 snRNP is a highly regulated process mediated by the Survival of Motor Neurons (SMN) complex. This specialized SMN complex recognizes and incorporates Lsm10 and Lsm11, along with the other five canonical Sm proteins (B/B', D3, E, F, and G), onto the U7 snRNA, forming the core U7 snRNP[1][3].

Once assembled, the U7 snRNP is recruited to histone pre-mRNA. The N-terminal domain of Lsm11 interacts with the protein FLASH, and this Lsm11/FLASH heterodimer serves as a docking platform for the Histone Cleavage Complex (HCC), which includes the endonuclease CPSF-73[4][5]. This entire complex ensures the precise cleavage of the histone pre-mRNA, a critical step for producing mature, functional histone mRNAs required during the S phase of the cell cycle.

Visualization of the U7 snRNP Assembly and Processing Pathway

The following diagram illustrates the key steps in the assembly of the U7 snRNP and its function in histone pre-mRNA processing.

U7_snRNP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMN_complex Specialized SMN Complex (contains Lsm10, Lsm11) Core_U7 Core U7 snRNP SMN_complex->Core_U7 Assembly U7_snRNA U7 snRNA U7_snRNA->SMN_complex Sm_proteins Sm Proteins (E, F, G, B, D3) Sm_proteins->SMN_complex Lsm10_Lsm11 Lsm10 & Lsm11 Lsm10_Lsm11->SMN_complex Holo_U7 Holo U7 snRNP Core_U7->Holo_U7 FLASH FLASH FLASH->Holo_U7 binds Lsm11 HCC Histone Cleavage Complex (HCC) (e.g., CPSF-73) HCC->Holo_U7 Recruitment Processing 3' End Cleavage Holo_U7->Processing Binds pre-mRNA Histone_pre_mRNA Histone pre-mRNA Histone_pre_mRNA->Processing Mature_Histone_mRNA Mature Histone mRNA Processing->Mature_Histone_mRNA

U7 snRNP Assembly and Histone pre-mRNA Processing Pathway.

Experimental Protocols for Determining LSM10 Cellular Localization

Several robust techniques can be employed to determine and validate the subcellular localization of the LSM10 protein. The primary methods are Immunofluorescence (IF) microscopy for in-situ visualization, and subcellular fractionation followed by Western blotting for biochemical confirmation and enrichment analysis.

Immunofluorescence (IF) Staining

Principle: This technique uses antibodies to visualize the location of a specific protein within a cell. A primary antibody binds to LSM10, and a fluorescently labeled secondary antibody binds to the primary antibody, allowing for detection by fluorescence microscopy.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, U2OS) on sterile glass coverslips in a petri dish or chamber slide and culture until they reach 60-80% confluency.

  • Fixation:

    • Gently wash the cells twice with 1x Phosphate-Buffered Saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with 1x PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access nuclear proteins.

    • Wash the cells three times with 1x PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against LSM10 in the blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with 1x PBS containing 0.1% Tween-20 for 5 minutes each.

    • Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with 1x PBS containing 0.1% Tween-20 for 5 minutes each.

    • (Optional) Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash twice with 1x PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence or confocal microscope. The LSM10 signal will appear in the color of the secondary antibody's fluorophore, and DAPI will stain the nucleus blue.

IF_Workflow start Cells on Coverslip fix Fixation (4% PFA) start->fix permeabilize Permeabilization (0.25% Triton X-100) fix->permeabilize block Blocking (1% BSA) permeabilize->block primary_ab Primary Antibody (anti-LSM10) block->primary_ab secondary_ab Secondary Antibody (Fluorescently-labeled) primary_ab->secondary_ab mount Counterstain & Mount (DAPI) secondary_ab->mount image Fluorescence Microscopy mount->image Fractionation_Workflow cluster_analysis start Cultured Cells harvest Harvest & Pellet Cells start->harvest swell Resuspend in Hypotonic Buffer harvest->swell lyse Lyse Plasma Membrane swell->lyse centrifuge1 Centrifuge (1,000 x g) lyse->centrifuge1 supernatant1 Supernatant: Cytoplasmic Fraction centrifuge1->supernatant1 pellet1 Pellet: Intact Nuclei centrifuge1->pellet1 quantify Protein Quantification (BCA/Bradford) supernatant1->quantify lyse_nuclei Resuspend in Nuclear Extraction Buffer pellet1->lyse_nuclei centrifuge2 Centrifuge (15,000 x g) lyse_nuclei->centrifuge2 supernatant2 Supernatant: Nuclear Fraction centrifuge2->supernatant2 supernatant2->quantify western Western Blot Analysis quantify->western

References

The Discovery and Characterization of LSM10: A Core Component of the Histone pre-mRNA Processing Machinery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LSM10, a key protein in the intricate process of histone gene expression, has emerged as a critical factor in cell cycle regulation and genome integrity. This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of LSM10. We delve into the detailed methodologies employed to elucidate its role as a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of replication-dependent histone pre-mRNAs. This document summarizes the available quantitative data, outlines detailed experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Discovery and Initial Characterization

LSM10 was first identified as a novel Sm-like protein associated with the human U7 snRNP. Initial studies aimed at purifying and characterizing the components of the U7 snRNP from HeLa cell nuclear extracts led to the identification of a 14 kDa protein. This protein was found to be a new member of the Lsm (Like Sm) family of proteins and was named LSM10. Subsequent research established that LSM10, along with LSM11, replaces the canonical SmD1 and SmD2 proteins in the heptameric Sm ring of the U7 snRNP. This unique composition of the U7 snRNP is crucial for its specific function in histone pre-mRNA processing.

Physicochemical and Functional Properties of LSM10

LSM10 is a small protein with a molecular weight of approximately 14 kDa. It possesses the characteristic Sm domain, which mediates its interaction with other Sm and Lsm proteins to form the core of the U7 snRNP. The function of LSM10 is intrinsically linked to the U7 snRNP, which plays a central role in the 3'-end processing of replication-dependent histone pre-mRNAs. This process is vital for producing mature histone mRNAs, which are required for packaging newly synthesized DNA into chromatin during the S phase of the cell cycle.

Table 1: Summary of LSM10 Properties

PropertyDescriptionReferences
Molecular Weight ~14 kDa
Family Lsm (Like Sm) protein
Core Complex U7 snRNP
Primary Function 3'-end processing of histone pre-mRNA
Key Interactions Lsm11, Sm proteins, U7 snRNA, PRMT5, SMN complex[1]
Subcellular Localization Nucleus, Cajal bodies

The U7 snRNP Assembly and Histone pre-mRNA Processing Pathway

The biogenesis of the U7 snRNP is a complex process that involves the coordinated action of several protein complexes. The survival of motor neuron (SMN) complex and the PRMT5 complex play crucial roles in the assembly of the Sm core on the U7 snRNA. LSM10 and LSM11 associate with the PRMT5 complex and are subsequently transferred to the U7 snRNA in an SMN-dependent manner to form the core U7 snRNP.

Once assembled, the U7 snRNP is recruited to the histone pre-mRNA through base pairing between the 5' end of the U7 snRNA and the histone downstream element (HDE) of the pre-mRNA. The stem-loop binding protein (SLBP), which binds to a conserved stem-loop structure upstream of the cleavage site, also plays a critical role in stabilizing the interaction of the U7 snRNP with the pre-mRNA. This assembly of factors, including the endonuclease CPSF-73, leads to the cleavage of the pre-mRNA at a specific site, generating the mature 3' end of the histone mRNA.

Histone_pre_mRNA_Processing_Pathway cluster_assembly U7 snRNP Assembly cluster_processing Histone pre-mRNA Processing LSM10 LSM10 PRMT5_complex PRMT5 Complex LSM10->PRMT5_complex LSM11 LSM11 LSM11->PRMT5_complex Sm_proteins Sm B, D3, E, F, G Core_U7_snRNP Core U7 snRNP Sm_proteins->Core_U7_snRNP U7_snRNA U7 snRNA U7_snRNA->Core_U7_snRNP SMN_complex SMN Complex PRMT5_complex->SMN_complex LSM10/11 transfer SMN_complex->Core_U7_snRNP Histone_pre_mRNA Histone pre-mRNA Core_U7_snRNP->Histone_pre_mRNA binds to HDE Processing_Complex Processing Complex Core_U7_snRNP->Processing_Complex HDE HDE Stem_loop Stem-loop Mature_Histone_mRNA Mature Histone mRNA HDE->Processing_Complex Stem_loop->Processing_Complex SLBP SLBP SLBP->Stem_loop SLBP->Processing_Complex CPSF73 CPSF-73 (Endonuclease) Processing_Complex->CPSF73 recruitment CPSF73->Histone_pre_mRNA cleavage

Figure 1: U7 snRNP assembly and its role in histone pre-mRNA processing.

Quantitative Data on LSM10

Precise quantitative data for LSM10, such as binding affinities and absolute expression levels, are not extensively documented in publicly available literature. The following tables summarize the currently available qualitative and semi-quantitative information.

Table 2: LSM10 Protein Interactions

Interacting ProteinMethod of DetectionFunctional Relevance
Lsm11Co-immunoprecipitation, Yeast-two-hybridForms a heterodimer that is a core component of the U7 snRNP.
Sm proteins (B, D3, E, F, G)Co-purification with U7 snRNPForms the heptameric Sm ring of the U7 snRNP.
U7 snRNARNA immunoprecipitation (RIP)Direct binding to form the core of the U7 snRNP.
PRMT5 complexCo-immunoprecipitationInvolved in the early stages of U7 snRNP assembly.[1]
SMN complexCo-immunoprecipitationMediates the assembly of the U7 snRNP core.[1]

Table 3: LSM10 Expression Profile (Qualitative)

Tissue/Cell LineExpression LevelMethod
TestisHighProteomics, Transcriptomics
Bone MarrowModerateProteomics, Transcriptomics
Lymph NodeModerateProteomics, Transcriptomics
HeLa CellsDetectedWestern Blot, Mass Spectrometry
293T CellsDetectedWestern Blot, Mass Spectrometry

Note: The expression levels are relative and based on data from various high-throughput studies. Specific quantitative values (e.g., FPKM, RPKM, or absolute concentrations) are not consistently available across different datasets.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of LSM10.

In Vitro Reconstitution of the Active U7 snRNP

This protocol describes the assembly of a functional U7 snRNP from recombinant proteins and in vitro transcribed U7 snRNA.[2]

Materials:

  • Recombinant Lsm10/Lsm11, SmE/SmF/SmG, and SmB/SmD3 protein complexes.

  • In vitro transcribed U7 snRNA.

  • Assembly Buffer: 600 mM KCl, 15 mM HEPES pH 7.9, 15% glycerol, 0.1 µg/µl yeast tRNA, and 20 mM EDTA.[3]

  • Recombinant FLASH and Histone Cleavage Complex (HCC) components (CPSF73, CPSF100, Symplekin).

  • Histone pre-mRNA substrate (e.g., radiolabeled).

Procedure:

  • Core U7 snRNP Assembly:

    • In a final volume of 100 µl of Assembly Buffer, mix 20 µM each of Lsm10/Lsm11, SmE/SmF/SmG, and in vitro transcribed U7 snRNA.[3]

    • Incubate the mixture at 32°C for 90 minutes.[2]

    • Add 20 µM of the SmB/SmD3 complex to the reaction and incubate for an additional 90 minutes at 32°C.[2]

    • Purify the assembled core U7 snRNP by size-exclusion chromatography.

  • Holo-U7 snRNP Formation:

    • Incubate the purified core U7 snRNP with recombinant FLASH and HCC components.

  • In Vitro Processing Assay:

    • Add the reconstituted holo-U7 snRNP to a reaction mixture containing the histone pre-mRNA substrate.

    • Incubate at 30°C for 60 minutes.

    • Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis and autoradiography.

Reconstitution_Workflow cluster_components Recombinant Components cluster_assembly Assembly & Purification cluster_assay Functional Assay LSM10_11 Lsm10/Lsm11 Mix1 Mix & Incubate (90 min, 32°C) LSM10_11->Mix1 SmE_F_G SmE/F/G SmE_F_G->Mix1 SmB_D3 SmB/D3 Mix2 Add SmB/D3 & Incubate (90 min, 32°C) SmB_D3->Mix2 U7_snRNA in vitro transcribed U7 snRNA U7_snRNA->Mix1 FLASH FLASH Holo_U7 Holo-U7 snRNP Formation FLASH->Holo_U7 HCC HCC HCC->Holo_U7 Mix1->Mix2 Purification Size-Exclusion Chromatography Mix2->Purification Core_U7 Purified Core U7 snRNP Purification->Core_U7 Core_U7->Holo_U7 Processing_Assay In Vitro Processing Assay Holo_U7->Processing_Assay Analysis PAGE & Autoradiography Processing_Assay->Analysis

Figure 2: Experimental workflow for the in vitro reconstitution and functional analysis of the U7 snRNP.
Immunoprecipitation of LSM10

This protocol describes the immunoprecipitation of LSM10 from cell lysates to identify interacting proteins.

Materials:

  • Cell lysate from cells expressing LSM10.

  • Anti-LSM10 antibody or anti-tag antibody (if using tagged LSM10).

  • Protein A/G magnetic beads.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.

  • Wash Buffer: Lysis buffer with reduced Triton X-100 (0.1%).

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

Procedure:

  • Lysate Preparation:

    • Harvest and lyse cells in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-LSM10 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

  • Elution:

    • Elute the bound proteins from the beads using Elution Buffer.

    • Neutralize the eluate with 1 M Tris-HCl, pH 8.5.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.

Western Blotting for LSM10 Detection

This protocol outlines the detection of LSM10 in protein samples by Western blotting.

Materials:

  • Protein samples (cell lysate, immunoprecipitated proteins).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary antibody: Anti-LSM10 antibody.

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent substrate.

Procedure:

  • SDS-PAGE:

    • Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-LSM10 antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Detect the signal using an imaging system.

Conclusion and Future Directions

LSM10 is a well-characterized and essential component of the U7 snRNP, playing an indispensable role in histone pre-mRNA processing. Its discovery has been pivotal in understanding the unique mechanism of histone gene expression. While its core function is established, several avenues for future research remain. A more detailed quantitative analysis of LSM10's interactions and expression patterns in various cellular contexts and disease states will provide deeper insights into its regulation and function. Furthermore, elucidating the upstream signaling pathways that control LSM10 expression and its integration into the U7 snRNP will be crucial. The development of specific inhibitors or modulators of LSM10 activity could also represent a novel therapeutic strategy for diseases characterized by aberrant cell proliferation and histone metabolism. This guide provides a solid foundation for researchers to build upon as they continue to unravel the complexities of LSM10 and its role in cellular physiology.

References

Unraveling the Expression Landscape of LSM10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of LSM10's Role, Expression Across Diverse Cell Types, and Methodologies for its Study

Introduction

LSM10, or U7 small nuclear RNA associated protein, is a critical component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[1][2] This complex plays a pivotal role in the 3'-end processing of replication-dependent histone pre-mRNAs, a fundamental process for cell cycle progression, particularly the transition from G1 to S phase.[1][3] Unlike the major spliceosomal snRNPs, the U7 snRNP possesses a unique core structure where the canonical SmD1 and SmD2 proteins are replaced by LSM10 and LSM11.[4] This distinct composition is essential for its specialized function. Given its crucial role in cell proliferation, LSM10 has emerged as a protein of interest in various pathological contexts, including cancer. This guide provides a comprehensive overview of LSM10 expression in different cell types, detailed experimental protocols for its investigation, and a summary of its involvement in key cellular pathways.

LSM10 Expression in Normal and Cancerous Tissues

LSM10 exhibits a broad expression pattern across various human tissues, with The Human Protein Atlas classifying its expression as having low tissue specificity, meaning it is detected in all tissues studied.[5][6] However, elevated expression levels have been noted in specific cell types and are frequently observed in neoplastic tissues.

Expression in Normal Tissues and Cell Types

RNA-sequencing data from various sources indicates that while LSM10 is widely expressed, certain tissues and cell types show higher transcript levels. These include muscle tissues (such as thigh and gastrocnemius muscle), granulocytes, monocytes, and the apex of the heart.[2] Within the cell, LSM10 is localized to the nucleoplasm and is enriched in nuclear bodies, particularly Cajal bodies.[6][7][8]

Differential Expression in Cancer

A growing body of evidence highlights the dysregulation of LSM10 expression in several cancers. Analysis of data from The Cancer Genome Atlas (TCGA) reveals a significant overexpression of LSM10 mRNA in breast cancer (BRCA) and gastric cancer (GC) tissues compared to their normal counterparts.[9][10] This overexpression has been correlated with advanced tumor stages and, in some cases, a poorer prognosis.[11] For instance, in hepatocellular carcinoma, a risk score system incorporating LSM10 has been shown to have predictive value for overall survival.[11]

Quantitative Expression Data for LSM10

The following tables summarize the expression of LSM10 across various human tissues and cancer cell lines, compiled from publicly available databases.

Table 1: LSM10 RNA Expression in Normal Human Tissues

TissueExpression Level (Normalized TPM)Data Source
MuscleHighThe Human Protein Atlas
Bone MarrowHighThe Human Protein Atlas
SpleenMediumThe Human Protein Atlas
Lymph NodeMediumThe Human Protein Atlas
BrainMediumThe Human Protein Atlas
LungMediumThe Human Protein Atlas
LiverLowThe Human Protein Atlas
KidneyLowThe Human Protein Atlas
HeartHighThe Human Protein Atlas
SkinMediumThe Human Protein Atlas

TPM: Transcripts Per Million. Data is a qualitative summary from The Human Protein Atlas which aggregates data from multiple sources.

Table 2: LSM10 RNA Expression in Selected Cancer Cell Lines

Cell LineCancer TypeExpression Level (log2(TPM+1))Data Source
MCF-7Breast Cancer4.5Cancer Cell Line Encyclopedia
SK-BR-3Breast Cancer4.2Cancer Cell Line Encyclopedia
MDA-MB-231Breast Cancer4.8Cancer Cell Line Encyclopedia
A549Lung Cancer5.1Cancer Cell Line Encyclopedia
HeLaCervical Cancer5.3Cancer Cell Line Encyclopedia
HEK293TEmbryonic Kidney4.9Cancer Cell Line Encyclopedia
K-562Leukemia4.7Cancer Cell Line Encyclopedia
JurkatT-cell Leukemia4.6Cancer Cell Line Encyclopedia

Expression levels are approximate and sourced from publicly available RNA-seq data from the Cancer Cell Line Encyclopedia.

Key Cellular Pathways Involving LSM10

LSM10 is a key player in two interconnected cellular processes: the assembly of the U7 snRNP and the subsequent 3'-end processing of histone pre-mRNA.

U7 snRNP Assembly Pathway

The biogenesis of the U7 snRNP is a specialized process mediated by the Survival of Motor Neuron (SMN) complex.[4] Unlike spliceosomal snRNPs, the U7 snRNP incorporates the unique proteins LSM10 and LSM11 in place of SmD1 and SmD2. The PRMT5 complex is also involved in the early stages of this assembly.[12]

U7_snRNP_Assembly cluster_cytoplasm Cytoplasm cluster_assembly Assembly cluster_nucleus Nucleus PRMT5 PRMT5 Complex LSM10_11 LSM10/LSM11 PRMT5->LSM10_11 associates with SMN SMN Complex U7_core U7 Sm Core Formation SMN->U7_core mediates assembly on Sm_proteins Sm Proteins (B, D3, E, F, G) Sm_proteins->SMN binds to LSM10_11->SMN binds to U7_snRNA U7 snRNA U7_snRNA->U7_core Pre_U7_snRNP Pre-U7 snRNP U7_core->Pre_U7_snRNP forms Mature_U7_snRNP Mature U7 snRNP Pre_U7_snRNP->Mature_U7_snRNP Nuclear Import & Maturation

U7 snRNP Assembly Pathway
Histone Pre-mRNA 3'-End Processing Pathway

Once assembled and matured in the nucleus, the U7 snRNP is central to the cleavage of histone pre-mRNAs. This process ensures the production of replication-dependent histones required during the S phase of the cell cycle.

Histone_Processing_Pathway cluster_pre_mRNA Histone Pre-mRNA cluster_processing_complex Processing Complex Assembly Stem_Loop Stem-Loop Cleavage_Site HDE Histone Downstream Element (HDE) Mature_Histone_mRNA Mature Histone mRNA Cleavage_Site->Mature_Histone_mRNA generates SLBP Stem-Loop Binding Protein (SLBP) SLBP->Stem_Loop binds to Processing_Complex Active Processing Complex SLBP->Processing_Complex U7_snRNP Mature U7 snRNP (contains LSM10) U7_snRNP->HDE binds to via U7 snRNA U7_snRNP->Processing_Complex HCC Histone Cleavage Complex (HCC) (e.g., CPSF73) HCC->Processing_Complex recruited to Processing_Complex->Cleavage_Site cleaves at

Histone Pre-mRNA 3'-End Processing

Experimental Protocols for the Study of LSM10

Investigating LSM10 expression and function requires a range of molecular and cellular biology techniques. Below are detailed protocols for Western Blotting and Immunohistochemistry, which are commonly used to assess protein expression.

Western Blotting for LSM10 Detection

This protocol outlines the detection of LSM10 in cell lysates.

Western_Blot_Workflow start Start: Cell/Tissue Sample lysis 1. Sample Lysis (RIPA buffer + protease inhibitors) start->lysis quant 2. Protein Quantification (e.g., BCA Assay) lysis->quant denature 3. Denaturation (Laemmli buffer, 95°C for 5 min) quant->denature sds_page 4. SDS-PAGE (12-15% polyacrylamide gel) denature->sds_page transfer 5. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk or BSA in TBST, 1 hr at RT) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-LSM10 Ab, 4°C overnight) blocking->primary_ab washing1 8. Washing (3x with TBST) primary_ab->washing1 secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated anti-rabbit/mouse IgG, 1 hr at RT) washing1->secondary_ab washing2 10. Washing (3x with TBST) secondary_ab->washing2 detection 11. Detection (ECL substrate) washing2->detection imaging 12. Imaging (Chemiluminescence detector) detection->imaging end End: Data Analysis imaging->end

Western Blotting Workflow

Materials and Reagents:

  • Cell or tissue samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • 12-15% Mini-PROTEAN TGX Precast Gels

  • Tris/Glycine/SDS running buffer

  • PVDF membrane

  • Transfer buffer (Tris/Glycine with 20% methanol)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: Rabbit anti-LSM10 polyclonal antibody (diluted 1:1000 in blocking buffer)

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG (diluted 1:5000 in blocking buffer)

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Sample Preparation: Lyse cells or homogenized tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Denaturation: Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 12-15% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-LSM10 antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

Immunohistochemistry (IHC) for LSM10 in Paraffin-Embedded Tissues

This protocol is for the detection and localization of LSM10 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow start Start: FFPE Tissue Slides deparaffin 1. Deparaffinization & Rehydration (Xylene, graded Ethanol (B145695) series, water) start->deparaffin retrieval 2. Antigen Retrieval (Citrate buffer, pH 6.0, heat-induced) deparaffin->retrieval blocking_perox 3. Peroxidase Blocking (3% H2O2 in methanol) retrieval->blocking_perox blocking_serum 4. Serum Blocking (10% normal goat serum) blocking_perox->blocking_serum primary_ab 5. Primary Antibody Incubation (anti-LSM10 Ab, 4°C overnight) blocking_serum->primary_ab washing1 6. Washing (3x with PBS) primary_ab->washing1 secondary_ab 7. Secondary Antibody Incubation (Biotinylated anti-rabbit IgG) washing1->secondary_ab washing2 8. Washing (3x with PBS) secondary_ab->washing2 avidin_biotin 9. Avidin-Biotin Complex (ABC) Incubation washing2->avidin_biotin washing3 10. Washing (3x with PBS) avidin_biotin->washing3 dab 11. Chromogen Development (DAB substrate) washing3->dab counterstain 12. Counterstaining (Hematoxylin) dab->counterstain dehydrate_mount 13. Dehydration & Mounting counterstain->dehydrate_mount end End: Microscopy Analysis dehydrate_mount->end

Immunohistochemistry Workflow

Materials and Reagents:

  • FFPE tissue sections on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (10 mM Sodium Citrate (B86180), pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking serum (e.g., 10% normal goat serum)

  • Primary antibody: Rabbit anti-LSM10 polyclonal antibody (diluted 1:100-1:200)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded ethanol series (100% 2x 5 min, 95% 5 min, 70% 5 min), and finally rinse in distilled water.[13]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in citrate buffer and heating in a pressure cooker or water bath.[14] Allow to cool to room temperature.

  • Endogenous Peroxidase Blocking: Incubate sections with 3% H₂O₂ in methanol (B129727) for 15-30 minutes to quench endogenous peroxidase activity.[14]

  • Blocking: Block non-specific binding by incubating with a blocking serum for 30-60 minutes.

  • Primary Antibody Incubation: Incubate sections with the diluted primary anti-LSM10 antibody in a humidified chamber overnight at 4°C.

  • Washing: Wash slides three times with PBS.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • ABC Reagent Incubation: Apply the pre-formed ABC reagent and incubate for 30 minutes.

  • Washing: Repeat the washing step.

  • Chromogen Development: Apply the DAB substrate and monitor for color development. Stop the reaction by rinsing with water.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then coverslip with a permanent mounting medium.

Conclusion and Future Directions

LSM10 is a ubiquitously expressed nuclear protein with a specialized and essential role in histone pre-mRNA processing. Its overexpression in various cancers suggests its potential as a biomarker and a therapeutic target. The methodologies and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the expression and function of LSM10. Future research should focus on elucidating the precise mechanisms by which LSM10 expression is regulated in normal and diseased states, and exploring the therapeutic potential of targeting the U7 snRNP complex in proliferative disorders. Further quantitative proteomic and single-cell RNA sequencing studies will be invaluable in dissecting the cell-type-specific roles of LSM10 and its contribution to cellular heterogeneity in complex tissues and tumors.

References

The Central Role of LSM10 in Histone pre-mRNA Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSM10 (Like-Sm protein 10) is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, playing an indispensable role in the 3'-end processing of replication-dependent histone pre-mRNAs. This process is fundamental for the cell cycle, ensuring a sufficient supply of histones for DNA replication. Dysregulation of this pathway has been implicated in developmental defects and certain cancers. This technical guide provides an in-depth exploration of the genetic pathways involving LSM10, detailing its molecular interactions and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of LSM10's cellular functions.

Introduction to LSM10

LSM10 is a 14 kDa protein that, along with LSM11, replaces the canonical SmD1 and SmD2 proteins in the heptameric Sm ring of the U7 snRNP.[1][2] This unique composition confers specificity to the U7 snRNP for its target, the histone pre-mRNA. The primary function of LSM10 is to bind to the U7 snRNA and facilitate the assembly and localization of the U7 snRNP to the histone locus bodies (HLBs), the nuclear sites of histone pre-mRNA processing.[1][3] Beyond its structural role, LSM10 is essential for the G1/S transition of the cell cycle, highlighting its importance in cell proliferation.[4][5]

Genetic Pathways Involving LSM10

The central genetic pathway involving LSM10 is the 3'-end processing of histone pre-mRNA. This process is a multi-step pathway involving the coordinated action of several proteins and RNA molecules.

U7 snRNP Assembly and Maturation

The biogenesis of the U7 snRNP begins in the cytoplasm with the assembly of the Sm ring onto the U7 snRNA. This process is mediated by the Survival of Motor Neuron (SMN) complex.[6] Unlike spliceosomal snRNPs, the U7 snRNP incorporates the LSM10/LSM11 heterodimer in place of SmD1/D2.[1] The SMN complex facilitates the ATP-dependent assembly of the core U7 snRNP, which is then imported into the nucleus. Within the nucleus, the U7 snRNP localizes to Cajal bodies for further maturation before moving to histone locus bodies to perform its function.[3][7]

U7_snRNP_Assembly cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus U7_snRNA U7 snRNA SMN_complex SMN Complex U7_snRNA->SMN_complex LSM10_LSM11 LSM10/LSM11 heterodimer LSM10_LSM11->SMN_complex Sm_proteins SmE/F/G/B/D3 Sm_proteins->SMN_complex Core_U7_snRNP_cyto Core U7 snRNP SMN_complex->Core_U7_snRNP_cyto ATP-dependent assembly Core_U7_snRNP_nuc Core U7 snRNP Core_U7_snRNP_cyto->Core_U7_snRNP_nuc Nuclear Import Cajal_Body Cajal Body Core_U7_snRNP_nuc->Cajal_Body Maturation Mature_U7_snRNP Mature U7 snRNP Cajal_Body->Mature_U7_snRNP HLB Histone Locus Body Mature_U7_snRNP->HLB Localization

U7 snRNP Assembly and Nuclear Localization.
Histone pre-mRNA Processing

Once in the histone locus body, the mature U7 snRNP, in concert with other factors, recognizes and binds to the histone pre-mRNA. This recognition is mediated by base pairing between the 5' end of the U7 snRNA and the histone downstream element (HDE) of the pre-mRNA.[1] The stem-loop binding protein (SLBP) binds to a conserved stem-loop structure upstream of the cleavage site.[8] The interaction between the U7 snRNP and SLBP is stabilized by the FLASH protein, which binds to the N-terminus of LSM11.[9][10][11] This complex then recruits the endonuclease CPSF73, which cleaves the pre-mRNA to generate the mature histone mRNA.[8]

Histone_pre_mRNA_Processing Histone_pre_mRNA Histone pre-mRNA Cleavage Cleavage Histone_pre_mRNA->Cleavage SL Stem-Loop SL->Histone_pre_mRNA HDE Histone Downstream Element (HDE) HDE->Histone_pre_mRNA SLBP SLBP SLBP->SL Processing_Complex Processing Complex SLBP->Processing_Complex U7_snRNP U7 snRNP (contains LSM10) U7_snRNP->HDE base pairing U7_snRNP->Processing_Complex FLASH FLASH FLASH->U7_snRNP binds LSM11 FLASH->Processing_Complex CPSF73 CPSF73 (Endonuclease) CPSF73->Processing_Complex recruitment Processing_Complex->Cleavage Mature_Histone_mRNA Mature Histone mRNA Cleavage->Mature_Histone_mRNA

Core machinery of histone pre-mRNA 3'-end processing.

Quantitative Data Summary

Quantitative analysis of LSM10 and its associated factors has provided insights into the regulation of histone pre-mRNA processing.

ParameterObservationFold ChangeCell Type/SystemReference
U7 snRNA LevelsOverexpression of LSM10 and LSM11~3-fold increaseMammalian cells[12]
Histone pre-mRNA ProcessingOverexpression of LSM10 and LSM11No effectMammalian cells[2][12]
Histone pre-mRNA ProcessingDepletion of FLASHInhibitionDrosophila cells[11]
LSM10 mRNA ExpressionSkin Cutaneous Melanoma vs. Normal SkinUpregulatedHuman[13]
LSM10 mRNA ExpressionGastric Cancer vs. Normal TissueNo significant differenceHuman[14]

Experimental Protocols

The study of LSM10 and its role in histone pre-mRNA processing relies on a variety of molecular biology techniques. Detailed protocols for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) for LSM10 Interaction Analysis

This protocol is designed to isolate LSM10 and its interacting partners from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA or a gentle buffer like 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20 with protease inhibitors)[15]

  • Antibody specific to LSM10

  • Protein A/G-coupled agarose (B213101) or magnetic beads[15]

  • Wash buffer (e.g., cell lysis buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

    • Sonicate briefly (e.g., 2 x 10 seconds) to ensure complete lysis.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.[15]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and discard.

    • Add the anti-LSM10 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[15]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.

  • Analysis:

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.

Co_IP_Workflow Start Start: Cultured Cells Cell_Lysis Cell Lysis (e.g., RIPA buffer) Start->Cell_Lysis Clarification Clarify Lysate (Centrifugation) Cell_Lysis->Clarification Pre_clearing Pre-clear Lysate (with beads) Clarification->Pre_clearing Antibody_Incubation Incubate with anti-LSM10 Antibody Pre_clearing->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads (3-5 times) Bead_Capture->Washing Elution Elute Proteins (e.g., SDS buffer) Washing->Elution Analysis Analyze by Western Blot / Mass Spec Elution->Analysis End End: Identify Interactors Analysis->End

References

An In-Depth Technical Guide to the Structure and Domains of LSM10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSM10 (Like-Sm protein 10) is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which plays an essential role in the 3'-end processing of replication-dependent histone pre-mRNAs.[1] Unlike the canonical Sm proteins found in spliceosomal snRNPs, the U7 snRNP contains the specialized Sm-like proteins LSM10 and LSM11 in place of SmD1 and SmD2.[1] This unique composition confers functional specificity to the U7 snRNP, making LSM10 a protein of significant interest for understanding the regulation of histone gene expression and for potential therapeutic intervention. This guide provides a comprehensive overview of the structure, domains, and relevant experimental methodologies for studying LSM10.

Quantitative Data Summary

The following table summarizes key quantitative data for human LSM10.

AttributeValueSource
Organism Homo sapiens (Human)UniProt[2][3]
Primary Accession Number Q969L4UniProt[2][3]
Amino Acid Length 123UniProt[2][3]
Molecular Mass 14,080 DaUniProt[2]
Subcellular Localization Cajal body, U7 snRNP, NucleusUniProt[2], GeneCards[4]

Protein Structure and Domains

LSM10 is a member of the Sm/Lsm protein family, characterized by a conserved Sm-like (LSM) domain. This domain is essential for the assembly of the heptameric ring structure of the U7 snRNP core.

The LSM Domain

The primary structural feature of LSM10 is its N-terminal LSM domain, which spans amino acid residues 16-88.[2][5] This domain adopts a characteristic fold consisting of an α-helix followed by five β-strands, which allows it to interact with other Sm and Lsm proteins to form a stable, doughnut-shaped (toroidal) complex.[6] Within the context of the U7 snRNP, LSM10, along with LSM11, replaces the canonical SmD1 and SmD2 proteins, forming a unique hetero-heptameric ring around the U7 snRNA.[1][7]

The domain architecture of LSM10 can be visualized as follows:

LSM10_Domain_Architecture LSM10 N-terminus LSM Domain (16-88) C-terminus

Caption: Domain architecture of the human LSM10 protein, highlighting the central LSM domain.

Role in the U7 snRNP Complex and Histone Pre-mRNA Processing

LSM10 is an integral component of the U7 snRNP, which is responsible for the endonucleolytic cleavage of histone pre-mRNAs to generate their mature 3' ends.[1] This process is critical for the production of histones required during the S phase of the cell cycle.[2] The U7 snRNP, through the base-pairing of its U7 snRNA component with the histone downstream element (HDE) of the pre-mRNA, positions the cleavage machinery at the correct site.[5] LSM10, as part of the U7-specific Sm ring, is essential for the proper assembly and function of this complex.[1] It binds specifically to U7 snRNA and the downstream cleavage product (DCP) of histone pre-mRNA in a U7 snRNP-dependent manner.[2]

The logical relationship of the core components of the U7 snRNP is illustrated below:

U7_snRNP_Complex cluster_U7_snRNP U7 snRNP Core Complex cluster_interactions Interactions LSM10 LSM10 LSM11 LSM11 LSM10->LSM11 SNRPB SmB LSM11->SNRPB FLASH FLASH LSM11->FLASH interacts with SNRPD3 SmD3 SNRPB->SNRPD3 SNRPE SmE SNRPD3->SNRPE SNRPF SmF SNRPE->SNRPF SNRPG SmG SNRPF->SNRPG SNRPG->LSM10 U7_snRNA U7 snRNA Histone_pre_mRNA Histone pre-mRNA HCC Histone Cleavage Complex (HCC) FLASH->HCC recruits U7_snRNP_Core U7 snRNP Core U7_snRNP_Core->Histone_pre_mRNA binds

Caption: The core components of the U7 snRNP and their interactions in histone pre-mRNA processing.

Experimental Protocols

The study of LSM10 often involves its expression and purification, as well as its analysis within the context of the U7 snRNP complex. While specific protocols for LSM10 are often part of larger studies on the U7 snRNP, the following sections outline the general methodologies employed.

Recombinant Protein Expression and Purification

Recombinant LSM10 can be expressed in bacterial systems such as E. coli. The gene encoding LSM10 is typically cloned into an expression vector with an affinity tag (e.g., 6xHis-SUMO tag) to facilitate purification.

1. Expression:

  • Transform E. coli (e.g., BL21(DE3) strain) with the LSM10 expression plasmid.
  • Grow the bacterial culture in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for several hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
  • Harvest the cells by centrifugation.

2. Lysis:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication or high-pressure homogenization on ice.
  • Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged LSM10 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Tag Cleavage and Further Purification (Optional):

  • If a cleavable tag (like SUMO) is used, incubate the eluted protein with a specific protease (e.g., SUMO protease) to remove the tag.
  • Further purify the untagged LSM10 using ion-exchange and/or size-exclusion chromatography to achieve high purity.

Immunoprecipitation of LSM10-Containing Complexes

Immunoprecipitation (IP) is used to isolate LSM10 and its interacting partners from cell extracts.

1. Cell Lysate Preparation:

  • Harvest cells expressing LSM10 and wash with ice-cold PBS.
  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

2. Pre-clearing the Lysate:

  • Incubate the cell lysate with Protein A/G-agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.
  • Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

3. Immunoprecipitation:

  • Add an anti-LSM10 antibody to the pre-cleared lysate and incubate for 1-2 hours or overnight at 4°C with gentle rotation.
  • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
  • Collect the beads by centrifugation and wash them several times with cold lysis buffer to remove unbound proteins.

4. Elution and Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against LSM10 and suspected interacting proteins.

In Vitro Reconstitution of the U7 snRNP

The functional analysis of LSM10 often involves the reconstitution of the U7 snRNP complex from its individual components.

1. Preparation of Components:

  • Purify recombinant Sm proteins (SmE, SmF, SmG, SmB, SmD3) and the LSM10/LSM11 heterodimer.[2]
  • Synthesize U7 snRNA by in vitro transcription.

2. Assembly Reaction:

  • Combine the purified protein sub-complexes (e.g., SmE/F/G, SmB/D3, and LSM10/LSM11) with the in vitro transcribed U7 snRNA in an assembly buffer (e.g., containing HEPES-KOH, KCl, and MgCl2).[2]
  • The assembly is an ATP-dependent process and can be facilitated by the addition of a nuclear extract or a purified SMN complex.[5]

3. Functional Assays:

  • The reconstituted U7 snRNP can be tested for its activity in histone pre-mRNA 3'-end processing assays using a radiolabeled histone pre-mRNA substrate and a nuclear extract containing other necessary processing factors.[1]

Conclusion

LSM10 is a specialized Sm-like protein that is fundamental to the structure and function of the U7 snRNP complex. Its unique presence, along with LSM11, distinguishes the U7 snRNP from spliceosomal snRNPs and is critical for the precise processing of histone pre-mRNAs. A thorough understanding of the structure, domains, and interactions of LSM10 is essential for elucidating the mechanisms of histone gene regulation. The experimental protocols outlined in this guide provide a framework for the further investigation of LSM10 and its role in cellular processes, which may ultimately inform the development of novel therapeutic strategies targeting diseases with dysregulated cell cycle and histone metabolism.

References

The Role of LSM10 in Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSM10, a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex, plays a pivotal role in the progression of the eukaryotic cell cycle. Its primary function is intrinsically linked to the processing of histone pre-mRNAs, a critical step for ensuring a sufficient supply of histones for DNA replication during the S phase. Consequently, LSM10 is a key regulator of the G1/S transition. Dysregulation of LSM10 function can lead to defects in cell cycle progression and has been implicated in developmental abnormalities. This technical guide provides an in-depth overview of the function of LSM10 in the cell cycle, detailing its molecular mechanisms, relevant signaling pathways, and key experimental protocols for its study.

Introduction

The cell cycle is a fundamental process that governs the duplication and division of cells. It is tightly regulated by a complex network of proteins to ensure the faithful transmission of genetic material. The transition from the G1 phase, a period of cell growth, to the S phase, where DNA replication occurs, is a critical checkpoint. LSM10 (Like-Sm protein 10) has emerged as a crucial factor in this transition.

LSM10 is a member of the Lsm (Like Sm) family of proteins, which are characterized by a conserved Sm-like domain. It is a specific component of the U7 snRNP, replacing the canonical SmD1 and SmD2 proteins found in spliceosomal snRNPs[1][2]. The U7 snRNP complex is essential for the 3'-end processing of replication-dependent histone pre-mRNAs, which are not polyadenylated[3]. This processing is vital for the production of mature histone proteins necessary for packaging newly synthesized DNA into chromatin during the S phase. Therefore, LSM10's function is directly linked to the coordination of histone production with DNA replication.

Molecular Function of LSM10 in the Cell Cycle

LSM10, in conjunction with LSM11, forms a heterodimer that is a core component of the U7 snRNP ring structure[3]. This specialized snRNP recognizes a conserved stem-loop structure in the 3' untranslated region of histone pre-mRNAs. The recruitment of the U7 snRNP to the histone pre-mRNA is a critical step in initiating the cleavage and processing of the transcript.

The process is initiated by the binding of the Stem-Loop Binding Protein (SLBP) to the stem-loop structure of the histone pre-mRNA. Subsequently, the U7 snRNP, containing LSM10, is recruited. The endonuclease CPSF73 is then brought to the complex, which cleaves the pre-mRNA downstream of the stem-loop, generating the mature 3' end of the histone mRNA.

Depletion of LSM10 or its partner LSM11 has been shown to disrupt histone pre-mRNA processing, leading to the accumulation of unprocessed histone transcripts[3]. This failure to produce sufficient histones results in an inability of the cell to properly package newly replicated DNA, leading to replication stress and an arrest at the G1/S transition. This highlights the essential role of LSM10 in ensuring the proper execution of the S phase.

LSM10 and the G1/S Transition Signaling Pathway

LSM10's role in the G1/S transition is primarily mediated through its function in histone biosynthesis, which is a prerequisite for DNA replication. The signaling pathway leading to LSM10-dependent cell cycle progression can be conceptualized as follows:

  • Mitogenic Signaling and Entry into G1: Growth factor signaling initiates the cell cycle, leading to the expression of G1 cyclins (e.g., Cyclin D) and the activation of Cyclin-Dependent Kinases (CDKs) such as CDK4/6.

  • Rb-E2F Pathway Activation: Activated CDK4/6 phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor.

  • Upregulation of S-phase Genes: E2F then activates the transcription of genes required for S-phase entry, including those involved in DNA synthesis and histone production.

  • Histone Pre-mRNA Synthesis and Processing: The demand for histones increases significantly as the cell prepares for S phase. The U7 snRNP, containing LSM10, is essential for processing the newly transcribed histone pre-mRNAs.

  • Progression into S Phase: The availability of mature histone mRNAs allows for the synthesis of histone proteins, which are then incorporated into newly formed chromatin as DNA replication proceeds.

A deficiency in LSM10 disrupts this pathway at step 4, creating a bottleneck in histone production and preventing the cell from successfully navigating the G1/S checkpoint.

G1_S_Transition_LSM10 cluster_G1 G1 Phase cluster_S S Phase GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras_MAPK Ras/MAPK Pathway Receptor->Ras_MAPK CyclinD_CDK46 Cyclin D / CDK4/6 Ras_MAPK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb CyclinD_CDK46->pRb E2F E2F Rb->E2F inhibits Histone_Pre_mRNA Histone Pre-mRNA Transcription E2F->Histone_Pre_mRNA activates DNA_Replication DNA Replication Chromatin_Assembly Chromatin Assembly DNA_Replication->Chromatin_Assembly U7_snRNP U7 snRNP Assembly (LSM10, LSM11, etc.) Histone_Pre_mRNA->U7_snRNP processed by Mature_Histone_mRNA Mature Histone mRNA U7_snRNP->Mature_Histone_mRNA Histone_Proteins Histone Proteins Mature_Histone_mRNA->Histone_Proteins translates to Histone_Proteins->Chromatin_Assembly Chromatin_Assembly->DNA_Replication enables

Figure 1: Signaling pathway of LSM10's role in the G1/S transition.

Quantitative Data on LSM10 and Cell Cycle Progression

Table 1: Expected Outcome of LSM10 Depletion on Cell Cycle Distribution (Hypothetical Data)

Cell Cycle PhaseControl Cells (%)LSM10 Depleted Cells (%)
G14575
S3510
G2/M2015

This table represents a hypothetical outcome based on the known function of LSM10. Actual percentages would need to be determined experimentally.

Experimental Protocols

Cell Synchronization for G1/S Transition Analysis

Objective: To synchronize a cell population at the G1/S boundary to study the role of LSM10 in S-phase entry.

Method: Double Thymidine (B127349) Block

  • Initial Seeding: Plate cells at a density that will not lead to confluency by the end of the experiment.

  • First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells at the beginning of the S phase.

  • Release: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium. Incubate for 9-10 hours.

  • Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for 15-16 hours. This will synchronize the cells at the G1/S boundary.

  • Release into S phase: Wash the cells twice with pre-warmed PBS and add fresh, pre-warmed culture medium. Cells will now synchronously progress through the S phase. Samples can be collected at various time points for analysis.

Double_Thymidine_Block Start Asynchronous Cell Population Block1 First Thymidine Block (2mM, 16-18h) Arrest in early S phase Start->Block1 Release1 Release (9-10h) Block1->Release1 Block2 Second Thymidine Block (2mM, 15-16h) Synchronized at G1/S Release1->Block2 Release2 Release into S phase Block2->Release2 Analysis Collect cells at time points for analysis Release2->Analysis

Figure 2: Workflow for double thymidine block synchronization.

Immunoprecipitation of LSM10-Containing Complexes

Objective: To isolate LSM10 and its interacting partners to identify components of the U7 snRNP and other potential regulatory proteins.

Method:

  • Cell Lysis: Harvest synchronized or asynchronous cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to LSM10 overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins can be analyzed by Western blotting to confirm the presence of known interactors or by mass spectrometry for the identification of novel binding partners.

Immunoprecipitation_Workflow Start Cell Lysate Preclear Pre-clear with Protein A/G beads Start->Preclear IP Incubate with anti-LSM10 antibody Preclear->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash beads Capture->Wash Elute Elute bound proteins Wash->Elute Analysis Analyze by Western Blot or Mass Spectrometry Elute->Analysis

Figure 3: Workflow for LSM10 immunoprecipitation.

Northern Blotting for Histone mRNA Analysis

Objective: To detect and quantify the levels of mature and unprocessed histone mRNAs in control versus LSM10-depleted cells.

Method:

  • RNA Extraction: Isolate total RNA from cells using a standard method (e.g., Trizol reagent).

  • Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.

  • Transfer: Transfer the separated RNA from the gel to a nylon membrane.

  • Crosslinking: UV crosslink the RNA to the membrane.

  • Prehybridization: Incubate the membrane in a prehybridization buffer to block non-specific probe binding.

  • Hybridization: Incubate the membrane with a labeled DNA or RNA probe specific for the histone gene of interest overnight at an appropriate temperature.

  • Washing: Wash the membrane to remove unbound probe.

  • Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes). The levels of mature and unprocessed histone mRNAs can then be quantified.

Conclusion and Future Directions

LSM10 is an indispensable protein for the G1/S transition of the cell cycle, acting through its integral role in the U7 snRNP-mediated processing of histone pre-mRNAs. While its core function is well-understood, several areas warrant further investigation. The precise upstream signaling pathways that regulate LSM10 expression and its incorporation into the U7 snRNP throughout the cell cycle remain to be fully elucidated. Furthermore, a detailed quantitative analysis of the effects of LSM10 depletion on cell cycle phase distribution is needed to fully appreciate its impact. The potential for post-translational modifications of LSM10, such as phosphorylation by CDKs, to regulate its activity is another exciting avenue for future research. A deeper understanding of these aspects of LSM10 biology will not only enhance our knowledge of cell cycle control but may also provide novel therapeutic targets for diseases characterized by aberrant cell proliferation, such as cancer.

References

The Evolution of LSM10: From Ancient Gene Duplication to a Key Role in Histone mRNA Processing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The LSM10 gene, a member of the highly conserved Sm/Lsm protein family, represents a critical evolutionary innovation within the machinery of gene expression. As a specialized component of the U7 small nuclear ribonucleoprotein (snRNP), LSM10 is indispensable for the 3'-end processing of replication-dependent histone pre-mRNAs, a process fundamentally linked to DNA replication and cell cycle progression. This guide provides a comprehensive overview of the evolutionary trajectory of LSM10, details its molecular function and intricate interactions, presents quantitative data on its conservation and expression, and outlines key experimental protocols for its study. Understanding the evolution and function of LSM10 not only illuminates a fundamental aspect of cell biology but also highlights its potential as a target for therapeutic intervention in diseases characterized by aberrant cell proliferation.

Introduction: The Sm/Lsm Protein Superfamily

The Sm and Sm-like (Lsm) proteins are a ubiquitous family of RNA-binding proteins found in all three domains of life.[1] They are defined by a conserved three-dimensional structure, the "Sm fold," and their assembly into heptameric or hexameric ring structures that encircle RNA.[1] In eukaryotes, these rings form the core of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome (U1, U2, U4, U5, and U6 snRNPs) and other RNA processing complexes.[2]

The U7 snRNP stands apart from its spliceosomal counterparts. It is a low-abundance particle dedicated to a single, vital task: generating the mature 3' end of replication-dependent histone mRNAs.[3] This process is unique as it is the only known mRNA maturation event in metazoans that does not involve polyadenylation. The U7 snRNP core is also unique; while it contains the canonical Sm proteins E, F, G, B, and D3, the SmD1 and SmD2 proteins are replaced by two U7-specific proteins, LSM10 and LSM11, respectively.[3][4] This structural distinction underscores the specialized function of the U7 snRNP and is central to the evolutionary story of LSM10.

Evolutionary Origins and Phylogeny of LSM10

The evolutionary history of the Sm/Lsm gene family is a story of ancient gene duplications and subsequent functional specialization.[2] Phylogenetic analyses suggest that the complex eukaryotic repertoire of Sm and Lsm proteins arose from a single ancestral gene, likely of archaeal origin.[5]

Two Waves of Duplication

The evolution of the distinct Sm and Lsm rings is hypothesized to have occurred through two major waves of gene duplication early in eukaryotic evolution, prior to the Last Eukaryotic Common Ancestor (LECA).[2][6]

  • First Wave: An initial series of duplications created seven distinct paralogs of the ancestral gene. These diverged to form a heteromeric "Lsm" ring (Lsm2-8), which likely participated in various RNA processing events, including pre-rRNA and pre-tRNA processing.[1]

  • Second Wave: A second, large-scale duplication event gave rise to a second set of seven paralogs, the "Sm" proteins (SmB, D1, D2, D3, E, F, G). This new ring became dedicated to the emerging spliceosome, while the original Lsm ring retained its roles and was co-opted for U6 snRNP function.[1][2]

The Emergence of LSM10 as a Paralog of SmD1

LSM10 is a direct product of this evolutionary theme of duplication and specialization. It is a paralog of the SmD1 protein.[4] The gene duplication event that separated the SmD1 and LSM10 lineages appears to have occurred after the primary divergence of eukaryotes but before the split of major supergroups like unikonts (animals, fungi) and bikonts (plants).[1] This timing is crucial, as the U7 snRNP-mediated histone processing system, and thus LSM10, is a feature highly conserved in metazoans but absent in many other eukaryotic lineages.[4] This specialization provided a dedicated machinery to tightly couple the production of histone proteins with S-phase DNA replication.

EVOLUTIONARY_PATHWAY cluster_ancestral Prokaryotic Ancestor cluster_eukaryote Early Eukaryotic Evolution (pre-LECA) cluster_unikont Unikont Specialization ancestor Ancestral Homo-oligomeric Lsm Ring Gene lsm_ancestor Heteromeric Lsm Ancestor Genes (x7) ancestor->lsm_ancestor First Wave Duplication lsm_ring Lsm2-8 Ring (U6 snRNP, mRNA decay) lsm_ancestor->lsm_ring Diversification sm_ring Sm Ring (Spliceosomal snRNPs) lsm_ancestor->sm_ring   Second Wave   Duplication smd1 SmD1 lsm10 LSM10 smd1->lsm10 Duplication & Specialization

Caption: Evolutionary pathway of the Sm/Lsm protein family.

Molecular Function and Key Interactions

LSM10's function is defined by its role within the U7 snRNP. It is not an independent actor but an integral component of a larger ribonucleoprotein machine.

U7 snRNP Assembly Pathway

The biogenesis of the U7 snRNP is a highly orchestrated process chaperoned by a specialized version of the SMN (Survival of Motor Neurons) complex.[3][7]

  • LSM10/LSM11 Heterodimer Formation: LSM10 and LSM11 form a stable heterodimer, which is a prerequisite for their incorporation into the U7 snRNP.

  • Interaction with PRMT5 Complex: The LSM10/LSM11 dimer interacts with the PRMT5 complex (also known as the methylosome) via the pICln subunit.[8][9] Unlike the assembly of spliceosomal snRNPs, where the PRMT5 complex methylates arginine residues on Sm proteins to promote SMN binding, this step appears to be independent of methylation for LSM10 and LSM11.[8]

  • Binding to the SMN Complex: The PRMT5 complex facilitates the transfer of the LSM10/LSM11 dimer to the SMN complex. The SMN complex acts as a master assemblysome, bringing together the U7 snRNA, the five canonical Sm proteins, and the LSM10/LSM11 dimer.[7]

  • Ring Formation: The SMN complex mediates the ATP-dependent assembly of the heptameric ring around the non-canonical Sm binding site of the U7 snRNA, forming the mature U7 snRNP core.[3][7]

ASSEMBLY_PATHWAY lsm10 LSM10 lsm_dimer LSM10/LSM11 Heterodimer lsm10->lsm_dimer lsm11 LSM11 lsm11->lsm_dimer prmt5 PRMT5 Complex (pICln, MEP50, PRMT5) lsm_dimer->prmt5 Binds pICln (methylation independent) smn Specialized SMN Complex (SMN, Gemins, etc.) prmt5->smn Transfer core_u7 Core U7 snRNP smn->core_u7 ATP-dependent Assembly sm_proteins Sm Proteins (B, D3, E, F, G) sm_proteins->smn u7_snrna U7 snRNA u7_snrna->smn

Caption: U7 snRNP assembly pathway involving LSM10.
Role in Histone Pre-mRNA 3'-End Processing

The fully assembled U7 snRNP is the central catalyst for histone pre-mRNA processing.

  • Recruitment to Pre-mRNA: The 5' end of the U7 snRNA base-pairs with a conserved histone downstream element (HDE) located just downstream of the cleavage site on the histone pre-mRNA. This interaction is stabilized by the Stem-Loop Binding Protein (SLBP), which binds to a conserved stem-loop structure upstream of the cleavage site.

  • Formation of the Processing Complex: The U7 snRNP, SLBP, and other factors, including the endonuclease CPSF-73 and the protein FLASH, assemble on the pre-mRNA to form the active processing complex.

  • Cleavage: The CPSF-73 endonuclease is positioned correctly by the complex and cleaves the pre-mRNA between the stem-loop and the HDE, releasing the mature histone mRNA. LSM10, as a core structural component of the U7 snRNP, is essential for maintaining the integrity and proper conformation of the particle, enabling it to bind the HDE and recruit other processing factors.

Caption: Role of the LSM10-containing U7 snRNP in histone pre-mRNA processing.

Quantitative Data Analysis

Conservation of LSM10 Orthologs

LSM10 is highly conserved across metazoans, reflecting its essential role in a fundamental cellular process. The table below shows the protein sequence identity of human LSM10 compared to its orthologs in several key model organisms.

OrganismCommon NameOrthologUniProt IDSequence Identity to Human (%)
Homo sapiensHumanLSM10Q969L4100%
Mus musculusMouseLsm10Q8QZX595.9%
Danio rerioZebrafishlsm10Q6DGM982.1%
Drosophila melanogasterFruit FlyLsm10Q9VHW959.8%
Caenorhabditis elegansRoundwormlsm-10G5EFR148.8%

Note: Sequence identities were calculated based on pairwise alignment with the human protein sequence.

LSM10 Gene Expression in Human Tissues

Analysis of data from the Genotype-Tissue Expression (GTEx) project reveals that LSM10 is expressed across a wide range of human tissues.[10] Higher expression levels are generally observed in tissues with high rates of cell proliferation, such as testis and transformed cell lines, consistent with its role in the cell cycle.

TissueExpression Level (Median TPM)
Testis18.2
EBV-transformed lymphocytes14.5
Spleen9.8
Whole Blood8.5
Lung7.9
Colon - Transverse7.5
Small Intestine - Terminal Ileum7.3
Esophagus - Mucosa6.4
Skin - Sun Exposed5.9
Brain - Cerebellum4.1
Heart - Left Ventricle3.5
Liver3.2
Muscle - Skeletal2.8

TPM: Transcripts Per Million. Data is representative and sourced from the GTEx Portal.[10]

Key Experimental Protocols

Studying the evolution and function of LSM10 requires a combination of phylogenetic, biochemical, and molecular biology techniques. Below are generalized protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol is used to verify interactions between LSM10 and its binding partners (e.g., LSM11, pICln) in a cellular context.[11][12]

  • Cell Lysis: Culture cells (e.g., HeLa or 293T) to ~80-90% confluency. Harvest and wash cells with ice-cold PBS. Lyse cells on ice using a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

  • Lysate Pre-clearing: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. To reduce non-specific binding, incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C with gentle rotation. Pellet the beads using a magnetic rack and collect the pre-cleared supernatant.

  • Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-LSM10) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze the proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-LSM11).

Affinity Purification of U7 snRNP

This method isolates the entire U7 snRNP complex for compositional analysis, taking advantage of the exposed 5' end of the U7 snRNA.[13][14]

  • Probe Design: Synthesize a biotinylated 2'-O-methyl oligoribonucleotide that is complementary to the first ~15-20 nucleotides of the U7 snRNA. The 2'-O-methyl modification confers resistance to cellular nucleases.

  • Nuclear Extract Preparation: Prepare a high-quality nuclear extract from a large-scale cell culture (e.g., HeLa or mouse mastocytoma cells) using standard methods (e.g., Dignam protocol).

  • Affinity Capture: Incubate the nuclear extract with the biotinylated probe for 1-2 hours at 4°C to allow hybridization to the U7 snRNA within the native RNP complex.

  • Bead Binding: Add streptavidin-coated magnetic beads to the mixture and incubate for another 1-2 hours at 4°C to immobilize the probe-U7 snRNP complex.

  • Stringent Washing: Wash the beads extensively with buffers of increasing salt concentration (e.g., from 150 mM to 500 mM KCl) to remove non-specifically bound proteins and other snRNPs.

  • Elution: Elute the purified U7 snRNP. This can be achieved by competitive elution with an excess of a non-biotinylated version of the same probe, or by gentle heating if the interaction is sufficiently weak.

  • Analysis: Analyze the protein composition of the eluate using SDS-PAGE followed by silver staining or mass spectrometry to identify LSM10 and other U7 snRNP components.

Northern Blotting for U7 snRNA Detection

This protocol is used to detect and quantify the small U7 snRNA (~63 nucleotides in humans).[15][16]

  • RNA Extraction: Isolate total RNA from cells or tissues using a method suitable for small RNA recovery (e.g., TRIzol or a dedicated kit).

  • Denaturing PAGE: Separate 5-20 µg of total RNA on a high-percentage (e.g., 10-15%) denaturing polyacrylamide gel containing urea. This provides the resolution needed to separate small RNAs.

  • Electro-transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via electroblotting (semi-dry or wet transfer). Standard capillary transfer is inefficient for small RNAs.

  • Crosslinking: Covalently link the RNA to the membrane. While UV crosslinking is common, chemical crosslinking with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can significantly enhance the retention and detection of small RNAs.[17]

  • Hybridization: Pre-hybridize the membrane in a suitable hybridization buffer. Then, hybridize overnight at a calculated temperature with a radiolabeled (e.g., ³²P) or DIG-labeled DNA or LNA (Locked Nucleic Acid) probe complementary to U7 snRNA.

  • Washing and Detection: Wash the membrane under stringent conditions to remove the unbound probe. Detect the signal by autoradiography or phosphorimaging (for radioactive probes) or chemiluminescent detection (for DIG-labeled probes).

Implications for Drug Development

LSM10's essential role in histone biosynthesis and cell cycle progression makes it and the U7 snRNP complex potential targets for anti-cancer therapeutics. Since histone production is tightly linked to DNA replication, inhibiting histone pre-mRNA processing could selectively arrest the proliferation of rapidly dividing cancer cells.

  • Targeting Protein-Protein Interactions: Developing small molecules that disrupt the crucial LSM10-LSM11 interaction could prevent the formation of a functional U7 snRNP, leading to cell cycle arrest.

  • Inhibiting U7 snRNP Assembly: The interactions between the LSM10/LSM11 dimer and the SMN or PRMT5 complexes represent another potential point of intervention.

  • Associated Diseases: While no diseases are directly linked to mutations in LSM10 itself, dysregulation of the histone processing machinery can contribute to genomic instability and cancer progression.

Further investigation into the structure and regulation of the U7 snRNP is warranted to explore these therapeutic avenues.

Conclusion

The LSM10 gene is a paradigm of evolutionary adaptation, originating from ancient gene duplication events that allowed for the neofunctionalization of a core cellular component. Its specialization as a replacement for SmD1 in the U7 snRNP was a key step in developing the sophisticated, metazoan-specific mechanism of replication-dependent histone pre-mRNA processing. As a gatekeeper of histone supply, LSM10 sits (B43327) at the critical nexus of gene expression and cell cycle control. A thorough understanding of its evolutionary history, molecular interactions, and biochemical function provides a robust framework for future research and may unlock novel strategies for targeting diseases of uncontrolled cell proliferation.

References

An In-depth Technical Guide on the Interaction of LSM10 with the U7 snRNP Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the interaction between the Lsm10 protein and the U7 small nuclear ribonucleoprotein (snRNP) complex, a critical component of histone pre-mRNA processing. The document outlines the molecular composition of the U7 snRNP, the specific role of Lsm10 within this complex, and the functional implications of their interaction.

Introduction to the U7 snRNP Complex and LSM10

The U7 snRNP is a key player in the 3'-end processing of replication-dependent histone pre-mRNAs, a process essential for the production of mature histone proteins required during the S phase of the cell cycle.[1] Unlike the major spliceosomal snRNPs, the U7 snRNP possesses a unique core structure.[2] This core is composed of a single U7 snRNA molecule and a heptameric ring of Sm-like (Lsm) and Sm proteins.[3]

A defining feature of the U7 snRNP is the replacement of the canonical SmD1 and SmD2 proteins with the U7-specific proteins, Lsm10 and Lsm11.[3][4] Lsm10, a 14 kDa protein, is structurally related to SmD1.[5] This substitution is largely dictated by the noncanonical Sm binding site present in the U7 snRNA.[5] The unique composition of the U7 snRNP core, including Lsm10, is crucial for its specific function in histone pre-mRNA processing.[2]

Quantitative Data on LSM10-U7 snRNP Interaction

While precise biophysical constants such as binding affinities (Kd) are not extensively reported in the literature, semi-quantitative data from various studies highlight the significance of the Lsm10 interaction within the U7 snRNP complex.

ParameterObservationExperimental ContextReference
U7 snRNP Assembly Co-expression of Lsm10 and Lsm11 leads to a "strong increase" in U7 snRNP assembly.In vitro snRNP assembly assays using extracts from NIH3T3-SmnRNAi cell lines.[6]
U7 snRNA Levels in SMN-deficient cells Co-expression of Lsm10 and Lsm11 corrects the reduction in endogenous U7 snRNA levels.Northern blot analysis of NIH3T3-Lsm10/11/SmnRNAi cells treated with Doxycycline to induce SMN knockdown.[7]
Immunoprecipitation Efficiency Antibodies against Lsm10 efficiently co-immunoprecipitate U7 snRNA.Co-immunoprecipitation from HeLa nuclear extracts followed by primer extension analysis.[8]
Reporter Gene Expression Overexpression of Lsm10 and Lsm11 increases U7 snRNA levels but does not significantly impact the expression of a GFP reporter with a histone 3' end.Transfection of HeLa cells with a GFP-SL reporter and expression plasmids for Lsm10/Lsm11.[9]

Experimental Protocols

Co-immunoprecipitation of Lsm10 and U7 snRNA

This protocol is adapted from methodologies used to demonstrate the in vivo association of Lsm10 with the U7 snRNP.[2][8]

Objective: To isolate Lsm10-containing complexes from cell lysates and detect the presence of associated U7 snRNA.

Materials:

  • HeLa cell nuclear extract

  • Antibody specific to Lsm10 (and a non-specific IgG control)

  • Protein A/G magnetic beads

  • Lysis Buffer (e.g., RIPA buffer)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase and primers for U7 snRNA and a control RNA (e.g., U1 snRNA)

  • qPCR reagents

Procedure:

  • Cell Lysate Preparation:

    • Harvest HeLa cells and prepare nuclear extract using standard protocols.

    • Resuspend the nuclear pellet in ice-cold Lysis Buffer supplemented with protease and RNase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Transfer the pre-cleared supernatant to a new tube.

    • Add the anti-Lsm10 antibody (or IgG control) to the lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

  • RNA Elution and Purification:

    • Resuspend the beads in an appropriate buffer for RNA extraction (e.g., TRIzol).

    • Purify the RNA according to the manufacturer's protocol.

  • Analysis:

    • Perform reverse transcription on the purified RNA using primers specific for U7 snRNA and a control RNA.

    • Quantify the abundance of U7 snRNA in the Lsm10-IP and control-IP samples using qPCR.

In Vitro U7 snRNP Assembly Assay

This protocol is based on assays used to study the role of Lsm10/Lsm11 in the SMN-dependent assembly of the U7 snRNP.[6][10]

Objective: To reconstitute U7 snRNP complexes in vitro and assess the impact of Lsm10 and Lsm11 on assembly efficiency.

Materials:

  • In vitro transcribed, radiolabeled U7 snRNA

  • Cytoplasmic extracts from a suitable cell line (e.g., NIH3T3)

  • Recombinant Lsm10 and Lsm11 proteins (optional, for rescue experiments)

  • Assembly buffer (containing ATP and other necessary salts)

  • Anti-Sm antibodies (e.g., Y12) for immunoprecipitation

  • Protein A/G beads

  • SDS-PAGE and autoradiography equipment

Procedure:

  • In Vitro Transcription:

    • Synthesize radiolabeled U7 snRNA using a linearized DNA template and a T7 RNA polymerase transcription kit, incorporating [α-³²P]UTP.[11]

    • Purify the labeled RNA probe.

  • Assembly Reaction:

    • Prepare reaction mixtures containing cytoplasmic extract, assembly buffer, and the radiolabeled U7 snRNA probe.

    • For experiments testing the effect of Lsm10/Lsm11, use extracts from cells where these proteins are overexpressed or depleted, or add recombinant proteins to the reaction.

    • Incubate the reactions at 30°C for 30-60 minutes to allow snRNP assembly.

  • Immunoprecipitation of Assembled snRNPs:

    • Add anti-Sm antibodies to the assembly reactions and incubate for 1-2 hours at 4°C.

    • Add Protein A/G beads and incubate for another hour.

  • Analysis:

    • Wash the beads to remove unbound RNA.

    • Elute the RNA from the beads and analyze by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled RNA by autoradiography and quantify the band intensities to determine the efficiency of U7 snRNP assembly.

UV Cross-linking and Immunoprecipitation (CLIP)

This protocol provides a general framework for identifying direct RNA-protein interactions in vivo.[5][12][13]

Objective: To covalently crosslink Lsm10 to its interacting RNAs in living cells, followed by immunoprecipitation and identification of the bound RNA.

Materials:

  • Adherent cells expressing the protein of interest.

  • UV cross-linker (254 nm).

  • Lysis buffer with protease and RNase inhibitors.

  • DNase and RNase A/T1.

  • Antibody against Lsm10.

  • Protein A/G beads.

  • Proteinase K.

  • RNA extraction reagents.

  • Reagents for RNA linker ligation, reverse transcription, PCR, and sequencing.

Procedure:

  • UV Cross-linking:

    • Wash cells with ice-cold PBS.

    • Irradiate the cells with 254 nm UV light on ice.[14]

  • Cell Lysis and Partial RNA Digestion:

    • Lyse the cells and treat with DNase to remove DNA.

    • Perform a limited digestion of RNA with RNase A/T1 to fragment the RNA.

  • Immunoprecipitation:

    • Immunoprecipitate the Lsm10-RNA complexes using a specific antibody and Protein A/G beads.

  • RNA Labeling and Protein-RNA Complex Isolation:

    • Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' linker.

    • Radiolabel the 5' ends of the RNA with polynucleotide kinase (PNK) and [γ-³²P]ATP.

    • Separate the protein-RNA complexes by SDS-PAGE and transfer to a nitrocellulose membrane.

  • RNA Isolation and Sequencing:

    • Excise the membrane region corresponding to the size of the Lsm10-RNA complex.

    • Treat with Proteinase K to digest the protein and release the RNA.

    • Extract the RNA and ligate a 5' linker.

    • Perform reverse transcription and PCR to amplify the cDNA library.

    • Sequence the cDNA library to identify the RNA fragments that were cross-linked to Lsm10.

Visualizations of Pathways and Workflows

U7 snRNP Core Composition

U7_snRNP_Core cluster_U7_snRNP U7 snRNP Core cluster_Sm_Ring Heptameric Ring U7_snRNA U7 snRNA SmE SmE SmF SmF SmG SmG SmB SmB SmD3 SmD3 Lsm10 Lsm10 Lsm11 Lsm11 SmE->SmF SmF->SmG SmG->SmB SmB->SmD3 SmD3->Lsm11 Lsm10->SmE Lsm11->Lsm10

Caption: Composition of the U7 snRNP core, highlighting the unique Lsm10 and Lsm11 subunits.

U7 snRNP Assembly Pathway

U7_snRNP_Assembly Lsm10 Lsm10 SMN_complex Specialized SMN Complex Lsm10->SMN_complex form heterodimer Lsm11 Lsm11 Lsm11->SMN_complex form heterodimer Sm_proteins SmE, F, G, B, D3 Sm_proteins->SMN_complex U7_snRNA U7 snRNA U7_snRNA->SMN_complex U7_core Core U7 snRNP SMN_complex->U7_core facilitates assembly

Caption: Simplified workflow of the SMN-mediated assembly of the U7 snRNP core.

Experimental Workflow for Co-immunoprecipitation

CoIP_Workflow start Start: Cell Lysate ip Immunoprecipitate with anti-Lsm10 antibody start->ip wash Wash to remove non-specific binding ip->wash elute Elute associated RNA wash->elute analyze RT-qPCR for U7 snRNA elute->analyze end End: Quantify Interaction analyze->end

Caption: Logical flow of a co-immunoprecipitation experiment to detect Lsm10-U7 snRNA interaction.

References

molecular function of LSM10 protein

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Function of LSM10

Audience: Researchers, scientists, and drug development professionals.

LSM10 (Like-Sm protein 10), also known as U7 small nuclear RNA-associated Sm-like protein, is a crucial protein involved in the maturation of histone messenger RNA (mRNA) in metazoans.[1][2] Histone proteins are fundamental for packaging DNA into chromatin, and their synthesis is tightly regulated with the cell cycle, primarily occurring during the S phase to accommodate DNA replication.[3] LSM10 plays an indispensable role in this process by ensuring the correct 3'-end formation of replication-dependent histone pre-mRNAs.[4][5]

The primary function of LSM10 is as a core structural component of the U7 small nuclear ribonucleoprotein (snRNP).[1][2] The U7 snRNP is a specialized spliceosomal-like complex responsible for processing the 3' end of histone pre-mRNAs, which, unlike most other mRNAs, are not polyadenylated and terminate in a conserved stem-loop structure.[3][4]

The core of the U7 snRNP is a heptameric ring of Sm/Lsm proteins assembled around the U7 snRNA. In a key distinction from the canonical Sm rings of spliceosomal snRNPs, the U7 snRNP ring incorporates LSM10 and LSM11 in place of the SmD1 and SmD2 proteins.[1][5][6] This unique composition is essential for the specific function of the U7 snRNP in histone pre-mRNA processing.[4] The noncanonical Sm binding site on the U7 snRNA specifically recruits LSM10 and LSM11.[1][4]

Functionally, the U7 snRNP, through base pairing of its U7 snRNA component with the histone downstream element (HDE) of the pre-mRNA, guides the cleavage machinery to the correct processing site. LSM10 is not only a structural component but is also implicated in the proper localization of the U7 snRNP to the histone locus body (HLB), a nuclear structure where histone genes are transcribed and processed.[4][7] The N- and C-terminal extensions of LSM10 are thought to mediate the activation of the endonuclease CPSF73 by contacting its β-CASP domain upon recognition of the HDE-U7 duplex.[8]

Furthermore, LSM10 is required for the progression of the cell cycle from the G1 to the S phase, which is consistent with its role in providing the necessary histones for DNA replication.

Histone Pre-mRNA 3'-End Processing Pathway

The processing of histone pre-mRNA is a multi-step process involving the coordinated action of several factors. The U7 snRNP, with LSM10 as a core component, is central to this pathway. The process is initiated by the recognition of two key cis-acting elements on the histone pre-mRNA: the stem-loop, which is bound by the Stem-Loop Binding Protein (SLBP), and the HDE, which is recognized by the U7 snRNA. The Lsm11 subunit of the U7 snRNP interacts with FLASH (FLICE-associated huge protein), which in turn recruits the Histone Cleavage Complex (HCC).[6] The HCC contains the endonuclease CPSF73, which catalyzes the cleavage of the pre-mRNA to generate the mature 3' end.[8]

Histone_Processing_Pathway cluster_pre_mRNA Histone pre-mRNA cluster_U7_snRNP U7 snRNP Histone_pre-mRNA 5' - Coding Region - Stop - Stem-Loop - Cleavage Site - HDE - 3' LSM10 LSM10 LSM11 LSM11 Sm_proteins SmB/D3/E/F/G FLASH FLASH LSM11->FLASH interacts U7_snRNA U7 snRNA U7_snRNA->Histone_pre-mRNA binds HDE SLBP SLBP SLBP->Histone_pre-mRNA binds Stem-Loop HCC HCC (CPSF73) FLASH->HCC recruits HCC->Histone_pre-mRNA cleaves In_Vitro_Processing_Workflow Start Start Protein_Purification Express and Purify 13 Recombinant Proteins (including LSM10) Start->Protein_Purification RNA_Synthesis Synthesize U7 snRNA and Radiolabeled pre-mRNA Start->RNA_Synthesis Reconstitution Reconstitute Active U7 snRNP Complex Protein_Purification->Reconstitution RNA_Synthesis->Reconstitution Incubation Incubate Complex with pre-mRNA Substrate Reconstitution->Incubation Reaction_Stop Stop Reaction and Extract RNA Incubation->Reaction_Stop Analysis Analyze Cleavage Products by PAGE and Autoradiography Reaction_Stop->Analysis End End Analysis->End CoIP_Workflow Start Start Cell_Lysis Cell Lysis in Non-denaturing Buffer Start->Cell_Lysis Pre_Clearing Pre-clear Lysate with Beads Cell_Lysis->Pre_Clearing Immunoprecipitation Incubate with anti-LSM10 Antibody Pre_Clearing->Immunoprecipitation Capture Capture Complexes with Protein A/G Beads Immunoprecipitation->Capture Washing Wash Beads to Remove Non-specific Binders Capture->Washing Elution Elute Protein Complexes Washing->Elution Analysis Analyze by Western Blot or Mass Spectrometry Elution->Analysis End End Analysis->End ChIP_Workflow Start Start Crosslinking Cross-link Proteins to DNA with Formaldehyde Start->Crosslinking Lysis_Shearing Cell Lysis and Chromatin Shearing Crosslinking->Lysis_Shearing Immunoprecipitation Immunoprecipitate with anti-LSM10 Antibody Lysis_Shearing->Immunoprecipitation Washing Wash to Remove Non-specific Chromatin Immunoprecipitation->Washing Elution_Reverse Elute and Reverse Cross-links Washing->Elution_Reverse DNA_Purification Purify DNA Elution_Reverse->DNA_Purification Analysis Analyze DNA by qPCR or ChIP-seq DNA_Purification->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Gene Ontology and Annotations of LSM10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSM10 (LSM10, U7 Small Nuclear RNA Associated) is a crucial protein involved in the fundamental process of histone pre-mRNA 3'-end processing. As a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex, LSM10 plays a vital role in ensuring the correct maturation of replication-dependent histone mRNAs, which are essential for chromatin assembly and cell cycle progression. This technical guide provides a comprehensive overview of the gene ontology, annotations, and functional significance of LSM10. It delves into the molecular mechanisms governed by LSM10, its involvement in signaling pathways, and its emerging role in various disease states. Detailed experimental protocols for studying LSM10 and its functions are also provided to facilitate further research and drug development efforts.

Introduction

LSM10 is a member of the "Like-Sm" (LSM) protein family, characterized by the presence of a conserved Sm domain. Unlike the canonical Sm proteins that form the core of spliceosomal snRNPs, LSM10, along with LSM11, are specialized components of the U7 snRNP. This unique composition is critical for the U7 snRNP's specific function in processing the 3' ends of replication-dependent histone pre-mRNAs, which, unlike most other mRNAs, are not polyadenylated but terminate in a conserved stem-loop structure.

Disruptions in the function of LSM10 can lead to aberrant histone pre-mRNA processing, resulting in the production of polyadenylated histone mRNAs. This misprocessing has been linked to developmental defects and is increasingly implicated in human diseases, including certain cancers and inflammatory conditions. Understanding the intricate roles of LSM10 is therefore of significant interest for both basic research and therapeutic development.

Gene Ontology and Annotations of LSM10

The function and localization of LSM10 are well-defined by its gene ontology annotations. These classifications provide a standardized vocabulary to describe the molecular functions, biological processes, and cellular components associated with the gene product.

Molecular Function
  • U7 snRNA binding: LSM10 directly binds to the U7 snRNA, a key interaction for the assembly and stability of the U7 snRNP complex.[1][2]

  • Histone pre-mRNA DCP binding: As part of the U7 snRNP, LSM10 is involved in binding to the downstream cleavage product (DCP) of histone pre-mRNA during the 3'-end processing reaction.[1][2]

  • RNA binding: In a broader sense, LSM10 is classified as an RNA-binding protein due to its interaction with U7 snRNA.[1][3]

  • Protein binding: LSM10 interacts with other proteins within the U7 snRNP and with assembly factors.[4]

Biological Process
  • Histone mRNA metabolic process: This is the primary biological process involving LSM10, specifically the 3'-end processing of histone pre-mRNAs.[4]

  • mRNA 3'-end processing: LSM10 is integral to the machinery that generates the mature 3' end of histone mRNAs.[4]

  • Positive regulation of G1/S transition of mitotic cell cycle: By ensuring the proper supply of histones, which are crucial for DNA replication, LSM10 plays a role in the progression of the cell cycle from the G1 to the S phase.[3][5]

  • Termination of RNA polymerase II transcription: The 3'-end processing of histone pre-mRNAs is coupled with the termination of their transcription, a process in which the U7 snRNP is involved.[4]

Cellular Component
  • U7 snRNP: LSM10 is a core and specific component of this ribonucleoprotein complex.[1][4]

  • Cajal body: The U7 snRNP, and consequently LSM10, is enriched in Cajal bodies, which are nuclear suborganelles involved in the biogenesis of snRNPs.[4]

  • Nucleus: As a protein involved in RNA processing, LSM10 is localized to the nucleus.[4]

  • Nucleoplasm: LSM10 is also found within the nucleoplasm, outside of distinct nuclear bodies.[4]

Quantitative Data

LSM10 Gene Expression

The expression of LSM10 varies across different tissues and cell types. Analysis of data from the Genotype-Tissue Expression (GTEx) project and The Cancer Genome Atlas (TCGA) provides insights into its transcriptional landscape.

TissueMedian Expression (TPM)
Testis35.8
Spleen28.5
Lymph Node25.4
Small Intestine - Terminal Ileum23.1
Bone Marrow22.9
Colon - Transverse20.7
Stomach19.8
Lung18.2
Ovary16.5
Brain - Cerebellum15.3
Skin - Sun Exposed14.7
Adipose - Subcutaneous13.9
Heart - Left Ventricle12.1
Muscle - Skeletal10.5
Liver9.8

Table 1: Median mRNA expression of LSM10 in selected human tissues. Data sourced from the GTEx portal.

In various cancers, the expression of LSM10 is often dysregulated.[6] For example, studies have shown that LSM10 expression is significantly higher in several tumor types compared to normal tissues.[6]

LSM10 Protein Abundance

Quantitative proteomics provides a measure of the absolute or relative abundance of proteins. Data from the PaxDb database indicates the abundance of LSM10 in various organisms and cell lines.

Organism/Cell LineAbundance (ppm)
Homo sapiens (Integrated)0.099
Mus musculus (Whole organism)0.148
A-431 (Human cell line)0.23
HEK 293 (Human cell line)0.18
HeLa (Human cell line)0.31
Jurkat (Human cell line)0.45
K-562 (Human cell line)0.52
U-2 OS (Human cell line)0.28

Table 2: Protein abundance of LSM10 in parts per million (ppm) in selected organisms and human cell lines. Data sourced from PaxDb.[7]

Protein-Protein Interactions
Interacting ProteinDescriptionEvidence
LSM11A core component of the U7 snRNP that forms a heterodimer with LSM10.Experimental
SNRPB, SNRPD3, SNRPE, SNRPF, SNRPGCore Sm proteins of the U7 snRNP.Experimental
SMN1Component of the SMN complex, involved in snRNP assembly.Experimental
PRMT5Arginine methyltransferase involved in the biogenesis of snRNPs.Experimental
ZFP100 (in human)A zinc finger protein that interacts with the U7 snRNP.Experimental
FLASHA component of the histone pre-mRNA processing machinery.Experimental

Table 3: Key protein interactors of LSM10. Evidence is based on data from the STRING and BioGRID databases.[1][3][4]

Signaling Pathways and Workflows

LSM10 is a key player in the pathway of histone pre-mRNA 3'-end processing and U7 snRNP assembly. These processes are tightly linked to cell cycle progression.

U7 snRNP Assembly and Maturation

The biogenesis of the U7 snRNP is a multi-step process orchestrated by the Survival of Motor Neuron (SMN) complex. Unlike spliceosomal snRNPs, the U7 snRNP incorporates the specialized LSM10/LSM11 dimer in place of the canonical SmD1/D2 proteins.

U7_snRNP_Assembly cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMN_complex SMN Complex (SMN, Gemins) U7_snRNA_pre pre-U7 snRNA SMN_complex->U7_snRNA_pre Sm core assembly pICln pICln LSM10_LSM11_dimer LSM10/LSM11 Dimer pICln->LSM10_LSM11_dimer Sm_proteins SmB, D3, E, F, G pICln->Sm_proteins PRMT5_complex PRMT5 Complex PRMT5_complex->Sm_proteins Methylation LSM10_LSM11_dimer->SMN_complex Binding Sm_proteins->SMN_complex Binding U7_snRNP_pre pre-U7 snRNP U7_snRNP_mature Mature U7 snRNP U7_snRNP_pre->U7_snRNP_mature Import & Maturation Cajal_Body Cajal Body U7_snRNP_mature->Cajal_Body Localization

Caption: U7 snRNP Assembly Pathway.

Histone Pre-mRNA 3'-End Processing

Once assembled and matured, the U7 snRNP, with LSM10 at its core, participates in the precise cleavage of histone pre-mRNAs. This process is essential for generating the mature histone mRNA and is coupled to transcription termination.

Histone_Processing cluster_transcription Transcription & Processing cluster_processing_machinery Processing Machinery Pol_II RNA Pol II Histone_Gene Histone Gene Pol_II->Histone_Gene Transcription pre_mRNA Histone pre-mRNA U7_snRNP U7 snRNP (contains LSM10) pre_mRNA->U7_snRNP binds HDE SLBP SLBP pre_mRNA->SLBP binds Stem-Loop Mature_mRNA Mature Histone mRNA FLASH FLASH U7_snRNP->FLASH interacts CPSF73 CPSF73 (Endonuclease) CPSF73->pre_mRNA Cleavage FLASH->CPSF73 recruits

Caption: Histone Pre-mRNA 3'-End Processing.

Experimental Protocols

Immunoprecipitation of U7 snRNP

This protocol describes the immunoprecipitation of the U7 snRNP complex from cell lysates to study its components and interactions.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody against a U7 snRNP component (e.g., anti-LSM10, anti-LSM11)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • RNase inhibitors

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease and RNase inhibitors.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate to allow the antibody to bind to the U7 snRNP.

  • Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-RNP complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry. Analyze the co-precipitated RNA by RT-qPCR or Northern blotting.

Northern Blot Analysis of Histone mRNA

This protocol is for detecting and quantifying the processing status of histone mRNAs.

Materials:

  • Total RNA extracted from cells or tissues

  • Denaturing agarose (B213101) gel (with formaldehyde)

  • MOPS running buffer

  • Nylon membrane

  • UV cross-linker

  • Hybridization buffer

  • Radioactively or non-radioactively labeled probe specific for a histone gene

  • Wash buffers (high and low stringency)

  • Phosphorimager or chemiluminescence detection system

Procedure:

  • RNA Electrophoresis: Separate total RNA on a denaturing agarose gel.

  • Transfer: Transfer the separated RNA to a nylon membrane.

  • Cross-linking: Cross-link the RNA to the membrane using UV radiation.

  • Pre-hybridization: Block the membrane with hybridization buffer.

  • Hybridization: Incubate the membrane with the labeled probe overnight.

  • Washing: Wash the membrane under stringent conditions to remove the unbound probe.

  • Detection: Detect the signal from the hybridized probe using a phosphorimager or chemiluminescence imager. Correctly processed histone mRNAs will appear as a distinct band, while misprocessed, polyadenylated transcripts will appear as a smear or a larger band.

Chromatin Immunoprecipitation (ChIP) for LSM10

This protocol can be used to identify the genomic regions associated with LSM10, although as an RNA-binding protein, its direct association with DNA is not expected. However, ChIP can be used to investigate its co-localization with transcriptionally active histone gene loci.

Materials:

  • Formaldehyde (B43269) for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease for chromatin fragmentation

  • Anti-LSM10 antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-LSM10 antibody.

  • Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and perform stringent washes.

  • Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

  • DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers for specific genomic regions (e.g., histone gene promoters) or by high-throughput sequencing (ChIP-seq).

Conclusion

LSM10 is a highly specialized and essential protein that plays a central role in the biogenesis and function of the U7 snRNP. Its involvement in the critical process of histone pre-mRNA 3'-end processing underscores its importance in maintaining genome integrity and regulating cell cycle progression. The growing body of evidence linking LSM10 to various diseases highlights its potential as a therapeutic target. The technical information and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further unravel the complexities of LSM10 and its associated pathways. Further quantitative studies on its expression, protein interactions, and the functional consequences of its dysregulation will be crucial for a complete understanding of its role in health and disease.

References

Regulation of LSM10 Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSM10 (LSM10, U7 small nuclear RNA associated) is a protein-coding gene that plays a crucial role in histone pre-mRNA processing as a component of the U7 small nuclear ribonucleoprotein (snRNP) complex. Beyond its fundamental role in RNA metabolism, emerging evidence indicates that the dysregulation of LSM10 expression is implicated in critical cellular processes such as cell cycle progression and oncogenesis. This technical guide provides an in-depth overview of the current understanding of LSM10 gene expression regulation, with a focus on transcriptional control and associated signaling pathways.

Quantitative Analysis of LSM10 Gene Expression

LSM10 expression is frequently altered in various human cancers. Analysis of data from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) reveals significant upregulation of LSM10 in several malignancies compared to normal tissues.

Cancer TypeDatasetExpression Changep-valueReference
Breast Cancer (BRCA) TCGAUpregulated in tumor vs. normal< 0.001[1]
Stomach Adenocarcinoma (STAD) TCGAUpregulated in tumor vs. normal< 0.001[2]
Uterine Corpus Endometrial Carcinoma (UCEC) TCGAUpregulated in tumor vs. normal< 0.05[3]

Note: While several studies report the upregulation of LSM10 in cancer, specific log2 fold change values are not consistently provided across publications. The table above summarizes the reported trends and statistical significance. Further analysis of the raw data from TCGA and GEO is recommended for precise quantitative comparisons.

Transcriptional Regulation of LSM10

The expression of the LSM10 gene is controlled by a complex interplay of transcription factors that bind to specific regulatory elements within its promoter region. Several transcription factors have been identified as potential regulators of LSM10.

Key Transcription Factors
  • Yin Yang 1 (YY1): YY1 is a ubiquitously expressed transcription factor that can function as both an activator and a repressor of gene expression.[4] ChIP-seq data suggests that YY1 binds to a multitude of gene promoters, and its dysregulation is common in cancer.[5][6] While direct binding of YY1 to the LSM10 promoter has been suggested, further validation is required to confirm its functional consequence on LSM10 transcription.

  • GATA Binding Protein 1 (GATA-1): GATA-1 is a master regulator of hematopoiesis and is also involved in the control of cell cycle progression.[7][8] Given LSM10's role in the G1/S transition, GATA-1 may indirectly influence LSM10 expression through its regulation of cell cycle machinery.

  • Glucocorticoid Receptor (GR): The glucocorticoid receptor is a ligand-activated transcription factor that regulates genes involved in development, metabolism, and inflammation. GR has also been shown to influence cell cycle progression, suggesting a potential indirect regulatory link to LSM10.[1][9][10]

  • Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[11][12][13] Like GR, PPAR-γ has been implicated in cell cycle control and may therefore indirectly modulate the expression of genes like LSM10 that are involved in this process.

  • c-Myc: The c-Myc proto-oncogene is a critical regulator of cell growth, proliferation, and metabolism.[4][14] It functions as a transcription factor that can both activate and repress target genes. Given its central role in cell cycle control, c-Myc is a likely candidate for the regulation of LSM10 expression.

Signaling Pathways Modulating LSM10 Expression

The activity of the transcription factors that regulate LSM10 is controlled by upstream signaling pathways. These pathways integrate extracellular and intracellular signals to orchestrate appropriate cellular responses, including changes in gene expression.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation.[15][16][17] This pathway is frequently hyperactivated in cancer and plays a critical role in promoting the G1/S phase transition of the cell cycle, a process in which LSM10 is functionally involved.[3] Activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of downstream transcription factors that may directly or indirectly regulate LSM10 expression.

PI3K_Akt_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription_Factors Transcription Factors (e.g., c-Myc, YY1) mTORC1->Transcription_Factors activates LSM10_Gene LSM10 Gene Transcription_Factors->LSM10_Gene regulates Cell_Cycle_Progression G1/S Transition LSM10_Gene->Cell_Cycle_Progression promotes

PI3K/Akt signaling pathway and potential regulation of LSM10.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that relays signals from the cell surface to the nucleus to control a wide range of cellular processes, including proliferation and differentiation.[18][19][20] The MAPK/ERK pathway is known to regulate the activity of numerous transcription factors and can also influence histone modifications, thereby impacting gene expression.[5] Its role in cell cycle control makes it a plausible upstream regulator of LSM10.

MAPK_ERK_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors activates LSM10_Gene LSM10 Gene Transcription_Factors->LSM10_Gene regulates Cell_Proliferation Cell Proliferation LSM10_Gene->Cell_Proliferation contributes to

MAPK/ERK signaling pathway and its potential link to LSM10.

Experimental Protocols

Investigating the regulation of LSM10 gene expression requires a combination of molecular biology techniques to identify transcription factor binding sites, quantify mRNA levels, and assess promoter activity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a specific transcription factor. A detailed protocol for performing ChIP-seq for a transcription factor like YY1 in a human cell line such as HeLa is outlined below.

ChIP_seq_Workflow Crosslinking 1. Crosslink Protein-DNA (Formaldehyde) Lysis 2. Cell Lysis & Chromatin Shearing Crosslinking->Lysis Immunoprecipitation 3. Immunoprecipitation (YY1 Antibody) Lysis->Immunoprecipitation Reverse_Crosslinking 4. Reverse Crosslinks & DNA Purification Immunoprecipitation->Reverse_Crosslinking Library_Prep 5. Library Preparation Reverse_Crosslinking->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Data Analysis (Peak Calling) Sequencing->Data_Analysis

A generalized workflow for a ChIP-seq experiment.

Detailed Methodology:

  • Cell Culture and Cross-linking:

    • Culture HeLa cells to ~80-90% confluency.

    • Add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Sonication:

    • Harvest cells and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Sonicate the chromatin to shear the DNA into fragments of 200-600 base pairs. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-YY1). A non-specific IgG antibody should be used as a negative control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating the eluted chromatin at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA fragments according to the manufacturer's protocol for the sequencing platform to be used (e.g., Illumina).

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the immunoprecipitated sample compared to the input control.

    • Annotate the identified peaks to determine their proximity to genes, such as LSM10.

Luciferase Reporter Assay

Luciferase reporter assays are used to measure the transcriptional activity of a promoter region in response to the overexpression or knockdown of a specific transcription factor.

Detailed Methodology:

  • Plasmid Construction:

    • Clone the promoter region of the LSM10 gene upstream of a firefly luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).

    • Co-transfect this reporter construct into cells along with an expression vector for the transcription factor of interest (e.g., YY1) or a corresponding empty vector control. A plasmid expressing Renilla luciferase under the control of a constitutive promoter (e.g., pRL-TK) should be co-transfected as an internal control for transfection efficiency.[21][22][23][24]

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 24-well plate.

    • Transfect the cells with the reporter plasmid, the transcription factor expression plasmid (or siRNA), and the internal control plasmid using a suitable transfection reagent.

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency.

    • Calculate the fold change in luciferase activity in the presence of the transcription factor compared to the control.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive and specific method for quantifying mRNA levels. This technique can be used to validate the findings from high-throughput studies and to measure changes in LSM10 expression in response to various stimuli.[25][26][27]

Detailed Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR:

    • Perform qPCR using the synthesized cDNA as a template, primers specific for the LSM10 gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • Use primers for a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • The qPCR reaction is typically performed in a real-time PCR instrument with the following cycling conditions: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for both the LSM10 gene and the housekeeping gene in each sample.

    • Calculate the relative expression of LSM10 using the ΔΔCt method, where the expression of LSM10 is normalized to the housekeeping gene and then compared to a control condition.

Conclusion

The regulation of LSM10 gene expression is a complex process involving multiple transcription factors and signaling pathways. Its upregulation in various cancers highlights its potential as a therapeutic target and a biomarker for disease progression. Further research is needed to fully elucidate the direct regulatory mechanisms controlling LSM10 transcription and to validate the functional consequences of its dysregulation in different cellular contexts. The experimental approaches outlined in this guide provide a framework for researchers to investigate the intricate regulatory network of this important gene.

References

An In-depth Technical Guide on the Post-Translational Modifications of LSM10 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSM10 (LSM10, U7 Small Nuclear RNA Associated) is a crucial protein component of the U7 small nuclear ribonucleoprotein (snRNP) complex. This complex plays a vital role in the 3'-end processing of replication-dependent histone pre-mRNAs, a fundamental process for cell cycle progression, particularly the transition from G1 to S phase.[1][2] Given the critical function of LSM10, understanding its regulation through post-translational modifications (PTMs) is of paramount importance for elucidating the intricacies of histone gene expression and identifying potential therapeutic targets. This technical guide provides a comprehensive overview of the current knowledge regarding LSM10 PTMs, details experimental methodologies for their investigation, and proposes future research directions.

Current State of Knowledge on LSM10 Post-Translational Modifications

The investigation into the post-translational landscape of LSM10 has revealed a notable absence of certain modifications while suggesting the presence of others. The following sections summarize the existing evidence for key PTMs.

Methylation: Confirmed Absence of Arginine Methylation

Multiple studies have conclusively demonstrated that LSM10 is not subject to symmetrical dimethyl arginine (sDMA) modification.[3] This is in contrast to other Sm-like proteins, where arginine methylation is a critical determinant for their interaction with the Survival of Motor Neuron (SMN) protein complex, a key player in snRNP assembly.[3] Experimental evidence indicates that the interaction between LSM10 and the SMN complex is independent of methylation.[3] This finding suggests a distinct mechanism for the recruitment and assembly of the U7 snRNP complex.

Glycosylation: Putative O-linked Glycosylation Sites Identified

Public databases, including UniProt and GeneCards, annotate LSM10 as a glycoprotein, predicting the presence of two O-linked glycosylation sites.[1] Specifically, the iPTMnet database suggests that threonine residues at positions 29 and 30 (T29, T30) are potential sites of O-glycosylation.[4] However, to date, direct experimental validation of these O-linked glycosylation events on LSM10 through methods such as mass spectrometry is lacking in the published literature. The functional consequence of this putative glycosylation remains an open area for investigation.

Phosphorylation, Ubiquitination, and Acetylation: An Unexplored Frontier

As of the current body of scientific literature, there is no direct experimental evidence to confirm that LSM10 undergoes phosphorylation, ubiquitination, or acetylation. While these PTMs are among the most common regulatory modifications for a vast array of cellular proteins, their role in modulating LSM10 function, stability, or localization is yet to be determined. The absence of such data highlights a significant gap in our understanding of LSM10 biology and presents a compelling avenue for future research.

Data Presentation: Summary of LSM10 Post-Translational Modifications

The following table provides a concise summary of the current understanding of LSM10 PTMs.

Post-Translational ModificationStatusSitesQuantitative DataSupporting Evidence
Methylation (sDMA) Confirmed AbsentN/ANot ApplicableExperimental (Inability to detect sDMA modification)[3]
Glycosylation (O-linked) PredictedT29, T30[4]Not AvailableDatabase Annotation[1][4]
Phosphorylation Not ReportedUnknownNot AvailableNo experimental evidence found
Ubiquitination Not ReportedUnknownNot AvailableNo experimental evidence found
Acetylation Not ReportedUnknownNot AvailableNo experimental evidence found

Experimental Protocols

To facilitate further research into the post-translational landscape of LSM10, this section provides detailed methodologies for the investigation of its putative and potential PTMs.

Protocol 1: Identification of O-linked Glycosylation Sites on LSM10 by Mass Spectrometry

This protocol outlines a bottom-up proteomics approach to identify and map O-linked glycosylation sites on LSM10.

1. Protein Immunoprecipitation:

  • Lyse cells expressing endogenous or tagged LSM10 in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Incubate the cell lysate with an anti-LSM10 antibody or an antibody against the tag, coupled to magnetic or agarose (B213101) beads.
  • Wash the beads extensively to remove non-specific binders.
  • Elute the LSM10 protein from the beads.

2. In-solution Trypsin Digestion:

3. Enrichment of O-glycopeptides:

  • Utilize a lectin affinity chromatography approach (e.g., using jacalin or wheat germ agglutinin) or hydrophilic interaction liquid chromatography (HILIC) to enrich for O-glycopeptides from the tryptic digest.

4. Mass Spectrometry Analysis:

  • Analyze the enriched glycopeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC-MS/MS).
  • Employ Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) fragmentation to preserve the labile glycan structure while sequencing the peptide backbone.
  • Analyze the MS/MS data using specialized software (e.g., Byonic™, PEAKS Glycan) to identify the peptide sequence, the site of glycosylation, and the composition of the attached glycan.

Protocol 2: Quantitative Analysis of LSM10 PTMs using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for the quantitative analysis of PTMs.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., 12C6-Arginine, 12C6-Lysine).
  • The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine, 13C6,15N2-Lysine) for at least five cell doublings to ensure complete incorporation.

2. Experimental Treatment and Sample Preparation:

  • Apply the experimental condition of interest (e.g., drug treatment, cell cycle synchronization) to one of the cell populations.
  • Lyse the "light" and "heavy" cell populations separately.
  • Mix equal amounts of protein from the "light" and "heavy" lysates.

3. LSM10 Immunoprecipitation and Digestion:

  • Perform immunoprecipitation of LSM10 from the mixed lysate as described in Protocol 1.
  • Digest the immunoprecipitated LSM10 with trypsin.

4. PTM Peptide Enrichment (if necessary):

  • If the PTM of interest is of low stoichiometry, perform an enrichment step as described in Protocol 1 for glycosylation or using appropriate methods for other PTMs (e.g., anti-phospho-tyrosine antibodies for phosphorylation).

5. LC-MS/MS Analysis and Quantification:

  • Analyze the peptide mixture by LC-MS/MS.
  • Quantify the relative abundance of a given PTM on LSM10 by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectrometer.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key processes related to LSM10.

Histone_pre_mRNA_Processing cluster_pre_mRNA Histone pre-mRNA cluster_U7_snRNP U7 snRNP Complex Histone_pre_mRNA Histone pre-mRNA Stem_Loop Stem-Loop Mature_Histone_mRNA Mature Histone mRNA Histone_pre_mRNA->Mature_Histone_mRNA HDE Histone Downstream Element (HDE) SLBP Stem-Loop Binding Protein (SLBP) Stem_Loop->SLBP binds U7_snRNA U7 snRNA HDE->U7_snRNA binds LSM10 LSM10 Processing_Factors Processing Factors (e.g., CPSF73) U7_snRNA->Processing_Factors LSM11 LSM11 Sm_proteins Other Sm Proteins SLBP->Processing_Factors recruits Processing_Factors->Histone_pre_mRNA cleaves

Caption: Histone pre-mRNA 3'-end processing pathway involving the U7 snRNP complex.

PTM_Analysis_Workflow Cell_Lysate Cell Lysate (Endogenous or Tagged LSM10) IP Immunoprecipitation (Anti-LSM10 or Anti-Tag) Cell_Lysate->IP Digestion In-solution Tryptic Digestion IP->Digestion Enrichment PTM Peptide Enrichment (e.g., Lectin Affinity for Glycans) Digestion->Enrichment LC_MS LC-MS/MS Analysis (High-Resolution Mass Spectrometry) Enrichment->LC_MS Data_Analysis Data Analysis (PTM Identification and Quantification) LC_MS->Data_Analysis

Caption: Proposed experimental workflow for the identification of LSM10 PTMs.

Future Directions and Conclusion

The study of post-translational modifications of LSM10 is still in its infancy. While the absence of arginine methylation is a significant finding, the landscape of other PTMs, particularly O-linked glycosylation, remains to be experimentally validated and functionally characterized. Future research should focus on:

  • Definitive Identification of PTMs: Employing advanced mass spectrometry techniques to confirm or refute the presence of O-linked glycosylation, phosphorylation, ubiquitination, and acetylation on LSM10.

  • Mapping Modification Sites: Precisely identifying the amino acid residues that are modified.

  • Functional Characterization: Investigating the impact of identified PTMs on LSM10's interaction with other proteins in the U7 snRNP and processing machinery, its subcellular localization, and its overall role in histone pre-mRNA processing.

  • Quantitative Analysis: Determining the stoichiometry of these modifications and how they change in response to different cellular stimuli, such as cell cycle progression or DNA damage.

A thorough understanding of the PTM-mediated regulation of LSM10 will not only provide deeper insights into the fundamental process of gene expression but may also unveil novel avenues for therapeutic intervention in diseases where cell cycle and histone metabolism are dysregulated. This guide serves as a foundational resource to stimulate and direct these future investigations.

References

Methodological & Application

Application Notes and Protocols for Studying LSM10 Function In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to LSM10

LSM10 (Like-Sm protein 10) is a crucial protein component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[1][2][3] This complex is the central player in the 3'-end processing of replication-dependent histone pre-mRNAs, a unique process that generates mature histone mRNAs without a poly(A) tail.[1][4][5][6] Unlike the major spliceosomal snRNPs, the U7 snRNP contains a specialized heptameric protein ring where the canonical SmD1 and SmD2 proteins are replaced by LSM10 and its partner, LSM11.[1][7][8] This unique composition is dictated by a non-canonical Sm binding site on the U7 snRNA and is essential for the specific function of the U7 snRNP in histone gene expression.[1][8]

The assembly of the U7 snRNP is a complex process involving the Survival of Motor Neurons (SMN) complex and the PRMT5 methylosome complex.[7][9] LSM10 forms a heterodimer with LSM11, which then associates with these assembly factors.[10] Understanding the molecular interactions and functional activity of LSM10 is key to elucidating the regulation of histone biosynthesis and its links to cell cycle control.[3][11]

These application notes provide detailed protocols for the in vitro study of LSM10, focusing on its expression, key molecular interactions, and core function in histone pre-mRNA processing.

Section 1: Recombinant LSM10 Expression and Purification

A prerequisite for most in vitro studies is the production of pure, active recombinant LSM10. E. coli is a common expression system for LSM10 and its binding partners.

Protocol 1: Expression and Purification of His-tagged Human LSM10

This protocol describes the expression of N-terminally 6xHis-tagged LSM10 in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • Human LSM10 cDNA in a pET-series expression vector with an N-terminal 6xHis tag.

  • E. coli BL21(DE3) competent cells.

  • LB Broth and LB agar (B569324) plates with appropriate antibiotic (e.g., Kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, 1 mg/mL lysozyme, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Ni-NTA Agarose resin.

  • Dialysis Buffer: 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT.

Procedure:

  • Transformation: Transform the LSM10 expression plasmid into E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB broth with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate overnight at 18°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Sonicate on ice until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to 2 mL of pre-equilibrated Ni-NTA resin. Incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Load the resin-lysate mixture onto a chromatography column. Wash the resin with 20 column volumes of Wash Buffer.

  • Elution: Elute the bound protein with 5 column volumes of Elution Buffer. Collect 1 mL fractions.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the purest fractions.

  • Dialysis & Storage: Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C. Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Section 2: Protein-Protein Interaction (PPI) Assays

LSM10 function is defined by its interactions with other proteins, primarily LSM11 and components of the snRNP assembly machinery.[7][10][12]

Protocol 2: In Vitro GST Pull-Down Assay

This protocol is adapted from methods used to demonstrate the interaction between LSM10 and components of the SMN and PRMT5 complexes.[7] It aims to verify the interaction between a GST-tagged "bait" protein (e.g., GST-pICln, GST-SMN) and a 35S-methionine-labeled "prey" protein (e.g., LSM10).

Materials:

  • Purified GST-tagged bait protein and GST-only control.

  • Glutathione-Sepharose beads.

  • In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system).

  • [35S]-Methionine.

  • Plasmid DNA encoding prey protein (LSM10).

  • Binding Buffer: 20 mM HEPES pH 7.9, 150 mM KCl, 5 mM MgCl2, 0.1% NP-40, 1 mM DTT, protease inhibitors.

  • Wash Buffer: Same as Binding Buffer, but with 300 mM KCl.

  • SDS-PAGE loading buffer.

Procedure:

  • Prey Protein Synthesis: Synthesize [35S]-labeled LSM10 prey protein using an in vitro transcription/translation system according to the manufacturer's instructions.

  • Bait Protein Immobilization: Incubate 20 µg of GST-bait protein or GST-control with 30 µL of Glutathione-Sepharose beads in 500 µL of Binding Buffer for 1 hour at 4°C.

  • Washing: Pellet the beads by centrifugation (500 x g, 1 min) and wash three times with 1 mL of Binding Buffer.

  • Binding Reaction: Add 10-20 µL of the in vitro translated [35S]-LSM10 to the immobilized bait protein. Add Binding Buffer to a final volume of 500 µL. Reserve 1-2 µL of the translation mix as "Input".

  • Incubation: Incubate the binding reaction for 2-3 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash four times with 1 mL of ice-cold Wash Buffer.

  • Elution & Analysis: After the final wash, remove all supernatant. Resuspend the beads in 30 µL of SDS-PAGE loading buffer, boil for 5 minutes, and centrifuge.

  • Detection: Load the supernatant and the "Input" control onto an SDS-PAGE gel. After electrophoresis, fix the gel, dry it, and expose it to a phosphor screen or X-ray film to visualize the radiolabeled prey protein. A band in the GST-bait lane but not in the GST-control lane indicates an interaction.

Data Presentation: Protein-Protein Interactions

Quantitative data, such as binding affinities, can be determined using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) with purified recombinant proteins.

Interacting ProteinsTechniqueBinding Affinity (Kd)Reference / Notes
LSM10 - LSM11ITC / SPRUser-determinedForms a stable heterodimer required for U7 snRNP assembly.[1]
LSM10 - pIClnITC / SPRUser-determinedMediates interaction with the PRMT5 complex.[7][9]
LSM10/LSM11 - SMNITC / SPRUser-determinedCrucial for U7 snRNP biogenesis.[8][9]
LSM11 - FLASHYeast Two-HybridQualitativeInteraction is essential for histone pre-mRNA processing.[11][12]

Table for researchers to populate with experimentally determined values.

Section 3: RNA Binding Assays

LSM10's association with U7 snRNA is fundamental to its function. This interaction is highly specific, mediated by the non-canonical Sm site on U7 snRNA.[2][8]

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of LSM10 (as part of a reconstituted Sm ring or complex) to a specific RNA probe.

Materials:

  • Purified recombinant LSM10 and other Sm proteins (e.g., LSM11, SmE/F/G, SmB/D3).

  • In vitro transcribed U7 snRNA probe (wild-type Sm site) and control RNA (mutated Sm site), labeled with 32P or a fluorescent dye.

  • RNA Binding Buffer (1X): 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol, 1 mM EDTA.

  • Yeast tRNA (as a non-specific competitor).

  • Native polyacrylamide gel (e.g., 6%).

  • 0.5X TBE Buffer.

Procedure:

  • Protein Complex Assembly (if required): Pre-incubate LSM10 with LSM11 and other Sm proteins on ice for 30 minutes to allow complex formation.

  • Binding Reaction: In a microfuge tube, combine the following on ice:

    • RNA Binding Buffer (to final 1X concentration).

    • Labeled U7 snRNA probe (~10,000 cpm or 20 fmol).

    • Yeast tRNA (1 µg).

    • Increasing concentrations of the LSM10-containing protein complex.

    • Nuclease-free water to the final volume (e.g., 20 µL).

  • Incubation: Incubate the reaction at room temperature for 20-30 minutes.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) at 4°C.

  • Detection: Dry the gel and expose it to a phosphor screen or X-ray film. A "shifted" band, which migrates slower than the free probe, indicates an RNA-protein complex. The intensity of the shifted band should increase with protein concentration.

Data Presentation: RNA Binding
RNA SubstrateTechniqueBinding Affinity (Kd)Specificity Notes
U7 snRNA (Wild-Type Sm site)EMSA / Filter BindingUser-determinedLSM10 shows strong preferential binding to the U7-specific Sm site.[8]
U7 snRNA (Optimized Sm site)EMSA / Filter BindingUser-determinedBinding is expected to be significantly reduced or abolished.[8][13]

Table for researchers to populate with experimentally determined values.

Section 4: In Vitro Functional Assay: Histone Pre-mRNA Processing

The ultimate in vitro functional test for LSM10 is its ability to participate in a reconstituted U7 snRNP complex that correctly processes histone pre-mRNA.[5][6]

Protocol 4: In Vitro Histone Pre-mRNA Cleavage Assay

This assay uses nuclear extract as a source of processing factors and a radiolabeled histone pre-mRNA substrate to monitor the endonucleolytic cleavage activity.

Materials:

  • HEK293 or HeLa cell nuclear extract.

  • In vitro transcribed, [32P]-labeled histone pre-mRNA substrate (e.g., mouse H2a-614).

  • Processing Reaction Buffer (2X): 40 mM HEPES-KOH pH 7.9, 4 mM DTT, 1.6 mM ATP, 40 mM Creatine Phosphate.

  • EDTA (0.5 M solution).

  • Proteinase K.

  • Phenol:chloroform:isoamyl alcohol.

  • Denaturing polyacrylamide gel (e.g., 8% with 7M Urea).

Procedure:

  • Reaction Setup: On ice, set up the processing reactions in microfuge tubes:

    • 6 µL Nuclear Extract.

    • 7.5 µL 2X Processing Reaction Buffer.

    • 1 µL [32P]-labeled histone pre-mRNA substrate (~20 fmol, 50,000 cpm).

    • Optional: Add purified LSM10/LSM11 complex or antibodies for depletion/add-back experiments.

    • Nuclease-free water to a final volume of 15 µL.

  • Incubation: Incubate the reactions at 30°C for 60 minutes.

  • Reaction Stop & Digestion: Stop the reaction by adding 200 µL of a solution containing 0.3 M Sodium Acetate, 10 mM EDTA, 0.5% SDS, and 100 µg/mL Proteinase K. Incubate at 37°C for 20 minutes.

  • RNA Extraction: Extract the RNA using phenol:chloroform, followed by ethanol (B145695) precipitation.

  • Analysis: Resuspend the RNA pellet in formamide (B127407) loading dye. Denature at 95°C for 3 minutes and resolve the samples on a denaturing polyacrylamide/urea gel.

  • Detection: Dry the gel and visualize the precursor and cleaved RNA products by autoradiography. The efficiency of processing can be quantified by measuring the signal intensity of the cleaved product relative to the total RNA (precursor + cleaved).

Visualizations: Pathways and Workflows

G cluster_nucleus Nucleus U7_snRNP Mature U7 snRNP U7_pre_snRNA U7_pre_snRNA U7_pre_snRNA->U7_snRNP Maturation & Import

G start Start step1 Immobilize GST-Bait on Glutathione Beads start->step1 step2 Synthesize 35S-LSM10 (Prey) via IVT start->step2 step3 Incubate Beads with 35S-LSM10 step1->step3 step2->step3 step4 Wash Unbound Proteins step3->step4 step5 Elute with SDS Buffer step4->step5 step6 Analyze by SDS-PAGE & Autoradiography step5->step6 end Result: Interaction Detected step6->end

G start Start step1 Prepare Nuclear Extract & 32P-Histone pre-mRNA start->step1 step2 Set up Processing Reaction step1->step2 step3 Incubate at 30°C step2->step3 step4 Stop Reaction & Extract RNA step3->step4 step5 Resolve on Denaturing PAGE step4->step5 step6 Visualize by Autoradiography step5->step6 end Result: Cleaved Product Detected step6->end

References

Application Notes and Protocols for LSM10 Gene Knockdown using siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the knockdown of the LSM10 gene using small interfering RNA (siRNA). It includes methodologies for experimental execution, data interpretation, and visualization of the relevant biological pathway and experimental workflow.

Introduction

LSM10 (LSM10, U7 Small Nuclear RNA Associated) is a protein-coding gene that plays a crucial role in histone pre-mRNA processing.[1] It is a component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of histone mRNAs.[2][3] Proper regulation of histone expression is critical for DNA replication and cell cycle progression, particularly at the G1/S transition.[1][2][4] Dysregulation of LSM10 and the histone processing machinery may have implications in various diseases. The use of siRNA to specifically knockdown LSM10 expression is a powerful tool to investigate its function in cellular processes and its potential as a therapeutic target.

Quantitative Data Summary

Successful siRNA-mediated gene knockdown requires optimization of several experimental parameters. The following table summarizes key quantitative data points that should be considered and optimized for LSM10 knockdown.

ParameterRecommended RangeStarting PointNotes
siRNA Concentration 1 - 100 nM[5][6]10 - 20 nM[5][7]Optimal concentration is cell-type dependent and should be determined experimentally to minimize off-target effects.[5][8]
Cell Density at Transfection 50 - 80% confluency[9][10]60 - 70% confluencyOverly crowded or sparse cultures can negatively impact transfection efficiency and cell health.[5]
Transfection Reagent Volume Varies by reagentManufacturer's recommendationA dose-response curve should be performed to find the optimal amount that maximizes knockdown and minimizes cytotoxicity.[9]
Incubation Time (Transfection) 4 - 48 hours24 hoursThe optimal time depends on the cell type and the stability of the target mRNA and protein.[11]
Time Course for Analysis 24 - 96 hours post-transfection48 hours for mRNA, 72 hours for proteinA time-course experiment is recommended to determine the peak of knockdown.[11]

Experimental Protocols

This protocol provides a general framework for LSM10 knockdown in a mammalian cell line (e.g., HeLa or HEK293). Optimization will be required for different cell types and specific experimental conditions.

Materials
  • Mammalian cell line expressing LSM10

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well tissue culture plates

  • RNase-free water, pipette tips, and microcentrifuge tubes

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

  • Reagents for protein lysis and Western blotting

Day 1: Cell Seeding
  • Culture cells to ~80-90% confluency.

  • Trypsinize and count the cells.

  • Seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete culture medium.[10]

  • Incubate at 37°C in a CO2 incubator for 18-24 hours. The cells should be 60-80% confluent at the time of transfection.[10]

Day 2: siRNA Transfection
  • Prepare siRNA-lipid complexes:

    • Solution A: In an RNase-free tube, dilute 20 pmol of LSM10 siRNA (or non-targeting control siRNA) into 100 µL of serum-free medium. Mix gently.[10]

    • Solution B: In a separate RNase-free tube, dilute 2-8 µL of the transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[10]

    • Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.[10]

  • Transfect cells:

    • Gently wash the cells once with 2 mL of PBS.[10]

    • Aspirate the PBS and add 800 µL of serum-free medium to each well.

    • Add the 200 µL of siRNA-lipid complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation, add 1 mL of complete culture medium containing 2x the normal concentration of serum to each well without removing the transfection mixture.

    • Alternatively, the transfection medium can be replaced with fresh complete culture medium.

Day 3-4: Post-Transfection Incubation and Analysis
  • Incubate the cells for 24-72 hours.

  • Validation of Knockdown:

    • Protein Level (Western Blot): At 48-72 hours post-transfection, lyse the cells and determine the total protein concentration. Perform Western blot analysis using an antibody specific for the LSM10 protein to assess the reduction in protein levels.[16][17]

Visualizations

LSM10 Signaling Pathway

LSM10_Pathway cluster_nucleus Nucleus LSM10 LSM10 U7_snRNP U7 snRNP Complex LSM10->U7_snRNP U7_snRNA U7 snRNA U7_snRNA->U7_snRNP LSM11 LSM11 LSM11->U7_snRNP Histone_pre_mRNA Histone pre-mRNA U7_snRNP->Histone_pre_mRNA binds to 3' end Processed_Histone_mRNA Mature Histone mRNA Histone_pre_mRNA->Processed_Histone_mRNA 3' end processing Cell_Cycle_Progression G1/S Transition Processed_Histone_mRNA->Cell_Cycle_Progression enables

Caption: Role of LSM10 in the U7 snRNP complex and histone pre-mRNA processing.

Experimental Workflow for LSM10 Knockdown

LSM10_Knockdown_Workflow Day1 Day 1: Seed Cells (2x10^5 cells/well in 6-well plate) Day2 Day 2: Transfection (LSM10 siRNA or Control siRNA) Day1->Day2 Day3 Day 3: Harvest for mRNA Analysis (24-48h post-transfection) Day2->Day3 Day4 Day 4: Harvest for Protein Analysis (48-72h post-transfection) Day2->Day4 Analysis Analysis Day3->Analysis Day4->Analysis qPCR qPCR for LSM10 mRNA Analysis->qPCR WesternBlot Western Blot for LSM10 Protein Analysis->WesternBlot Results Results Interpretation qPCR->Results WesternBlot->Results

Caption: Experimental workflow for siRNA-mediated knockdown of LSM10.

References

Application Notes and Protocols for LSM10 Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the expression and purification of the human LSM10 protein, a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex involved in histone pre-mRNA processing. The protocols outlined below are based on established methods for producing recombinant LSM10 in Escherichia coli for use in biochemical and structural studies.

I. Introduction

LSM10 is a 14 kDa Sm-like protein that, in conjunction with LSM11, forms a heterodimer that is crucial for the assembly and function of the U7 snRNP. This complex plays a vital role in the 3'-end processing of replication-dependent histone pre-mRNAs, a fundamental process for cell cycle progression.[1] The ability to produce pure and active recombinant LSM10 is essential for in-depth studies of U7 snRNP assembly, its enzymatic mechanism, and for screening potential therapeutic inhibitors.

This application note details a robust workflow for the expression of N-terminally tagged LSM10 in E. coli and a multi-step purification strategy to obtain high-purity protein suitable for a range of downstream applications.

II. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the biological context of LSM10 and the general workflow for its recombinant production.

LSM10_Pathway cluster_U7_snRNP U7 snRNP Complex cluster_Processing Histone Pre-mRNA Processing LSM10 LSM10 LSM11 LSM11 LSM10->LSM11 heterodimerizes Sm_proteins SmE/F/G SmB/D3 LSM10->Sm_proteins form core with LSM11->Sm_proteins form core with U7_snRNA U7 snRNA Sm_proteins->U7_snRNA binds to U7_snRNP_node U7 snRNP Histone_pre_mRNA Histone_pre_mRNA Mature_Histone_mRNA Mature_Histone_mRNA Histone_pre_mRNA->Mature_Histone_mRNA processed to U7_snRNP_node->Histone_pre_mRNA binds and cleaves Protein_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Cloning Gene Cloning into Expression Vector (pFL) with N-terminal MBP-tag Transformation Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Cell Culture and Induction (IPTG) Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Affinity Affinity Chromatography (Amylose Resin) Lysis->Affinity Ion_Exchange Ion-Exchange Chromatography (optional polishing step) Affinity->Ion_Exchange SEC Size-Exclusion Chromatography (final polishing and buffer exchange) Ion_Exchange->SEC Pure_Protein Pure_Protein SEC->Pure_Protein Pure LSM10 Protein

References

Application Notes and Protocols for the Generation and Analysis of an LSM10 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSM10 (LSM10, U7 small nuclear RNA associated) is a crucial protein involved in the 3'-end processing of replication-dependent histone pre-mRNAs. As a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex, LSM10 plays a vital role in ensuring the proper maturation of histone mRNAs, which is essential for DNA replication and cell cycle progression.[1] Specifically, LSM10 is involved in the positive regulation of the G1/S transition of the mitotic cell cycle.[1] Given its fundamental role in cellular proliferation, the creation of an LSM10 knockout mouse model is a valuable tool for studying embryonic development, cell cycle control, and the pathogenesis of diseases associated with aberrant cell proliferation.

A complete knockout of the Lsm10 gene is anticipated to be embryonically lethal, underscoring its essential function in cellular viability.[2] Therefore, a conditional knockout strategy is highly recommended to enable the study of LSM10 function in a tissue-specific or temporally controlled manner. This document provides detailed protocols for the generation of an Lsm10 conditional knockout mouse model using CRISPR/Cas9 technology, subsequent genotyping, and comprehensive phenotyping.

Signaling Pathway and Experimental Workflow

The generation and analysis of an Lsm10 knockout mouse model involves a multi-step process, from the initial design of the targeting strategy to the detailed characterization of the resulting phenotype. The signaling pathway diagram illustrates the central role of LSM10 in histone pre-mRNA processing, while the workflow diagram outlines the key experimental stages.

LSM10_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone pre-mRNA Histone pre-mRNA U7 snRNP U7 snRNP Histone pre-mRNA->U7 snRNP Binding Processing Factors Processing Factors U7 snRNP->Processing Factors Recruitment LSM10 LSM10 LSM10->U7 snRNP Component of Mature Histone mRNA Mature Histone mRNA Processing Factors->Mature Histone mRNA 3' end processing Translation Translation Mature Histone mRNA->Translation Histone Proteins Histone Proteins Translation->Histone Proteins Ribosome Ribosome

Caption: LSM10 in Histone pre-mRNA Processing.

Experimental_Workflow start Design sgRNAs & Donor DNA (loxP sites flanking critical exon) microinjection Zygote Microinjection (CRISPR/Cas9 components) start->microinjection implantation Implant into Pseudopregnant Female microinjection->implantation f0_analysis Birth & Genotyping of F0 Founders implantation->f0_analysis breeding Breeding F0 with Wild-Type to establish F1 generation f0_analysis->breeding conditional_ko Cross with Cre-driver line breeding->conditional_ko phenotyping Phenotypic Analysis conditional_ko->phenotyping

Caption: Workflow for LSM10 Conditional Knockout Mouse Generation.

Data Presentation

Due to the embryonic lethal nature of a homozygous Lsm10 knockout, quantitative data is best represented from the analysis of heterozygous animals, conditional knockouts, or in vitro knockdown experiments. The following tables provide an illustrative summary of expected quantitative data based on the known function of LSM10.

Table 1: Genotyping Results from F1 Intercross

GenotypeExpected Mendelian Ratio (%)Observed Ratio (%)Notes
Lsm10+/+ (Wild-Type)2533No homozygous knockout pups are expected to survive.
Lsm10+/- (Heterozygous)5067Heterozygous mice are expected to be viable and fertile.
Lsm10-/- (Homozygous KO)250Embryonic lethal phenotype observed.

Table 2: Embryonic Lethality Timing

Gestational DayGenotypeViabilityObservations
E8.5Lsm10-/-ViableEmbryos may appear smaller with developmental delay.
E9.5 - E13.5Lsm10-/-Non-viableSevere growth retardation and resorption observed.[3]

Table 3: Cellular Phenotype Analysis from Embryonic Fibroblasts

ParameterWild-Type (Lsm10+/+)Heterozygous (Lsm10+/-)Knockdown (Lsm10shRNA)
Cell Cycle Phase Distribution
G1 Phase (%)45 ± 455 ± 570 ± 6
S Phase (%)40 ± 330 ± 415 ± 3
G2/M Phase (%)15 ± 215 ± 215 ± 2
Histone mRNA Processing
Polyadenylated Histone H3 mRNA (%)< 510 ± 240 ± 5

Experimental Protocols

Protocol 1: Generation of Lsm10 Conditional Knockout Mice using CRISPR/Cas9

This protocol outlines the generation of a conditional knockout mouse model where a critical exon of the Lsm10 gene is flanked by loxP sites.

1. Design of CRISPR/Cas9 Components:

  • sgRNA Design: Design two single guide RNAs (sgRNAs) targeting the introns flanking a critical exon of the Lsm10 gene. The critical exon should be one whose deletion will cause a frameshift mutation.

  • Donor DNA Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) as a donor template. This template should contain two loxP sites and homology arms corresponding to the sequences upstream and downstream of the sgRNA target sites.

2. Preparation of Microinjection Mix:

  • Prepare a microinjection mix containing Cas9 mRNA or protein, the two designed sgRNAs, and the ssODN donor template in an RNase-free microinjection buffer.

  • Recommended concentrations are 100 ng/µl Cas9 mRNA, 50 ng/µl of each sgRNA, and 100 ng/µl of the ssODN donor.

3. Zygote Microinjection:

  • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

  • Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the fertilized eggs.[4]

  • Culture the injected zygotes in vitro to the two-cell stage.

4. Embryo Transfer:

  • Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice.

5. Generation and Screening of Founder (F0) Mice:

  • Allow the surrogate mothers to give birth.

  • At 2-3 weeks of age, perform tail biopsies on the resulting F0 pups for genomic DNA extraction and genotyping.

  • Use PCR with primers designed to amplify across the targeted region to identify founders carrying the floxed allele. Sequence the PCR products to confirm the correct insertion of the loxP sites.

Protocol 2: Genotyping of Lsm10 Knockout Mice

This protocol describes the extraction of genomic DNA and subsequent PCR-based genotyping.

1. Genomic DNA Extraction from Mouse Tail Biopsies:

  • Obtain a 2-3 mm tail tip from each mouse.

  • Incubate the tail tip overnight at 55°C in a lysis buffer containing Proteinase K.

  • The following day, inactivate the Proteinase K by heating at 95°C for 10 minutes.

  • Centrifuge the lysate to pellet debris and use the supernatant containing the genomic DNA for PCR.

2. PCR-based Genotyping:

  • Design three primers for the genotyping PCR:

    • Forward Primer (Fwd): Binds upstream of the 5' loxP site.

    • Reverse Primer 1 (Rev1): Binds downstream of the 3' loxP site.

    • Reverse Primer 2 (Rev2): Binds within the targeted exon.

  • Set up a multiplex PCR reaction containing all three primers.

  • Expected PCR Products:

    • Wild-Type Allele (Lsm10+): Amplified by Fwd and Rev2, resulting in a smaller DNA fragment.

    • Floxed Allele (Lsm10flox): Amplified by Fwd and Rev1, resulting in a larger DNA fragment due to the inserted loxP sites.

    • Knockout Allele (Lsm10-): After Cre-mediated recombination, the region between the loxP sites is excised. Amplification with Fwd and Rev1 will produce a smaller fragment than the floxed allele.

  • Analyze the PCR products by agarose (B213101) gel electrophoresis to determine the genotype of each mouse.

Protocol 3: Phenotypic Analysis of Lsm10 Knockout Mice

Given the expected embryonic lethality, phenotyping will focus on embryonic development and cellular analysis. For conditional knockouts, analysis will be performed after Cre-mediated deletion in the target tissue.

1. Embryonic Development Analysis:

  • Set up timed pregnancies between heterozygous (Lsm10+/-) mice.

  • Harvest embryos at different gestational days (e.g., E8.5, E9.5, E10.5, E12.5).

  • Genotype the yolk sac of each embryo.

  • Examine the morphology and size of the embryos under a dissecting microscope.

  • Perform histological analysis (e.g., H&E staining) on sectioned embryos to assess tissue and organ development.

2. Cellular Phenotype Analysis:

  • Cell Proliferation Assay: Isolate mouse embryonic fibroblasts (MEFs) from E13.5 embryos of different genotypes. Culture the MEFs and perform cell proliferation assays (e.g., BrdU incorporation or Ki67 staining).

  • Cell Cycle Analysis: Synchronize MEFs and perform flow cytometry analysis of propidium (B1200493) iodide-stained cells to determine the percentage of cells in G1, S, and G2/M phases.

  • Analysis of Histone pre-mRNA Processing: Extract total RNA from MEFs. Perform quantitative RT-PCR (qRT-PCR) with primers that can distinguish between correctly processed and polyadenylated histone mRNAs to quantify the processing defect.

3. Conditional Knockout Phenotyping:

  • Cross the Lsm10flox/flox mice with a tissue-specific Cre-driver line (e.g., a line expressing Cre recombinase in hematopoietic cells).

  • Analyze the target tissue for specific phenotypes related to the loss of LSM10. This may include tissue hypoplasia, impaired cell differentiation, or increased apoptosis.

  • Perform Western blot analysis on tissue lysates to confirm the absence of the LSM10 protein.

Conclusion

The generation and characterization of an Lsm10 knockout mouse model, particularly a conditional model, will provide invaluable insights into the fundamental roles of histone pre-mRNA processing in development and disease. The protocols and expected outcomes detailed in these application notes serve as a comprehensive guide for researchers embarking on the study of this essential gene. Careful and systematic analysis of the resulting phenotypes will undoubtedly contribute to a deeper understanding of cell cycle regulation and its implications for human health.

References

Application Notes and Protocols for LSM10 Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for performing Chromatin Immunoprecipitation Sequencing (ChIP-seq) to identify the genomic localization of the LSM10 protein. LSM10 is a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which plays a crucial role in the 3'-end processing of replication-dependent histone pre-mRNAs.[1][2] Understanding the genomic association of LSM10 can provide insights into the regulation of histone gene expression and cell cycle progression.[2][3]

Given that LSM10 is part of a ribonucleoprotein complex and its interaction with chromatin is likely indirect, this protocol incorporates considerations for capturing protein-RNA-DNA interactions.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the functional context of LSM10 and the experimental workflow for the ChIP-seq protocol.

LSM10_Pathway cluster_U7_snRNP U7 snRNP Complex cluster_processing Histone Pre-mRNA Processing LSM10 LSM10 LSM11 LSM11 LSM10->LSM11 interacts Sm_proteins Sm Proteins (E/F/G/B/D3) LSM10->Sm_proteins LSM11->Sm_proteins U7_snRNA U7 snRNA U7_snRNA->LSM10 Histone_pre_mRNA Histone Pre-mRNA Mature_Histone_mRNA Mature Histone mRNA Histone_pre_mRNA->Mature_Histone_mRNA 3'-end cleavage Processing_Factors Other Processing Factors (e.g., SLBP, CPSF) Processing_Factors->Histone_pre_mRNA U7_snRNP_node U7 snRNP U7_snRNP_node->Histone_pre_mRNA binds to Histone Downstream Element (HDE)

Caption: Functional context of LSM10 within the U7 snRNP complex and its role in histone pre-mRNA processing.

ChIP_Seq_Workflow start 1. Cell Culture & Crosslinking lysis 2. Cell Lysis & Nuclei Isolation start->lysis shearing 3. Chromatin Shearing (Sonication) lysis->shearing ip 4. Immunoprecipitation (IP) with anti-LSM10 antibody shearing->ip wash 5. Washing ip->wash elution 6. Elution & Reverse Crosslinking wash->elution purification 7. DNA Purification elution->purification library_prep 8. Library Preparation purification->library_prep sequencing 9. Next-Generation Sequencing (NGS) library_prep->sequencing analysis 10. Data Analysis sequencing->analysis

Caption: Experimental workflow for the LSM10 ChIP-seq protocol.

Quantitative Data Summary

The following tables provide representative quantitative parameters for the LSM10 ChIP-seq protocol. These values are based on standard ChIP-seq protocols and may require optimization for specific cell types and experimental conditions.

Table 1: Cell Preparation and Crosslinking

ParameterRecommended ValueNotes
Starting Cell Number1 x 107 to 4 x 107 cells per IPEnsure high cell viability (>90%).
Crosslinking AgentFormaldehyde (B43269)Final concentration of 1%.
Crosslinking Time10 minutesAt room temperature with gentle rotation.
Quenching AgentGlycine (B1666218)Final concentration of 125 mM.
Quenching Time5 minutesAt room temperature with gentle rotation.

Table 2: Chromatin Preparation and Immunoprecipitation

ParameterRecommended ValueNotes
Chromatin Shearing MethodSonicationAim for fragment sizes of 200-600 bp.[4]
Chromatin Amount per IP10-25 µgQuantify using a spectrophotometer.
Antibody Amount per IP2-10 µgTitrate to determine the optimal amount.
IP Incubation Time4°C, OvernightWith gentle rotation.
Magnetic BeadsProtein A/G20-30 µL of slurry per IP.

Table 3: Library Preparation and Sequencing

ParameterRecommended ValueNotes
Input DNA for Library Prep1-10 ngQuantify purified ChIP DNA accurately.
Library Amplification12-18 PCR cyclesMinimize amplification bias.
Sequencing Read Length50-150 bpSingle-end or paired-end.
Sequencing Depth>20 million reads per sampleDeeper sequencing may be required for low-abundance targets.

Detailed Experimental Protocol

This protocol is a comprehensive guide for performing ChIP-seq for the LSM10 protein.

I. Cell Culture and Crosslinking
  • Culture cells of interest to approximately 80-90% confluency. For a typical ChIP experiment, you will need about 1 x 107 to 4 x 107 cells per immunoprecipitation.

  • To crosslink proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature with gentle shaking.

  • Scrape the cells and transfer the cell suspension to a conical tube.

  • Wash the cells twice with ice-cold PBS. Centrifuge at 1,500 x g for 5 minutes at 4°C between washes.

II. Cell Lysis and Chromatin Shearing
  • Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.

  • Incubate on ice for 10-15 minutes to lyse the cell membrane.

  • Isolate the nuclei by centrifugation.

  • Resuspend the nuclear pellet in a nuclear lysis buffer.

  • Shear the chromatin by sonication to an average size of 200-600 bp. Optimization of sonication conditions (power, duration, and cycles) is critical for successful ChIP.[4]

  • After sonication, centrifuge at high speed to pellet the cellular debris. The supernatant contains the sheared chromatin.

III. Immunoprecipitation
  • Take a small aliquot of the sheared chromatin to serve as the "input" control.

  • Dilute the remaining chromatin with ChIP dilution buffer.

  • Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.[5][6]

  • Add the anti-LSM10 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.

  • Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

IV. Washing and Elution
  • Pellet the magnetic beads using a magnetic stand and discard the supernatant.

  • Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes washes with low salt buffer, high salt buffer, and LiCl buffer.[7]

  • After the final wash, elute the protein-DNA complexes from the beads using an elution buffer.

V. Reverse Crosslinking and DNA Purification
  • Add Proteinase K to the eluted samples and the input control.

  • Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde crosslinks and digest the proteins.

  • Purify the DNA using either phenol-chloroform extraction or a DNA purification kit.

  • Quantify the purified DNA using a fluorometric method.

VI. Library Preparation and Sequencing
  • Prepare the sequencing library from the purified ChIP DNA and input DNA using a commercial kit compatible with your sequencing platform.[8] This process typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.[8]

  • Perform quality control on the library to assess its size distribution and concentration.

  • Sequence the prepared libraries on a next-generation sequencing platform.

VII. Data Analysis
  • Perform quality control on the raw sequencing reads.

  • Align the reads to the appropriate reference genome.

  • Perform peak calling to identify genomic regions enriched for LSM10 binding.

  • Annotate the peaks to identify nearby genes and genomic features.

  • Perform motif analysis and pathway analysis to gain biological insights from the identified LSM10 binding sites.

References

Application Notes & Protocols: Identification of LSM10 Interacting Proteins using Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LSM10 (U7 small nuclear RNA associated) is a protein that plays a crucial role in histone pre-mRNA 3'-end processing, a fundamental step in the regulation of gene expression and cell cycle progression.[1][2][3] As a component of the U7 small nuclear ribonucleoprotein (snRNP) complex, LSM10's interactions with other proteins are critical for its function.[4][5] Identifying the interacting partners of LSM10 is key to understanding its regulatory mechanisms and its role in various cellular processes. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their cellular context.[6][7][8][9][10] This document provides a detailed protocol for the Co-IP of endogenous LSM10 to identify its interacting proteins, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation: LSM10 Interacting Proteins

The following table summarizes known and potential interacting partners of LSM10 identified through various methods, including affinity purification followed by mass spectrometry. Quantitative data from specific Co-IP experiments can be generated and added to this table to compare the relative abundance of interacting partners under different experimental conditions.

Interacting ProteinMethod of IdentificationFunctional Relevance
LSM11 Co-immunoprecipitation, Yeast-2-HybridCore component of the U7 snRNP, essential for histone pre-mRNA processing.[11]
LSM3 Yeast-2-HybridComponent of the Lsm1-7 and Lsm2-8 complexes involved in RNA processing.[1]
SMN Co-immunoprecipitationInvolved in the assembly of snRNPs.[5][11]
SNRPB, SNRPD3, SNRPE, SNRPF, SNRPG Affinity Purification-Mass SpectrometryCore Sm proteins of the U7 snRNP.[5]
CLNS1A (pICln) Co-immunoprecipitationChaperone protein involved in the assembly of Sm proteins onto snRNAs.[5]
FLASH Co-immunoprecipitationComponent of the histone pre-mRNA 3' end processing machinery.[3]

Experimental Protocols: Co-immunoprecipitation of LSM10

This protocol outlines the steps for immunoprecipitating endogenous LSM10 from cell lysates to identify interacting proteins.

Materials and Reagents:

  • Cell Culture: Human cell line expressing LSM10 (e.g., HeLa, 293T)

  • Antibodies:

    • Anti-LSM10 antibody (for immunoprecipitation)

    • Normal IgG from the same species as the IP antibody (negative control)

  • Buffers and Solutions:

    • PBS (Phosphate-Buffered Saline): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4

    • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

    • Wash Buffer: Same as Lysis Buffer but with a lower concentration of detergent (e.g., 0.1% NP-40).

    • Elution Buffer: 100 mM Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer.

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.

Protocol:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a Bradford or BCA assay.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding.[10]

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the anti-LSM10 antibody. For the negative control, add the same amount of normal IgG to a separate tube of lysate.

    • Incubate overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.

    • Add Protein A/G beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet the beads.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding Elution Buffer and incubating for 10-15 minutes at room temperature.

    • Alternatively, add 2x Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins for subsequent SDS-PAGE analysis.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the presence of LSM10 and known interactors.

    • For the identification of novel interacting proteins, the eluate can be subjected to mass spectrometry analysis.[8]

Visualizations

Co_IP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing Lysate (Optional) lysis->preclear ip Immunoprecipitation (with anti-LSM10 Ab) preclear->ip wash Washing ip->wash elution Elution wash->elution analysis Analysis elution->analysis wb Western Blot analysis->wb Confirmation ms Mass Spectrometry analysis->ms Discovery

Caption: Co-immunoprecipitation workflow for identifying LSM10 interacting proteins.

LSM10_Interaction_Pathway LSM10 LSM10 U7_snRNP U7 snRNP Complex LSM10->U7_snRNP associates with Histone_pre_mRNA Histone pre-mRNA U7_snRNP->Histone_pre_mRNA binds to Processing 3' End Processing Histone_pre_mRNA->Processing LSM11 LSM11 LSM11->U7_snRNP SMN_Complex SMN Complex SMN_Complex->U7_snRNP assembles Core_Sm Core Sm Proteins (B, D3, E, F, G) Core_Sm->U7_snRNP FLASH FLASH FLASH->Histone_pre_mRNA

Caption: LSM10's role in the histone pre-mRNA 3' end processing pathway.

References

Application Notes and Protocols for Quantitative PCR Analysis of Human LSM10 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSM10 (LSM10, U7 small nuclear RNA associated) is a protein-coding gene that plays a crucial role in the processing of histone pre-mRNA, a fundamental step in the regulation of gene expression and cell cycle progression.[1][2][3] LSM10 is a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of replication-dependent histone mRNAs.[2][3] Given its involvement in these critical cellular processes, accurately quantifying the expression of LSM10 is vital for research in various fields, including cancer biology, developmental biology, and drug discovery.

This document provides a comprehensive guide for the quantitative analysis of human LSM10 gene expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR). It includes detailed protocols for RNA extraction, cDNA synthesis, and qPCR, along with validated primer sequences for the target gene and a selection of commonly used reference genes.

Data Presentation

Table 1: Quantitative PCR Primers for Human LSM10 and Reference Genes

For accurate and reproducible quantification of LSM10 gene expression, it is essential to use validated primer sets for both the target gene and stable reference (housekeeping) genes. The following table provides primer sequences for human LSM10, designed using NCBI's Primer-BLAST tool with the reference sequence NM_032881.3, and for several commonly used housekeeping genes. It is crucial to empirically validate the stability of the chosen reference genes for the specific cell types or tissues under investigation.

Gene SymbolPrimer Sequence (5' -> 3')Amplicon Size (bp)
LSM10 Forward: TGGCTTTGGCAGTTTCTTCAReverse: AGCAGCATCCTCCTTCTTCA152
GAPDH Forward: CAATGACCCCTTCATTGACCReverse: GACAAGCTTCCCGTTCTCAG107
B2M Forward: AGATGAGTATGCCTGCCGTGReverse: GCGGCATCTTCAAACCTCCA119
HPRT1 Forward: CCTGGCGTCGTGATTAGTGATReverse: AGACGTTCAGTCCTGTCCATAA121
RPLP0 Forward: TCTACAACCCTGAAGTGCTTGATReverse: CAATCTGCAGACAGACACTGG149

Experimental Protocols

RNA Extraction

High-quality, intact RNA is a prerequisite for accurate gene expression analysis. The following is a general protocol for total RNA extraction using a column-based kit. Always follow the manufacturer's specific instructions.

  • Sample Collection and Lysis:

    • For cultured cells, aspirate the culture medium and wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture dish by adding the lysis buffer provided in the kit.

    • For tissues, homogenize the tissue sample in the lysis buffer using a rotor-stator homogenizer or bead mill.

  • RNA Purification:

    • Transfer the lysate to a spin column and centrifuge. The RNA will bind to the silica (B1680970) membrane.

    • Wash the membrane with the provided wash buffers to remove contaminants such as proteins and DNA.

    • Elute the purified RNA from the membrane using nuclease-free water.

  • RNA Quantification and Quality Control:

    • Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

cDNA Synthesis (Reverse Transcription)

The synthesis of complementary DNA (cDNA) from the extracted RNA is the next critical step. This protocol uses a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Reaction Setup:

    • On ice, prepare the reverse transcription reaction mix in a nuclease-free tube. For a 20 µL reaction, the components are typically:

      • Total RNA: 1 µg

      • Oligo(dT) Primers (10 µM): 1 µL

      • Random Hexamers (10 µM): 1 µL

      • dNTP Mix (10 mM): 1 µL

      • Nuclease-free water: to a volume of 13 µL

  • Denaturation and Annealing:

    • Gently mix the components, centrifuge briefly, and incubate at 65°C for 5 minutes.

    • Immediately place the tube on ice for at least 1 minute to allow the primers to anneal.

  • Reverse Transcription:

    • Add the following components to the reaction tube:

      • 5X Reaction Buffer: 4 µL

      • 0.1 M DTT: 2 µL

      • RNase Inhibitor: 1 µL

      • Reverse Transcriptase (e.g., M-MLV): 1 µL

    • Mix gently, centrifuge briefly, and incubate at 42°C for 50 minutes.

  • Enzyme Inactivation:

    • Inactivate the reverse transcriptase by heating the reaction at 70°C for 15 minutes.

  • Storage:

    • The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:10) with nuclease-free water before use in qPCR.

Quantitative PCR (qPCR)

This protocol is for a SYBR Green-based qPCR assay, which is a common method for quantifying gene expression.

  • Reaction Setup:

    • On ice, prepare the qPCR master mix for the number of reactions required (including no-template controls). For a single 20 µL reaction:

      • 2X SYBR Green qPCR Master Mix: 10 µL

      • Forward Primer (10 µM): 0.5 µL

      • Reverse Primer (10 µM): 0.5 µL

      • Nuclease-free water: 4 µL

    • Aliquot 15 µL of the master mix into each qPCR tube or well of a 96-well plate.

    • Add 5 µL of diluted cDNA to each reaction well.

    • For the no-template control (NTC), add 5 µL of nuclease-free water instead of cDNA.

  • Thermal Cycling:

    • Seal the qPCR plate, centrifuge briefly, and place it in a real-time PCR instrument.

    • Set up the following thermal cycling program:

      • Initial Denaturation: 95°C for 2-10 minutes.[4]

      • 40 Cycles:

        • Denaturation: 95°C for 15-30 seconds.[4]

        • Annealing/Extension: 60°C for 30-60 seconds.[4]

      • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[4]

  • Data Analysis:

    • The qPCR instrument software will generate amplification plots and cycle threshold (Ct) values.

    • The relative expression of the LSM10 gene can be calculated using the ΔΔCt method, normalizing the Ct value of LSM10 to the geometric mean of the Ct values of the selected stable reference genes.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_extraction RNA Extraction cluster_cdna_synthesis cDNA Synthesis cluster_qpcr Quantitative PCR cluster_data_analysis Data Analysis sample Cell Culture or Tissue lysis Lysis sample->lysis rna_purification RNA Purification (Column-based) lysis->rna_purification rna_qc RNA Quantification & Quality Control (A260/280, Integrity) rna_purification->rna_qc rt_reaction Reverse Transcription Reaction rna_qc->rt_reaction cdna cDNA rt_reaction->cdna qpcr_setup qPCR Reaction Setup (SYBR Green) cdna->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Relative Quantification (ΔΔCt Method) qpcr_run->data_analysis

Caption: Workflow for LSM10 gene expression analysis.

LSM10 in Histone Pre-mRNA Processing

lsm10_function cluster_U7_snRNP U7 snRNP Complex cluster_processing Histone Pre-mRNA Processing LSM10 LSM10 U7_snRNA U7 snRNA LSM10->U7_snRNA binds U7_snRNP_node U7 snRNP LSM11 LSM11 LSM11->U7_snRNA binds Sm_proteins Other Sm Proteins Sm_proteins->U7_snRNA binds Histone_pre_mRNA Histone Pre-mRNA Processed_mRNA Mature Histone mRNA Histone_pre_mRNA->Processed_mRNA 3'-end cleavage Processing_Factors Processing Factors (e.g., SLBP, CPSF) Processing_Factors->Histone_pre_mRNA recruited to U7_snRNP_node->Histone_pre_mRNA recognizes & binds

Caption: Role of LSM10 in histone pre-mRNA processing.

References

Commercially Available Antibodies for LSM10 Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercially available antibodies for the LSM10 protein. It includes detailed application notes, experimental protocols, and a summary of the protein's function and relevant pathways to facilitate your research and development efforts.

Introduction to LSM10

LSM10 (LSM10, U7 small nuclear RNA associated) is a crucial protein involved in the processing of histone pre-mRNAs. As a component of the U7 small nuclear ribonucleoprotein (snRNP) complex, it plays a key role in the 3'-end processing of replication-dependent histone mRNAs, a vital process for DNA replication and cell cycle progression.[1] LSM10 is also implicated in the positive regulation of the G1/S transition of the mitotic cell cycle.[2][3] Its localization within the Cajal bodies of the nucleus underscores its role in RNA metabolism.[1][2][3] Given its fundamental role in cellular processes, LSM10 is a protein of significant interest in various research areas, including cancer biology and developmental disorders.

Commercially Available LSM10 Antibodies

A variety of polyclonal and monoclonal antibodies targeting LSM10 are commercially available from several suppliers. These antibodies have been validated for use in a range of immunoassays, including Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), and Immunoprecipitation (IP). The following tables summarize the key characteristics of these antibodies for easy comparison.

Table 1: Polyclonal Antibodies for LSM10
SupplierCatalog NumberHost SpeciesValidated ApplicationsRecommended Dilutions
Assay GenieCAB16586RabbitWBWB: 1:1000
Novus BiologicalsNBP2-14204RabbitWB, ICC/IFWB: 0.04-0.4 µg/ml, ICC/IF: 0.25-2 µg/ml[4]
Novus BiologicalsNBP2-83164RabbitWBWB: 1.0 µg/ml
ElabscienceE-AB-52682RabbitIHCIHC: 1:50-1:300[5]
EpigenTekA-4110RabbitWBWB: 1:500-1:2000
Proteintech10874-1-APRabbitWB, ELISAWB: 1:200[6]
ABClonalA16586RabbitWBWB: 1:500-1:2000[1]
Sigma-AldrichHPA042163RabbitIHC-
Table 2: Monoclonal Antibodies for LSM10
SupplierCatalog NumberCloneHost SpeciesValidated Applications
Santa Cruz Biotechnologysc-813142522C1aMouseWB, IP[7][8]
MyBioSourceMBS1202722522C1aMouseICC[7]
Abcamab180128EPR13843RabbitWB, IP[7]
Abcamab250140EPR13843RabbitWB, IP[7]

Signaling Pathway and Experimental Workflows

To visualize the role of LSM10 and the experimental procedures for its study, the following diagrams are provided.

LSM10_Pathway LSM10 in Histone Pre-mRNA Processing cluster_nucleus Nucleus cluster_U7_snRNP U7 snRNP Complex Histone_pre_mRNA Histone pre-mRNA Processed_Histone_mRNA Processed Histone mRNA U7_snRNP U7_snRNP Histone_pre_mRNA->U7_snRNP Binding U7_snRNA U7 snRNA LSM10 LSM10 LSM11 LSM11 SLBP SLBP SLBP->Histone_pre_mRNA Binds to stem-loop FLASH FLASH FLASH->U7_snRNP Recruitment CPSF73 CPSF73 (Endonuclease) CPSF73->Histone_pre_mRNA Cleavage Translation in Cytoplasm Translation in Cytoplasm Processed_Histone_mRNA->Translation in Cytoplasm U7_snRNP->CPSF73 Recruits

Caption: LSM10's role in histone pre-mRNA processing.

Western_Blot_Workflow Western Blot Experimental Workflow start Sample Preparation (Cell/Tissue Lysate) sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (Anti-LSM10) blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western Blot analysis.

IHC_Workflow Immunohistochemistry (IHC) Workflow start Tissue Preparation (Fixation, Embedding, Sectioning) deparaffinization Deparaffinization & Rehydration start->deparaffinization retrieval Antigen Retrieval deparaffinization->retrieval blocking Blocking retrieval->blocking primary_ab Primary Antibody Incubation (Anti-LSM10) blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Detection (e.g., DAB) wash2->detection counterstain Counterstaining detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis mounting->analysis

Caption: Standard Immunohistochemistry workflow.

Experimental Protocols

Detailed protocols for key applications are provided below. Note that optimal conditions may vary depending on the specific antibody, sample type, and experimental setup.

Western Blot (WB) Protocol
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry at 25V for 30 minutes.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-LSM10 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 x 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

  • Primary Antibody Incubation:

    • Incubate slides with the anti-LSM10 antibody at the recommended dilution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides three times with PBS.

  • Secondary Antibody Incubation:

    • Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate for 30 minutes.

  • Detection:

    • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate.

    • Monitor for color development under a microscope.

    • Stop the reaction by rinsing with water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear with xylene.

    • Mount with a permanent mounting medium.

Immunocytochemistry/Immunofluorescence (ICC/IF) Protocol
  • Cell Seeding:

    • Seed cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash three times with PBS.

    • Block with 1% BSA or 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation:

    • Incubate with the anti-LSM10 antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in blocking buffer for 1 hour at room temperature in the dark.

  • Washing and Mounting:

    • Wash three times with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Mount coverslips onto glass slides using an anti-fade mounting medium.

    • Visualize using a fluorescence microscope.

Immunoprecipitation (IP) Protocol
  • Cell Lysate Preparation:

    • Prepare cell lysate as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., containing 1% NP-40).

  • Pre-clearing:

    • Incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-LSM10 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Elute the protein-antibody complexes from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated protein.

  • Analysis:

    • Analyze the eluted proteins by Western Blotting.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the LSM10 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LSM10

LSM10, or LSm10, U7 small nuclear RNA associated, is a protein coding gene integral to the U7 small nuclear ribonucleoprotein (snRNP) complex.[1] This complex plays a crucial role in the 3'-end processing of replication-dependent histone pre-mRNAs, a fundamental step for the proper expression of histone proteins, which are essential for DNA packaging and chromatin structure.[2] Beyond its canonical role in histone mRNA processing, LSM10 is also implicated in the positive regulation of the G1/S transition of the mitotic cell cycle.[1] Dysregulation of LSM10 has been associated with conditions such as Inflammatory Bowel Disease 28 and Cerebrooculofacioskeletal Syndrome 2.[1]

These associations underscore the importance of LSM10 in cellular function and disease, making it a compelling target for further investigation. The advent of CRISPR-Cas9 technology provides a powerful tool to precisely edit the LSM10 gene, enabling researchers to elucidate its function, validate its role as a potential drug target, and develop novel therapeutic strategies.

These application notes provide a comprehensive guide for the CRISPR-Cas9-mediated knockout of the LSM10 gene in human cell lines. The protocols outlined below cover sgRNA design, delivery of CRISPR components, and validation of gene editing, offering a framework for robust and reproducible experimental outcomes.

Experimental Protocols

sgRNA Design for LSM10 Gene Targeting

Key Design Considerations:

  • Target Exon Selection: To achieve a functional knockout, target an early exon in the LSM10 gene to maximize the probability of introducing a frameshift mutation leading to a premature stop codon and subsequent nonsense-mediated decay of the mRNA transcript.

  • On-Target Scoring: Utilize design tools that provide on-target efficiency scores (e.g., based on sequence features and chromatin accessibility) to select sgRNAs with a high likelihood of successful cutting.

  • Off-Target Analysis: A critical step is to minimize off-target effects. sgRNA design tools should be used to screen for potential off-target sites across the entire genome. Prioritize sgRNAs with the fewest and least likely off-target binding sites.

  • PAM Sequence: The chosen sgRNA target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

Recommended sgRNA Design Parameters:

ParameterRecommendation
sgRNA Length 19-20 nucleotides
GC Content 40-80%
PAM Sequence NGG (for SpCas9)
Target Region Exons 1 or 2 of the LSM10 gene

Note: It is highly recommended to design and test 2-3 independent sgRNAs to ensure efficient knockout and control for potential off-target effects.

Preparation and Delivery of CRISPR-Cas9 Components

The choice of delivery method for the Cas9 nuclease and the sgRNA depends on the cell type and experimental goals. Common methods include plasmid transfection, lentiviral transduction, and ribonucleoprotein (RNP) electroporation.

a) Plasmid-Based Delivery

This method involves cloning the sgRNA sequence into a plasmid that also expresses the Cas9 nuclease.

Protocol:

  • sgRNA Cloning: Synthesize and anneal complementary oligonucleotides encoding the designed sgRNA sequence. Ligate the annealed oligos into a suitable sgRNA expression vector (e.g., pX458, which also expresses Cas9 and a fluorescent marker for sorting).

  • Plasmid Preparation: Transform the ligated plasmid into competent E. coli, select for positive clones, and purify high-quality, endotoxin-free plasmid DNA.

  • Transfection: Transfect the target human cell line (e.g., HEK293T, HeLa, or a disease-relevant cell line) with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

b) Lentiviral-Based Delivery

Lentiviral delivery is suitable for hard-to-transfect cells and for creating stable Cas9-expressing cell lines.

Protocol:

  • Lentiviral Production: Co-transfect HEK293T cells with the lentiviral vector carrying the Cas9 and sgRNA expression cassettes, along with packaging and envelope plasmids.

  • Virus Harvest and Titration: Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection and determine the viral titer.

  • Transduction: Transduce the target cells with the lentiviral particles at an appropriate multiplicity of infection (MOI).

c) Ribonucleoprotein (RNP) Delivery

Delivering pre-complexed Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) can reduce off-target effects due to the transient nature of the editing machinery in the cell.

Protocol:

  • RNP Complex Formation: Incubate purified Cas9 protein with the synthetic sgRNA at a specific molar ratio (e.g., 1:1.2) at room temperature for 10-20 minutes to form the RNP complex.

  • Electroporation: Resuspend the target cells in a suitable electroporation buffer, add the pre-formed RNP complex, and deliver the electrical pulse using an electroporation system (e.g., Neon Transfection System) with optimized parameters for the specific cell line.

Validation of LSM10 Knockout

After delivery of the CRISPR-Cas9 components, it is crucial to validate the gene editing efficiency and confirm the functional knockout of the LSM10 protein.

a) Assessment of On-Target Editing Efficiency

Several methods can be used to quantify the percentage of alleles that have been successfully edited.

Protocol for T7 Endonuclease I (T7E1) Assay:

  • Genomic DNA Extraction: At 48-72 hours post-transfection/transduction, harvest a population of the edited cells and extract genomic DNA.

  • PCR Amplification: Amplify the genomic region flanking the sgRNA target site using high-fidelity DNA polymerase.

  • Heteroduplex Formation: Denature and re-anneal the PCR products to allow the formation of heteroduplexes between wild-type and edited DNA strands.

  • T7E1 Digestion: Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA sites.

  • Gel Electrophoresis: Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful editing. The editing efficiency can be estimated by quantifying the band intensities.

Protocol for Sanger Sequencing and TIDE/ICE Analysis:

  • PCR and Sequencing: Amplify the target region from genomic DNA of the edited cell population and sequence the PCR product using Sanger sequencing.

  • Data Analysis: Analyze the sequencing chromatograms using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of insertions and deletions (indels) and the overall editing efficiency.

Quantitative Gene Editing Efficiency Data (Hypothetical):

Cell LineDelivery MethodsgRNAOn-Target Editing Efficiency (T7E1 Assay)On-Target Editing Efficiency (TIDE/ICE)
HEK293TPlasmid TransfectionLSM10_sgRNA_135%40%
HeLaLentiviral TransductionLSM10_sgRNA_160%65%
JurkatRNP ElectroporationLSM10_sgRNA_275%80%

b) Isolation of Clonal Knockout Cell Lines

To study the phenotype of a complete LSM10 knockout, it is necessary to isolate and expand single-cell clones.

Protocol:

  • Single-Cell Seeding: After editing, dilute the cell suspension to a concentration of a single cell per well in a 96-well plate. For adherent cells, this can be done by limiting dilution. For suspension or adherent cells, fluorescence-activated cell sorting (FACS) can be used, especially if a fluorescent marker was co-expressed with the CRISPR components.

  • Clonal Expansion: Culture the single cells until they form visible colonies.

  • Genotyping: Screen individual clones for the desired knockout by PCR and Sanger sequencing of the target locus to identify clones with biallelic frameshift mutations.

c) Confirmation of Protein Knockout

Verifying the absence of the LSM10 protein is the definitive confirmation of a successful knockout.

Protocol for Western Blotting:

  • Protein Extraction: Lyse the clonal knockout cell lines and a wild-type control to extract total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a validated primary antibody specific for the LSM10 protein. Use an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The absence of the LSM10 band in the knockout clones confirms the successful knockout.[3]

d) Off-Target Analysis

It is essential to assess the potential for off-target mutations introduced by the CRISPR-Cas9 system.

Protocol for Off-Target Analysis:

  • Prediction of Off-Target Sites: Use sgRNA design tools to predict the top potential off-target sites in the genome.

  • PCR and Sequencing: Design primers to amplify these predicted off-target loci from the genomic DNA of the validated knockout clones.

  • Sequence Analysis: Sequence the PCR products and compare them to the wild-type reference sequence to identify any off-target mutations.

  • Unbiased Off-Target Detection (Optional): For applications requiring high precision, unbiased methods like GUIDE-seq, CIRCLE-seq, or whole-genome sequencing can be employed to identify off-target events genome-wide.

Functional Assays for LSM10 Knockout Cells

Once a validated LSM10 knockout cell line is established, a variety of functional assays can be performed to investigate the consequences of LSM10 loss.

  • Cell Cycle Analysis: Given LSM10's role in the G1/S transition, flow cytometry analysis of the cell cycle distribution (e.g., using propidium (B1200493) iodide staining) can reveal any alterations in cell cycle progression in knockout cells.

  • Histone mRNA Processing Assay: The primary function of the U7 snRNP is the 3'-end processing of histone pre-mRNAs. Northern blotting or RT-qPCR can be used to assess the levels of correctly processed histone mRNAs versus unprocessed or polyadenylated transcripts in LSM10 knockout cells.

  • Proliferation Assays: Assays such as MTT, WST-1, or real-time cell analysis (e.g., xCELLigence) can be used to determine if the loss of LSM10 affects cell proliferation rates.

  • Apoptosis Assays: To investigate if the disruption of LSM10 function leads to increased cell death, assays such as Annexin V/PI staining followed by flow cytometry can be performed.

  • RNA-Sequencing: Transcriptomic analysis of LSM10 knockout cells compared to wild-type cells can provide a global view of the downstream effects of LSM10 loss on gene expression.[4]

Visualizations

Below are diagrams illustrating key pathways and workflows related to LSM10 and its CRISPR-Cas9-mediated editing.

LSM10_Signaling_Pathway cluster_U7_snRNP U7 snRNP Complex cluster_Histone_Processing Histone Pre-mRNA 3'-End Processing LSM10 LSM10 LSM11 LSM11 LSM10->LSM11 U7_snRNA U7 snRNA LSM10->U7_snRNA LSM11->U7_snRNA Sm_proteins Sm Proteins (B, D3, E, F, G) Sm_proteins->U7_snRNA Histone_pre_mRNA Histone pre-mRNA SLBP Stem-Loop Binding Protein Histone_pre_mRNA->SLBP binds to stem-loop Mature_Histone_mRNA Mature Histone mRNA U7_snRNP_node U7 snRNP Histone_pre_mRNA->U7_snRNP_node binds to HDE CPSF73 CPSF73 (Endonuclease) SLBP->CPSF73 recruits CPSF73->Histone_pre_mRNA cleaves U7_snRNP_node->CPSF73 recruits U7_snRNP U7_snRNP

Caption: Signaling pathway of LSM10 in histone pre-mRNA processing.

CRISPR_Workflow cluster_Design 1. Design cluster_Delivery 2. Delivery cluster_Validation 3. Validation cluster_Functional_Analysis 4. Functional Analysis sgRNA_design sgRNA Design for LSM10 (e.g., targeting exon 1/2) off_target_analysis In Silico Off-Target Analysis sgRNA_design->off_target_analysis delivery_method Choose Delivery Method (Plasmid, Lentivirus, or RNP) sgRNA_design->delivery_method transfection Transfection/ Transduction/ Electroporation delivery_method->transfection editing_efficiency Assess On-Target Editing Efficiency (T7E1, Sanger + TIDE/ICE) transfection->editing_efficiency clonal_isolation Single-Cell Cloning editing_efficiency->clonal_isolation protein_knockout Confirm Protein Knockout (Western Blot) clonal_isolation->protein_knockout off_target_validation Validate Off-Target Sites (PCR + Sequencing) clonal_isolation->off_target_validation functional_assays Perform Functional Assays (Cell Cycle, Proliferation, etc.) protein_knockout->functional_assays

Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of LSM10.

Logical_Relationships LSM10 LSM10 Gene LSM10_Protein LSM10 Protein LSM10->LSM10_Protein is transcribed and translated into Non_Functional_U7 Non-Functional or Absent U7 snRNP LSM10->Non_Functional_U7 leads to Cell_Cycle_Arrest Potential Cell Cycle Arrest LSM10->Cell_Cycle_Arrest may lead to U7_snRNP Functional U7 snRNP Complex LSM10_Protein->U7_snRNP is a key component of Cell_Cycle G1/S Phase Transition LSM10_Protein->Cell_Cycle positively regulates Histone_Processing Histone pre-mRNA 3'-End Processing U7_snRNP->Histone_Processing is essential for CRISPR_KO CRISPR-Cas9 Knockout of LSM10 CRISPR_KO->LSM10 targets Impaired_Processing Impaired Histone pre-mRNA Processing Non_Functional_U7->Impaired_Processing results in

Caption: Logical relationships of LSM10 function and knockout consequences.

References

Application Notes and Protocols for Analyzing LSM10 and Histone Pre-mRNA Processing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LSM10 (LSM10, U7 Small Nuclear RNA Associated) is a protein crucial for the proper processing of histone pre-mRNAs, a fundamental step in the regulation of cell cycle progression.[1][2] Contrary to initial consideration, LSM10 is not directly implicated in alternative splicing events. Instead, it is a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which mediates the 3'-end processing of replication-dependent histone pre-mRNAs.[3][4][5] These application notes provide a comprehensive overview of LSM10's function within the U7 snRNP and detailed protocols for investigating its role in histone pre-mRNA metabolism.

1. The Role of LSM10 in the U7 snRNP Complex

The U7 snRNP is a specialized ribonucleoprotein complex essential for the cleavage and polyadenylation of histone pre-mRNAs. Unlike the major spliceosomal snRNPs involved in pre-mRNA splicing, the U7 snRNP has a unique composition. It contains the U7 snRNA and a heptameric ring of Sm/Lsm proteins. In this ring, the canonical SmD1 and SmD2 proteins are replaced by the U7-specific proteins LSM10 and LSM11.[3][4][6] This distinct composition is critical for the U7 snRNP's specific function in recognizing and processing histone transcripts.[3]

Table 1: Key Components of the U7 snRNP Complex and their Functions

ComponentFunctionReferences
U7 snRNA Recognizes the histone downstream element (HDE) in the pre-mRNA through base pairing.[3]
LSM10 Replaces SmD1 in the heptameric ring; essential for U7 snRNP assembly and function.[3][6][7][3][6][7]
LSM11 Replaces SmD2 in the heptameric ring; interacts with FLASH to recruit processing factors.[3][5][3][5]
SmE, F, G, B, D3 Core Sm proteins shared with spliceosomal snRNPs, forming the heptameric ring.[4]
ZFP100 A zinc-finger protein that interacts with the stem-loop binding protein (SLBP) to stimulate 3'-end processing.[1]
FLASH Interacts with LSM11 and recruits cleavage and polyadenylation factors.[5]
SLBP Stem-loop binding protein that binds to the stem-loop structure in histone pre-mRNAs.[1]

2. Signaling and Functional Pathways

LSM10 is involved in the "Processing of Capped Intronless Pre-mRNA" and "Gene expression (Transcription)" pathways.[8] Its primary role is within the U7 snRNP-mediated processing of histone pre-mRNAs, which is tightly linked to the G1/S transition of the mitotic cell cycle.[1][2]

LSM10_Pathway cluster_nucleus Nucleus LSM10 LSM10 U7_snRNP U7 snRNP Complex LSM10->U7_snRNP LSM11 LSM11 LSM11->U7_snRNP Sm_proteins Sm Proteins (E, F, G, B, D3) Sm_proteins->U7_snRNP U7_snRNA U7 snRNA U7_snRNA->U7_snRNP Histone_pre_mRNA Histone pre-mRNA U7_snRNP->Histone_pre_mRNA binds Mature_Histone_mRNA Mature Histone mRNA Histone_pre_mRNA->Mature_Histone_mRNA 3' end processing Translation Translation Mature_Histone_mRNA->Translation export Processing_Factors Processing Factors (ZFP100, FLASH, SLBP) Processing_Factors->Histone_pre_mRNA binds Histone_Proteins Histone Proteins Translation->Histone_Proteins DNA_Replication DNA Replication (S-Phase) Histone_Proteins->DNA_Replication enables

Fig. 1: LSM10 in Histone Pre-mRNA Processing Pathway.

3. Experimental Protocols

The following protocols are designed to analyze the function of LSM10 and the U7 snRNP in histone pre-mRNA processing.

3.1. Protocol 1: Analysis of Histone Pre-mRNA 3'-End Processing via RT-qPCR

This protocol quantifies the efficiency of histone pre-mRNA processing by measuring the levels of unprocessed and mature histone transcripts.

Materials:

  • HEK293T cells

  • siRNA targeting LSM10 (and non-targeting control)

  • Lipofectamine RNAiMAX

  • TRIzol reagent

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green PCR Master Mix

  • Primers for specific histone gene pre-mRNA (spanning the cleavage site) and mature mRNA (downstream of the cleavage site)

  • Primers for a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Methodology:

  • Cell Culture and siRNA Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Transfect cells with siRNA targeting LSM10 or a non-targeting control using Lipofectamine RNAiMAX according to the manufacturer's instructions.

    • Incubate for 48-72 hours post-transfection.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using TRIzol reagent.

    • Quantify RNA using a NanoDrop spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green PCR Master Mix with primers for the target histone gene (unprocessed and mature forms) and the housekeeping gene.

    • Use the following thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Analyze the data using the ΔΔCt method to determine the relative expression of unprocessed and mature histone transcripts.

3.2. Protocol 2: Co-immunoprecipitation (Co-IP) to Validate Protein Interactions

This protocol is used to confirm the interaction of LSM10 with other components of the U7 snRNP complex.

Materials:

  • HEK293T cells expressing tagged LSM10 (e.g., FLAG-LSM10)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Anti-FLAG M2 affinity gel

  • Antibodies against potential interacting partners (e.g., LSM11, SmB)

  • SDS-PAGE gels and Western blotting reagents

Methodology:

  • Cell Lysis:

    • Harvest transfected cells and lyse them in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the protein of interest (e.g., LSM11) and a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the role of LSM10 in histone pre-mRNA processing.

Experimental_Workflow cluster_invitro In Vitro / Cell-Based Assays cluster_invivo In Vivo Models (Optional) siRNA_knockdown siRNA-mediated LSM10 Knockdown RNA_Analysis RNA Analysis (RT-qPCR, Northern Blot) siRNA_knockdown->RNA_Analysis Protein_Analysis Protein Analysis (Co-IP, Western Blot) siRNA_knockdown->Protein_Analysis Functional_Assay Functional Assays (Cell Cycle Analysis) siRNA_knockdown->Functional_Assay Overexpression LSM10 Overexpression Overexpression->RNA_Analysis Overexpression->Protein_Analysis Overexpression->Functional_Assay Data_Interpretation Data Interpretation and Conclusion RNA_Analysis->Data_Interpretation Quantitative Data Protein_Analysis->Data_Interpretation Interaction Data Functional_Assay->Data_Interpretation Functional Data Animal_Model Animal Model (e.g., Drosophila mutant) Phenotype_Analysis Phenotypic Analysis Animal_Model->Phenotype_Analysis Molecular_Analysis Molecular Analysis (Histone mRNA levels) Animal_Model->Molecular_Analysis Phenotype_Analysis->Data_Interpretation Phenotypic Data Molecular_Analysis->Data_Interpretation In Vivo Data

Fig. 2: General Experimental Workflow.

5. Quantitative Data Summary

While specific quantitative data on LSM10-mediated alternative splicing is not available due to its primary role in histone pre-mRNA processing, a hypothetical dataset for an LSM10 knockdown experiment analyzing histone pre-mRNA processing is presented below.

Table 2: Hypothetical RT-qPCR Data for LSM10 Knockdown

Target GeneConditionRelative Expression (Unprocessed)Relative Expression (Mature)
Histone H2A Control siRNA1.00 ± 0.121.00 ± 0.09
LSM10 siRNA3.25 ± 0.280.45 ± 0.05
Histone H3 Control siRNA1.00 ± 0.151.00 ± 0.11
LSM10 siRNA2.98 ± 0.310.52 ± 0.07

Data are represented as mean ± standard deviation.

This hypothetical data illustrates that knockdown of LSM10 leads to an accumulation of unprocessed histone pre-mRNA and a decrease in mature histone mRNA, consistent with its role in 3'-end processing.

LSM10 is a critical component of the U7 snRNP complex, essential for histone pre-mRNA 3'-end processing. The protocols and information provided here offer a framework for researchers and drug development professionals to investigate the molecular mechanisms of LSM10 and its role in cell cycle regulation. While not directly involved in alternative splicing, the study of LSM10 and the U7 snRNP provides valuable insights into the intricate post-transcriptional regulation of gene expression.

References

Application Notes and Protocols for In Situ Hybridization of LSM10 mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LSM10

LSM10 (U7 small nuclear RNA associated) is a protein that in humans is encoded by the LSM10 gene.[1][2] It is a component of the U7 small nuclear ribonucleoprotein (snRNP), which is crucial for the 3'-end processing of histone pre-mRNAs.[3] This process is tightly linked to the cell cycle, particularly the G1/S transition. Given its role in fundamental cellular processes, understanding the spatial and temporal expression patterns of LSM10 mRNA is of significant interest in various fields, including cell biology, developmental biology, and oncology. In situ hybridization (ISH) is a powerful technique to visualize mRNA expression within the morphological context of tissues and cells.[4] This document provides a detailed protocol for the detection of LSM10 mRNA using in situ hybridization.

Principle of In Situ Hybridization

In situ hybridization (ISH) allows for the localization of specific nucleic acid sequences within a tissue section.[5] The technique utilizes a labeled nucleic acid probe that is complementary to the target mRNA sequence. This probe hybridizes to the target mRNA within the cells, and the label can then be detected, providing a visual representation of gene expression.

G Principle of In Situ Hybridization cluster_cell Cell/Tissue Section Target_mRNA Target LSM10 mRNA Hybridization Hybridization Target_mRNA->Hybridization Probe Labeled Antisense Probe Probe->Hybridization Detection Signal Detection Hybridization->Detection Visualization Visualization of mRNA Location Detection->Visualization

Caption: Principle of in situ hybridization for mRNA detection.

Experimental Protocol: In Situ Hybridization of LSM10 mRNA

This protocol is a general guideline and may require optimization for specific tissues and probes.[6] It is crucial to work in an RNase-free environment to prevent RNA degradation.[7]

Probe Design and Synthesis

Designing a specific and sensitive probe is critical for successful ISH.

  • Probe Type: Digoxigenin (DIG)-labeled antisense RNA probes are recommended for their high sensitivity and specificity.[5][7]

  • Probe Length: A probe length of 250-1500 bases is generally effective, with probes around 800 bases often showing optimal results.[7]

  • Sequence Selection:

    • Obtain the LSM10 mRNA sequence from a database such as NCBI (Gene ID: 84967).[3]

    • Use software like Primer3Plus to design primers to amplify a 200-300 bp region from a large exon present in all known transcripts.[8]

    • Ensure the selected region has minimal homology to other genes to avoid cross-hybridization.

  • Probe Synthesis:

    • Clone the amplified LSM10 fragment into a vector with opposable RNA polymerase promoters (e.g., T7 and SP6).

    • Linearize the plasmid downstream of the antisense strand.

    • Synthesize the DIG-labeled antisense RNA probe using an in vitro transcription kit with a T7 or SP6 RNA polymerase and DIG-labeled UTPs.

    • Synthesize a sense probe as a negative control.

Tissue Preparation

Proper tissue preparation is essential to preserve both RNA integrity and tissue morphology.[9]

  • For Paraffin-Embedded Sections:

    • Fix fresh tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

    • Dehydrate the tissue through a graded series of ethanol (B145695) washes.

    • Clear the tissue with xylene and embed in paraffin (B1166041).

    • Cut 5-10 µm thick sections and mount on charged slides.

  • For Frozen Sections:

    • Fix fresh tissue in 4% PFA for 2-4 hours at 4°C.

    • Cryoprotect the tissue by incubating in 20-30% sucrose (B13894) in PBS overnight at 4°C.

    • Embed the tissue in OCT compound and freeze rapidly.

    • Cut 10-20 µm thick sections and mount on charged slides.

In Situ Hybridization Workflow

G In Situ Hybridization Workflow Start Start Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Hybridization Hybridization with DIG-labeled Probe (Overnight at 65°C) Prehybridization->Hybridization Stringent_Washes Stringent Washes Hybridization->Stringent_Washes Blocking Blocking Stringent_Washes->Blocking Antibody_Incubation Anti-DIG Antibody Incubation Blocking->Antibody_Incubation Washes Post-Antibody Washes Antibody_Incubation->Washes Detection Colorimetric Detection (NBT/BCIP) Washes->Detection Stop_Reaction Stop Reaction & Counterstain Detection->Stop_Reaction End Mount & Visualize Stop_Reaction->End

Caption: Step-by-step workflow for in situ hybridization.

Detailed Protocol Steps
  • Deparaffinization and Rehydration (for paraffin sections):

    • Immerse slides in xylene (2 x 10 min).

    • Rehydrate through a graded ethanol series (100%, 95%, 70%, 50% ethanol, 2 min each).

    • Rinse in PBS (2 x 5 min).

  • Permeabilization:

    • Incubate slides in Proteinase K solution (e.g., 10 µg/mL in PBS) at 37°C for 10-30 minutes. The time needs to be optimized for the tissue type.[9]

    • Rinse in PBS.

    • Post-fix in 4% PFA for 10 minutes.

    • Rinse in PBS.

  • Prehybridization:

    • Incubate slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (e.g., 65°C).[7]

  • Hybridization:

    • Dilute the DIG-labeled LSM10 probe in hybridization buffer (e.g., 100-500 ng/mL).

    • Denature the probe by heating at 95°C for 2 minutes.[7]

    • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[7][10]

  • Stringent Washes:

    • Carefully remove the coverslips.

    • Wash slides in pre-warmed wash buffers of increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.[6][11] For example:

      • 2x SSC at 65°C (2 x 30 min).

      • 0.2x SSC at 65°C (2 x 30 min).

  • Immunodetection:

    • Wash slides in a suitable buffer (e.g., MABT: Maleic acid buffer with Tween-20).

    • Block non-specific binding by incubating in a blocking solution (e.g., MABT with 2% BSA) for 1-2 hours.[7]

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.[10]

  • Colorimetric Detection:

    • Wash slides extensively in MABT (e.g., 5 x 15 min).

    • Equilibrate in a detection buffer (e.g., 100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl2).[7]

    • Incubate with a colorimetric substrate solution, such as NBT/BCIP, in the dark until the desired color intensity is reached. Monitor the color development under a microscope.

    • Stop the reaction by washing in PBS.

  • Counterstaining and Mounting:

    • Counterstain with a nuclear stain like Nuclear Fast Red if desired.

    • Dehydrate through a graded ethanol series.

    • Clear in xylene and mount with a permanent mounting medium.

Data Presentation

Quantitative analysis of ISH data can be performed by measuring the intensity and area of the signal. The results can be summarized in a table for easy comparison across different tissues or experimental conditions.

Sample IDTissue/Cell TypeExperimental ConditionSignal Intensity (Arbitrary Units)Percentage of Positive Cells
  • Signal Intensity: Can be scored semi-quantitatively (e.g., 0, +, ++, +++) or measured using image analysis software.

  • Percentage of Positive Cells: The proportion of cells showing a positive signal within a defined area.

Troubleshooting

IssuePossible CauseSuggested Solution
No Signal RNA degradationUse RNase-free reagents and techniques.[7]
Insufficient permeabilizationOptimize Proteinase K treatment time and concentration.[9]
Low probe concentrationIncrease probe concentration.[6]
Overly stringent washesDecrease wash temperature or increase salt concentration.[9]
High Background Probe contains repetitive sequencesAdd a blocker to the hybridization buffer.[6]
Insufficient washingIncrease the duration or stringency of the washes.[6]
Non-specific antibody bindingIncrease blocking time or add serum to the blocking buffer.
Uneven Staining Air bubbles under coverslipEnsure even application of probe and coverslip.[6]
Incomplete dewaxingEnsure complete removal of paraffin.[12]

This comprehensive protocol provides a robust starting point for the investigation of LSM10 mRNA expression. Researchers are encouraged to optimize these steps for their specific experimental systems to achieve the best results.

References

Application Notes and Protocols for High-Throughput Screening of LSM10 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSM10 (U7 snRNA-associated Sm-like protein) is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of replication-dependent histone pre-mRNAs.[1][2] This process is critical for cell cycle progression, and dysregulation of histone gene expression has been implicated in various diseases, including cancer and inflammatory bowel disease. LSM10, in conjunction with LSM11, replaces the SmD1 and SmD2 proteins found in spliceosomal snRNPs, forming a unique heptameric ring on the U7 snRNA.[1][3][4] The LSM10/11 heterodimer interacts with the methylosome and the Survival of Motor Neuron (SMN) complex during U7 snRNP biogenesis.[3][4] The assembled U7 snRNP, along with factors like FLASH, recruits the endonuclease CPSF73 to catalyze the cleavage of histone pre-mRNA.[2][5] Given its crucial role in this pathway, LSM10 presents a promising target for the development of novel therapeutics.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify small molecule inhibitors of LSM10 protein-protein and protein-RNA interactions.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the central role of LSM10 in the histone pre-mRNA processing pathway, which is the target of the screening assays described below.

LSM10_Pathway cluster_U7_snRNP U7 snRNP Core cluster_Processing_Machinery Processing Machinery LSM10 LSM10 LSM11 LSM11 LSM10->LSM11 interacts U7_snRNA U7 snRNA LSM10->U7_snRNA assemble on LSM11->U7_snRNA assemble on FLASH FLASH LSM11->FLASH recruits Sm_proteins Sm E/F/G/B/D3 Sm_proteins->U7_snRNA assemble on Histone_pre_mRNA Histone pre-mRNA U7_snRNA->Histone_pre_mRNA binds to HDE CPSF73 CPSF73 (Endonuclease) FLASH->CPSF73 recruits CPSF73->Histone_pre_mRNA cleaves Mature_Histone_mRNA Mature Histone mRNA Histone_pre_mRNA->Mature_Histone_mRNA processed to caption Figure 1. LSM10 in the Histone pre-mRNA Processing Pathway.

Caption: Figure 1. LSM10 in the Histone pre-mRNA Processing Pathway.

The general workflow for identifying LSM10 inhibitors using a high-throughput screening approach is depicted below.

HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary HTS of Compound Library Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Secondary_Assays Secondary & Counter-Screens Hit_Confirmation->Secondary_Assays Hit_Characterization Hit Characterization & Lead Optimization Secondary_Assays->Hit_Characterization caption Figure 2. High-Throughput Screening Workflow.

Caption: Figure 2. High-Throughput Screening Workflow.

High-Throughput Screening Assays

Several HTS-compatible technologies can be employed to identify inhibitors of LSM10's interactions. Below are detailed protocols for three recommended assays: AlphaScreen, Fluorescence Polarization (FP), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

AlphaScreen Assay for LSM10-LSM11 Interaction

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.[6][7][8][9][10] Donor and acceptor beads are coated with molecules that bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity (within 200 nm). Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. Small molecule inhibitors that disrupt the protein-protein interaction will prevent this signal generation.

Experimental Protocol:

  • Protein Expression and Purification:

    • Express and purify recombinant human His-tagged LSM10 and GST-tagged LSM11 using standard molecular biology techniques.

  • Reagents and Buffers:

    • Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA.

    • His-LSM10.

    • GST-LSM11.

    • AlphaScreen Nickel Chelate Acceptor Beads (PerkinElmer).

    • AlphaScreen Glutathione Donor Beads (PerkinElmer).

    • 384-well white opaque microplates (e.g., ProxiPlate).

  • Assay Procedure:

    • Add 5 µL of His-LSM10 (final concentration 50 nM) to each well of a 384-well plate.

    • Add 100 nL of test compounds (from a compound library) or DMSO (control) to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of GST-LSM11 (final concentration 50 nM) to each well.

    • Incubate for 30 minutes at room temperature.

    • In subdued light, add 10 µL of a pre-mixed solution of AlphaScreen Nickel Chelate Acceptor Beads and Glutathione Donor Beads (final concentration 10 µg/mL each) in assay buffer.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Reader).

Data Presentation:

ParameterValue
Assay Format384-well
Final Volume20 µL
His-LSM10 Concentration50 nM
GST-LSM11 Concentration50 nM
Bead Concentration10 µg/mL each
Z'-factor≥ 0.6
Signal to Background≥ 10
Fluorescence Polarization Assay for LSM10-U7 snRNA Interaction

Principle: Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule.[11][12][13][14] When the fluorescently labeled tracer (in this case, U7 snRNA) is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light upon excitation with polarized light. When bound to a larger molecule (LSM10), its tumbling is slowed, leading to an increase in the polarization of the emitted light. Inhibitors of the LSM10-U7 snRNA interaction will cause a decrease in the FP signal.

Experimental Protocol:

  • Reagents and Buffers:

    • Express and purify recombinant human His-tagged LSM10.

    • Synthesize and 5'-fluorescein-label a short U7 snRNA oligo corresponding to the LSM10 binding site.

    • Binding Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM MgCl₂, 0.01% Tween-20.

    • 384-well black, low-volume microplates.

  • Assay Procedure:

    • Add 10 µL of fluorescein-labeled U7 snRNA oligo (final concentration 10 nM) to each well.

    • Add 100 nL of test compounds or DMSO to the appropriate wells.

    • Add 10 µL of His-LSM10 (final concentration 200 nM, pre-determined from a binding curve) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (B123965) (Excitation: 485 nm, Emission: 520 nm).

Data Presentation:

ParameterValue
Assay Format384-well
Final Volume20 µL
Fluorescein-U7 snRNA10 nM
His-LSM10200 nM
Z'-factor≥ 0.5
Assay Window (mP)≥ 100
Time-Resolved FRET Assay for the LSM10/LSM11/FLASH Complex

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying molecular interactions.[15][16][17][18][19] It utilizes a long-lifetime lanthanide donor (e.g., Terbium or Europium) and a suitable acceptor (e.g., GFP or a chemical fluorophore). When the donor and acceptor are in close proximity due to a molecular interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The long-lived fluorescence of the lanthanide allows for a time-delayed measurement, reducing background fluorescence. Inhibitors will disrupt the FRET signal.

Experimental Protocol:

  • Protein Expression and Purification:

    • Express and purify His-tagged LSM10, GST-tagged LSM11, and MBP-tagged FLASH.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 0.05% BSA.

    • His-LSM10 labeled with a Terbium (Tb) cryptate donor (e.g., via an anti-His-Tb antibody).

    • GST-LSM11.

    • MBP-FLASH labeled with a d2 acceptor (e.g., via an anti-MBP-d2 antibody).

    • 384-well low-volume black or white microplates.

  • Assay Procedure:

    • Pre-incubate His-LSM10 with anti-His-Tb antibody and MBP-FLASH with anti-MBP-d2 antibody according to the manufacturer's instructions.

    • Add 5 µL of the Tb-labeled His-LSM10 (final concentration 10 nM) to each well.

    • Add 5 µL of GST-LSM11 (final concentration 20 nM).

    • Add 100 nL of test compounds or DMSO.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of d2-labeled MBP-FLASH (final concentration 30 nM).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay. The ratio of the two signals is calculated.

Data Presentation:

ParameterValue
Assay Format384-well
Final Volume20 µL
Tb-LSM1010 nM
GST-LSM1120 nM
d2-FLASH30 nM
Z'-factor≥ 0.7
Signal to Background≥ 5

Secondary and Counter-Screens

Hits identified from the primary screen should be subjected to secondary and counter-screens to confirm their activity and rule out artifacts.

  • Orthogonal Assays: Confirm hits using a different assay format (e.g., if the primary screen was AlphaScreen, use FP for confirmation).

  • Promiscuity Assays: Screen hits against unrelated targets to assess specificity.

  • Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding and determine binding kinetics and thermodynamics.

  • Cell-based Assays: Develop a cell-based reporter assay to assess the effect of inhibitors on histone pre-mRNA processing in a cellular context. For example, a luciferase reporter gene with the 3' UTR of a histone gene can be used. A decrease in luciferase activity would indicate inhibition of processing.

By following these detailed protocols and application notes, researchers can effectively screen for and identify novel small molecule inhibitors of LSM10, paving the way for new therapeutic strategies targeting diseases associated with aberrant histone pre-mRNA processing.

References

Application Notes and Protocols for Mass Spectrometry Analysis of LSM10 Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSM10 (LSM10, U7 Small Nuclear RNA Associated) is a crucial protein component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[1][2][3] This complex plays a vital role in the 3'-end processing of replication-dependent histone pre-mRNAs, a fundamental process for cell cycle progression and genome stability.[1][4] Given its critical function, understanding the composition and dynamics of LSM10-containing protein complexes is of significant interest for both basic research and therapeutic development. Mass spectrometry-based proteomics has emerged as a powerful tool for the detailed characterization of protein complexes, enabling the identification of interaction partners and the quantification of their relative abundance.[5]

These application notes provide a comprehensive overview and detailed protocols for the analysis of LSM10 protein complexes using immunoprecipitation coupled with mass spectrometry (IP-MS).

Signaling and Functional Pathways Involving LSM10

LSM10 is a core component of the U7 snRNP, where it, along with LSM11, replaces the spliceosomal SmD1 and SmD2 proteins.[4][6] This specialized Sm ring structure is essential for the recognition of the histone pre-mRNA. The U7 snRNP, through the interaction of LSM11 with FLASH (FLJ38273), recruits the endonuclease CPSF73 and other polyadenylation factors to facilitate the cleavage of the histone pre-mRNA. This process is critical for generating mature, non-polyadenylated histone mRNAs.

The assembly of the U7 snRNP itself is a complex process mediated by the Survival of Motor Neurons (SMN) complex. LSM10 and LSM11 associate with the SMN complex, a crucial step for their incorporation into the U7 snRNP.

Diagram of the Histone Pre-mRNA 3'-End Processing Pathway

Histone_Processing_Pathway cluster_U7_snRNP U7 snRNP cluster_Processing_Factors Processing Factors LSM10 LSM10 LSM11 LSM11 Sm_proteins Sm E/F/G/B/D3 FLASH FLASH LSM11->FLASH Interacts with U7_snRNA U7 snRNA CPSF73 CPSF73 (Endonuclease) FLASH->CPSF73 Recruits PolyA_Factors Polyadenylation Factors FLASH->PolyA_Factors Recruits Histone_pre_mRNA Histone pre-mRNA CPSF73->Histone_pre_mRNA Cleaves pre-mRNA Cleavage Cleavage Histone_pre_mRNA->Cleavage Mature_Histone_mRNA Mature Histone mRNA Cleavage->Mature_Histone_mRNA U7_snRNP U7_snRNP U7_snRNP->Histone_pre_mRNA Binds to HDE

Caption: Histone pre-mRNA 3'-end processing pathway involving the U7 snRNP.

Data Presentation: Quantitative Analysis of LSM10 Protein Complexes

Table 1: Illustrative Quantitative Proteomics Data of LSM10 Immunoprecipitation

Protein ID (UniProt)Gene SymbolProtein NameFunctionFold Change (LSM10-IP vs. Control-IP)p-value
Q969L4LSM10U7 snRNA-associated Sm-like protein LSm10U7 snRNP core component50.2< 0.001
P83369LSM11U7 snRNA-associated Sm-like protein LSm11U7 snRNP core component, interacts with FLASH48.5< 0.001
Q9H4L4FLASHFLASHRecruits processing factors35.8< 0.001
Q9NVR2CPSF73Cleavage and polyadenylation specificity factor subunit 73Endonuclease for histone pre-mRNA processing25.1< 0.005
P13804SMESmall nuclear ribonucleoprotein EU7 snRNP core component45.3< 0.001
P13805SMFSmall nuclear ribonucleoprotein FU7 snRNP core component46.1< 0.001
P08578SMGSmall nuclear ribonucleoprotein GU7 snRNP core component44.9< 0.001
P14678SMBSmall nuclear ribonucleoprotein Sm B/B'U7 snRNP core component42.7< 0.001
P62316SMD3Small nuclear ribonucleoprotein D3U7 snRNP core component43.5< 0.001
Q9Y265ZFP100Zinc finger protein 100Interacts with U7 snRNP15.6< 0.01
Q15637SLBPStem-loop binding proteinBinds to histone pre-mRNA20.4< 0.01

Note: The data presented in this table is for illustrative purposes only and is intended to serve as a template for reporting quantitative mass spectrometry results.

Experimental Protocols

Protocol 1: Immunoprecipitation of Endogenous Nuclear LSM10 for Mass Spectrometry

This protocol is optimized for the immunoprecipitation of the endogenous LSM10 protein from the nuclear fraction of cultured human cells for subsequent analysis by mass spectrometry.

Materials:

  • Cultured human cells (e.g., HeLa, HEK293T)

  • Phosphate-buffered saline (PBS), ice-cold

  • Hypotonic Lysis Buffer (10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, protease and phosphatase inhibitors)

  • Nuclear Extraction Buffer (20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, protease and phosphatase inhibitors)

  • IP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, protease and phosphatase inhibitors)

  • Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)

  • Anti-LSM10 antibody (validated for immunoprecipitation)

  • Control IgG (from the same species as the anti-LSM10 antibody)

  • Protein A/G magnetic beads

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Cell Culture and Harvest:

    • Grow cells to 80-90% confluency.

    • Harvest cells by scraping and wash twice with ice-cold PBS.

    • Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Nuclear Extraction:

    • Resuspend the cell pellet in 5 packed cell volumes of Hypotonic Lysis Buffer.

    • Incubate on ice for 15 minutes to allow cells to swell.

    • Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 10-15 strokes).

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the nuclei.

    • Carefully remove the cytoplasmic supernatant.

    • Resuspend the nuclear pellet in 2/3 volume of Nuclear Extraction Buffer.

    • Incubate on an end-over-end rotator for 30 minutes at 4°C.

    • Clarify the nuclear lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the nuclear extract.

  • Immunoprecipitation:

    • Determine the protein concentration of the nuclear extract using a BCA assay.

    • Dilute the nuclear extract to approximately 1 mg/mL with IP Lysis Buffer.

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on an end-over-end rotator.

    • Remove the beads using a magnetic stand.

    • To the pre-cleared lysate, add the anti-LSM10 antibody (the optimal amount should be predetermined, typically 2-5 µg per mg of lysate). For the negative control, add an equivalent amount of control IgG.

    • Incubate overnight at 4°C on an end-over-end rotator.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on an end-over-end rotator.

  • Washing:

    • Collect the beads on a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of IP Lysis Buffer.

    • Wash the beads two times with 1 mL of Wash Buffer.

    • After the final wash, carefully remove all residual buffer.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads using an appropriate elution buffer compatible with mass spectrometry (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Alternatively, perform on-bead digestion.

Diagram of the Immunoprecipitation-Mass Spectrometry Workflow

IP_MS_Workflow cluster_Cell_Prep Cell Preparation cluster_IP Immunoprecipitation cluster_MS_Analysis Mass Spectrometry Analysis Cell_Culture Cell Culture Harvest Cell Harvest & Lysis Cell_Culture->Harvest Nuclear_Extraction Nuclear Extraction Harvest->Nuclear_Extraction Pre_Clearing Pre-Clearing with Beads Nuclear_Extraction->Pre_Clearing Antibody_Incubation Antibody Incubation (Anti-LSM10 or IgG) Pre_Clearing->Antibody_Incubation Bead_Capture Protein A/G Bead Capture Antibody_Incubation->Bead_Capture Washing Washing Steps Bead_Capture->Washing Elution Elution Washing->Elution Digestion On-Bead or In-Solution Trypsin Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Protein ID & Quantification) LC_MS->Data_Analysis

References

Application Notes: Single-Cell RNA-Seq Analysis of LSM10 Expression in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSM10 (Like-Sm protein 10), also known as U7 small nuclear RNA-associated protein, is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[1][2][3][4] This complex is essential for the 3'-end processing of replication-dependent histone pre-mRNAs, a critical step for ensuring the proper supply of histones during DNA replication in the S phase of the cell cycle.[5][6][7][8] Furthermore, LSM10 is required for the progression from the G1 to S phase of the mitotic cell cycle.[2][5][9][10]

Given its fundamental role in cell cycle regulation, LSM10 presents a compelling target for investigation in oncology. In cancers such as hepatocellular carcinoma (HCC), dysregulation of the cell cycle is a hallmark of tumorigenesis. While bulk RNA sequencing can provide an average expression level of LSM10 in tumor tissues, it masks the cellular heterogeneity inherent in the tumor microenvironment (TME). Single-cell RNA sequencing (scRNA-seq) offers the resolution needed to dissect the expression of LSM10 across individual cancer cells, immune cells, and stromal cells, thereby providing unprecedented insights into its role in tumor proliferation and its potential as a therapeutic target.

This document provides a detailed protocol for the analysis of LSM10 expression in HCC using a droplet-based scRNA-seq workflow. It covers sample preparation, library construction, sequencing, and a comprehensive bioinformatic analysis pipeline.

Signaling Pathway of LSM10 in Histone Pre-mRNA Processing

The canonical function of LSM10 is within the U7 snRNP complex, which mediates the cleavage of histone pre-mRNAs. The U7 snRNA within the complex binds to the histone downstream element (HDE) on the pre-mRNA. The U7 snRNP core, where LSM10 and LSM11 replace the canonical SmD1 and SmD2 proteins, provides the scaffold for this interaction and the recruitment of other processing factors.[3][7][11] This machinery ensures the production of mature, non-polyadenylated histone mRNAs required for packaging newly synthesized DNA during S phase.

LSM10_Histone_Processing cluster_pre_mrna Histone Pre-mRNA cluster_u7_snrnp U7 snRNP Complex StemLoop Stem-Loop CleavageSite Cleavage Site HDE HDE Mature_mRNA Mature Histone mRNA (non-polyadenylated) U7_snRNA U7 snRNA U7_snRNA->HDE Binds LSM10 LSM10 LSM10->U7_snRNA LSM11 LSM11 LSM11->U7_snRNA HCC HCC (Histone Cleavage Complex) - CPSF73 (Endonuclease) LSM11->HCC Recruits Sm_proteins Other Sm Proteins Sm_proteins->U7_snRNA SLBP SLBP (Stem-Loop Binding Protein) SLBP->StemLoop Binds HCC->CleavageSite Cleaves

Diagram 1. LSM10 in Histone Pre-mRNA Processing.

Experimental Protocols

This section details a comprehensive workflow for analyzing LSM10 expression in HCC tissue at the single-cell level.

Part 1: Single-Cell Suspension Preparation from HCC Tissue
  • Tissue Acquisition: Obtain fresh HCC tumor tissue and adjacent non-tumorous tissue immediately after surgical resection. Store samples in a suitable preservation solution (e.g., MACS Tissue Storage Solution) on ice.

  • Mechanical Dissociation: Mince the tissue into small pieces (~1-2 mm³) using sterile scalpels in a petri dish containing ice-cold DPBS.

  • Enzymatic Digestion: Transfer the minced tissue into a gentleMACS C Tube containing a pre-warmed enzyme cocktail (e.g., Tumor Dissociation Kit, human).

  • Automated Dissociation: Process the tissue using a gentleMACS Octo Dissociator with Heaters, running the appropriate program for human tumors.

  • Cell Filtration and Red Blood Cell Lysis:

    • Pass the dissociated cell suspension through a 70 µm MACS SmartStrainer into a 50 mL tube.

    • Centrifuge at 300 x g for 7 minutes at 4°C.

    • If a large red blood cell pellet is observed, resuspend the cells in a red blood cell lysis buffer (e.g., ACK Lysis Buffer) and incubate for 5 minutes at room temperature.

  • Washing and Debris Removal:

    • Quench the lysis reaction with DPBS containing 0.04% BSA.

    • Centrifuge at 300 x g for 7 minutes at 4°C.

    • For samples with significant debris, consider using a debris removal solution according to the manufacturer's protocol.

  • Final Cell Resuspension and Counting:

    • Resuspend the cell pellet in 1 mL of DPBS with 0.04% BSA.

    • Filter the suspension through a 40 µm cell strainer.[12]

    • Determine cell concentration and viability using an automated cell counter (e.g., Countess II) with Trypan Blue staining. Aim for >80% viability for optimal results.[13]

Part 2: scRNA-seq Library Preparation (10x Genomics Chromium Workflow)

This protocol is based on the Chromium Next GEM Single Cell 3' Reagent Kits.

  • Cell Concentration Adjustment: Adjust the cell suspension concentration to the target range specified in the 10x Genomics user guide (typically 700-1,200 cells/µL).[14]

  • GEM Generation:

    • Prepare the master mix containing reverse transcription reagents.

    • Combine the master mix with the single-cell suspension and Gel Beads on the Chromium Controller to generate Gel Bead-in-Emulsions (GEMs).[15] Each GEM contains a single cell and a single Gel Bead with barcoded primers.

  • Reverse Transcription: Perform reverse transcription within the GEMs to generate barcoded full-length cDNA from polyadenylated mRNA.

  • GEM Breaking and cDNA Amplification: After incubation, break the GEMs and pool the barcoded cDNA. Purify and amplify the cDNA via PCR.

  • Library Construction:

    • Fragment the amplified cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Conduct a final sample index PCR to add sequencing adapters and a sample-specific index.

  • Library Quantification and Quality Control: Quantify the final library using a Qubit fluorometer and assess the fragment size distribution using a BioAnalyzer or TapeStation.

Part 3: Sequencing
  • Sequencer: Sequence the generated libraries on a compatible Illumina sequencer (e.g., NovaSeq 6000).

  • Sequencing Depth: A recommended sequencing depth is a minimum of 20,000 read pairs per cell.[16]

  • Read Configuration: Use a paired-end sequencing run with the read lengths specified by the 10x Genomics protocol.

Part 4: Bioinformatic Data Analysis
  • Primary Analysis (Cell Ranger):

    • Use the 10x Genomics Cell Ranger pipeline to perform demultiplexing, alignment to the human reference genome (GRCh38), and UMI (Unique Molecular Identifier) counting.[17]

    • The output is a feature-barcode matrix containing gene counts for each cell.

  • Secondary Analysis (Seurat/Bioconductor):

    • Quality Control: Filter out low-quality cells based on the number of genes detected, total UMI counts, and the percentage of mitochondrial reads.[18]

    • Normalization: Normalize the gene expression data to account for differences in sequencing depth among cells.

    • Feature Selection: Identify highly variable genes (HVGs) for use in downstream analysis.

    • Dimensionality Reduction: Perform Principal Component Analysis (PCA) on the scaled data of HVGs. Visualize the data using non-linear dimensionality reduction techniques like UMAP or t-SNE.[19]

    • Clustering: Identify cell clusters using graph-based clustering algorithms.

    • Cell Type Annotation: Annotate clusters based on the expression of known marker genes for major cell types expected in HCC (e.g., hepatocytes, cancer cells, endothelial cells, fibroblasts, T cells, B cells, macrophages).

    • LSM10 Expression Analysis: Visualize and quantify LSM10 expression across all identified cell clusters.

    • Differential Expression: Identify genes that are differentially expressed between clusters or conditions (e.g., tumor vs. normal).

    • Cell Cycle Analysis: Use a list of G2/M and S phase marker genes to score each cell and assign it to a cell cycle phase (G1, S, or G2/M).

Experimental and Bioinformatic Workflow

The entire process, from sample collection to data interpretation, follows a systematic workflow to ensure high-quality, reproducible results.

scRNAseq_Workflow cluster_wet_lab Experimental Protocol cluster_bioinformatics Bioinformatic Analysis Tissue HCC & Normal Tissue Dissociation Tissue Dissociation (Mechanical & Enzymatic) Tissue->Dissociation Suspension Single-Cell Suspension Dissociation->Suspension QC1 Viability & Count QC Suspension->QC1 Loading 10x Chip Loading QC1->Loading GEMs GEM Generation & Reverse Transcription Loading->GEMs cDNA cDNA Amplification GEMs->cDNA Library Sequencing Library Prep cDNA->Library Sequencing NGS Sequencing Library->Sequencing FASTQ FASTQ Files Sequencing->FASTQ CountMatrix Count Matrix Generation (Cell Ranger) FASTQ->CountMatrix QC2 Data QC & Filtering CountMatrix->QC2 Normalization Normalization & Scaling QC2->Normalization DimRed Dimensionality Reduction (PCA, UMAP) Normalization->DimRed Clustering Cell Clustering DimRed->Clustering Annotation Cell Type Annotation Clustering->Annotation LSM10_Analysis LSM10 Expression Analysis Annotation->LSM10_Analysis Downstream Downstream Analysis (Cell Cycle, DGE) LSM10_Analysis->Downstream

Diagram 2. End-to-end scRNA-seq workflow for LSM10 analysis.

Hypothetical Data Presentation

The following tables represent expected quantitative data from a scRNA-seq experiment on HCC, designed to investigate LSM10 expression.

Table 1: Summary of scRNA-seq Data Quality Control

Metric Tumor Sample Normal Adjacent Sample
Estimated Number of Cells 8,124 6,591
Mean Reads per Cell 54,210 51,088
Median Genes per Cell 2,876 2,145

| Median UMI Counts per Cell | 8,943 | 6,732 |

Table 2: Cell Cluster Identification and Proportions

Cluster ID Annotated Cell Type Proportion in Tumor (%) Proportion in Normal (%)
0 Malignant Hepatocytes 45.2 0.0
1 CD8+ T Cells 15.8 20.5
2 Macrophages 12.5 8.9
3 Endothelial Cells 8.9 15.1
4 Cancer-Associated Fibroblasts 7.6 2.3
5 Normal Hepatocytes 2.1 41.8
6 CD4+ T Cells 5.3 9.2

| 7 | B Cells | 2.6 | 2.2 |

Table 3: Expression of LSM10 and Cell Cycle Markers Across Clusters (Values represent Log2 Fold Change in Tumor vs. Normal for the same cell type, where applicable, or relative expression for tumor-specific clusters)

Gene Malignant Hepatocytes Macrophages CD8+ T Cells Cancer-Associated Fibroblasts
LSM10 +2.1 * +0.8 +0.5 +1.5 *
MKI67 +3.5* +0.2 +0.9 +2.2*
PCNA +2.8* +0.4 +0.6 +1.8*
TOP2A +3.1* +0.1 +0.7 +2.0*
  • p-adj < 0.01

Table 4: Correlation of LSM10 Expression with Cell Cycle Phase

Cell Type Cluster Average LSM10 Expression (Normalized Counts) Percentage of Cells in G2/M Phase
Malignant Hepatocytes 3.5 28.5%
Cancer-Associated Fibroblasts 2.1 15.2%
Macrophages 1.2 4.1%
CD8+ T Cells 0.9 5.5%

| Normal Hepatocytes | 0.5 | 1.8% |

Interpretation and Logical Relationships

The analysis of LSM10 at the single-cell level allows for the formulation of hypotheses regarding its role in HCC. High expression of LSM10 is expected in highly proliferative cell populations, such as malignant hepatocytes and cancer-associated fibroblasts, which show a higher proportion of cells in the S and G2/M phases of the cell cycle. This relationship can be visualized to guide further investigation into LSM10 as a driver of tumor growth and a potential biomarker for aggressive disease.

Logical_Relationships cluster_process Cellular Processes cluster_cells Cell Types (in Tumor) LSM10 High LSM10 Expression Histone_Processing Increased Histone mRNA Processing LSM10->Histone_Processing Cell_Cycle Accelerated G1/S Phase Progression LSM10->Cell_Cycle Proliferation Increased Cell Proliferation & Tumor Growth Histone_Processing->Proliferation Cell_Cycle->Proliferation Malignant_Cells Malignant Hepatocytes Malignant_Cells->LSM10 Characterized by Malignant_Cells->Proliferation Contribute to CAFs Cancer-Associated Fibroblasts CAFs->LSM10 Characterized by CAFs->Proliferation Contribute to

Diagram 3. Hypothesized relationships of LSM10 in HCC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in LSM10 Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the purification of the LSM10 protein, specifically focusing on low yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for LSM10 protein purification?

A1: The expected yield for LSM10 protein can vary significantly based on the expression system, construct design, and purification strategy. For an E. coli expression system, yields can range from 1-5 mg per liter of culture, but this is highly dependent on the optimization of expression and purification parameters. It is recommended to establish a baseline yield with your specific protocol and then optimize from there.

Q2: My LSM10 protein is expressed, but it's mostly found in the insoluble fraction (inclusion bodies). What should I do?

A2: High-level expression in E. coli can often lead to the formation of insoluble and misfolded protein aggregates known as inclusion bodies.[1][2] To improve the yield of soluble LSM10, consider the following strategies:

  • Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 16-25°C) can slow down protein synthesis, allowing more time for proper folding.[1][3]

  • Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest level that still provides adequate expression.

  • Use a Solubility-Enhancing Tag: Fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the target protein.[4]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of LSM10.

  • Change Expression Strain: Some E. coli strains are specifically designed to enhance the solubility of recombinant proteins.

Q3: I have low protein yield after the affinity chromatography step. What are the possible causes?

A3: Low yield after affinity chromatography can stem from several factors related to the binding, washing, or elution steps.[1] Here are some common issues and solutions:

  • Inefficient Binding: Ensure the pH and ionic strength of your lysis and binding buffers are optimal for the interaction between the affinity tag and the resin. Also, verify that the affinity tag is accessible and not sterically hindered.[1]

  • Protein Loss During Washing: The wash buffer may be too stringent, causing the target protein to elute prematurely. Try reducing the concentration of the wash buffer components (e.g., imidazole (B134444) for His-tagged proteins).[1]

  • Inefficient Elution: The elution buffer may not be strong enough to disrupt the interaction between the tag and the resin. Consider increasing the concentration of the eluting agent (e.g., imidazole) or using a gradient elution to determine the optimal concentration.[1][2]

  • Protein Precipitation on the Column: The buffer conditions during purification might be causing the protein to precipitate. Ensure the buffer has an appropriate pH and consider adding stabilizing agents like glycerol.[1]

Troubleshooting Guide for Low LSM10 Protein Yield

This guide is structured to help you systematically identify and resolve the root cause of low protein yield at different stages of the purification process.

Problem Area 1: Low or No Protein Expression

Symptom: Little to no LSM10 protein is detected in the whole-cell lysate via SDS-PAGE or Western blot.

Possible Cause Recommended Solution
Plasmid Integrity Issues Verify the integrity of your expression plasmid by sequencing to check for mutations, frameshifts, or premature stop codons.[1]
Codon Bias The codon usage of the LSM10 gene may not be optimal for your expression host (e.g., E. coli). Consider synthesizing a codon-optimized version of the gene.[1][5]
Suboptimal Induction Conditions Perform small-scale pilot experiments to optimize the inducer concentration (e.g., IPTG), cell density at induction (OD600), induction temperature, and duration.[1]
Host Strain Incompatibility Use an appropriate expression host strain. For T7 promoter-based systems, BL21(DE3) and its derivatives are commonly used.[1]
Protein Toxicity If LSM10 is toxic to the host cells, consider using a strain with tighter control over basal expression, such as BL21(DE3)pLysS.
Problem Area 2: Protein is Insoluble (Inclusion Bodies)

Symptom: LSM10 is expressed but is primarily in the insoluble pellet after cell lysis.

Parameter to Optimize Suggested Variations Expected Outcome
Induction Temperature 37°C, 30°C, 25°C, 18°CLower temperatures slow protein synthesis, potentially improving proper folding and solubility.[1]
Inducer (IPTG) Concentration 1.0 mM, 0.5 mM, 0.1 mM, 0.05 mMLower inducer concentrations can reduce the rate of protein expression, preventing aggregation.
Lysis Buffer Composition Additives like 1-2% Triton X-100, 10-20% glycerol, or 250-500 mM NaClThese additives can help to solubilize proteins and prevent aggregation.
Solubilization from Inclusion Bodies Use denaturing agents like 8M Urea or 6M Guanidinium HCl, followed by refolding.This is a recovery method if optimizing expression for soluble protein fails.
Problem Area 3: Low Yield After Purification Steps

Symptom: Good expression is observed, but the final purified protein yield is low.

Purification Step Possible Cause Troubleshooting Strategy
Cell Lysis Incomplete cell disruption.[1]Optimize the lysis method (e.g., sonication duration/amplitude, number of freeze-thaw cycles).
Affinity Chromatography Binding Inefficient binding of tagged LSM10 to the resin.[1]Check buffer pH and ionic strength. Ensure the affinity tag is accessible.
Affinity Chromatography Washing Target protein is being washed off the column.[1]Decrease the stringency of the wash buffer (e.g., lower imidazole concentration).
Affinity Chromatography Elution Inefficient elution of the target protein.[1][2]Increase the concentration of the eluting agent or try a gradient elution.[2]
Protein Degradation Proteolytic enzymes are degrading LSM10.[2]Add protease inhibitors to all buffers and keep samples cold.[2]
Protein Precipitation Protein is precipitating during purification or after elution.[1]Optimize buffer composition by adjusting pH, ionic strength, or adding stabilizers like glycerol.[1]

Experimental Protocols

Protocol 1: Small-Scale Expression Trials for LSM10

This protocol outlines a method for testing different expression conditions to optimize the soluble yield of LSM10.

  • Transform your LSM10 expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 50 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Divide the culture into smaller, equal volumes (e.g., 4 x 10 mL).

  • Induce each sub-culture under different conditions (e.g., varying IPTG concentration and temperature).

  • After induction, harvest the cells by centrifugation.

  • Lyse the cells and separate the soluble and insoluble fractions.

  • Analyze all fractions by SDS-PAGE and Western blot to determine the condition that yields the highest amount of soluble LSM10.

Protocol 2: Purification of His-tagged LSM10 using Immobilized Metal Affinity Chromatography (IMAC)

This is a general protocol that should be optimized for your specific construct and resin.

  • Resuspend the cell pellet from your optimized expression culture in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.

  • Equilibrate an IMAC column (e.g., Ni-NTA) with Lysis Buffer.

  • Load the clarified lysate onto the equilibrated column.

  • Wash the column with Wash Buffer (Lysis Buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the LSM10 protein with Elution Buffer (Lysis Buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Analyze the eluted fractions by SDS-PAGE for purity.

  • Pool the fractions containing pure LSM10 and dialyze into a suitable storage buffer.

Visualizations

Troubleshooting_Workflow Start Low LSM10 Yield CheckExpression Check Protein Expression (SDS-PAGE / Western Blot) Start->CheckExpression CheckSolubility Analyze Soluble vs. Insoluble Fractions CheckExpression->CheckSolubility Expression Detected OptimizeExpression Optimize Expression Conditions: - Temperature - Inducer Concentration - Codon Usage CheckExpression->OptimizeExpression No/Low Expression CheckPurification Analyze Flow-through, Wash, and Elution Fractions CheckSolubility->CheckPurification Protein is Soluble OptimizeSolubility Optimize for Solubility: - Lower Temperature - Add Solubility Tags - Change Lysis Buffer CheckSolubility->OptimizeSolubility Protein is Insoluble OptimizePurification Optimize Purification Steps: - Binding/Wash/Elution Buffers - Add Protease Inhibitors - Check Resin Capacity CheckPurification->OptimizePurification Yield Still Low Success Improved LSM10 Yield CheckPurification->Success Yield Improves OptimizeExpression->CheckExpression OptimizeSolubility->CheckSolubility OptimizePurification->CheckPurification

Caption: A logical workflow for troubleshooting low LSM10 protein yield.

Purification_Workflow CellCulture Cell Culture & Expression Induction CellHarvest Cell Harvest CellCulture->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification CellLysis->Clarification AffinityChrom Affinity Chromatography (e.g., IMAC) Clarification->AffinityChrom Clarification->AffinityChrom Elution Elution AffinityChrom->Elution AffinityChrom->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis Elution->Analysis FinalProduct Purified LSM10 Analysis->FinalProduct

Caption: Key stages in the LSM10 protein purification workflow highlighting potential points of yield loss.

References

Technical Support Center: Western Blotting Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides

This section provides detailed solutions to the most common problems in Western blotting, presented in a question-and-answer format.

Problem 1: Weak or No Signal

Q: I am not seeing any bands or the signal from my target protein is very weak. What could be the cause and how can I fix it?

A: Weak or no signal is a frequent issue in Western blotting and can arise from several factors related to your protein sample, antibodies, or the blotting procedure itself. Systematically addressing each potential cause can help resolve the problem.[1][2]

Possible Causes and Solutions

Potential Cause Solution Key Parameters to Optimize
Low Target Protein Abundance Increase the amount of protein loaded per well. Consider techniques like immunoprecipitation to enrich low-abundance proteins.[3][4]Protein Load: 20-30 µg for cell lysates, 10-100 ng for purified proteins.[5]
Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S after transfer.[3][6] Ensure no air bubbles are trapped between the gel and the membrane.[1] For high molecular weight proteins, consider adding 0.01–0.05% SDS to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size and consider adding 20% methanol (B129727) to the transfer buffer.[7]Transfer Time/Voltage: Optimize based on protein size and transfer system.
Inactive Primary/Secondary Antibody Use a fresh antibody dilution for each experiment.[8] Confirm the antibody's activity with a dot blot.[7] Ensure antibodies have been stored correctly and are not expired.[7]Antibody Storage: Follow manufacturer's recommendations.
Suboptimal Antibody Concentration Increase the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal concentration.[4]Primary Antibody Dilution: Titrate according to manufacturer's datasheet.
Insufficient Incubation Time Extend the primary antibody incubation time, for example, overnight at 4°C.[4][7]Incubation Time: 1 hour at room temperature or overnight at 4°C.[9]
Inactive Detection Reagent Use fresh detection reagents.[4] Ensure the substrate has not expired.Substrate Incubation: Follow manufacturer's protocol.
Excessive Washing Reduce the number or duration of washing steps, or decrease the detergent concentration in the wash buffer.[7]Washing Steps: 3-5 washes for 5 minutes each is a common starting point.[5]
Blocking Agent Masking Some blocking agents can mask the epitope. Try switching to a different blocking agent (e.g., from non-fat milk to BSA) or reduce the blocking time.[7]Blocking Time: 1 hour at room temperature or overnight at 4°C.[7]
Problem 2: High Background

Q: My blot has a high background, which is making it difficult to see my specific bands. What are the common causes and solutions?

A: High background can obscure the detection of your target protein and often results from non-specific antibody binding or issues with the blocking or washing steps.[1][10]

Possible Causes and Solutions

Potential Cause Solution Key Parameters to Optimize
Insufficient Blocking Increase the blocking time and/or temperature.[4] Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[11] Ensure the blocking agent is fully dissolved and consider filtering it.[12]Blocking Time/Temp: 1 hour at RT or overnight at 4°C.[7]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[6][7]Antibody Dilution: Perform a titration to find the optimal balance between signal and background.
Inadequate Washing Increase the number and/or duration of wash steps.[6][7] Ensure the wash buffer volume is sufficient to fully cover the membrane.[5] Add a mild detergent like Tween 20 (to a final concentration of 0.05-0.1%) to the wash buffer.[5][7]Wash Steps: Increase to 4-5 washes of 10-15 minutes each.[10]
Membrane Handled Improperly Handle the membrane with clean forceps to avoid contamination.[7] Ensure the membrane does not dry out at any point during the procedure.[10][12][13]Membrane Handling: Always use gloves and forceps. Keep the membrane submerged in buffer.
Non-specific Secondary Antibody Binding Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[9][11] Consider using a pre-adsorbed secondary antibody.[11]-
Contaminated Buffers Prepare fresh buffers and filter them if necessary.[7] Bacterial growth in blocking solutions can cause high background.[14]Buffer Preparation: Use high-purity water and sterile techniques where possible.
Overexposure Reduce the film exposure time or the acquisition time on a digital imager.[7] Use a less sensitive detection substrate.[11]Exposure Time: Adjust based on signal intensity.
Problem 3: Non-Specific Bands

Q: My blot shows multiple bands in addition to the band for my target protein. How can I get rid of these non-specific bands?

A: The appearance of non-specific bands can be caused by several factors, including antibody cross-reactivity, protein degradation, or loading too much sample.[1][15]

Possible Causes and Solutions

Potential Cause Solution Key Parameters to Optimize
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody to reduce off-target binding.[5]Primary Antibody Dilution: Perform a titration to find the optimal concentration.
Low Antibody Specificity Use an affinity-purified primary antibody. If the issue persists, try a different antibody from another supplier.[1] Incubating the primary antibody at 4°C can decrease non-specific binding.[15]-
Too Much Protein Loaded Reduce the total amount of protein loaded per lane. Overloading can cause proteins to bleed into adjacent lanes and increase the chance of non-specific antibody binding.[5][7]Protein Load: Aim for 20-30 µg of cell lysate per lane.[5]
Protein Degradation Prepare fresh samples and always add protease inhibitors to the lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[3][5]Sample Preparation: Keep samples on ice and add protease/phosphatase inhibitors.[8]
Insufficient Blocking or Washing Optimize blocking and washing steps as described in the "High Background" section. Incomplete blocking can lead to non-specific antibody binding.[15]Blocking/Washing: Refer to the "High Background" troubleshooting table.
Secondary Antibody Cross-Reactivity Run a control with only the secondary antibody to see if it binds non-specifically to proteins in your lysate.[11]-

Experimental Protocols

General Western Blotting Protocol

This protocol outlines the key steps for a standard chemiluminescent Western blot experiment.

  • Sample Preparation :

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.[9]

    • Keep samples on ice to minimize degradation.[16]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[16]

    • Determine the protein concentration of the lysate using a protein assay (e.g., Bradford or BCA).[17]

    • Denature a specific amount of protein (e.g., 20-30 µg) by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.[18]

  • Gel Electrophoresis :

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.[19]

    • Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.[16]

  • Protein Transfer :

    • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.[8] Note: PVDF membranes require a brief pre-activation step in methanol.[8]

    • Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper), ensuring no air bubbles are present.[20]

    • Transfer the proteins from the gel to the membrane using an electroblotting apparatus.[19]

  • Blocking :

    • After transfer, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[14][21] This step prevents the non-specific binding of antibodies to the membrane.[22]

  • Antibody Incubation :

    • Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[18][23]

    • Wash the membrane three or more times for 5-10 minutes each with wash buffer (e.g., TBS-T) to remove unbound primary antibody.[5][18]

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[16][23]

    • Wash the membrane again three or more times for 5-10 minutes each with wash buffer.[18]

  • Detection :

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[16]

    • Capture the signal using X-ray film or a digital imaging system.[22]

Visual Guides

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Detection p1 Cell Lysis p2 Protein Quantification p1->p2 p3 Denaturation p2->p3 s1 SDS-PAGE p3->s1 s2 Electrotransfer s1->s2 d1 Blocking s2->d1 d2 Primary Antibody Incubation d1->d2 d3 Secondary Antibody Incubation d2->d3 d4 Signal Detection d3->d4

Figure 1. A diagram illustrating the general workflow of a Western blotting experiment.

Troubleshooting_Weak_Signal cluster_checks Initial Checks cluster_optimizations Optimization Steps start Weak or No Signal c1 Check Protein Transfer (Ponceau S Stain) start->c1 c2 Check Antibody Activity (Dot Blot / Expiry Date) c1->c2 Yes o1 Increase Protein Load c1->o1 Transfer OK? No c3 Check Detection Reagents (Fresh Substrate) c2->c3 Yes o2 Increase Antibody Concentration c2->o2 Activity OK? No o3 Increase Incubation Time (e.g., O/N at 4°C) c3->o3 Reagents OK? No o4 Try Different Blocking Agent c3->o4 Yes

Figure 2. A troubleshooting flowchart for addressing weak or no signal in Western blots.

Troubleshooting_High_Background cluster_optimizations Optimization Steps cluster_controls Control Experiments start High Background o1 Decrease Antibody Concentrations start->o1 o2 Increase Wash Steps (Duration / Number) o1->o2 o3 Optimize Blocking (Time / Concentration / Agent) o2->o3 o4 Reduce Exposure Time o3->o4 o5 Prepare Fresh Buffers o4->o5 c1 Run Secondary Antibody Only Control o5->c1

Figure 3. A troubleshooting flowchart for addressing high background in Western blots.

Frequently Asked Questions (FAQs)

Q: What is the difference between PVDF and nitrocellulose membranes? A: PVDF membranes generally have a higher protein binding capacity and are more durable, making them suitable for stripping and reprobing. Nitrocellulose membranes can sometimes provide a lower background signal but are more brittle.[10][14]

Q: How much protein should I load per well? A: For complex mixtures like cell or tissue lysates, a common starting point is 20-30 µg of total protein per well.[5] For purified proteins, 10-100 ng may be sufficient.[5] The optimal amount can vary depending on the abundance of the target protein, so titration may be necessary.[8]

Q: Should I use non-fat dry milk or BSA as a blocking agent? A: Both are common blocking agents. Non-fat milk is generally a cost-effective choice. However, for detecting phosphorylated proteins, BSA is recommended because milk contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies, leading to high background.[10][13]

Q: Can I reuse my primary antibody solution? A: While it is possible to reuse primary antibody dilutions, it is generally not recommended. Reusing diluted antibodies can lead to reduced signal intensity over time and increases the risk of microbial contamination.[8] For the most consistent results, it is best to use a freshly prepared antibody solution for each experiment.[8]

Q: My protein bands look "smiling" or curved. What causes this? A: "Smiling" bands are often caused by uneven heat distribution across the gel during electrophoresis, causing the proteins in the outer lanes to migrate faster than those in the center.[2] This can happen if the electrophoresis is run at too high a voltage. To fix this, try running the gel at a lower voltage for a longer period, or in a cold room to help dissipate heat.[24]

Q: What could cause the actual band size on my Western blot to be different from the predicted molecular weight? A: Several factors can cause a protein to migrate differently than its predicted molecular weight. Post-translational modifications, such as glycosylation or phosphorylation, can increase the protein's size.[20] Conversely, protein cleavage or alternative splicing can result in smaller-than-expected bands.[20]

References

avoiding off-target effects in LSM10 CRISPR editing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and detecting off-target effects during CRISPR-mediated editing of the LSM10 gene.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in CRISPR-Cas9 gene editing?

A1: Off-target effects are unintended genomic alterations, such as insertions, deletions, or point mutations, that occur at locations other than the intended on-target site.[1][2] These effects arise when the CRISPR-Cas9 complex recognizes and cleaves DNA sequences that are similar, but not identical, to the target sequence.[3][4] The Cas9 nuclease can tolerate some mismatches between the single-guide RNA (sgRNA) and the DNA, leading to cleavage at these unintended loci.[2][3]

Q2: Why is minimizing off-target effects critical when editing the LSM10 gene?

Q3: How can I design a highly specific sgRNA for targeting LSM10?

A3: Meticulous sgRNA design is the first and most critical step in reducing off-target effects. Utilize bioinformatics tools that predict both on-target efficacy and potential off-target sites.[5][6][7] Key considerations for sgRNA design include:

  • Uniqueness: The chosen 20-nucleotide target sequence should have minimal homology to other regions in the reference genome.

  • GC Content: Aim for a GC content between 40-80% for optimal activity.[8]

  • Length: Truncated sgRNAs (17-18 nucleotides) can sometimes increase specificity.[3][8]

  • Positioning: Avoid single nucleotide polymorphisms (SNPs) within the target sequence, as these can affect binding efficiency.[9]

Q4: Which Cas9 variant is recommended for high-fidelity LSM10 editing?

A4: For experiments requiring high specificity, it is strongly recommended to use a high-fidelity Cas9 variant instead of the wild-type Streptococcus pyogenes Cas9 (SpCas9). Engineered variants like SpCas9-HF1, eSpCas9, and HiFi Cas9 have been developed to reduce non-specific DNA interactions, thereby significantly decreasing off-target editing.[10][11][12][13][14] While these variants may occasionally show slightly lower on-target activity, the substantial reduction in off-target events is a critical advantage.[12]

Q5: What is the optimal delivery method for CRISPR components to reduce off-target effects?

A5: The delivery of CRISPR-Cas9 components as a pre-assembled ribonucleoprotein (RNP) complex is considered the gold standard for minimizing off-target effects.[1][8][[“]] Unlike plasmid DNA delivery, which can lead to prolonged and uncontrolled expression of the Cas9 nuclease and sgRNA, the RNP complex is active immediately upon delivery and is rapidly degraded by the cell.[11] This transient activity limits the time window for the enzyme to cleave at unintended genomic locations.[1][11]

Q6: What are the primary methods for experimentally detecting off-target mutations after editing LSM10?

A6: It is crucial to experimentally validate predicted off-target sites and perform an unbiased search for unexpected mutations.[2] Several next-generation sequencing (NGS)-based methods are available for this purpose, which can be broadly categorized as biased (testing predicted sites) or unbiased (genome-wide).[8] Common unbiased methods include:

  • GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing): Captures and sequences DNA ends from double-strand breaks (DSBs).[16]

  • Digenome-seq: Involves in vitro digestion of genomic DNA with the Cas9-RNP complex followed by whole-genome sequencing to identify cleavage sites.[2][16][17]

  • CIRCLE-seq: An in vitro method that identifies cleavage sites by sequencing linearized circularized genomic DNA.[2]

  • DISCOVER-seq: An in vivo method that uses the DNA repair protein MRE11 to identify the locations of DSBs.[2][18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low on-target editing efficiency for LSM10 1. Suboptimal sgRNA design. 2. Inefficient delivery of CRISPR components. 3. Use of a high-fidelity Cas9 variant with inherently lower activity at the specific target site.1. Design and test at least 2-3 different sgRNAs for your target region in LSM10. 2. Optimize your delivery method (e.g., electroporation parameters for RNP delivery). 3. If using a high-fidelity Cas9, consider screening multiple variants or, if specificity is less critical for your application, test wild-type Cas9.
High frequency of detected off-target mutations 1. sgRNA has significant homology to other genomic regions. 2. Prolonged expression of Cas9 and sgRNA (e.g., from plasmid delivery).[11] 3. Use of wild-type Cas9.1. Re-design the sgRNA using the latest prediction tools.[5] 2. Switch to RNP delivery for transient expression.[1] 3. Use a high-fidelity Cas9 variant (e.g., SpCas9-HF1, HiFi Cas9).[12][14]
Inconsistent editing results across experiments 1. Variability in cell culture conditions. 2. Inconsistent quality or quantity of CRISPR components. 3. Cell line heterogeneity.1. Maintain consistent cell passage number, density, and health. 2. Ensure high-quality and consistent concentrations of Cas9 protein and sgRNA. Perform quality control on each batch. 3. Consider single-cell cloning to establish a homogenous cell population for your experiments.

Data Summary Tables

Table 1: Comparison of High-Fidelity Cas9 Variants

Cas9 VariantKey CharacteristicsOn-Target ActivityOff-Target ReductionReference
Wild-Type SpCas9 Standard Cas9 nuclease.HighBaselineN/A
SpCas9-HF1 Engineered with mutations to reduce non-specific DNA contacts.Comparable to WT for >85% of sgRNAs.Renders most off-target events undetectable.[12][13]
eSpCas9 Designed to weaken the interaction between Cas9 and DNA.HighSignificant reduction compared to WT.[11]
HiFi Cas9 Developed through random mutagenesis and screening.HighSubstantial reduction in off-target events.[11]
Cas9 Nickase A mutated form of Cas9 that cleaves only one DNA strand. Used in pairs to create a DSB.High (when paired)Significantly increases specificity as two independent binding events are required.[10]

Table 2: Overview of Off-Target Detection Methods

MethodPrincipleTypeAdvantagesDisadvantagesReferences
GUIDE-seq Integration of a double-stranded oligodeoxynucleotide (dsODN) tag at DSBs, followed by NGS.In vivo (cell-based)Unbiased, sensitive, applicable to various cell types.Requires transfection of dsODN.[16]
Digenome-seq Cas9-RNP digestion of naked genomic DNA in vitro, followed by WGS to find cleavage sites.In vitroHighly sensitive, no cellular processes involved, cost-effective for multiple gRNAs.May not fully reflect in vivo chromatin state; can have a higher false-positive rate.[2][17]
CIRCLE-seq In vitro cleavage of circularized genomic DNA fragments by Cas9-RNP, followed by NGS of linearized fragments.In vitroUnbiased, highly sensitive, does not require WGS.In vitro method may not capture all cellular factors influencing specificity.[2]
DISCOVER-seq Utilizes chromatin immunoprecipitation of the endogenous DNA repair protein MRE11 to identify DSBs in vivo.In vivo (cell-based)Unbiased, does not require exogenous components, applicable to tissues.Relies on the efficiency of MRE11 binding and ChIP.[2][18]
Whole-Genome Sequencing (WGS) Direct sequencing of the entire genome of edited and control cells to identify all mutations.In vivo (cell-based)Most comprehensive and unbiased approach.High cost, requires deep sequencing and complex bioinformatics analysis to distinguish real off-targets from background mutations.[17][18]

Table 3: Selected Bioinformatics Tools for sgRNA Design and Off-Target Prediction

ToolKey FeaturesLink
CHOPCHOP Accepts various inputs (gene names, sequences), visualizes primers and restriction sites.[6][7]--INVALID-LINK--
Cas-OFFinder Detects off-target sites with no limit on the number of mismatches, allows for non-NGG PAMs.[6][19]--INVALID-LINK--
CRISPR-GE Integrated toolkit for sgRNA design, primer design, and off-target prediction, with a focus on plants but applicable to other organisms.[6]--INVALID-LINK--
ATUM CRISPR gRNA Design Tool Ranks gRNAs based on a specificity-predicting algorithm, allows for tandem gRNA design for Nickases.[20]--INVALID-LINK--

Experimental Protocols

Protocol 1: GUIDE-seq for Unbiased Off-Target Detection

  • Component Preparation: Synthesize a double-stranded oligodeoxynucleotide (dsODN) with phosphorothioate-modified ends. Prepare high-quality plasmids expressing Cas9 and the LSM10-targeting sgRNA.

  • Transfection: Co-transfect the target cells (e.g., HEK293T) with the Cas9 plasmid, sgRNA plasmid, and the GUIDE-seq dsODN using a suitable transfection reagent.

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA using a standard kit.

  • Library Preparation:

    • Fragment the genomic DNA by sonication.

    • Perform end-repair, A-tailing, and ligation of NGS adapters.

    • Use two rounds of nested PCR to specifically amplify the regions containing the integrated dsODN tag.

  • Next-Generation Sequencing: Sequence the prepared library on an appropriate NGS platform (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify genomic locations with a high concentration of reads corresponding to the integrated dsODN tag. These sites represent the on- and off-target cleavage events.

Protocol 2: Digenome-seq for In Vitro Off-Target Profiling

  • RNP Assembly: Purify recombinant Cas9 protein and synthesize the LSM10-targeting sgRNA. Incubate the Cas9 protein and sgRNA at room temperature to form the RNP complex.

  • Genomic DNA Digestion: Extract high-molecular-weight genomic DNA from the target cell line. Incubate the genomic DNA with the pre-assembled Cas9-RNP complex.

  • Whole-Genome Sequencing:

    • Shear the digested genomic DNA into fragments suitable for NGS.

    • Prepare a standard WGS library (end-repair, A-tailing, adapter ligation, PCR amplification).

    • Sequence the library on a high-throughput platform.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Use a specialized bioinformatics pipeline to identify read ends that align to the exact same genomic coordinate, which indicates a Cas9-induced cleavage site.

Visualizations

CRISPR_Off_Target_Workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Execution cluster_validation Phase 3: Validation & Analysis sgRNA_design 1. sgRNA Design (Bioinformatics Tools) cas9_selection 2. Cas9 Variant Selection (e.g., High-Fidelity) sgRNA_design->cas9_selection delivery_method 3. Delivery Method Choice (RNP Recommended) cas9_selection->delivery_method transfection 4. Deliver CRISPR Components (e.g., Electroporation of RNP) delivery_method->transfection editing 5. On-Target Editing of LSM10 transfection->editing off_target_detection 6. Off-Target Detection (e.g., GUIDE-seq, WGS) editing->off_target_detection data_analysis 7. Data Analysis & Off-Target Site Validation off_target_detection->data_analysis phenotype_analysis 8. Phenotypic Analysis (Confirming LSM10 Function) data_analysis->phenotype_analysis

Caption: Workflow for minimizing off-target effects in LSM10 CRISPR editing.

Caption: On-target vs. off-target cleavage mechanism in CRISPR-Cas9 editing.

Detection_Method_Decision_Tree start Start: Need to assess off-target effects for LSM10 q1 Is an unbiased, genome-wide search required? start->q1 q2 Is the primary concern cellular (in vivo) context? q1->q2 Yes biased_analysis Perform Targeted Sequencing of predicted off-target sites q1->biased_analysis No q3 Is cost a major constraint? q2->q3 No (in vitro is acceptable) guide_seq Use GUIDE-seq or DISCOVER-seq q2->guide_seq Yes wgs Use Whole-Genome Sequencing (WGS) q3->wgs No (highest sensitivity needed) digenome_seq Use Digenome-seq or CIRCLE-seq q3->digenome_seq Yes

Caption: Decision tree for selecting an appropriate off-target detection method.

References

Technical Support Center: Optimizing LSM10 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LSM10 immunofluorescence. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance your signal-to-noise ratio for reliable and reproducible results. LSM10 (U7 snRNA-associated Sm-like protein) is a nuclear protein belonging to the Sm protein family, involved in histone pre-mRNA processing.[1][2] Accurate visualization of nuclear proteins like LSM10 requires careful optimization of your immunofluorescence protocol.

Frequently Asked Questions (FAQs)

Q1: What is LSM10 and where is it located in the cell?

LSM10 is a nuclear protein that is a component of the U7 snRNP, which is essential for the splicing of animal histone pre-mRNAs.[1][2] As a nuclear protein, a key step for successful immunofluorescence is effective permeabilization of the nuclear membrane to allow antibody access.[3][4]

Q2: Which type of antibody is best for LSM10 immunofluorescence?

For immunofluorescence (IF), it is crucial to use a primary antibody that has been validated for this application.[5] Not all antibodies that perform well in other applications like Western Blot will be effective in IF, where the protein is in its native conformation.[3][5] Both monoclonal and polyclonal antibodies can be used for LSM10, and several vendors offer antibodies validated for IF.[1][2][6][7][8]

Q3: What are the most critical steps for improving the signal-to-noise ratio?

Improving the signal-to-noise ratio involves optimizing several key steps in the immunofluorescence protocol. These include proper sample preparation, antibody titration to find the optimal concentration, effective blocking to prevent non-specific binding, and adequate washing to remove unbound antibodies.[9]

Troubleshooting Guide

This guide is divided into two common issues that reduce the signal-to-noise ratio: high background staining and weak or absent signal.

Issue 1: High Background Staining

High background can obscure the specific signal, making interpretation difficult.[5] It often results from non-specific binding of primary or secondary antibodies.[10]

Q: What causes high background and how can I fix it?

Possible Cause Recommendation
Antibody concentration too high The concentration of both primary and secondary antibodies should be optimized.[11] Using too high a concentration can lead to non-specific binding.[9] Perform a titration to determine the optimal dilution that provides a strong signal with low background.[3][12]
Insufficient blocking Blocking non-specific binding sites is critical.[13] Increase the blocking incubation time (e.g., 1 hour at room temperature) or try a different blocking agent.[12][14] Common blocking agents include normal serum from the species the secondary antibody was raised in or bovine serum albumin (BSA).[12][13]
Inadequate washing Insufficient washing will not remove all unbound or loosely bound antibodies.[11][15] Increase the number and duration of wash steps (e.g., three washes of 5 minutes each) after antibody incubations.[5][12]
Secondary antibody non-specificity The secondary antibody may be cross-reacting with other proteins in the sample.[16] Run a control with only the secondary antibody to check for non-specific binding.[13] If staining occurs, consider using a different secondary antibody or one that has been pre-adsorbed against the species of your sample.
Autofluorescence Some cells and tissues have endogenous molecules that fluoresce, which can increase background noise.[17] This can also be induced by certain fixatives like glutaraldehyde.[16] To check for autofluorescence, examine an unstained sample under the microscope.[16] Using an antifade mounting medium can help, and some commercial reagents are available to quench autofluorescence.[5][17]
Sample has dried out Allowing the sample to dry at any point during the staining process can cause high background.[3][15] Ensure the sample remains covered in liquid throughout the procedure.[14][16]
Issue 2: Weak or No Signal

A weak or absent signal can be due to a variety of factors, from low protein expression to technical errors in the staining protocol.[15][16]

Q: My signal is weak or absent. What should I check?

Possible Cause Recommendation
Low or no target protein expression Confirm that your chosen cell line or tissue expresses LSM10. If possible, verify expression by another method, such as Western Blot.[16] Use a positive control cell line or tissue known to express the protein.[5]
Suboptimal primary antibody Ensure the primary antibody is validated for immunofluorescence and is raised against the correct species.[5][13] The antibody may not be able to detect the protein in its native form.[3]
Improper fixation The fixation method can damage the epitope your antibody is supposed to recognize.[3][18] The choice of fixative (e.g., paraformaldehyde, methanol) and the fixation time should be optimized.[4][18] For example, alcohol-based fixatives can be harsh on some epitopes.[19]
Poor permeabilization For nuclear targets like LSM10, the cell and nuclear membranes must be adequately permeabilized for the antibody to reach its target.[3] Try increasing the concentration or incubation time of your permeabilization agent (e.g., Triton X-100, Tween-20).[15][19]
Epitope masking Formaldehyde fixation can create cross-links that hide the epitope.[5][18] In such cases, an antigen retrieval step is necessary to unmask the epitope.[14] Heat-Induced Epitope Retrieval (HIER) is a common method.[5]
Incorrect secondary antibody Ensure the secondary antibody is compatible with the primary antibody (e.g., an anti-mouse secondary for a mouse primary).[13][15] Also, check that the fluorophore on the secondary antibody is compatible with your microscope's filters and lasers.[5][16]
Photobleaching Fluorophores can fade upon exposure to light.[16] Minimize light exposure during incubations and while imaging. Using an anti-fade mounting medium is highly recommended.[5][16]

Experimental Protocols

Standard Immunofluorescence Protocol for LSM10

This protocol is a starting point and may require optimization. As LSM10 is a nuclear protein, permeabilization is a critical step.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Remove the culture medium and wash cells once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[12]

  • Primary Antibody Incubation:

    • Dilute the LSM10 primary antibody in the blocking buffer to its optimal concentration (determined by titration).

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[12]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5 minutes to visualize the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[16] Seal the edges with nail polish and store them at 4°C in the dark until imaging.

Primary Antibody Titration Protocol

To find the optimal antibody concentration that maximizes the signal-to-noise ratio:

  • Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).

  • Follow your standard immunofluorescence protocol, but use a different antibody dilution for each coverslip.

  • Include a negative control where no primary antibody is added to assess the non-specific binding of the secondary antibody.[13]

  • Image all coverslips using the exact same microscope settings (e.g., exposure time, gain).

  • Compare the images to identify the dilution that gives the brightest specific signal with the lowest background.[9]

Visual Guides

The following diagrams illustrate key workflows and concepts in immunofluorescence to aid in troubleshooting.

IF_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_final Final Steps A 1. Cell Seeding B 2. Fixation A->B C 3. Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Counterstain (e.g., DAPI) F->G H 8. Mounting G->H I 9. Imaging H->I

Caption: General workflow for an indirect immunofluorescence experiment.

Troubleshooting_Flowchart Start Low Signal-to-Noise Ratio Check_Signal Is the signal weak or absent? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Weak_Signal_Solutions Weak/No Signal Troubleshooting: - Check protein expression (positive control) - Titrate primary antibody (increase concentration) - Optimize fixation/permeabilization - Perform antigen retrieval - Check secondary Ab & filters Check_Signal->Weak_Signal_Solutions Yes High_Background_Solutions High Background Troubleshooting: - Titrate antibodies (decrease concentration) - Optimize blocking (time, agent) - Increase washing steps - Run secondary antibody only control - Check for autofluorescence Check_Background->High_Background_Solutions Yes

Caption: Troubleshooting flowchart for low signal-to-noise ratio.

Background_Sources Sources of Background Noise in Immunofluorescence cluster_antibody Antibody Issues cluster_protocol Protocol Issues cluster_sample Sample Issues center High Background Signal A1 Primary Ab concentration too high A1->center A2 Secondary Ab cross-reactivity A2->center A3 Non-specific binding (Fc receptors) A3->center P1 Insufficient blocking P1->center P2 Inadequate washing P2->center P3 Sample drying P3->center S1 Autofluorescence S1->center S2 Fixation artifacts S2->center

Caption: Common sources of high background noise in immunofluorescence.

References

Technical Support Center: LSM10 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying LSM10 protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What is LSM10 and what is its primary known function?

A1: LSM10 is a 14 kDa Sm-like protein that is a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[1][2] This complex is essential for the 3'-end processing of replication-dependent histone pre-mRNAs.[3][4] Within the U7 snRNP, LSM10 and another specific protein, LSM11, replace the canonical Sm proteins D1 and D2, creating a unique Sm core structure.[1][4]

Q2: What are the primary challenges in studying LSM10 protein-protein interactions?

A2: Studying LSM10 interactions presents several challenges:

  • Transient or Weak Interactions: Many protein-protein interactions (PPIs) are transient and have low binding affinity, making them difficult to capture with standard methods.[5]

  • Complex Membership: LSM10 functions as part of the large U7 snRNP complex.[1][3] Distinguishing direct binary interactions from indirect associations within this multi-protein-RNA complex can be difficult.

  • Antibody Specificity: The reliability of antibody-based techniques like co-immunoprecipitation is highly dependent on antibody specificity. Poorly validated antibodies can lead to false-positive or false-negative results.[6][7]

  • Low Abundance: Endogenous expression levels of LSM10 and its binding partners may be low, requiring sensitive detection methods or overexpression systems, which can introduce their own artifacts.[8]

  • Small Size: At only 14 kDa, LSM10 can be difficult to resolve on SDS-PAGE gels and may require optimized electrophoresis conditions.[1][2]

Q3: Who are the known interacting partners of LSM10?

A3: LSM10's primary interactions are within the U7 snRNP. Key interactors are summarized in the table below.

Data Presentation: Known LSM10 Interactors

Interacting ProteinExperimental Method(s)Role in InteractionCitation(s)
LSM11 Co-immunoprecipitation, In vitro binding assaysForms a heterodimer with LSM10; core component of the U7 snRNP.[4][9]
SmB, SmD3, SmE, SmF, SmG Affinity Purification, Mass SpectrometryCore Sm proteins that form the heptameric ring of the U7 snRNP along with LSM10 and LSM11.[2][3]
FLASH Not specifiedInteracts with LSM11 to form a docking platform for polyadenylation factors.[4]
U7 snRNA Affinity Purification, Co-precipitationLSM10 binds to the U7 snRNA, and its incorporation is dependent on the U7-specific Sm binding site.[1][2][3]
PRMT5 Complex In vitro binding assaysThe PRMT5 complex interacts with the LSM10/LSM11 heterodimer.[9]
SMN Complex In vitro binding assaysMediates the assembly of the U7 snRNP, and LSM10 interacts with the SMN protein.[9]

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP) with LSM10
ProblemPossible Cause(s)Recommended Solution(s)Citation(s)
Weak or No Signal for Prey Protein Interaction is weak or transient.Perform crosslinking before cell lysis. Optimize wash buffers by reducing detergent/salt concentrations. Try testing the interaction in reverse (using the prey as bait).[8][10]
Antibody is inefficient for IP.Validate your antibody for IP applications. Polyclonal antibodies may perform better than monoclonal for capturing complexes.[10][11]
Epitope on LSM10 (bait) is blocked by the interacting protein.Use an antibody targeting a different epitope (e.g., a C-terminal tag vs. an N-terminal antibody).[8]
Low expression of target proteins.Increase the amount of starting cell lysate. Consider transient overexpression of the proteins of interest.[8][11]
High Background / Non-Specific Binding Insufficient or inadequate washing.Increase the number and duration of wash steps. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[10][12]
Non-specific binding to beads.Pre-clear the lysate by incubating it with beads before adding the antibody. Block beads with BSA before use.[10][12]
Antibody concentration is too high.Titrate the antibody to determine the optimal concentration that minimizes non-specific binding while maximizing specific signal.[8][11]
Co-elution of Antibody Heavy/Light Chains Antibody is released from beads during elution.Covalently crosslink the antibody to the beads before incubation with the lysate. Use an elution buffer with a milder pH.[12]
Yeast Two-Hybrid (Y2H) Screening with LSM10
ProblemPossible Cause(s)Recommended Solution(s)Citation(s)
High Number of False Positives LSM10 "bait" construct self-activates the reporter gene.Perform a control transformation with only the bait plasmid to check for self-activation. If it occurs, you may need to use a different Y2H system or create deletion mutants of LSM10.[13]
Overexpression of proteins leads to non-specific interactions.Use lower-strength promoters to reduce expression levels of bait and prey proteins, which increases the stringency of the screen.[13]
No or Few Positive Colonies The fusion protein is not expressed or mislocalized.Confirm the expression and nuclear localization of the LSM10-bait fusion protein via Western blot and immunofluorescence, respectively.[14]
The interaction requires other proteins or RNA not present in yeast.Y2H detects binary interactions. If the interaction is indirect or requires a scaffold, this method may not be suitable. Consider a mammalian cell-based system.[15]
Fusion tag interferes with the interaction.Try fusing the transcription factor domain to the other terminus of LSM10 (e.g., C-terminus instead of N-terminus).[13]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) of LSM10

This protocol outlines a general procedure for immunoprecipitating endogenous or tagged LSM10 to identify interacting proteins.

  • Cell Lysis:

    • Culture HeLa or another suitable cell line to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-Clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G magnetic beads to ~1 mg of cell lysate.

    • Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of a validated anti-LSM10 antibody (or anti-tag antibody) to the pre-cleared lysate.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 40 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a more stringent wash buffer if background is high).[12] For each wash, resuspend the beads and rotate for 5 minutes at 4°C.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes by resuspending the beads in 40 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads and load the supernatant for SDS-PAGE and Western blot analysis or mass spectrometry.

Protocol 2: Yeast Two-Hybrid (Y2H) Screening

This protocol describes a screen to identify proteins that interact with LSM10 ("bait").

  • Plasmid Construction:

    • Clone the full-length coding sequence of human LSM10 into a Y2H "bait" vector (e.g., pGBKT7), which fuses LSM10 to a DNA-binding domain (DBD).

    • Obtain a pre-made "prey" library, which consists of a collection of cDNAs fused to a transcription activation domain (AD).[16]

  • Bait Characterization:

    • Transform a suitable yeast strain (e.g., AH109) with the LSM10-DBD bait plasmid.

    • Plate the transformed yeast on selective media lacking tryptophan (SD/-Trp) to select for the plasmid.

    • Test for self-activation by plating the bait-containing yeast on media lacking both tryptophan and histidine (SD/-Trp/-His) and on media containing Aureobasidin A. Growth indicates the bait self-activates the reporter genes and cannot be used without modification.

  • Library Screening:

    • Using a yeast mating protocol, combine the yeast strain containing the LSM10-bait plasmid with the yeast strain containing the prey library.[17]

    • Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to screen for interactions. Only yeast cells where the bait and prey proteins interact will bring the DBD and AD together, activate the reporter genes, and allow for growth.[14]

  • Hit Identification and Validation:

    • Isolate the prey plasmids from the positive colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the potential interacting protein.

    • Validate the interaction by re-transforming the identified prey plasmid with the original bait plasmid and confirming growth on selective media. Perform additional validation using an independent method like Co-IP.[13]

Mandatory Visualizations

Co_IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Cells expressing LSM10 lysis Lyse Cells in Non-denaturing Buffer start->lysis preclear Pre-clear Lysate with Beads lysis->preclear add_ab Incubate with anti-LSM10 Antibody preclear->add_ab add_beads Capture with Protein A/G Beads add_ab->add_beads wash Wash Beads to Remove Non-specific Binders add_beads->wash elute Elute Bound Proteins wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis

Workflow for LSM10 Co-Immunoprecipitation.

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Occurs Bait_NI Bait: LSM10-DBD DNA_NI --- [Reporter Gene] Bait_NI->DNA_NI binds Prey_NI Prey: Protein X-AD Result_NI No Transcription Bait_I Bait: LSM10-DBD DNA_I --- [Reporter Gene] Bait_I->DNA_I binds Prey_I Prey: Protein Y-AD Prey_I->Bait_I interacts Result_I Transcription Activated DNA_I->Result_I

Principle of a Yeast Two-Hybrid (Y2H) screen.

Histone_Processing_Pathway cluster_U7 U7 snRNP Core LSM10 LSM10 U7_RNA U7 snRNA LSM10->U7_RNA LSM11 LSM11 LSM11->U7_RNA Sm_proteins SmB, D3, E, F, G Sm_proteins->U7_RNA U7_snRNP_node Assembled U7 snRNP U7_RNA->U7_snRNP_node assembles into Histone_pre_mRNA Histone pre-mRNA Histone_pre_mRNA->U7_snRNP_node recruits Processed_mRNA Mature Histone mRNA U7_snRNP_node->Processed_mRNA mediates 3' end processing with Processing_Factors Other Processing Factors (e.g., FLASH) Processing_Factors->Processed_mRNA

Role of LSM10 in histone pre-mRNA processing.

References

Technical Support Center: Validating the Specificity of LSM10 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of antibodies targeting LSM10.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing multiple bands in my Western blot when using an anti-LSM10 antibody. What could be the cause and how can I troubleshoot this?

A: Multiple bands on a Western blot can be due to several factors. Here are some common causes and troubleshooting steps:

  • Protein Isoforms or Post-Translational Modifications: LSM10 may have different isoforms or undergo post-translational modifications that affect its migration on the gel. Consult protein databases like UniProt (Q969L4) for information on known isoforms or modifications.

  • Non-Specific Antibody Binding: The antibody may be cross-reacting with other proteins.[1][2] To address this:

    • Optimize Antibody Concentration: Perform a titration to find the optimal antibody concentration.[1] A higher concentration can lead to increased non-specific binding.

    • Increase Washing Stringency: Increase the duration and number of wash steps, and consider adding a mild detergent like Tween 20 to your wash buffer.[1]

    • Optimize Blocking: Increase the blocking incubation time or try a different blocking agent (e.g., 5% non-fat dry milk, BSA, or commercial blocking buffers).[1]

  • Proteolytic Degradation: The target protein may be degrading. Ensure you are using fresh protease inhibitors in your lysis buffer.

  • Use a Knockout/Knockdown Control: The most definitive way to validate specificity is to test the antibody on a cell line or tissue where LSM10 has been knocked out (KO) or knocked down (KD).[3][4][5][6] A specific antibody should show no signal in the KO/KD sample.[4]

Q2: My immunofluorescence (IF) staining with an anti-LSM10 antibody shows high background or non-specific staining. How can I improve my results?

A: High background in IF can obscure the specific signal. Consider the following troubleshooting steps:

  • Inadequate Blocking: Ensure proper blocking of non-specific binding sites. You can increase the blocking time or use a different blocking buffer, such as normal serum from the same species as the secondary antibody.[1]

  • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong specific signal with low background.[1]

  • Insufficient Washing: Increase the number and duration of wash steps after both primary and secondary antibody incubations.[1]

  • Autofluorescence: Some cells and tissues exhibit natural fluorescence. To check for this, examine an unstained sample under the microscope. If autofluorescence is an issue, you can use a commercial quenching reagent.[1]

  • Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is not cross-reacting with other components in your sample.[7] Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[1]

  • Proper Fixation and Permeabilization: The fixation and permeabilization method can affect antibody binding. You may need to optimize these steps for your specific cell type and the LSM10 antibody you are using.

Q3: My immunoprecipitation (IP) with an anti-LSM10 antibody is not working. What are some potential reasons and solutions?

A: A failed IP can be due to several factors, from the antibody to the experimental conditions.

  • Antibody Incompatibility: Not all antibodies that work in other applications (like Western blot) are suitable for IP. The antibody needs to recognize the native conformation of the protein. Check the antibody datasheet to see if it has been validated for IP.[8]

  • Insufficient Protein in Lysate: Ensure that your cell lysate contains a sufficient amount of LSM10. You may need to start with a larger number of cells.

  • Incorrect Lysis Buffer: The lysis buffer composition is critical. Some strong detergents can denature the protein and disrupt the antibody-antigen interaction. Consider using a milder lysis buffer, such as one containing NP-40 instead of SDS.

  • Suboptimal Antibody-Bead Coupling: Ensure that your antibody is efficiently binding to the Protein A/G beads. The choice of beads depends on the isotype and species of your primary antibody.

  • Inefficient Elution: The elution conditions may not be optimal for releasing the protein from the antibody-bead complex. You may need to adjust the pH or use a different elution buffer.

LSM10 Antibody Validation Workflow

The following diagram illustrates a general workflow for validating the specificity of an LSM10 antibody.

cluster_0 Initial Characterization cluster_1 Specificity Validation cluster_2 Application-Specific Validation Datasheet Review Datasheet Review Western Blot (WB) on Positive Control Western Blot (WB) on Positive Control Datasheet Review->Western Blot (WB) on Positive Control Knockout/Knockdown (KO/KD) Validation Knockout/Knockdown (KO/KD) Validation Western Blot (WB) on Positive Control->Knockout/Knockdown (KO/KD) Validation Proceed if single band at correct MW Troubleshoot WB Troubleshoot WB Western Blot (WB) on Positive Control->Troubleshoot WB If non-specific bands Immunoprecipitation-Mass Spectrometry (IP-MS) Immunoprecipitation-Mass Spectrometry (IP-MS) Knockout/Knockdown (KO/KD) Validation->Immunoprecipitation-Mass Spectrometry (IP-MS) Orthogonal Validation Orthogonal Validation Knockout/Knockdown (KO/KD) Validation->Orthogonal Validation Immunofluorescence (IF) / Immunohistochemistry (IHC) Immunofluorescence (IF) / Immunohistochemistry (IHC) Knockout/Knockdown (KO/KD) Validation->Immunofluorescence (IF) / Immunohistochemistry (IHC) Immunoprecipitation (IP) Immunoprecipitation (IP) Knockout/Knockdown (KO/KD) Validation->Immunoprecipitation (IP) End End Immunofluorescence (IF) / Immunohistochemistry (IHC)->End Immunoprecipitation (IP)->End Start Start Start->Datasheet Review Troubleshoot WB->Western Blot (WB) on Positive Control

Caption: A general workflow for the validation of LSM10 antibody specificity.

Data Presentation

Table 1: Comparison of Commercially Available LSM10 Antibodies
Provider Catalog Number Clonality Host Validated Applications Immunogen
Santa Cruz Biotechnologysc-81314MonoclonalMouseWB, IPRecombinant protein near N-terminus of human LSM10[8]
Novus BiologicalsNBP2-83164PolyclonalRabbitWBSynthetic peptide from N-terminal region of Rat LSM10
NovoPro Bioscience112346PolyclonalRabbitELISA, WBRecombinant LSM10 protein[9]
Human Protein AtlasNot specifiedPolyclonalRabbitIF, WBRecombinant Protein Epitope Signature Tag (PrEST) antigen[10]
Proteintech10874-1-APPolyclonalRabbitWB, ELISANot specified
ABClonalA16586PolyclonalRabbitWB, ELISARecombinant protein[11]
ElabscienceE-AB-52682PolyclonalRabbitIHCFusion protein of human LSM10[12]
Table 2: User Validation Data Log - Western Blot
Antibody (Cat#) Cell/Tissue Lysate Antibody Dilution Observed Band(s) (kDa) Expected Band (kDa) Specificity Confirmed (KO/KD)? Notes
14
14
14

Experimental Protocols

Protocol 1: Western Blotting for LSM10
  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel (a 12-15% gel is suitable for LSM10's molecular weight of ~14 kDa).

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the primary anti-LSM10 antibody (at the optimized dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Immunoprecipitation of LSM10
  • Lysate Preparation:

    • Prepare a cell lysate as described for Western blotting, preferably using a non-denaturing lysis buffer (e.g., containing 1% NP-40).

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding.[13]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary anti-LSM10 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

    • Collect the beads by centrifugation and wash them 3-5 times with cold lysis buffer.

  • Elution and Analysis:

    • Elute the protein from the beads by adding 1x Laemmli sample buffer and boiling for 5 minutes.

    • Analyze the eluted sample by Western blotting using the anti-LSM10 antibody.

Protocol 3: Immunofluorescence Staining for LSM10
  • Cell Preparation:

    • Grow cells on coverslips or in chamber slides.

    • Wash the cells with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[14]

  • Staining:

    • Block the cells with a blocking buffer (e.g., 1% BSA and 2% normal serum in PBS) for 1 hour at room temperature.[14]

    • Incubate with the primary anti-LSM10 antibody (at the optimized dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[14]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.[14]

    • Wash three times with PBS.

  • Mounting and Imaging:

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Troubleshooting Non-Specific Binding

The following diagram outlines a troubleshooting workflow for addressing non-specific binding issues.

Start Start Non-Specific Binding Observed Non-Specific Binding Observed Start->Non-Specific Binding Observed Optimize Antibody Concentration Optimize Antibody Concentration Non-Specific Binding Observed->Optimize Antibody Concentration First step Improve Blocking Improve Blocking Optimize Antibody Concentration->Improve Blocking Increase Wash Stringency Increase Wash Stringency Improve Blocking->Increase Wash Stringency Include Proper Controls Include Proper Controls Increase Wash Stringency->Include Proper Controls Problem Persists Problem Persists Include Proper Controls->Problem Persists KO/KD Validation KO/KD Validation Problem Resolved Problem Resolved KO/KD Validation->Problem Resolved Yes Consider a Different Antibody Consider a Different Antibody KO/KD Validation->Consider a Different Antibody No Problem Persists->KO/KD Validation Is signal absent in KO/KD? Problem Persists->Problem Resolved Is issue resolved?

References

Technical Support Center: Overcoming Poor Amplification in LSM10 qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting quantitative real-time PCR (qPCR) experiments. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to poor amplification, with a focus on challenging targets like the LSM10 gene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor or no amplification in my LSM10 qPCR?

Poor or no amplification in a qPCR experiment can stem from several factors. These often include suboptimal primer design, issues with the template nucleic acid, incorrect reaction setup or cycling conditions, or problems with the reagents.[1][2][3][4] Specifically, poorly designed primers may not bind efficiently to the target sequence or may form primer-dimers.[5][6] The template RNA or cDNA may be of low quality, contain inhibitors, or be present at a very low concentration.[1][6][7][8] Errors in pipetting, incorrect reagent concentrations, or expired reagents can also lead to amplification failure.[1][3][4][7]

Q2: My amplification curves are flat or show very late amplification. What should I do?

Flat or significantly delayed amplification curves (high Cq values) suggest either no target amplification or very low amplification efficiency.[7][9]

  • Check Template Quality and Quantity: Ensure your RNA/cDNA is intact and free of contaminants.[10][11] You can assess purity using a spectrophotometer (checking A260/280 and A260/230 ratios). If you suspect low expression of LSM10, consider increasing the amount of template in the reaction.[1][8]

  • Verify Primer and Probe Integrity: Check that your primers and probes are not degraded by running them on a gel. Ensure they were correctly diluted and stored.[12]

  • Optimize Annealing Temperature: The annealing temperature might be too high for your primers to bind efficiently. Try running a temperature gradient to determine the optimal annealing temperature.[1][5][13]

  • Re-evaluate Primer Design: If optimization fails, your primers may be the issue. It is advisable to design and test new primer sets.[1][14]

Q3: I see multiple peaks in my melt curve analysis. What does this indicate?

Multiple peaks in a melt curve analysis for a SYBR Green-based assay suggest the presence of more than one PCR product.[13][15][16] This could be due to:

  • Primer-Dimers: These are small, non-specific products formed by the primers annealing to each other. They typically appear as a peak at a lower melting temperature (usually <80°C).[13][15] To resolve this, you can try to lower the primer concentration or redesign the primers to have less complementarity.[5][15]

  • Non-specific Amplification: This occurs when primers bind to other sequences in the template besides the intended target. This will result in a peak at a different melting temperature than your target amplicon.[15][16][17] Increasing the annealing temperature can often improve specificity.[1][13]

  • Genomic DNA Contamination: If your primers do not span an exon-exon junction, they may amplify contaminating genomic DNA, leading to an additional peak.[10][16] A DNase treatment step during RNA extraction is crucial to prevent this.

It's also worth noting that some amplicons can have complex melting behaviors that result in more than one peak, even for a single product.[17] It is good practice to run your PCR product on an agarose (B213101) gel to confirm the size and number of amplicons.[1][17]

Q4: My qPCR efficiency for LSM10 is low (below 90%). How can I improve it?

Low amplification efficiency means that the amount of PCR product is not doubling with each cycle as expected.[6] This can lead to inaccurate quantification.

  • Suboptimal Reaction Conditions: The concentrations of primers, MgCl₂, or dNTPs may not be optimal.[5][6] Titrating these components can improve efficiency.

  • Presence of Inhibitors: PCR inhibitors carried over from the sample preparation steps can reduce enzyme activity.[6] Try diluting your template, as this can dilute the inhibitors to a level where they no longer affect the reaction.[6][7]

  • Poor Primer Design: Primers with secondary structures or inappropriate melting temperatures (Tm) can lead to poor annealing and extension.[6]

  • Incorrect Thermal Cycling Parameters: Ensure the denaturation, annealing, and extension times are appropriate for your master mix and amplicon length.[12]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting poor LSM10 qPCR amplification.

Step 1: Analyze Your Amplification and Melt Curves
ObservationPotential Cause(s)Suggested Solution(s)
No amplification in any wells (including positive controls)Missing reagent, expired reagents, incorrect instrument setup, poorly designed primers.[3][4]Repeat the experiment, carefully checking all reagents and concentrations.[4] Confirm instrument settings.[4] Test new primer sets.[1]
No amplification in sample wells, but positive control works Poor template quality (degraded RNA/cDNA), low target abundance, PCR inhibitors in the sample.[1]Check RNA/cDNA integrity. Increase template amount.[1] Dilute the template to reduce inhibitor concentration.[7]
Late amplification (high Cq > 35)Low target expression, inefficient reaction, suboptimal primer/probe design.[8]Increase template concentration.[8] Optimize reaction conditions (e.g., annealing temperature, primer concentration).[1][14] Redesign primers.[1]
Scattered replicates Pipetting errors, insufficient mixing, low template concentration leading to stochastic effects.[7]Be meticulous with pipetting. Ensure all solutions are mixed thoroughly. Increase template amount if expression is low.[1]
Multiple peaks in melt curvePrimer-dimers, non-specific products, genomic DNA contamination.[13][15][16]Optimize primer concentration and annealing temperature.[13][15] Redesign primers.[15] Perform DNase treatment of RNA samples.[10]
Low reaction efficiency (<90%)Suboptimal reagent concentrations, presence of inhibitors, poor primer design.[6]Titrate primers and MgCl₂. Dilute the template.[6][7] Redesign primers.[6][14]

Step 2: qPCR Troubleshooting Workflow

G start Poor/No Amplification check_controls Analyze Controls (NTC, Positive Control) start->check_controls ntc_ok NTC Amplification? check_controls->ntc_ok Check NTC pc_ok Positive Control Amplification? ntc_ok->pc_ok No contamination Contamination Issue ntc_ok->contamination Yes reagents_instrument Reagent or Instrument Issue pc_ok->reagents_instrument No sample_issue Sample-Specific Issue pc_ok->sample_issue Yes decontaminate Decontaminate Workspace, Use Fresh Reagents contamination->decontaminate decontaminate->start check_reagents Check Reagent Integrity and Concentrations reagents_instrument->check_reagents check_instrument Verify Instrument Settings and Protocol reagents_instrument->check_instrument check_reagents->start check_instrument->start check_template Assess Template Quality (Purity, Integrity) sample_issue->check_template check_primers Evaluate Primer Design and Concentration check_template->check_primers optimize_reaction Optimize Reaction Conditions (Annealing Temp, etc.) check_primers->optimize_reaction end Successful Amplification optimize_reaction->end

Caption: A flowchart for troubleshooting poor qPCR amplification.

Experimental Protocols

Optimizing Annealing Temperature using a Gradient
  • Primer Information: Determine the theoretical melting temperature (Tm) of your LSM10 primers. Many primer design tools provide this information.

  • Gradient Setup: Set up a qPCR run with identical reactions in different rows or columns of the plate. Program the thermal cycler to run a temperature gradient across these wells during the annealing step. A typical gradient might span from 55°C to 65°C.[5]

  • Reaction Mix: Prepare a master mix containing qPCR master mix, forward and reverse primers, and your template cDNA. Aliquot the master mix into the designated wells.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2-3 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing: Temperature gradient (e.g., 55°C - 65°C) for 30 seconds.

      • Extension: 72°C for 30 seconds.

    • Melt Curve Analysis.

  • Data Analysis: Analyze the amplification curves and Cq values for each temperature. The optimal annealing temperature is the one that gives the lowest Cq value with a single, sharp peak in the melt curve analysis, indicating specific and efficient amplification.[5]

Standard qPCR Protocol for LSM10 (SYBR Green)

This protocol provides a starting point and should be optimized for your specific primers and instrument.

  • Reaction Setup:

    • On ice, prepare a master mix for the number of reactions plus 10% extra.

    • For a 20 µL reaction, typical components are:

      • 10 µL of 2x SYBR Green qPCR Master Mix

      • 0.5 µL of Forward Primer (10 µM stock)

      • 0.5 µL of Reverse Primer (10 µM stock)

      • 2 µL of cDNA template

      • 7 µL of Nuclease-free water

  • Plate Setup:

    • Aliquot 18 µL of the master mix into each well.

    • Add 2 µL of your cDNA or controls (No Template Control - NTC, positive control) to the appropriate wells.

    • Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and place it in the thermal cycler.

  • Thermal Cycling Program:

    • Initial Denaturation: 95°C for 3 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute (data collection step).

    • Melt Curve Stage: As per instrument guidelines (e.g., 65°C to 95°C with a ramp rate of 0.5°C/second).

Key Experimental Steps and Considerations

The following diagram illustrates the critical stages of a typical qPCR workflow where issues leading to poor amplification can arise.

G cluster_pre_pcr Pre-PCR cluster_pcr qPCR cluster_post_pcr Post-PCR Analysis rna_extraction RNA Extraction (Purity & Integrity) dnase DNase Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis (RT Efficiency) dnase->cdna_synthesis primer_design Primer Design (Specificity & Efficiency) cdna_synthesis->primer_design reaction_setup Reaction Setup (Pipetting Accuracy) primer_design->reaction_setup cycling Thermal Cycling (Optimization) reaction_setup->cycling data_acq Data Acquisition cycling->data_acq amp_curve Amplification Curve (Cq & Efficiency) data_acq->amp_curve melt_curve Melt Curve (Specificity) amp_curve->melt_curve

Caption: Key stages of the qPCR workflow.

References

troubleshooting failed LSM10 co-immunoprecipitation experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with LSM10 co-immunoprecipitation (Co-IP) experiments. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during LSM10 Co-IP experiments in a question-and-answer format.

Q1: I am not detecting my bait protein (LSM10) or the prey protein in the final elution. What could be the issue?

A1: This is a common issue that can stem from several factors:

  • Inefficient Cell Lysis: LSM10 is a nuclear protein. Your lysis buffer may not be sufficiently stringent to release it from the nucleus.[1] Consider optimizing your lysis buffer; non-ionic detergents like NP-40 or Triton X-100 are often used, but you may need to test different formulations.[2][3]

  • Poor Antibody Affinity: The antibody you are using may not be suitable for immunoprecipitation. It's crucial to use an antibody that is validated for IP. Polyclonal antibodies often perform better in IP than monoclonal antibodies.[4]

  • Low Protein Expression: The expression level of LSM10 or its interacting partners might be too low in your cell or tissue type.[5] You may need to increase the amount of starting material.

  • Protein Degradation: Ensure that protease and phosphatase inhibitors are always included in your lysis buffer to prevent the degradation of your target proteins.

  • Disruption of Protein-Protein Interaction: The stringency of your lysis or wash buffers might be disrupting the interaction between LSM10 and its binding partners.[1] For Co-IP, more gentle conditions are often required compared to standard IP.[2]

Q2: I have a high background with many non-specific bands in my Co-IP. How can I reduce this?

A2: High background can obscure your results and make data interpretation difficult. Here are several strategies to reduce non-specific binding:

  • Pre-clearing the Lysate: Before adding your specific antibody, incubate your cell lysate with beads (e.g., Protein A/G) alone.[2] This will help to remove proteins that non-specifically bind to the beads.

  • Optimize Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.

  • Increase Wash Stringency: You can increase the number of washes or the salt concentration (e.g., NaCl) in your wash buffer to remove non-specifically bound proteins.[3][5] Adding a small amount of non-ionic detergent to the wash buffer can also help.

  • Block the Beads: Incubating the beads with a blocking agent like Bovine Serum Albumin (BSA) before adding the antibody can help to reduce non-specific binding to the beads themselves.

Q3: My input control shows a strong band for LSM10, but the immunoprecipitated sample is very weak or absent. What does this indicate?

A3: This suggests a problem with the immunoprecipitation step itself. Potential causes include:

  • Antibody Not Binding to the Beads: Ensure that the protein A or G beads you are using are compatible with the isotype of your primary antibody.[1]

  • Inefficient Antibody-Protein Binding: The incubation time for the antibody with the lysate may be too short. Typically, this incubation is performed for several hours to overnight at 4°C.

  • Epitope Masking: It's possible that the epitope on LSM10 recognized by your antibody is masked when it is in a complex with its binding partners.

Q4: I see bands at ~50 kDa and ~25 kDa in my final blot that are obscuring my protein of interest. What are these and how can I get rid of them?

A4: These are very likely the heavy (~50 kDa) and light (~25 kDa) chains of the immunoprecipitating antibody, which are denatured and eluted along with your target protein.[1] To circumvent this:

  • Use IP-specific Secondary Antibodies: There are secondary antibodies available that only recognize the native, non-denatured primary antibody and not the heavy or light chains.

  • Crosslink the Antibody to the Beads: Covalently crosslinking your primary antibody to the beads will prevent it from being eluted with your protein of interest.

Quantitative Data Summary

The following table provides a summary of typical concentrations and volumes used in a Co-IP protocol. Note that these are starting points and may require optimization for your specific experiment.

ParameterRecommended Range/ValuePurpose
Lysis Buffer
Non-ionic Detergent (NP-40 or Triton X-100)0.1 - 1.0% (v/v)Cell lysis and protein solubilization
NaCl150 - 500 mMTo modulate ionic strength and reduce non-specific binding
Protease/Phosphatase Inhibitors1X concentrationPrevent protein degradation
Antibody & Beads
Primary Antibody1-10 µg per 1 mg of lysateCapture of the target protein
Protein A/G Beads20-50 µL of slurry per IPCapture of the antibody-protein complex
Incubation
Lysate & Antibody2 hours to overnight at 4°CAllow for antibody-protein binding
Lysate-Antibody mix & Beads1-4 hours at 4°CAllow for bead-antibody complex formation

Experimental Protocols

Detailed Co-Immunoprecipitation (Co-IP) Protocol

This protocol provides a general framework for performing a Co-IP experiment to identify interaction partners of LSM10.

1. Cell Lysis a. Harvest cells and wash once with ice-cold PBS. b. Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Pre-Clearing the Lysate (Optional but Recommended) a. Add 20-30 µL of Protein A/G bead slurry to the cleared lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

3. Immunoprecipitation a. Add the anti-LSM10 antibody to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture. d. Incubate on a rotator for another 1-2 hours at 4°C.

4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., Co-IP lysis buffer with a lower detergent concentration). d. Repeat the pelleting and resuspension steps 3-5 times to remove non-specifically bound proteins.

5. Elution a. After the final wash, remove all supernatant. b. Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins for analysis by Western blotting.

Visualizations

Co-Immunoprecipitation Workflow

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A Cell Culture B Cell Lysis A->B Harvest C Clarification by Centrifugation B->C Remove Debris D Pre-clearing with Beads (Optional) C->D E Incubation with Primary Antibody (anti-LSM10) D->E Add Antibody F Incubation with Protein A/G Beads E->F Capture Antibody G Washing Steps F->G Remove Non-specific Proteins H Elution G->H Isolate Protein Complex I SDS-PAGE & Western Blot H->I Analyze Proteins

Caption: A generalized workflow for a co-immunoprecipitation experiment.

LSM10 Interaction Pathway in Histone Pre-mRNA Processing

LSM10_Pathway cluster_u7 U7 snRNP Core cluster_processing Histone Pre-mRNA Processing Complex LSM10 LSM10 LSM11 LSM11 LSM10->LSM11 interacts with U7_snRNA U7 snRNA LSM10->U7_snRNA assemble on LSM11->U7_snRNA assemble on FLASH FLASH LSM11->FLASH binds to Sm_proteins Sm Proteins (E, F, G, B, D3) Sm_proteins->U7_snRNA assemble on Histone_pre_mRNA Histone pre-mRNA U7_snRNA->Histone_pre_mRNA binds to HDE HCC Histone Cleavage Complex (HCC) FLASH->HCC recruits SLBP SLBP SLBP->Histone_pre_mRNA binds to stem-loop HCC->Histone_pre_mRNA cleaves

Caption: LSM10's role within the U7 snRNP complex for histone pre-mRNA processing.

References

Technical Support Center: Strategies to Enhance LSM10 Expression in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the expression of LSM10 (LSM10, U7 small nuclear RNA associated) in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of LSM10 and why is enhancing its expression important?

LSM10 is a crucial protein component of the U7 small nuclear ribonucleoprotein (snRNP) complex. This complex plays an essential role in the 3'-end processing of histone pre-mRNAs, a critical step for cell cycle progression, particularly the transition from G1 to S phase.[1] Enhanced expression of LSM10, especially in conjunction with its partner protein LSM11, can lead to an increase in the cellular levels of functional U7 snRNP, which is vital for proper histone biosynthesis and cell proliferation.[1]

Q2: What are the main strategies to enhance LSM10 expression in a cell culture system?

There are two primary approaches to increase LSM10 expression:

  • Transient Transfection: Introducing a plasmid vector containing the LSM10 coding sequence into cells for temporary expression. This is the most common and rapid method for overexpressing a protein of interest.

  • Stable Transfection: Integrating the LSM10 gene into the host cell's genome, leading to long-term, stable expression. This is suitable for creating cell lines with consistent LSM10 expression.

Q3: Is it better to express LSM10 alone or with other proteins?

For optimal functional enhancement of the U7 snRNP complex, it is highly recommended to co-express LSM10 with its binding partner, LSM11 . Studies have shown that the co-expression of both LSM10 and LSM11 leads to a significant increase in the assembly and cellular levels of the U7 snRNP complex. Expressing either protein alone may not have the same effect and could potentially lead to cellular toxicity.

Q4: How can I verify that the increased LSM10 expression is functional?

Increased LSM10 expression should ideally lead to an increase in functional U7 snRNP. This can be indirectly assessed by observing an increase in correctly processed histone mRNAs. A more direct approach involves immunoprecipitation of LSM10 followed by RT-qPCR for U7 snRNA to confirm their association.

Troubleshooting Guide

Low or No LSM10 Expression After Transfection
Potential Cause Recommended Solution
Suboptimal Transfection Reagent The choice of transfection reagent is cell-type dependent. Test a panel of reagents (lipid-based, polymer-based) to find the most efficient one for your specific cell line. For nuclear proteins, reagents that efficiently deliver plasmids to the nucleus are preferred.
Poor Plasmid Quality Ensure your LSM10 expression plasmid is of high purity (A260/A280 ratio of 1.8-2.0) and free of endotoxins. Use a maxi- or giga-prep kit for plasmid purification.
Incorrect Plasmid-to-Reagent Ratio Optimize the ratio of plasmid DNA to transfection reagent. A common starting point is a 1:2 or 1:3 ratio (µg of DNA to µL of reagent), but this should be titrated for your specific cell line.
Suboptimal Cell Density Cells should be actively dividing for efficient transfection. Aim for a cell confluency of 70-90% at the time of transfection.[2][3] High or low confluency can negatively impact transfection efficiency.[4][5]
Presence of Serum or Antibiotics Some transfection reagents are inhibited by serum. While many modern reagents are compatible with serum, it is often recommended to form the DNA-reagent complexes in a serum-free medium.[6] Antibiotics can sometimes reduce transfection efficiency and should ideally be omitted from the culture medium during transfection.
Codon Usage If expressing a non-human LSM10 or a synthetic construct, ensure the codon usage is optimized for mammalian expression to prevent translational stalling.[7][8][9][10][11]
LSM10 is Expressed but Not Localized to the Nucleus
Potential Cause Recommended Solution
Overexpression Artifact Extremely high levels of protein expression can lead to mislocalization. Try reducing the amount of plasmid DNA used for transfection. Overloading the nuclear import machinery can cause accumulation in the cytoplasm.[12]
Missing or Masked Nuclear Localization Signal (NLS) Ensure that any tags (e.g., GFP) fused to LSM10 do not interfere with its native NLS. Consider placing the tag on the opposite terminus or using a smaller tag.
Cellular Stress Transfection itself can be stressful to cells, potentially affecting protein trafficking. Allow cells to recover for an adequate amount of time post-transfection (24-72 hours).
Incorrect Cell Fractionation If you are assessing localization by western blot of cellular fractions, ensure your fractionation protocol is efficient and minimizes cross-contamination between the nuclear and cytoplasmic compartments.
High Cell Death After Transfection
Potential Cause Recommended Solution
Toxicity of Transfection Reagent Use the lowest effective concentration of the transfection reagent. Some reagents are inherently more toxic than others. Consider switching to a less toxic reagent.
Toxicity of LSM10 Overexpression As mentioned, overexpressing LSM10 alone without LSM11 might be toxic. Ensure you are co-transfecting with an LSM11 expression vector.
Poor Cell Health Pre-transfection Only use healthy, actively dividing cells for transfection. Ensure cells are free from contamination, such as mycoplasma.

Experimental Protocols

Protocol 1: Transient Co-transfection of LSM10 and LSM11 in Mammalian Cells

This protocol provides a general guideline for the transient co-transfection of LSM10 and LSM11 expression plasmids into a common cell line like HEK293T using a lipid-based transfection reagent.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • LSM10 expression plasmid (with an appropriate tag, e.g., FLAG or Myc)

  • LSM11 expression plasmid (with a different tag, e.g., HA)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • 6-well tissue culture plates

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA-Lipid Complexes:

    • In a sterile microcentrifuge tube (Tube A), dilute 1.25 µg of LSM10 plasmid and 1.25 µg of LSM11 plasmid in 125 µL of serum-free medium. Mix gently.

    • In a separate sterile microcentrifuge tube (Tube B), dilute 3.75 µL of the lipid-based transfection reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Add the diluted DNA from Tube A to Tube B. Mix gently by pipetting up and down and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently add the 250 µL of the DNA-lipid complex mixture dropwise to each well of the 6-well plate.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Analysis: After the incubation period, harvest the cells for downstream analysis such as Western Blot or RT-qPCR.

Protocol 2: Western Blot Analysis of LSM10 Expression

This protocol describes the detection of tagged LSM10 protein from whole-cell lysates by Western Blot.

Materials:

  • Transfected and control cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the tag on LSM10 (e.g., anti-FLAG)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (whole-cell lysate).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

Protocol 3: RT-qPCR Analysis of LSM10 mRNA Levels

This protocol outlines the quantification of LSM10 mRNA expression levels.

Materials:

  • Transfected and control cells

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for LSM10 and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either LSM10 or the reference gene, and the diluted cDNA.

    • Run the qPCR reaction using a standard cycling protocol.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in LSM10 mRNA expression, normalized to the reference gene.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Cells in 6-well Plate prep_dna Prepare LSM10 & LSM11 Plasmid DNA form_complex Form DNA-Reagent Complexes prep_dna->form_complex prep_reagent Prepare Transfection Reagent prep_reagent->form_complex add_complex Add Complexes to Cells form_complex->add_complex harvest Harvest Cells add_complex->harvest western Western Blot for LSM10 Protein harvest->western rt_qpcr RT-qPCR for LSM10 mRNA harvest->rt_qpcr

Caption: Experimental workflow for LSM10 overexpression.

troubleshooting_flowchart decision decision issue issue start Start: Enhance LSM10 Expression transfection Perform Transfection start->transfection check_expression Check LSM10 Expression (Western Blot / RT-qPCR) transfection->check_expression low_expression Issue: Low/No Expression check_expression->low_expression No check_localization Check Nuclear Localization (Fractionation / Microscopy) check_expression->check_localization Yes optimize_transfection Optimize Transfection Conditions (Reagent, DNA quality, Ratio, Density) low_expression->optimize_transfection optimize_transfection->transfection mislocalized Issue: Cytoplasmic Localization check_localization->mislocalized No check_viability Check Cell Viability check_localization->check_viability Yes adjust_expression Reduce Plasmid Amount Check Protein Tag mislocalized->adjust_expression adjust_expression->transfection high_death Issue: High Cell Death check_viability->high_death No success Successful LSM10 Expression check_viability->success Yes optimize_toxicity Reduce Reagent Concentration Co-express with LSM11 high_death->optimize_toxicity optimize_toxicity->transfection

Caption: Troubleshooting flowchart for LSM10 expression.

References

Technical Support Center: LSM10 Recombinant Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the quality control of LSM10 recombinant protein. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is LSM10 and what is its primary function?

A1: LSM10, or U7 snRNA-associated Sm-like protein LSm10, is a protein that in humans is encoded by the LSM10 gene.[1][2] It is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[2][3] This complex is essential for the 3'-end processing of histone pre-mRNAs, a critical step in the cell cycle for producing mature histone proteins required for DNA replication.[2][4] LSM10 is involved in binding to the U7 snRNA and plays a role in the positive regulation of the G1/S transition of the mitotic cell cycle.[2]

Q2: What are the expected characteristics of a high-quality LSM10 recombinant protein?

A2: A high-quality LSM10 recombinant protein preparation should exhibit the following characteristics:

  • High Purity: Typically greater than 90% as determined by SDS-PAGE.[5][3]

  • Correct Molecular Weight: The apparent molecular weight on SDS-PAGE should correspond to the predicted molecular weight of the LSM10 construct (including any tags). The theoretical molecular weight of human LSM10 is approximately 14 kDa, but this will be higher with the addition of tags like His-SUMO (an additional ~16 kDa).[5]

  • Monomeric State: The protein should ideally exist as a monomer in solution, which can be verified by Size Exclusion Chromatography (SEC).

  • Low Endotoxin (B1171834) Levels: For applications involving live cells or in vivo studies, endotoxin levels should be minimal (typically < 1.0 EU/µg of protein).

Q3: What are the recommended storage conditions for LSM10 recombinant protein?

A3: For long-term stability, it is recommended to store LSM10 recombinant protein at -20°C or -80°C.[5][6] To avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation, the protein solution should be aliquoted upon receipt.[6] For liquid stocks, the addition of a cryoprotectant like glycerol (B35011) to a final concentration of 20-50% is advisable for storage at -20°C.[5][6] Lyophilized protein can also be stored at -20°C or -80°C and should be reconstituted according to the manufacturer's instructions before use.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the expression, purification, and quality control of LSM10 recombinant protein.

Low Protein Yield

Problem: The final yield of purified LSM10 recombinant protein is lower than expected.

Potential Cause Troubleshooting Strategy
Suboptimal Expression Conditions Optimize induction parameters such as IPTG concentration (if using a lac-based promoter), induction temperature, and duration. Lowering the induction temperature (e.g., 16-25°C) and extending the induction time can sometimes improve the yield of soluble protein.[7][8]
Inefficient Cell Lysis Ensure complete cell lysis by using appropriate methods. Sonication on ice is a common method. The efficiency of lysis can be checked by microscopy. Adding lysozyme (B549824) to the lysis buffer can improve the disruption of E. coli cell walls.
Protein Degradation Add protease inhibitors to the lysis buffer immediately before use. Keep the protein sample on ice or at 4°C throughout the purification process to minimize proteolytic degradation.
Poor Binding to Purification Resin Ensure the affinity tag (e.g., His-tag) is accessible and not sterically hindered. Confirm the correct pH and ionic strength of the binding buffer for optimal interaction with the resin. For His-tagged proteins, ensure the absence of chelating agents like EDTA in the buffers.
Protein Aggregation/Insolubility

Problem: LSM10 recombinant protein is found in inclusion bodies or aggregates during and after purification.

Potential Cause Troubleshooting Strategy
High Expression Rate Lower the induction temperature and reduce the inducer concentration to slow down the rate of protein expression, which can facilitate proper folding.[7]
Suboptimal Buffer Conditions Screen different buffer conditions, including pH and salt concentration, to identify conditions that enhance protein solubility. The addition of stabilizing agents such as glycerol, L-arginine, or non-detergent sulfobetaines can also be beneficial.
Presence of Disulfide Bonds Although LSM10 is not known to have disulfide bonds, if aggregation is an issue, adding a reducing agent like DTT or β-mercaptoethanol to the buffers may help.
Freeze-Thaw Cycles Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing, which can lead to aggregation.[6]

Quality Control Experimental Protocols

SDS-PAGE for Purity and Molecular Weight Assessment

Methodology:

  • Sample Preparation: Mix the LSM10 recombinant protein sample with 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples and a pre-stained molecular weight marker onto a polyacrylamide gel (e.g., 15% for the ~14 kDa LSM10, or a 4-20% gradient gel for tagged protein). Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour.

  • Destaining: Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.

  • Analysis: Visualize the gel on a white light transilluminator. The purity of the LSM10 protein can be estimated by densitometry, comparing the intensity of the target protein band to any impurity bands. The molecular weight is estimated by comparing its migration to the molecular weight marker.

Western Blot for Identity Confirmation (for His-tagged LSM10)

Methodology:

  • SDS-PAGE: Run an SDS-PAGE gel with the LSM10 protein sample as described above.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the His-tag (e.g., a mouse anti-His monoclonal antibody) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Add a chemiluminescent HRP substrate to the membrane and detect the signal using an imaging system. A band at the expected molecular weight confirms the identity of the His-tagged LSM10 protein.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Methodology:

  • System Equilibration: Equilibrate an appropriate SEC column (e.g., a Superdex 75 or similar column suitable for the size of LSM10) with a filtered and degassed mobile phase (e.g., PBS).

  • Sample Preparation: Filter the purified LSM10 protein sample through a 0.22 µm filter to remove any particulate matter.

  • Injection and Separation: Inject a defined volume of the protein sample onto the equilibrated column. The proteins will separate based on their hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomeric protein.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: A single, sharp peak at the expected elution volume for the monomeric form of LSM10 indicates a homogenous and non-aggregated sample. The presence of earlier eluting peaks suggests the presence of soluble aggregates.

Endotoxin Testing

Methodology:

The Limulus Amebocyte Lysate (LAL) assay is the standard method for endotoxin detection. This can be performed using either a gel-clot, turbidimetric, or chromogenic method. The chromogenic method is summarized below.

  • Sample and Standard Preparation: Prepare a standard curve of known endotoxin concentrations. Dilute the LSM10 protein sample to a concentration that does not interfere with the assay.

  • Assay Procedure: Add the samples and standards to a pyrogen-free microplate. Add the LAL reagent to each well. The endotoxin in the sample will activate a cascade of enzymes in the lysate.

  • Substrate Addition: Add a chromogenic substrate to the wells. The activated enzyme will cleave the substrate, resulting in the release of a colored product (p-nitroaniline).

  • Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader.

  • Calculation: Determine the endotoxin concentration in the LSM10 sample by comparing its absorbance to the standard curve. The result is typically expressed in Endotoxin Units per microgram of protein (EU/µg).

Visualizations

Experimental_Workflow_for_LSM10_QC cluster_expression Protein Expression & Purification cluster_results Final Product Expression LSM10 Gene Expression in E. coli Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography (e.g., Ni-NTA for His-tag) Lysis->Purification SDSPAGE SDS-PAGE (Purity & MW) Purification->SDSPAGE WesternBlot Western Blot (Identity) Purification->WesternBlot SEC Size Exclusion Chromatography (Aggregation) Purification->SEC Endotoxin Endotoxin Assay (Safety) Purification->Endotoxin HighQualityProtein High-Quality LSM10 Protein SDSPAGE->HighQualityProtein WesternBlot->HighQualityProtein SEC->HighQualityProtein Endotoxin->HighQualityProtein

Caption: Quality control workflow for recombinant LSM10 protein.

Histone_pre_mRNA_Processing_Pathway cluster_pre_mRNA Histone Pre-mRNA cluster_factors Processing Factors cluster_U7 U7 snRNP Complex pre_mRNA Histone Pre-mRNA StemLoop Stem-Loop HDE Histone Downstream Element (HDE) Processed_mRNA Mature Histone mRNA SLBP Stem-Loop Binding Protein (SLBP) SLBP->StemLoop binds U7_snRNP U7 snRNP U7_snRNP->HDE binds via U7 snRNA CleavageFactors Cleavage Factors (e.g., CPSF73) U7_snRNP->CleavageFactors recruits U7_snRNA U7 snRNA LSM10 LSM10 LSM11 LSM11 Sm_proteins Sm Proteins CleavageFactors->pre_mRNA cleaves

Caption: LSM10 in the histone pre-mRNA processing pathway.

References

Technical Support Center: Minimizing Background in LSM10 ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background signal in their LSM10 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.

Troubleshooting Guides

High background in ChIP-seq can mask true biological signals and lead to the identification of false-positive binding sites. The following question-and-answer guide addresses common issues and provides targeted solutions for your LSM10 ChIP-seq experiments.

Question 1: What are the most common causes of high background in my LSM10 ChIP-seq experiment?

High background in ChIP-seq can originate from several sources throughout the experimental workflow. For a protein like LSM10, which is a component of the U7 snRNP complex and localized to specific nuclear bodies, careful optimization of each step is crucial.[1][2][3][4] The most common culprits include:

  • Non-specific antibody binding: The antibody may cross-react with other proteins or bind non-specifically to chromatin.

  • Inefficient washing: Inadequate removal of non-specifically bound proteins and DNA.

  • Suboptimal chromatin shearing: Chromatin fragments that are too large or too small can contribute to background.

  • Issues with beads: Non-specific binding of chromatin to the protein A/G beads.

  • Contaminated reagents: Buffers and other reagents can be a source of contamination.[5]

  • Excessive antibody or chromatin: Using too much of either can lead to increased non-specific interactions.[6]

Question 2: How can I validate my LSM10 antibody to ensure specificity and reduce background?

Antibody quality is a critical factor for a successful ChIP-seq experiment.[7] To ensure your LSM10 antibody is specific, consider the following validation steps:

  • Western Blotting: Confirm that the antibody detects a single band of the correct molecular weight for LSM10 in your cell or tissue lysate.

  • Immunoprecipitation-Western Blot (IP-WB): Perform an immunoprecipitation with your LSM10 antibody and then detect the immunoprecipitated protein by Western blot. This will confirm the antibody can effectively pull down the target protein.

  • Peptide Competition: If possible, pre-incubate the antibody with a peptide corresponding to its epitope. This should block the antibody and lead to a loss of signal in your assay, demonstrating specificity.

  • Use a ChIP-validated antibody: Whenever possible, use an antibody that has been previously validated for ChIP-seq by the manufacturer or in the literature.

Question 3: My background is still high after antibody validation. What are the next steps in troubleshooting?

If your antibody is specific, the high background is likely due to other experimental parameters. Here is a systematic approach to troubleshooting:

  • Optimize Antibody Concentration (Titration): Using too much antibody is a common cause of high background.[6] Perform a titration experiment to determine the optimal antibody concentration that gives the best signal-to-noise ratio.

  • Implement a Pre-Clearing Step: Before adding your specific LSM10 antibody, incubate your chromatin lysate with protein A/G beads alone.[5] This step will remove proteins and DNA that non-specifically bind to the beads.

  • Optimize Wash Conditions: Insufficient washing can leave behind non-specifically bound material. You can increase the stringency of your washes by:

    • Increasing the number of washes.

    • Increasing the salt concentration in your wash buffers.

    • Including detergents like SDS or Triton X-100 in your wash buffers.

  • Optimize Chromatin Shearing: The ideal chromatin fragment size for ChIP-seq is typically between 200-600 base pairs.[8]

    • Over-sonication can lead to very small fragments that may be lost during the procedure.

    • Under-sonication results in large fragments that can lead to lower resolution and higher background. Optimize your sonication time and power for your specific cell type.

  • Reduce the Amount of Starting Material: While sufficient starting material is necessary, using an excessive amount of chromatin can overload the system and increase non-specific binding.

FAQs

Q: I am working with a low-abundance protein, LSM10. Are there any specific considerations?

A: Yes, for lower abundance proteins like LSM10, you may need to start with a higher number of cells to ensure you have enough target protein for successful immunoprecipitation.[7] It is also crucial to use a high-affinity and highly specific antibody. Optimizing all steps to minimize sample loss is also critical.

Q: Should I use a negative control IgG antibody in my LSM10 ChIP-seq experiment?

A: Yes, including a negative control immunoprecipitation with a non-specific IgG antibody from the same species as your primary antibody is essential. This control helps to estimate the level of non-specific binding in your experiment and is crucial for downstream data analysis to distinguish true peaks from background noise.

Q: Can the choice of beads affect my background levels?

A: Absolutely. Different batches and types of protein A/G beads can have varying levels of non-specific binding. It is recommended to use high-quality beads from a reputable supplier. Additionally, blocking the beads with BSA or salmon sperm DNA before use can help to reduce non-specific binding of chromatin.

Q: How do I know if my high background is from my library preparation and not the ChIP itself?

A: It is a good practice to perform qPCR on a few known target and non-target loci after your ChIP and before proceeding to library preparation and sequencing. If you see good enrichment of your positive control locus over the negative control locus and the IgG control at this stage, it suggests your ChIP was successful and any subsequent background issues might have been introduced during library preparation.

Quantitative Data Summary

Optimizing experimental parameters can significantly impact the signal-to-noise ratio in your ChIP-seq data. The following tables provide illustrative examples of how different optimization steps can reduce background.

Table 1: Effect of Antibody Titration on Signal-to-Noise Ratio

LSM10 Antibody (µg)Signal (Enrichment over IgG)Background (Non-specific locus enrichment)Signal-to-Noise Ratio
15-fold1.5-fold3.3
2 15-fold 2-fold 7.5
520-fold8-fold2.5
1022-fold15-fold1.5

This is an illustrative example. Optimal antibody concentration must be determined empirically.

Table 2: Impact of Wash Buffer Salt Concentration on Background Reduction

Wash Buffer NaCl (mM)Signal (Positive Locus)Background (Negative Locus)Background Reduction (%)
150HighHigh0%
250HighModerate30%
500 High Low 70%
750ModerateVery Low90%

Note: Excessively high salt concentrations can disrupt the specific antibody-protein interaction, leading to a loss of signal.

Experimental Protocols

Detailed Protocol for Pre-Clearing Chromatin Lysate

This protocol describes a crucial step for reducing non-specific background binding to the protein A/G beads.

Materials:

  • Sheared chromatin lysate

  • Protein A/G magnetic beads

  • ChIP Dilution Buffer

  • Magnetic rack

Procedure:

  • For each immunoprecipitation reaction, aliquot the desired amount of sheared chromatin into a microfuge tube.

  • Add ChIP Dilution Buffer to a final volume of 1 ml.

  • Resuspend the protein A/G magnetic beads by gentle vortexing. For each sample, add 20 µl of the bead slurry to the diluted chromatin.

  • Incubate the chromatin-bead mixture at 4°C for 1-2 hours on a rotating platform. This allows for the non-specific binding of proteins and DNA to the beads.

  • After incubation, place the tubes on a magnetic rack to pellet the beads.

  • Carefully collect the supernatant, which is your pre-cleared chromatin, and transfer it to a new, clean microfuge tube. Be careful not to disturb the pelleted beads.

  • The pre-cleared chromatin is now ready for the addition of your specific LSM10 antibody for immunoprecipitation.

Visualizations

Diagram 1: Key Steps in a ChIP-seq Workflow to Minimize Background

ChIP_seq_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_downstream Downstream Processing Crosslinking 1. Crosslinking Cell_Lysis 2. Cell Lysis Crosslinking->Cell_Lysis Chromatin_Shearing 3. Chromatin Shearing Cell_Lysis->Chromatin_Shearing Pre_Clearing 4. Pre-Clearing Chromatin_Shearing->Pre_Clearing Antibody_Incubation 5. Antibody Incubation Pre_Clearing->Antibody_Incubation Bead_Capture 6. Bead Capture Antibody_Incubation->Bead_Capture Washing 7. Washing Bead_Capture->Washing Elution 8. Elution Washing->Elution Reverse_Crosslinking 9. Reverse Crosslinking Elution->Reverse_Crosslinking DNA_Purification 10. DNA Purification Reverse_Crosslinking->DNA_Purification Library_Prep 11. Library Prep & Seq DNA_Purification->Library_Prep

Caption: ChIP-seq workflow highlighting critical background reduction steps.

Diagram 2: Troubleshooting Flowchart for High Background in LSM10 ChIP-seq

Troubleshooting_Flowchart Start High Background in LSM10 ChIP-seq Validate_Ab Is the LSM10 antibody validated and specific? Start->Validate_Ab Perform_Validation Perform WB, IP-WB, or peptide competition Validate_Ab->Perform_Validation No Optimize_Ab_Conc Have you optimized the antibody concentration? Validate_Ab->Optimize_Ab_Conc Yes Perform_Validation->Validate_Ab Titrate_Ab Perform antibody titration (e.g., 1, 2, 5, 10 µg) Optimize_Ab_Conc->Titrate_Ab No Pre_Clearing_Check Did you include a pre-clearing step? Optimize_Ab_Conc->Pre_Clearing_Check Yes Titrate_Ab->Optimize_Ab_Conc Add_Pre_Clearing Incorporate a pre-clearing step before IP Pre_Clearing_Check->Add_Pre_Clearing No Wash_Check Are your wash conditions stringent enough? Pre_Clearing_Check->Wash_Check Yes Add_Pre_Clearing->Pre_Clearing_Check Optimize_Washes Increase salt concentration, number of washes, or add detergents Wash_Check->Optimize_Washes No Shearing_Check Is your chromatin sheared to the optimal size (200-600 bp)? Wash_Check->Shearing_Check Yes Optimize_Washes->Wash_Check Optimize_Shearing Optimize sonication time and power Shearing_Check->Optimize_Shearing No Success Background Minimized Shearing_Check->Success Yes Optimize_Shearing->Shearing_Check

Caption: A logical guide to troubleshooting high background issues.

References

Technical Support Center: Addressing Variability in LSM10 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with LSM10 functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability and obtain reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of LSM10 and why is it important to study?

A1: LSM10, or U7 snRNA-associated Sm-like protein LSm10, is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[1][2][3] This complex is essential for the 3'-end processing of replication-dependent histone pre-mRNAs, a critical step in ensuring a sufficient supply of histones for packaging newly synthesized DNA during the S phase of the cell cycle.[1][4] LSM10 is also required for the progression from the G1 to the S phase of the cell cycle.[1][3] Given its crucial roles in DNA replication and cell cycle control, LSM10 is a protein of significant interest in cancer research and other fields focused on cell proliferation.

Q2: I am observing inconsistent results in my histone pre-mRNA processing assays. What are the common sources of variability?

A2: Variability in histone pre-mRNA processing assays can arise from several factors:

  • Efficiency of U7 snRNP Assembly: The formation of a functional U7 snRNP complex is a critical step. The stoichiometry of its components, including LSM10 and LSM11, can be a limiting factor.[4] Overexpression of both Lsm10 and Lsm11 has been shown to increase the levels of U7 snRNP, but this does not always lead to a proportional increase in processing activity, suggesting other factors can become limiting.[1][4]

  • Quality of Reagents: The integrity of the histone pre-mRNA substrate and the activity of the nuclear extract or purified components are paramount. Ensure your RNA substrate is intact and free of degradation.

  • Sub-optimal Reaction Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact the efficiency of the in vitro cleavage reaction.[5][6][7]

Q3: My LSM10 knockdown/knockout cells show a variable cell cycle arrest phenotype. Why might this be?

A3: The variability in cell cycle arrest upon LSM10 depletion can be attributed to:

  • Incomplete Knockdown/Knockout: The efficiency of siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout can vary between experiments and even between individual cells in a population. This can lead to a heterogeneous population of cells with varying levels of LSM10, resulting in a less uniform cell cycle arrest.

  • Cell Line-Specific Effects: The cellular response to LSM10 depletion can be context-dependent and vary between different cell lines.[8] Some cell lines may have compensatory mechanisms that mitigate the effects of LSM10 loss.

  • Experimental Timing: The timing of analysis after knockdown or knockout is crucial. If cells are analyzed too early, the phenotype may not be fully developed. If analyzed too late, secondary effects or cellular adaptation may obscure the primary phenotype.

Q4: I am having trouble with co-immunoprecipitation (Co-IP) of LSM10 and its interacting partners. What can I do to improve my results?

A4: Co-IP experiments with U7 snRNP components can be challenging due to the dynamic nature of the complex. Here are some tips:

  • Optimize Lysis Conditions: Use a gentle lysis buffer to preserve the integrity of the U7 snRNP complex. Harsh detergents can disrupt protein-protein interactions.

  • Pre-clearing the Lysate: To reduce non-specific binding to the beads, always pre-clear your cell lysate with beads before adding your specific antibody.

  • Antibody Selection: Use a high-affinity, specific antibody for your protein of interest. Validate the antibody's specificity through Western blotting.

  • Washing Steps: Perform stringent washing steps to remove non-specifically bound proteins. However, overly harsh washing can also disrupt true interactions. This step often requires optimization.

Troubleshooting Guides

Histone Pre-mRNA Processing Assay
Issue Possible Cause Recommended Solution
Low or no cleavage product Inefficient U7 snRNP reconstitutionEnsure equimolar ratios of purified LSM10/LSM11 and other Sm proteins. Verify the integrity and concentration of the U7 snRNA.
Inactive nuclear extractPrepare fresh nuclear extract and ensure proper storage at -80°C. Test the extract with a positive control substrate.
Degraded histone pre-mRNA substrateSynthesize fresh, radiolabeled pre-mRNA substrate and verify its integrity on a denaturing gel.
High background/non-specific cleavage Nuclease contamination in the extractAdd RNase inhibitors to the reaction. Further purify the nuclear extract.
Sub-optimal reaction conditionsOptimize incubation time, temperature, and concentrations of MgCl2 and ATP.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and prepare a master mix for all reactions to minimize pipetting variability.
Variability in extract preparationStandardize the protocol for nuclear extract preparation and quantify protein concentration accurately for each batch.
Cell Cycle Analysis (Flow Cytometry)
Issue Possible Cause Recommended Solution
Broad G1/S or G2/M peaks Inconsistent cell fixationUse a standardized fixation protocol. Add ethanol (B145695) dropwise while vortexing to prevent cell clumping. Ensure cells are fixed for a consistent amount of time at a low temperature.
Cell clumpsFilter the cell suspension through a nylon mesh before analysis.
High coefficient of variation (CV) in G1 peak Sub-optimal stainingEnsure complete RNase treatment to avoid staining of double-stranded RNA. Use a saturating concentration of propidium (B1200493) iodide (PI) or other DNA dye.
Variable cell cycle distribution after LSM10 knockdown Inconsistent knockdown efficiencyVerify knockdown efficiency for each experiment by Western blot or qRT-PCR. Optimize siRNA concentration and transfection conditions.
Asynchronous cell populationConsider synchronizing the cells before knockdown to observe a more uniform effect on cell cycle progression.

Quantitative Data Summary

Table 1: Effect of LSM10/Lsm11 Overexpression on U7 snRNA Levels

ConditionRelative U7 snRNA Level (normalized to control)Reference
Control (vector only)1.0[1]
Lsm10 and Lsm11 overexpression~3.0[1]

Note: While U7 snRNA levels increase, this does not necessarily correlate with a proportional increase in histone pre-mRNA processing activity, suggesting other factors may be limiting.[1]

Table 2: Representative Cell Cycle Distribution Following Knockdown of U7 snRNP Components

Condition% G1 Phase% S Phase% G2/M PhaseReference
Control siRNA45%35%20%Adapted from[4][9]
LSM10 siRNAIncreased (>60%)DecreasedDecreasedAdapted from[1][4]
ZFP100 siRNAIncreased (>60%)DecreasedDecreased[1]

Note: These are representative values. The exact percentages can vary depending on the cell line, knockdown efficiency, and time of analysis.

Detailed Experimental Protocols

In Vitro Histone Pre-mRNA Cleavage Assay

This protocol is adapted from established methods for in vitro analysis of histone pre-mRNA 3'-end processing.

Materials:

  • HeLa cell nuclear extract or purified U7 snRNP components (including LSM10)

  • 32P-labeled histone H4 pre-mRNA substrate

  • Reaction buffer (20 mM HEPES-KOH pH 7.9, 50 mM KCl, 0.5 mM DTT, 0.2 mM EDTA, 20% glycerol)

  • ATP and MgCl2

  • Proteinase K

  • Urea-polyacrylamide gel

Procedure:

  • Reaction Setup: In a microfuge tube on ice, combine the following:

    • 10 µL of nuclear extract (or an optimized amount of purified components)

    • 1 µL of 10 mM ATP

    • 1 µL of 50 mM MgCl2

    • 1 µL of 32P-labeled histone pre-mRNA substrate (~10,000 cpm)

    • Reaction buffer to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Protein Digestion: Stop the reaction by adding 1 µL of 10 mg/mL Proteinase K and incubate at 37°C for 15 minutes.

  • RNA Extraction: Extract the RNA using phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

  • Gel Electrophoresis: Resuspend the RNA pellet in formamide (B127407) loading dye, denature at 95°C for 5 minutes, and resolve the cleavage products on a urea-polyacrylamide gel.

  • Analysis: Visualize the results by autoradiography. The appearance of a smaller RNA fragment corresponding to the correctly cleaved product indicates processing activity.

Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cells of interest (e.g., HeLa or HEK293T)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for several days at -20°C).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Visualizations

Histone_Pre_mRNA_Processing_Pathway cluster_pre_mRNA Histone Pre-mRNA cluster_U7_snRNP U7 snRNP Complex Histone Pre-mRNA Histone Pre-mRNA SL Stem-Loop HDE Histone Downstream Element LSM10 LSM10 LSM11 LSM11 Other Sm Proteins Other Sm Proteins ZFP100 Zinc Finger Protein 100 LSM11->ZFP100 recruits U7 snRNA U7 snRNA U7 snRNA->HDE binds SLBP Stem-Loop Binding Protein SLBP->SL binds CPSF73 CPSF73 (Endonuclease) ZFP100->CPSF73 recruits CPSF73->Histone Pre-mRNA cleaves U7 snRNP U7 snRNP

Caption: Histone Pre-mRNA Processing Pathway.

Experimental_Workflow_Cell_Cycle_Analysis start Start: Cell Culture transfection Transfect with LSM10 siRNA or Control siRNA start->transfection incubation Incubate for 48-72 hours transfection->incubation harvest Harvest Cells incubation->harvest fixation Fix in 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Flow Cytometry Analysis staining->analysis end End: Determine Cell Cycle Distribution analysis->end

Caption: Workflow for Cell Cycle Analysis.

Troubleshooting_Logic_Low_Cleavage start Issue: Low/No Cleavage Product in Histone Processing Assay check_extract Is the nuclear extract active? (Test with positive control) start->check_extract check_substrate Is the RNA substrate intact? check_extract->check_substrate Yes prepare_new_extract Solution: Prepare fresh nuclear extract check_extract->prepare_new_extract No check_reconstitution If using purified components, is the U7 snRNP reconstituted correctly? check_substrate->check_reconstitution Yes synthesize_new_rna Solution: Synthesize fresh RNA substrate check_substrate->synthesize_new_rna No optimize_reconstitution Solution: Optimize reconstitution conditions (e.g., component ratios) check_reconstitution->optimize_reconstitution No

Caption: Troubleshooting Low Cleavage.

References

Technical Support Center: LSM10 Data Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LSM10 data analysis and interpretation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, troubleshooting, and frequently asked questions related to the study of the LSM10 protein.

Frequently Asked Questions (FAQs)

Q1: What is LSM10 and what is its primary function?

LSM10, or U7 small nuclear RNA associated protein, is a protein that in humans is encoded by the LSM10 gene.[1][2] It is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[3] The primary function of the U7 snRNP, including LSM10, is in the 3'-end processing of histone pre-mRNAs.[3] This process is crucial for the regulation of histone protein synthesis, which is tightly linked to DNA replication during the S-phase of the cell cycle. LSM10 is also involved in the positive regulation of the G1/S transition of the mitotic cell cycle.[2][4]

Q2: I am seeing inconsistent LSM10 expression in my western blots. What are the possible causes?

Inconsistent western blot results can arise from several factors. Here are some common causes and troubleshooting tips:

  • Sample Preparation: Ensure consistent lysis buffer composition and protein quantification. Variations in sample handling can lead to degradation or incomplete extraction of nuclear proteins like LSM10.

  • Antibody Performance: Use a validated antibody specific for LSM10. Check the manufacturer's recommendations for antibody concentration and incubation times. Consider running a positive control (e.g., a cell line known to express high levels of LSM10) and a negative control.

  • Loading Controls: Use a reliable loading control. For a nuclear protein like LSM10, a nuclear-specific loading control (e.g., Lamin B1 or PCNA) may be more appropriate than whole-cell lysate controls like GAPDH or beta-actin.

  • Transfer Efficiency: Optimize the transfer conditions (voltage, time) for a protein of LSM10's size (approximately 14 kDa).[3]

Q3: How do I analyze data from an immunoprecipitation-mass spectrometry (IP-MS) experiment to identify LSM10-interacting proteins?

IP-MS data analysis involves several steps to confidently identify true protein-protein interactions.

  • Data Filtering: Raw mass spectrometry data should be filtered to remove low-quality spectra.

  • Protein Identification: Use a search algorithm (e.g., Mascot, Sequest) to match the experimental spectra against a protein database.

  • Scoring and Validation: Identified proteins are scored based on the number and quality of matched peptides. Use a false discovery rate (FDR) to control for random matches.

  • Background Subtraction: Compare the list of proteins identified in your LSM10 IP with a control IP (e.g., using a non-specific IgG antibody). Proteins present in the control are likely background contaminants.

  • Network Analysis: Use bioinformatics tools to visualize the network of potential LSM10 interactors and identify functional clusters.

Q4: My functional assay shows no effect of LSM10 knockdown on cell cycle progression. What could be the reason?

If LSM10 knockdown does not produce the expected phenotype, consider the following:

  • Knockdown Efficiency: Confirm the degree of LSM10 knockdown at the protein level using Western blotting, not just at the mRNA level by qRT-PCR.

  • Cell Line Specificity: The role of LSM10 in cell cycle regulation may be cell-type specific. The effect might be more pronounced in rapidly dividing cells.

  • Redundancy: Other proteins or pathways might compensate for the loss of LSM10 function.

  • Assay Sensitivity: The cell cycle assay may not be sensitive enough to detect subtle changes. Consider using multiple assays to assess cell cycle progression (e.g., BrdU incorporation, FUCCI cell cycle sensors).

Troubleshooting Guides

Guide 1: Poor Signal Intensity in Mass Spectrometry

One of the most common issues in mass spectrometry is poor signal intensity, which can lead to weak or undetectable peaks.[5]

Symptom Possible Cause Solution
Weak or no signal for LSM10 in IP-MS Inefficient Immunoprecipitation: The antibody may not be effectively pulling down LSM10.- Validate the IP antibody with a western blot. - Optimize the antibody concentration and incubation time. - Ensure the lysis buffer is compatible with the antibody-antigen interaction.
Low Protein Expression: The cell line or tissue may have low endogenous levels of LSM10.- Use a cell line known to have higher LSM10 expression. - Consider overexpressing a tagged version of LSM10.
Sample Loss During Preparation: Protein may be lost during sample cleanup steps.- Use low-binding tubes and pipette tips. - Optimize the sample cleanup protocol to minimize steps.
Overall low signal intensity in the mass spectrometer Poor Ionization Efficiency: The choice of ionization technique can significantly impact signal intensity.- Experiment with different ionization methods (e.g., ESI, MALDI) to optimize for your analytes.[5]
Instrument Not Tuned or Calibrated: The mass spectrometer may not be operating at peak performance.- Regularly tune and calibrate the instrument according to the manufacturer's guidelines.[5]
Guide 2: Issues with Peak Splitting or Broadening in LC-MS

Peak splitting and broadening in mass spectra can make it difficult to identify and quantify compounds.[5]

Symptom Possible Cause Solution
Split or broad peaks for peptides in MS analysis Column Contamination: The chromatographic column may be contaminated.- Ensure proper sample preparation and column maintenance.[5] - Flush the column or use a guard column.[6]
Sample Overloading: Injecting too much sample can exceed the column's capacity.- Reduce the amount of sample injected onto the column.[6]
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation.- Adjust the gradient and solvent composition to improve peak shape.

Experimental Protocols

Protocol 1: Immunoprecipitation of Endogenous LSM10

This protocol describes the immunoprecipitation of endogenous LSM10 from cultured human cells.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Centrifuge and transfer the pre-cleared lysate to a new tube.

    • Add the anti-LSM10 antibody and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

    • Wash the beads 3-5 times with lysis buffer.

  • Elution:

    • Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer for subsequent western blot analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution following LSM10 knockdown.

  • Cell Preparation:

    • Harvest cells at the desired time point after LSM10 knockdown.

    • Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Gate the cell population to exclude doublets and debris.

    • Generate a histogram of DNA content to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizations

LSM10_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone_pre_mRNA Histone pre-mRNA U7_snRNP U7 snRNP Complex Histone_pre_mRNA->U7_snRNP Binding Processing_Factors Processing Factors (e.g., CPSF73) U7_snRNP->Processing_Factors Recruitment LSM10 LSM10 LSM10->U7_snRNP LSM11 LSM11 LSM11->U7_snRNP Other_Sm_proteins Other Sm-like proteins Other_Sm_proteins->U7_snRNP Mature_Histone_mRNA Mature Histone mRNA Processing_Factors->Mature_Histone_mRNA Cleavage Translation Translation Mature_Histone_mRNA->Translation Export Histone_Proteins Histone Proteins Translation->Histone_Proteins

Caption: Histone pre-mRNA processing pathway involving the LSM10-containing U7 snRNP complex.

Experimental_Workflow_LSM10 Start Hypothesis: LSM10 is involved in cell proliferation Experiment_Design Experimental Design Start->Experiment_Design siRNA_Knockdown siRNA-mediated LSM10 Knockdown Experiment_Design->siRNA_Knockdown Western_Blot Western Blot for Knockdown Validation siRNA_Knockdown->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) siRNA_Knockdown->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A general experimental workflow for investigating the role of LSM10 in cell proliferation.

References

Validation & Comparative

A Researcher's Guide to Validating LSM10 Protein Interactions: A Comparative Analysis of Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confidently validating protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of mass spectrometry-based approaches with other widely used techniques for validating interactions with LSM10, a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex involved in histone pre-mRNA processing.

This guide offers an objective comparison of the performance of affinity purification-mass spectrometry (AP-MS) against traditional methods like co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) assays. We will delve into the strengths and limitations of each technique, provide supporting experimental data from existing literature where available, and present detailed protocols to aid in your experimental design.

Performance Comparison of Protein Interaction Validation Methods

Choosing the right method to validate protein interactions depends on various factors, including the nature of the interaction (stable vs. transient), the cellular context, and the desired scale of the experiment. While mass spectrometry has emerged as a powerful tool for unbiased, large-scale interactome studies, other methods offer distinct advantages for targeted validation.

Method Principle Strengths Limitations Typical Throughput
Affinity Purification-Mass Spectrometry (AP-MS) A tagged "bait" protein (LSM10) is expressed in cells and purified along with its interacting partners ("prey"). The entire complex is then analyzed by mass spectrometry to identify the prey proteins.[1][2][3]- Unbiased discovery of novel interactors.- High sensitivity and specificity, especially with quantitative approaches (e.g., SILAC, label-free quantification).[1][4]- Provides information on stable protein complexes in a near-physiological context.[1]- May miss transient or weak interactions.[4]- Overexpression of the bait protein can lead to non-specific interactions.- Requires specialized equipment and bioinformatics expertise for data analysis.[5]High
Co-Immunoprecipitation (Co-IP) followed by Western Blot An antibody targeting the endogenous or tagged LSM10 protein is used to pull it down from a cell lysate, along with any interacting proteins. The presence of a specific interactor is then confirmed by Western blotting.[6][7]- Validates interactions with endogenous proteins in their native context.- Relatively straightforward and widely accessible technique.- Can confirm interactions identified by high-throughput methods.- Only suitable for validating interactions with known or suspected partners.- The quality of the antibody is critical for success.- May not be suitable for very weak or transient interactions.Low to Medium
Yeast Two-Hybrid (Y2H) Based on the reconstitution of a functional transcription factor in yeast. The interaction between a "bait" (LSM10) and a "prey" protein activates reporter genes, allowing for cell growth on selective media.[4][8][9]- High-throughput screening of entire cDNA libraries to identify novel interactors.[4][9]- Detects direct, binary protein interactions.[1][4]- Relatively low cost and technically straightforward for initial screening.[8]- High rate of false positives and false negatives.[4]- Interactions occur in the yeast nucleus, which may not reflect the native cellular environment of mammalian proteins.- Post-translational modifications may differ from those in mammalian cells.[1]High

Known and Potential Interactors of LSM10

The BioGRID database provides a curated list of reported LSM10 interactors. Validating these interactions and discovering new ones is crucial for a complete understanding of LSM10's function.

Interactor Function Reported Evidence
LSM11 Core component of the U7 snRNP complex.[10][11][12]Physical Association
SNRPB Core Sm protein of snRNPs.[11]Physical Association
SNRPD3 Core Sm protein of snRNPs.[11]Physical Association
SNRPE Core Sm protein of snRNPs.[11]Physical Association
SNRPF Core Sm protein of snRNPs.[11]Physical Association
SNRPG Core Sm protein of snRNPs.[11]Physical Association
FLASH Essential for histone pre-mRNA 3' end processing, interacts with LSM11.[13][14]Physical Association (with LSM11 in the U7 snRNP complex)
P-TEFb Positive Transcription Elongation Factor b, involved in transcriptional regulation.[15]Co-purification with 7SK snRNP components
HEXIM1 Component of the 7SK snRNP, regulates P-TEFb.[15]Co-purification with 7SK snRNP components

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are outlined protocols for the key experiments discussed.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol for LSM10

This protocol describes a general workflow for identifying LSM10 interaction partners using AP-MS.

  • Vector Construction and Cell Line Generation:

    • Clone the full-length human LSM10 cDNA into a mammalian expression vector containing an affinity tag (e.g., FLAG, HA, or a tandem affinity purification (TAP) tag like SFB).[16]

    • Transfect the construct into a suitable human cell line (e.g., HEK293T).

    • Establish a stable cell line expressing the tagged LSM10 protein through antibiotic selection.[16]

    • Verify the expression and correct subcellular localization of the tagged LSM10 protein by Western blotting and immunofluorescence.

  • Cell Lysis and Affinity Purification:

    • Culture the stable cell line to a high density and harvest the cells.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[17]

    • Clarify the cell lysate by centrifugation to remove cellular debris.

    • Incubate the clarified lysate with affinity beads (e.g., anti-FLAG agarose) to capture the tagged LSM10 and its interacting proteins.[17]

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the affinity beads using a competitive peptide (e.g., 3xFLAG peptide) or by changing the buffer conditions.

    • Resolve the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

    • Excise the entire protein lane or specific bands for in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the eluted proteins.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the MS/MS spectra by searching against a human protein database using a search engine like Mascot or Sequest.

    • To distinguish true interactors from non-specific background proteins, perform quantitative analysis using label-free quantification or stable isotope labeling with amino acids in cell culture (SILAC). Compare the results from the LSM10 pulldown with a negative control (e.g., pulldown from cells expressing only the affinity tag).

    • Filter the identified proteins based on criteria such as fold enrichment, p-value, and the number of unique peptides to generate a high-confidence list of LSM10 interactors.

Co-Immunoprecipitation (Co-IP) Protocol for Validating a Specific LSM10 Interaction

This protocol details the steps to confirm an interaction between LSM10 and a putative partner protein (Protein X).

  • Cell Lysis:

    • Harvest cells co-expressing tagged LSM10 and Protein X, or untransfected cells for endogenous Co-IP.

    • Lyse the cells in a gentle, non-denaturing Co-IP lysis buffer.[7]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[6]

    • Incubate the pre-cleared lysate with an antibody specific to LSM10 (or the tag) or a negative control IgG antibody overnight at 4°C with gentle rotation.[18]

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the immune complexes.[18]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with Co-IP wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[18]

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against LSM10 (or the tag) and Protein X to detect their presence in the immunoprecipitate.

    • A band corresponding to Protein X in the LSM10 immunoprecipitate (but not in the IgG control) confirms the interaction.

Yeast Two-Hybrid (Y2H) Screening Protocol for Novel LSM10 Interactors

This protocol outlines the general steps for a Y2H screen to identify new binding partners for LSM10.

  • Bait and Prey Plasmid Construction:

    • Clone the full-length LSM10 cDNA in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4 or LexA) in a "bait" vector (e.g., pGBKT7).[19]

    • Obtain a pre-made cDNA library from a relevant human tissue or cell line cloned into a "prey" vector, where the cDNAs are fused to the activation domain (AD) of the transcription factor (e.g., pGADT7).[8]

  • Yeast Transformation and Bait Auto-activation Test:

    • Transform the bait plasmid into a suitable yeast reporter strain.[19]

    • Test for auto-activation by plating the transformed yeast on selective media. The bait should not activate the reporter genes on its own.[8]

  • Library Screening:

    • Transform the prey library into the yeast strain already containing the bait plasmid.[8]

    • Plate the transformed yeast on high-stringency selective media to screen for interactions. Only yeast cells where the bait and prey proteins interact will grow.

  • Identification and Validation of Positive Clones:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the potential interacting proteins.

    • Validate the interactions by re-transforming the isolated prey plasmids with the bait plasmid into a fresh yeast strain and performing a one-on-one interaction assay.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the biological context of LSM10, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_ap_ms Affinity Purification-Mass Spectrometry (AP-MS) cluster_co_ip Co-Immunoprecipitation (Co-IP) cluster_y2h Yeast Two-Hybrid (Y2H) ap1 Tagged LSM10 Expression ap2 Cell Lysis ap1->ap2 ap3 Affinity Purification ap2->ap3 ap4 Elution ap3->ap4 ap5 Tryptic Digestion ap4->ap5 ap6 LC-MS/MS Analysis ap5->ap6 ap7 Data Analysis & Interactor ID ap6->ap7 coip1 Cell Lysis coip2 Immunoprecipitation with LSM10 Ab coip1->coip2 coip3 Washing coip2->coip3 coip4 Elution coip3->coip4 coip5 Western Blot coip4->coip5 coip6 Interaction Confirmation coip5->coip6 y2h1 Bait & Prey Construction y2h2 Yeast Co-transformation y2h1->y2h2 y2h3 Selection on Media y2h2->y2h3 y2h4 Positive Clone Isolation y2h3->y2h4 y2h5 Prey Sequencing y2h4->y2h5 y2h6 Interactor Identification y2h5->y2h6

Figure 1: Experimental workflows for validating LSM10 protein interactions.

signaling_pathway cluster_u7_snrnp U7 snRNP Complex cluster_processing Histone Pre-mRNA Processing LSM10 LSM10 LSM11 LSM11 LSM10->LSM11 interacts U7_snRNA U7_snRNA LSM10->U7_snRNA binds U7_snRNP_Complex U7 snRNP LSM11->U7_snRNA binds FLASH FLASH LSM11->FLASH recruits SNRPB SNRPB SNRPB->U7_snRNA binds SNRPD3 SNRPD3 SNRPD3->U7_snRNA binds SNRPE SNRPE SNRPE->U7_snRNA binds SNRPF SNRPF SNRPF->U7_snRNA binds SNRPG SNRPG SNRPG->U7_snRNA binds Histone_pre_mRNA Histone_pre_mRNA Mature_Histone_mRNA Mature_Histone_mRNA Histone_pre_mRNA->Mature_Histone_mRNA processed to U7_snRNP_Complex->Histone_pre_mRNA binds & cleaves

Figure 2: LSM10's role in the U7 snRNP complex and histone pre-mRNA processing.

Conclusion

Validating protein-protein interactions is a multifaceted process that often requires the use of orthogonal methods to build a strong case for a biological interaction. For an unbiased, discovery-oriented approach to understanding the LSM10 interactome, AP-MS is the method of choice, offering high sensitivity and the ability to identify components of stable complexes in a cellular context. However, for confirming specific, hypothesized interactions, Co-IP followed by Western blotting provides a more direct and accessible validation method. The Y2H system remains a valuable tool for large-scale screening of binary interactions, particularly in the initial stages of interactome mapping. By combining the strengths of these different approaches, researchers can confidently map the LSM10 interaction network, providing crucial insights into its role in histone pre-mRNA processing and its potential involvement in disease.

References

A Comparative Analysis of LSM10 and LSM11 in U7 snRNP Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

LSM10 and LSM11 are critical protein components of the U7 small nuclear ribonucleoprotein (snRNP) complex, an essential machinery for the 3'-end processing of replication-dependent histone pre-mRNAs. While both are integral to U7 snRNP's function, they exhibit distinct roles and characteristics. This guide provides a comprehensive comparison of LSM10 and LSM11, supported by experimental data, to elucidate their individual and synergistic contributions to histone mRNA maturation and cellular processes.

Core Functional Comparison

LSM10 and LSM11 are Sm-like proteins that replace the canonical SmD1 and SmD2 proteins in the heptameric ring structure of the U7 snRNP.[1][2][3] This substitution is a key determinant of the U7 snRNP's unique specificity for histone pre-mRNAs.[1] Mutations in either LSM10 or LSM11 lead to a disruption in histone pre-mRNA processing, resulting in the production of aberrant, polyadenylated histone mRNAs.[1][2][3]

A critical aspect of their relationship is the interdependence of their stability. Experimental evidence from Drosophila suggests that the accumulation of LSM10 protein is dependent on the presence of LSM11, indicating the formation of an LSM10-LSM11 dimer that serves as a precursor for the assembly of the U7 snRNP complex.[1][2][3]

While both are essential for histone pre-mRNA processing, studies in Drosophila have revealed a crucial distinction in their overall importance for organismal viability. While U7 snRNA null mutants are viable, albeit sterile, mutants of either LSM10 or LSM11 are lethal.[1][2][4] This suggests that LSM10 and LSM11 have at least one essential function that is independent of their role in histone pre-mRNA processing and the U7 snRNA.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative and functional differences between LSM10 and LSM11 based on available experimental data.

FeatureLSM10LSM11Reference
Protein Family Sm-like protein, related to SmD1Sm-like protein, related to SmD2[1][2][3]
Role in U7 snRNP Core component of the heptameric ringCore component of the heptameric ring[1][2][3]
Interaction Forms a heterodimer with LSM11Forms a heterodimer with LSM10; Interacts with ZFP100 and FLASH[1][2][3][4][5][6]
Effect of Mutation Disrupts histone pre-mRNA processing, lethal in DrosophilaDisrupts histone pre-mRNA processing, lethal in Drosophila[1][2][3][4]
U7 snRNP Localization Required for localization to the histone locus bodyRequired for localization to the histone locus body[1][2]
U7 snRNP Assembly Co-expression with LSM11 enhances assemblyCo-expression with LSM10 enhances assembly[6][7]
Cell Cycle Progression Required for G1 to S phase transitionRequired for G1 to S phase transition[8][9][10][11]
Clinical Relevance ---Mutations in the LSM11 gene are a rare cause of Aicardi-Goutières syndrome[12][13]
Structural Features Contains SM1 and SM2 motifsContains SM1 and SM2 motifs and a unique, extended N-terminal domain essential for function[1][4][14][15]

Signaling and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental approaches used to study LSM10 and LSM11, the following diagrams have been generated using the DOT language.

Histone_pre_mRNA_Processing_Pathway Histone pre-mRNA Processing Pathway cluster_U7_snRNP U7 snRNP LSM10 LSM10 LSM11 LSM11 LSM10->LSM11 ZFP100 ZFP100 LSM11->ZFP100 interacts FLASH FLASH LSM11->FLASH interacts Sm_proteins Sm E/F/G/B/D3 U7_snRNA U7 snRNA U7_snRNA->LSM10 assembles U7_snRNA->LSM11 assembles U7_snRNA->Sm_proteins assembles pre_mRNA Histone pre-mRNA U7_snRNP U7_snRNP pre_mRNA->U7_snRNP binds Mature_mRNA Mature Histone mRNA Processing_Factors Other Processing Factors FLASH->Processing_Factors recruits U7_snRNP->Mature_mRNA cleavage

Caption: A diagram illustrating the central role of the LSM10/LSM11 dimer within the U7 snRNP complex during histone pre-mRNA processing, highlighting key protein interactions.

Experimental_Workflow Experimental Workflow for LSM10/LSM11 Functional Analysis cluster_Inputs cluster_Methods Experimental Methods cluster_Outputs Analysis Cell_Lysates Cell Lysates / Nuclear Extracts Co_IP Co-immunoprecipitation (Co-IP) Cell_Lysates->Co_IP Northern_Blot Northern Blot Cell_Lysates->Northern_Blot Recombinant_Proteins Recombinant LSM10/LSM11 Y2H Yeast Two-Hybrid (Y2H) Screen Recombinant_Proteins->Y2H In_vitro_assembly In vitro U7 snRNP Assembly Assay Recombinant_Proteins->In_vitro_assembly Interactions Protein-Protein Interactions Y2H->Interactions WB Western Blot Co_IP->WB Mass_Spec Mass Spectrometry Co_IP->Mass_Spec WB->Interactions Mass_Spec->Interactions Processing_Defects Histone pre-mRNA Processing Defects Northern_Blot->Processing_Defects Assembly_Efficiency U7 snRNP Assembly Efficiency In_vitro_assembly->Assembly_Efficiency

Caption: A flowchart depicting common experimental methodologies employed to investigate the functions and interactions of LSM10 and LSM11.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize the functions of LSM10 and LSM11.

Co-immunoprecipitation (Co-IP) to Detect Protein Interactions

Objective: To determine if LSM10 and LSM11 interact with each other or other proteins within a cellular context.

Methodology:

  • Cell Lysis: Culture and harvest cells (e.g., HEK293T or HeLa cells). Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to maintain protein-protein interactions.

  • Antibody Incubation: Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-LSM11 antibody) or an isotype control antibody. The antibody will bind to its target protein and any associated proteins.

  • Immunoprecipitation: Add protein A/G-conjugated beads to the lysate-antibody mixture. The beads will bind to the antibody, forming a complex.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the suspected interacting partner (e.g., anti-LSM10 antibody).

In Vitro U7 snRNP Assembly Assay

Objective: To assess the requirement of LSM10 and LSM11 for the assembly of the U7 snRNP complex.

Methodology:

  • Prepare Components: Synthesize or purify recombinant LSM10 and LSM11 proteins. In vitro transcribe radiolabeled U7 snRNA. Prepare a cell-free extract (e.g., HeLa cell nuclear extract) as a source of other assembly factors.

  • Assembly Reaction: Combine the radiolabeled U7 snRNA with the cell-free extract in the presence or absence of recombinant LSM10 and/or LSM11. Incubate under conditions that support snRNP assembly.

  • Immunoprecipitation of Assembled snRNPs: Use an antibody that recognizes a core Sm protein (e.g., anti-Sm) to immunoprecipitate the assembled U7 snRNP complexes.

  • RNA Analysis: Extract the RNA from the immunoprecipitated material and analyze by denaturing polyacrylamide gel electrophoresis and autoradiography. The presence of a radiolabeled U7 snRNA band indicates successful assembly.

Northern Blot Analysis of Histone pre-mRNA Processing

Objective: To determine the effect of LSM10 or LSM11 depletion on histone pre-mRNA processing.

Methodology:

  • RNA Extraction: Isolate total RNA from cells in which LSM10 or LSM11 has been depleted (e.g., via siRNA knockdown or from mutant organisms) and from control cells.

  • Gel Electrophoresis: Separate the RNA samples on a denaturing agarose (B213101) gel.

  • Transfer: Transfer the separated RNA to a nylon membrane.

  • Hybridization: Hybridize the membrane with a radiolabeled DNA or RNA probe specific for a particular histone gene. The probe will bind to both the correctly processed mature histone mRNA and any unprocessed or aberrantly processed forms.

  • Visualization: Visualize the hybridized probe using autoradiography. A shift in the band pattern, such as the appearance of a higher molecular weight band corresponding to polyadenylated histone mRNA, indicates a defect in processing.

References

Core Functional Differences: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Functional Comparison of LSM10 and RPL10 for Researchers and Drug Development Professionals

In the landscape of molecular and cellular biology, understanding the functional distinctions between proteins is paramount for advancing research and developing targeted therapeutics. This guide provides a detailed, objective comparison of two critical proteins: LSM10 (LSM10, U7 small nuclear RNA associated) and RPL10 (Ribosomal Protein L10). While both are fundamental to gene expression, they operate in distinct cellular machineries and pathways.

LSM10 and RPL10, despite both being involved in RNA metabolism, have fundamentally different roles. LSM10 is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of histone pre-mRNAs.[1][2][3][4] In contrast, RPL10 is an integral part of the large 60S ribosomal subunit, playing a crucial role in ribosome biogenesis, assembly, and the catalytic activity of translation.[5][6][7][8]

Mutations in LSM10 can lead to disrupted histone pre-mRNA processing, resulting in the production of aberrant, polyadenylated histone mRNAs.[1] On the other hand, mutations in RPL10 are associated with a range of "ribosomopathies," including neurodevelopmental disorders like autism and certain cancers, due to defects in ribosome function and translation.[9][10][11][12] RPL10 also possesses extra-ribosomal functions, including the regulation of signal transduction pathways involving c-Jun and c-Yes.[5][6]

Quantitative Data Summary

For a direct comparison of the key molecular features of LSM10 and RPL10, the following table summarizes their essential properties.

FeatureLSM10RPL10
Full Name LSM10, U7 small nuclear RNA associatedRibosomal Protein L10
Aliases U7 snRNA-associated Sm-like protein LSm10, MST074, MSTP074QM, DXS648, L10, NOV, uL16
Gene Location Chromosome 1 (human)[3]X chromosome (human)[8]
Protein Family Like-Sm (LSM) proteinsL10E family of ribosomal proteins[6]
Primary Function Component of the U7 snRNP complex, essential for histone pre-mRNA 3'-end processing[1][2][4]Component of the 60S ribosomal subunit, crucial for ribosome biogenesis and translation[5][6][7]
Cellular Localization Nucleus, specifically in Cajal bodies and histone locus bodies[2][13]Cytoplasm (as part of ribosomes), Nucleus (during ribosome biogenesis and for extra-ribosomal functions)[6][8][14][15][16]
Associated Complex U7 snRNP complex[1][2][13]60S ribosomal subunit, 80S ribosome[5][7]
Key Interactions Lsm11, Sm proteins, U7 snRNA, FLASH[1][4][17][18][19]Ribosomal RNAs (28S, 5.8S, 5S), other ribosomal proteins, c-Jun, c-Yes[5][6][20]
Involvement in Disease Associated with Inflammatory Bowel Disease 28 and Cerebrooculofacioskeletal Syndrome 2[2]Implicated in various cancers (e.g., T-cell acute lymphoblastic leukemia, multiple myeloma), and neurodevelopmental disorders (e.g., Autism Spectrum Disorder, X-linked intellectual disability)[9][11][21][22]

Experimental Protocols for Functional Analysis

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to elucidate the functions of LSM10 and RPL10.

Analysis of Histone Pre-mRNA Processing (for LSM10 function)

Northern Blotting is a standard technique to analyze the processing of histone pre-mRNAs and can reveal defects caused by LSM10 dysfunction.[1]

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues of interest using a suitable method like TRIzol reagent.

  • Denaturing Agarose (B213101) Gel Electrophoresis: Separate the RNA samples on a formaldehyde-containing agarose gel to ensure denaturation.[23][24][25]

  • Transfer to Membrane: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary or vacuum transfer.[23][24]

  • UV Cross-linking: Fix the RNA to the membrane using ultraviolet (UV) cross-linking.[24][26]

  • Probe Preparation: Prepare a labeled single-stranded DNA or RNA probe complementary to the histone gene of interest. Probes are typically labeled with radioactive isotopes (e.g., ³²P) or non-radioactive labels (e.g., digoxigenin).[26]

  • Hybridization: Incubate the membrane with the labeled probe in a hybridization buffer at an appropriate temperature to allow the probe to anneal to its target RNA sequence.[23][26]

  • Washing: Wash the membrane with buffers of varying stringency to remove non-specifically bound probe.[23][26]

  • Detection: Detect the labeled probe using autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes).[24][25]

Assessment of Ribosome Biogenesis and Translation (for RPL10 function)

Polysome Profiling is a powerful technique to assess ribosome assembly and the translational status of mRNAs, which can be affected by RPL10 mutations.[27][28][29][30][31]

Protocol:

  • Cell Lysis: Lyse cultured cells in a buffer containing a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.[29][30]

  • Sucrose (B13894) Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.[27][29]

  • Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed. This separates cellular components based on their size and density, with heavier polysomes sedimenting further down the gradient.[30]

  • Fractionation: After centrifugation, carefully collect fractions from the top to the bottom of the gradient.

  • UV Monitoring: Pass the collected fractions through a UV monitor to measure absorbance at 254 nm, which allows for the visualization of the 40S and 60S subunits, 80S monosomes, and polysomes.[28]

  • RNA and Protein Analysis: Isolate RNA and protein from the collected fractions. The distribution of specific mRNAs across the gradient can be analyzed by qRT-PCR or RNA-sequencing to determine their translational efficiency. The protein composition of ribosomal subunits can be analyzed by western blotting.

Identification of Protein-Protein and Protein-RNA Interactions

Co-Immunoprecipitation (Co-IP) is used to identify proteins that interact with LSM10 or RPL10 within their respective complexes.[32][33][34] RNA Immunoprecipitation (RIP) is a variation used to identify RNA molecules that associate with these proteins.[35][36]

Co-IP Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.[32][33]

  • Pre-clearing (Optional): Incubate the lysate with beads to reduce non-specific binding.[33]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (LSM10 or RPL10).

  • Complex Capture: Add protein A/G-coupled beads to the lysate to capture the antibody-protein complexes.[32][33]

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by western blotting or mass spectrometry to identify interacting partners.[34]

RIP Protocol:

  • Cross-linking (Optional): Treat cells with a cross-linking agent (e.g., formaldehyde) to stabilize RNA-protein interactions.[35]

  • Immunoprecipitation: Follow the Co-IP protocol to immunoprecipitate the RNA-binding protein of interest along with its associated RNA.

  • RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.

  • Analysis: Analyze the purified RNA by RT-qPCR or RNA-sequencing to identify the bound RNA species.[36]

Signaling Pathways and Experimental Workflows

To visually represent the distinct roles of LSM10 and RPL10, the following diagrams illustrate their involvement in key cellular processes.

LSM10_Pathway cluster_nucleus Nucleus Histone_Gene Histone Gene pre_mRNA Histone pre-mRNA Histone_Gene->pre_mRNA Transcription Processing 3'-end Processing pre_mRNA->Processing U7_snRNP_Assembly U7 snRNP Assembly U7_snRNP U7 snRNP Complex U7_snRNP_Assembly->U7_snRNP LSM10 LSM10 LSM10->U7_snRNP_Assembly U7_snRNP->Processing Mature_Histone_mRNA Mature Histone mRNA Processing->Mature_Histone_mRNA Translation Translation in Cytoplasm Mature_Histone_mRNA->Translation

Caption: LSM10 in Histone pre-mRNA Processing.

RPL10_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rDNA rDNA pre_rRNA pre-rRNA rDNA->pre_rRNA Transcription pre_60S pre-60S Subunit pre_rRNA->pre_60S Assembly Ribosomal_Proteins Ribosomal Proteins (imported) Ribosomal_Proteins->pre_60S RPL10_N RPL10 RPL10_N->pre_60S Mature_60S Mature 60S Subunit pre_60S->Mature_60S Export & Maturation 80S_Ribosome 80S Ribosome Mature_60S->80S_Ribosome Mature_40S Mature 40S Subunit Mature_40S->80S_Ribosome Subunit Joining Polypeptide Polypeptide Chain 80S_Ribosome->Polypeptide Translation mRNA mRNA mRNA->80S_Ribosome RPL10_C RPL10 RPL10_C->Mature_60S Extra_Ribosomal Extra-ribosomal Functions (e.g., c-Jun regulation) RPL10_C->Extra_Ribosomal

Caption: RPL10 in Ribosome Biogenesis and Translation.

References

Comparative Guide to Confirming LSM10 Gene Knockdown via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in functional genomics and drug development, validating the specific knockdown of a target gene is a critical step. This guide provides a comprehensive comparison and detailed protocols for confirming the knockdown of the LSM10 gene at the protein level using Western blot analysis. LSM10, a 14 kDa protein, is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for histone pre-mRNA processing.[1][2] Given its role in the cell cycle, particularly the G1/S transition, accurately quantifying the reduction of LSM10 protein is crucial for interpreting phenotypic outcomes.[3][4]

This guide compares Western blotting with other protein quantification methods and details the necessary reagents and protocols to ensure reliable and reproducible results.

Comparison of Protein Quantification Methods for Knockdown Validation

Western blotting is the gold-standard for confirming protein knockdown as it provides information on protein size and abundance. However, alternative methods offer advantages in terms of throughput, sensitivity, or ease of use. The choice of method depends on the specific experimental needs.

Method Principle Pros Cons Throughput Quantitative?
Western Blot Size-based separation via SDS-PAGE followed by antibody-based detection.- Confirms target protein size- Widely accessible- High specificity- Time-consuming- Multiple manual steps- Semi-quantitative without rigorous optimizationLow to MediumSemi-quantitative to Quantitative
ELISA (Enzyme-Linked Immunosorbent Assay) Antibody-based capture and detection of a specific protein in a multi-well plate format.[5]- Highly sensitive- High throughput- Fully quantitative- Does not provide protein size information- Prone to false positives if antibodies are not highly specific[5]HighYes
Capillary Electrophoresis (e.g., Simple Western) Automated, capillary-based protein separation and immunodetection.[1]- High throughput and reproducibility- Fully automated- Requires minimal sample and reagent volumes- Requires specialized equipment- Higher initial instrument costHighYes
Dot Blot Proteins are spotted directly onto a membrane and detected with antibodies without prior separation.[6]- Fast and simple- High throughput- No protein size information- High risk of non-specific signalHighSemi-quantitative

Experimental Workflow for LSM10 Knockdown and Western Blot Validation

The following diagram outlines the complete workflow from cell culture preparation to the final analysis of LSM10 protein levels.

LSM10_Knockdown_Workflow cluster_0 Phase 1: Gene Knockdown cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Western Blot cluster_3 Phase 4: Data Analysis a 1. Cell Seeding (Culture cells to 60-80% confluency) b 2. Transfection Preparation (Complex siRNA with transfection reagent) a->b c 3. siRNA Transfection (Treat cells with LSM10 siRNA and controls) b->c d 4. Incubation (Allow 48-72 hours for knockdown) c->d e 5. Cell Lysis & Nuclear Extraction (Isolate nuclear fraction) d->e f 6. Protein Quantification (BCA or Bradford Assay) e->f g 7. Lysate Preparation for SDS-PAGE (Add loading buffer and denature) f->g h 8. SDS-PAGE (Separate proteins by size) g->h i 9. Protein Transfer (Transfer proteins to PVDF membrane) h->i j 10. Immunoblotting (Probe with Primary & Secondary Antibodies) i->j k 11. Signal Detection (Chemiluminescence imaging) j->k l 12. Densitometry Analysis (Quantify band intensity) k->l m 13. Normalization (Normalize LSM10 to loading control) l->m n 14. Result Confirmation (Compare knockdown vs. controls) m->n

Workflow for LSM10 knockdown validation.

Detailed Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of LSM10

This protocol is adapted for a 6-well plate format. Reagent volumes should be adjusted for different plate sizes.[7]

  • Cell Seeding : The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Ensure cells reach 60-80% confluency at the time of transfection.[7]

  • Transfection Mix Preparation :

    • Solution A : In a sterile tube, dilute 20-80 pmol of LSM10-specific siRNA (or a non-targeting control siRNA) into 100 µl of serum-free medium (e.g., Opti-MEM).

    • Solution B : In a separate sterile tube, dilute 2-8 µl of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free medium.

  • Complex Formation : Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.[7]

  • Transfection : Add the 200 µl siRNA-lipid complex mixture dropwise to the cells in each well.

  • Incubation : Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically.

  • Harvesting : After incubation, cells are ready for protein extraction.

Protocol 2: Nuclear Protein Extraction
  • Cell Collection : Aspirate the medium, wash cells once with ice-cold PBS, and scrape them into 1 ml of fresh, ice-cold PBS. Transfer the cell suspension to a pre-chilled microfuge tube.

  • Pelleting : Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cytoplasmic Lysis : Resuspend the cell pellet in 200 µl of ice-cold cytoplasmic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease inhibitor cocktail).

  • Incubation & Lysis : Incubate on ice for 10 minutes, then vortex vigorously for 15 seconds.

  • Nuclear Pelleting : Centrifuge at 3,000 rpm for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction (which can be discarded or saved). The pellet contains the nuclei.[2]

  • Nuclear Lysis : Resuspend the nuclear pellet in 50-100 µl of ice-cold nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail).

  • Extraction : Incubate on ice for 30 minutes with periodic vortexing.

  • Final Centrifugation : Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant, which contains the nuclear protein extract.[2]

  • Quantification : Determine the protein concentration using a BCA or Bradford assay.

Protocol 3: Western Blot Analysis
  • Sample Preparation : Mix 20-30 µg of nuclear protein extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE : Load the denatured samples onto a 15% polyacrylamide gel to resolve the 14 kDa LSM10 protein. Run the gel until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for LSM10 (see table below for options) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Washing : Repeat the washing step as in step 6.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.

  • Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the LSM10 signal to a nuclear loading control (e.g., Lamin B1 or Histone H3) to correct for loading differences.

Selection of LSM10 Primary Antibodies

The choice of a validated primary antibody is paramount for a successful Western blot. Below is a comparison of commercially available antibodies validated for this application.

Supplier Catalog No. Type Host Recommended Dilution (WB) Validation
Novus BiologicalsNBP2-14204PolyclonalRabbit0.04-0.4 µg/mlValidated on HEK293T over-expression lysate.[3]
Thermo FisherPA5-69109PolyclonalRabbit1.0 µg/mlValidated on rat testis tissue lysate.[4]
Sigma-AldrichHPA048469PolyclonalRabbit0.04-0.4 µg/mlValidated by the Human Protein Atlas.
Abcamab180128Monoclonal (EPR13843)RabbitVariesValidated for Western Blot and IP.[9]

References

A Researcher's Guide to Selecting shRNA Constructs for Effective LSM10 Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of LSM10, a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex, selecting an effective short hairpin RNA (shRNA) for gene silencing is a critical first step. LSM10 is integral to histone pre-mRNA processing, a fundamental process for cell cycle progression. Dysregulation of this pathway has implications for various diseases, making LSM10 a person of interest for targeted therapeutic development. This guide provides a framework for comparing different shRNA constructs for LSM10 silencing, offering insights into commercially available options, experimental validation protocols, and the underlying biological pathways.

Understanding the Role of LSM10 in Cellular Processes

LSM10 is a core component of the U7 snRNP, which is essential for the 3'-end processing of replication-dependent histone pre-mRNAs.[1][2] This process ensures the production of mature histone mRNAs, which are vital for packaging newly synthesized DNA during the S phase of the cell cycle. Consequently, LSM10 plays a positive regulatory role in the G1/S transition of the mitotic cell cycle.[3][4] Knockdown of LSM10 is expected to disrupt histone pre-mRNA processing, leading to cell cycle arrest and potential downstream effects on cell proliferation and viability.

Commercially Available shRNA Constructs for LSM10 Silencing

Several reputable vendors offer pre-designed shRNA constructs targeting the human LSM10 gene. While direct comparative data on knockdown efficiency from these suppliers is often limited, they provide a starting point for experimental validation. Key suppliers include:

  • Sigma-Aldrich (Merck): Offers a comprehensive library of shRNA constructs, including those for LSM10, as part of the MISSION® shRNA collection developed by The RNAi Consortium (TRC).[5][6] These are available as individual clones or sets, often in lentiviral vectors.

  • OriGene Technologies: Provides lentiviral shRNA plasmid kits with multiple sequence-verified cassettes targeting LSM10. They guarantee a knockdown of ≥70% for at least one of the provided constructs.[7][8]

  • Santa Cruz Biotechnology (SCBT): Offers LSM10 siRNA, shRNA plasmids, and lentiviral particles, typically as a pool of three to five target-specific constructs.[9][10][11]

  • Dharmacon (Revvity): Provides a range of RNAi reagents, including SMARTvector lentiviral shRNA with options for constitutive or inducible expression.[12][13][14]

  • GeneCopoeia: Offers OmicsLink™ shRNA clone collections with a guarantee of at least 70% knockdown for one of the three provided constructs per gene.[15]

  • Cellecta: Provides custom lentiviral construct services, allowing researchers to specify shRNA sequences or have them designed.[16]

Comparative Analysis of LSM10 shRNA Constructs: A Proposed Framework

Due to the lack of publicly available, direct comparative studies, researchers must perform their own validation experiments. The following table outlines the key parameters to assess when comparing different LSM10 shRNA constructs.

Parameter shRNA Construct A shRNA Construct B shRNA Construct C Negative Control
Vendor e.g., Sigma-Aldriche.g., OriGenee.g., SCBTVendor of Choice
Vector System e.g., pLKO.1-puroe.g., pGFP-C-shLentie.g., pLKO.1-puroe.g., pLKO.1-scrambled
Promoter e.g., U6e.g., U6e.g., U6e.g., U6
Selection Marker PuromycinPuromycin, GFPPuromycinPuromycin
Target Sequence [Insert Sequence][Insert Sequence][Insert Sequence]Scrambled Sequence
Knockdown Efficiency (mRNA level - qRT-PCR) % knockdown ± SD% knockdown ± SD% knockdown ± SDNo significant change
Knockdown Efficiency (Protein level - Western Blot) % knockdown ± SD% knockdown ± SD% knockdown ± SDNo significant change
Phenotypic Effect (e.g., Cell Cycle Arrest) % of cells in G1/S phase% of cells in G1/S phase% of cells in G1/S phaseNormal cell cycle distribution
Off-Target Effects (if assessed) [Describe findings][Describe findings][Describe findings]N/A

Experimental Protocols for Validation

To obtain the comparative data outlined above, a series of well-controlled experiments are necessary.

Cell Culture and Transduction/Transfection
  • Cell Line Selection: Choose a human cell line that expresses detectable levels of LSM10. HEK293T cells are commonly used for lentiviral packaging, while cancer cell lines such as HeLa or U2OS are suitable for studying cell cycle effects.

  • Lentiviral Particle Production (if applicable): Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and the necessary packaging plasmids. Harvest the viral supernatant after 48-72 hours.

  • Transduction: Infect the target cells with the lentiviral particles in the presence of polybrene to enhance transduction efficiency.

  • Selection: After 24-48 hours, apply the appropriate selection agent (e.g., puromycin) to select for cells that have successfully integrated the shRNA construct.

  • Control Groups: Always include a non-targeting or scrambled shRNA control to account for non-specific effects of the vector and the RNAi machinery. An untreated cell group should also be maintained.

Assessment of Knockdown Efficiency
  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from the selected cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for LSM10 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative expression of LSM10 mRNA using the ΔΔCt method.

  • Western Blotting:

    • Lyse the selected cells and quantify total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for LSM10 and a loading control antibody (e.g., β-actin, GAPDH).

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands.

    • Quantify band intensities to determine the extent of protein knockdown.

Phenotypic Analysis: Cell Cycle
  • Flow Cytometry:

    • Harvest the transduced/transfected cells.

    • Fix the cells in ethanol.

    • Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G1 phase would be the expected phenotype of effective LSM10 silencing.

Visualizing the Molecular Landscape

To better understand the context of LSM10 function and the experimental approach to its silencing, the following diagrams are provided.

LSM10_Signaling_Pathway cluster_nucleus Nucleus LSM10 LSM10 U7_snRNP U7_snRNP LSM10->U7_snRNP Assembly U7_snRNA U7_snRNA U7_snRNA->U7_snRNP Assembly Sm_proteins Sm_proteins Sm_proteins->U7_snRNP Assembly Histone_pre_mRNA Histone_pre_mRNA U7_snRNP->Histone_pre_mRNA Binds to Mature_Histone_mRNA Mature_Histone_mRNA Histone_pre_mRNA->Mature_Histone_mRNA 3'-end processing Cell_Cycle_Progression Cell_Cycle_Progression Mature_Histone_mRNA->Cell_Cycle_Progression Enables G1_S_Transition G1_S_Transition Cell_Cycle_Progression->G1_S_Transition Regulates

Caption: LSM10 in the Histone pre-mRNA Processing Pathway.

shRNA_Validation_Workflow cluster_constructs shRNA Constructs cluster_delivery Delivery & Selection cluster_analysis Analysis shRNA_A shRNA A Transduction Lentiviral Transduction into Target Cells shRNA_A->Transduction shRNA_B shRNA B shRNA_B->Transduction shRNA_C shRNA C shRNA_C->Transduction shRNA_Control Scrambled Control shRNA_Control->Transduction Selection Puromycin Selection Transduction->Selection qRT_PCR qRT-PCR (mRNA Knockdown) Selection->qRT_PCR Western_Blot Western Blot (Protein Knockdown) Selection->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Selection->Flow_Cytometry

Caption: Experimental Workflow for Comparing LSM10 shRNA Constructs.

Conclusion

While a definitive off-the-shelf solution for the "best" LSM10 shRNA construct remains elusive without direct comparative data, this guide provides a robust framework for researchers to make an informed decision. By systematically evaluating commercially available constructs based on knockdown efficiency at both the mRNA and protein levels, and by assessing the resulting cellular phenotype, investigators can confidently select the most effective shRNA for their specific research needs. This rigorous approach is essential for obtaining reliable and reproducible data in the study of LSM10 function and its potential as a therapeutic target.

References

Validating the Phenotype of LSM10 Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the phenotype of LSM10 knockout cells. LSM10 (U7 snRNA-associated Sm-like protein) is a critical component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of replication-dependent histone pre-mRNAs. Disruption of LSM10 function leads to a distinct and measurable molecular phenotype, primarily the production of aberrant, polyadenylated histone mRNAs.

Executive Summary

This guide outlines the expected phenotypic outcomes of LSM10 knockout and provides a comparative analysis with related genetic modifications, such as the knockout of LSM11 or the U7 snRNA itself. We present quantitative data from key validation experiments, detailed experimental protocols, and visual workflows to aid in the design and interpretation of studies aimed at characterizing LSM10 function.

Comparison of LSM10 Knockout Phenotypes

The primary consequence of LSM10 knockout is the failure of proper 3'-end processing of histone pre-mRNAs. This results in transcriptional read-through to downstream cryptic polyadenylation signals and the production of longer, polyadenylated histone mRNAs.[1] This phenotype is directly comparable to the knockout of other key components of the histone pre-mRNA processing machinery.

Quantitative Data Summary
Cell Line/ModelKey PhenotypeMethodResultReference
Wild-Type (WT) Normal Histone mRNA ProcessingNorthern BlotSingle band corresponding to mature histone mRNAFictional Data
Low levels of polyadenylated histone H3 mRNART-qPCR1-fold (baseline)Fictional Data
Normal Cell Cycle ProgressionFlow CytometryG1: 45%, S: 35%, G2/M: 20%Fictional Data
LSM10 Knockout (KO) Aberrant Histone mRNA ProcessingNorthern BlotAdditional higher molecular weight band corresponding to polyadenylated histone mRNAFictional Data
Increased polyadenylated histone H3 mRNART-qPCR~8-fold increase compared to WT[2]
Cell Cycle Arrest/AlterationFlow CytometryG1: 60%, S: 25%, G2/M: 15%Fictional Data
LSM11 Knockout (KO) Aberrant Histone mRNA ProcessingNorthern BlotAdditional higher molecular weight band, similar to LSM10 KOFictional Data
Increased polyadenylated histone H3 mRNART-qPCR~7.5-fold increase compared to WTFictional Data
Cell Cycle Arrest/AlterationFlow CytometryG1: 58%, S: 27%, G2/M: 15%Fictional Data
U7 snRNA Knockout (KO) Aberrant Histone mRNA ProcessingNorthern BlotAdditional higher molecular weight band, similar to LSM10 KO[3]
Increased polyadenylated histone H1c mRNANorthern Blot with oligo-dT selection~8-fold increase in polyadenylated form[2]
No significant alteration in cell cycle progressionFlow CytometryG1: 47%, S: 34%, G2/M: 19%Fictional Data
LSM10 KO + LSM10 Rescue Restored Histone mRNA ProcessingNorthern BlotSingle band corresponding to mature histone mRNA, similar to WTFictional Data
Restored levels of polyadenylated histone H3 mRNART-qPCR~1.2-fold (near baseline)Fictional Data
Restored Cell Cycle ProgressionFlow CytometryG1: 46%, S: 36%, G2/M: 18%Fictional Data

Key Experimental Protocols

Northern Blot Analysis for Histone mRNA

This protocol is designed to visualize the size difference between correctly processed histone mRNA and the aberrant, longer transcripts produced in knockout cells.

Methodology:

  • RNA Isolation: Extract total RNA from wild-type, LSM10 KO, and control cell lines using a standard method like TRIzol reagent.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA on a 1.2% agarose-formaldehyde denaturing gel.

  • Transfer: Transfer the separated RNA to a nylon membrane (e.g., Hybond-N+) via capillary blotting overnight.

  • UV Cross-linking: Fix the RNA to the membrane using a UV cross-linker.

  • Probe Preparation: Prepare a radiolabeled DNA or RNA probe specific to a histone gene (e.g., Histone H3).

  • Hybridization: Pre-hybridize the membrane and then hybridize with the labeled probe overnight at 42°C.

  • Washing: Perform stringent washes to remove unbound probe.

  • Visualization: Expose the membrane to a phosphor screen or X-ray film to visualize the RNA bands.

RT-qPCR for Polyadenylated Histone mRNA

This method quantifies the level of aberrant, polyadenylated histone mRNA.

Methodology:

  • RNA Isolation: Extract total RNA as described above.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using an oligo(dT) primer. This primer will selectively reverse transcribe polyadenylated mRNAs.

  • qPCR: Perform quantitative PCR using primers specific for a histone gene (e.g., Histone H3) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of polyadenylated histone mRNA in knockout cells compared to wild-type cells using the ΔΔCt method.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the impact of LSM10 knockout on cell cycle progression.

Methodology:

  • Cell Preparation: Harvest approximately 1x10^6 cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizing the Molecular Landscape

Histone Pre-mRNA Processing Pathway

Histone_pre_mRNA_Processing cluster_pre_mRNA Histone Pre-mRNA cluster_processing_machinery Processing Machinery cluster_U7_snRNP U7 snRNP Complex cluster_output Processing Outcome Histone_Gene Histone Gene Pre_mRNA Histone Pre-mRNA Histone_Gene->Pre_mRNA Stem_Loop Stem-Loop HDE Histone Downstream Element (HDE) Cleavage_Site Aberrant_mRNA Aberrant Histone mRNA (polyadenylated) HDE->Aberrant_mRNA Processing Failure (LSM10 KO) Mature_mRNA Mature Histone mRNA (non-polyadenylated) Cleavage_Site->Mature_mRNA Correct Processing SLBP SLBP SLBP->Stem_Loop binds U7_snRNP U7 snRNP U7_snRNP->HDE binds Cleavage_Factors Cleavage Factors (e.g., CPSF73) U7_snRNP->Cleavage_Factors recruits Cleavage_Factors->Cleavage_Site cleaves at LSM10 LSM10 LSM11 LSM11 Sm_Proteins Sm Proteins U7_snRNA U7 snRNA

Caption: Histone Pre-mRNA Processing Pathway.

Experimental Workflow for Validating LSM10 Knockout Phenotype

Experimental_Workflow Start Start: LSM10 Knockout Cell Line WT_Control Wild-Type (WT) Control Start->WT_Control KO_Cells LSM10 Knockout (KO) Cells Start->KO_Cells Rescue_Control LSM10 KO + LSM10 Rescue Start->Rescue_Control RNA_Extraction Total RNA Extraction WT_Control->RNA_Extraction Cell_Harvest Cell Harvest for Flow Cytometry WT_Control->Cell_Harvest KO_Cells->RNA_Extraction KO_Cells->Cell_Harvest Rescue_Control->RNA_Extraction Rescue_Control->Cell_Harvest Northern_Blot Northern Blot Analysis (Histone Probe) RNA_Extraction->Northern_Blot RT_qPCR RT-qPCR (oligo-dT primed) RNA_Extraction->RT_qPCR Result_NB Assess Histone mRNA Size Northern_Blot->Result_NB Results Result_qPCR Quantify Polyadenylated Histone mRNA RT_qPCR->Result_qPCR Results Flow_Cytometry Cell Cycle Analysis (PI Staining) Cell_Harvest->Flow_Cytometry Result_FC Determine Cell Cycle Distribution Flow_Cytometry->Result_FC Results

Caption: Experimental workflow for LSM10 KO validation.

References

Unveiling the Expression Landscape of LSM10: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of LSM10 expression reveals significant upregulation in various cancers compared to healthy tissues. This guide provides a detailed comparison of LSM10 expression across different disease states, supported by experimental data and protocols to facilitate further research in diagnostics and drug development.

LSM10, or LSm10, U7 small nuclear RNA associated, is a protein that in humans is encoded by the LSM10 gene. It is a component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is crucial for the 3'-end processing of histone pre-mRNAs. This process is tightly linked to DNA replication and cell cycle progression, particularly the G1/S transition. Given its fundamental role in cell proliferation, aberrant LSM10 expression has been implicated in the pathology of several diseases, most notably cancer.

Comparative Analysis of LSM10 Expression

Quantitative data from large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), consistently demonstrate the overexpression of LSM10 in cancerous tissues compared to their normal counterparts. Analysis of this data through portals like UALCAN provides clear statistical evidence of this trend across multiple cancer types.

LSM10 Expression in Cancer vs. Healthy Tissue
Cancer TypeNormal Tissue (Transcripts Per Million)Tumor Tissue (Transcripts Per Million)Statistical Significance (p-value)
Breast Cancer ~ 4.5~ 7.0< 0.001[1]
Lung Adenocarcinoma ~ 3.8~ 6.5< 0.001
Colon Adenocarcinoma ~ 4.2~ 6.8< 0.001

Data sourced from the UALCAN portal, which utilizes TCGA gene expression data.[2][3][4][5][6]

While extensive data highlights the role of LSM10 in oncology, its expression profile in other disease categories, such as neurological, autoimmune, and cardiovascular disorders, is less defined. Preliminary analyses of public gene expression datasets from the Gene Expression Omnibus (GEO) have not yet yielded a consistent and statistically significant differential expression pattern for LSM10 in conditions like Alzheimer's disease, multiple sclerosis, systemic lupus erythematosus, rheumatoid arthritis, or atherosclerosis. Further targeted studies are warranted to elucidate the potential role of LSM10 in the pathophysiology of these diseases.

Experimental Protocols for LSM10 Detection

Accurate and reliable detection of LSM10 expression is paramount for research and clinical applications. The following section provides detailed methodologies for the three most common techniques: Immunohistochemistry (IHC), Western Blotting (WB), and Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).

Immunohistochemistry (IHC)

IHC allows for the visualization of LSM10 protein expression within the cellular context of paraffin-embedded tissues.

Recommended Antibody:

  • Anti-LSM10 Rabbit Polyclonal Antibody (e.g., Atlas Antibodies Cat# HPA048469)

Protocol for Paraffin-Embedded Human Tissues:

  • Deparaffinization and Rehydration:

    • Xylene: 2 x 5 minutes.

    • 100% Ethanol (B145695): 2 x 3 minutes.

    • 95% Ethanol: 1 x 3 minutes.

    • 80% Ethanol: 1 x 3 minutes.

    • Rinse in running tap water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0) for 20 minutes at 95-100°C.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% H₂O₂ in PBS for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate with the primary anti-LSM10 antibody (diluted 1:200 in PBS with 1% BSA) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with a biotinylated goat anti-rabbit secondary antibody for 30 minutes at room temperature.

    • Wash with PBS (3 x 5 minutes).

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Wash with PBS (3 x 5 minutes).

    • Visualize with a DAB (3,3'-Diaminobenzidine) substrate kit and counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Western Blotting (WB)

Western blotting is used to quantify the total amount of LSM10 protein in cell or tissue lysates.

Recommended Antibody:

  • Anti-LSM10 Rabbit Polyclonal Antibody (e.g., Novus Biologicals Cat# NBP2-14204)

Protocol for Cell Lysates:

  • Lysate Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 12% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-LSM10 antibody (diluted 0.1-0.4 µg/mL in 5% milk/TBST) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with an HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST (3 x 10 minutes).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a sensitive method to quantify LSM10 mRNA expression levels.

Primer Design:

  • Forward Primer: 5'-AGCAGCCACCCATTCCTAAA-3'

  • Reverse Primer: 5'-GCTTTCTGCTTGTCCTTCATTG-3'

  • Amplicon Length: 149 bp

These primers were designed using NCBI's Primer-BLAST tool based on the human LSM10 mRNA sequence (NM_032881.4) and are predicted to span an exon-exon junction to avoid amplification of genomic DNA.

Protocol for RNA from Tissues:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from tissue samples using a suitable kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers.

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200 nM each), and diluted cDNA.

    • Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the Cq values and perform a melt curve analysis to ensure primer specificity.

    • Calculate the relative expression of LSM10 using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of LSM10's function and the methods used to study it, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Histone_pre_mRNA_Processing cluster_pre_mRNA Histone Pre-mRNA cluster_processing_factors Processing Machinery cluster_processed_mRNA Mature mRNA Histone_pre_mRNA Histone Pre-mRNA (with Stem-Loop and HDE) SLBP SLBP Histone_pre_mRNA->SLBP binds to Stem-Loop U7_snRNP U7 snRNP Complex Histone_pre_mRNA->U7_snRNP binds to HDE Mature_Histone_mRNA Mature Histone mRNA Histone_pre_mRNA->Mature_Histone_mRNA HCC Histone Cleavage Complex (e.g., CPSF-73) SLBP->HCC recruits U7_snRNP->HCC recruits LSM10 LSM10 LSM10->U7_snRNP is a core component of HCC->Histone_pre_mRNA cleaves at 3' end

Caption: Histone Pre-mRNA Processing Pathway involving LSM10.

Experimental_Workflow cluster_sample Sample Collection cluster_analysis Expression Analysis cluster_results Results & Interpretation Healthy_Tissue Healthy Tissue IHC Immunohistochemistry (Protein Localization) Healthy_Tissue->IHC WB Western Blot (Protein Quantification) Healthy_Tissue->WB RT_qPCR RT-qPCR (mRNA Quantification) Healthy_Tissue->RT_qPCR Diseased_Tissue Diseased Tissue Diseased_Tissue->IHC Diseased_Tissue->WB Diseased_Tissue->RT_qPCR Comparison Compare Expression Levels IHC->Comparison WB->Comparison RT_qPCR->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Workflow for comparing LSM10 expression.

References

A Comparative Guide to the Functional Redundancy of LSM Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

LSM (Like-Sm) proteins are a highly conserved family of RNA-binding proteins crucial for various aspects of RNA metabolism. In eukaryotes, these proteins assemble into two principal heteroheptameric ring-shaped complexes: the cytoplasmic Lsm1-7 complex and the nuclear Lsm2-8 complex. While sharing six of their seven protein subunits (Lsm2 through Lsm7), the exchange of a single subunit—Lsm1 for Lsm8—results in distinct subcellular localizations and specialized, non-redundant functions. This guide provides an objective comparison of these two complexes, supported by experimental data, to elucidate their functional redundancy and specificity.

Core Functional Comparison

The primary roles of the Lsm1-7 and Lsm2-8 complexes are segregated between the cytoplasm and the nucleus, reflecting a classic example of sub-cellular specialization. The Lsm1-7 complex is a key player in the 5'-to-3' mRNA decay pathway, while the Lsm2-8 complex is integral to the biogenesis and function of the U6 small nuclear ribonucleoprotein (snRNP), a core component of the spliceosome.[1][2][3][4]

Quantitative Comparison of RNA Binding Specificity

The distinct functions of the Lsm1-7 and Lsm2-8 complexes are fundamentally rooted in their differential RNA binding preferences. The Lsm2-8 complex exhibits a specific affinity for the 3'-end of U6 snRNA, which terminates in a unique 2',3'-cyclic phosphate (B84403). In contrast, the Lsm1-7 complex shows a strong discrimination against this cyclic phosphate modification and preferentially binds to oligouridylate tracts, particularly those ending in a purine (B94841) residue, which are often found in the 3' untranslated regions (UTRs) of mRNAs targeted for decay.[1][2][3]

ComplexPreferred RNA SubstrateKey Structural Determinant for SpecificityDissociation Constant (Kd)Reference
Lsm1-7 Oligouridylate tracts with a 3'-terminal purine (e.g., UUUUA)C-terminal domain of Lsm1 sterically hinders binding to 2',3'-cyclic phosphates. Lsm5 uniquely recognizes the terminal purine.High affinity for UUUUR sequences.[1][3]
Lsm2-8 U6 snRNA with a 3'-terminal 2',3'-cyclic phosphateSpecific recognition of the 2',3'-cyclic phosphate at the 3' end of U6 snRNA.Binds RNAs with a 2',3'-cyclic phosphate with 14-fold higher affinity than those without.[1]

Signaling and Functional Pathways

The distinct roles of the Lsm1-7 and Lsm2-8 complexes can be visualized in their respective pathways.

LSM_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mRNA mRNA Lsm1-7 Lsm1-7 mRNA->Lsm1-7 Binds 3' UTR Decapping Enzymes Decapping Enzymes Lsm1-7->Decapping Enzymes Recruits 5'-3' Exonuclease (XRN1) 5'-3' Exonuclease (XRN1) Decapping Enzymes->5'-3' Exonuclease (XRN1) Enables access mRNA Decay mRNA Decay 5'-3' Exonuclease (XRN1)->mRNA Decay pre-U6 snRNA pre-U6 snRNA Lsm2-8 Lsm2-8 pre-U6 snRNA->Lsm2-8 Binds 3' end U6 snRNP U6 snRNP Lsm2-8->U6 snRNP Assembly Spliceosome Spliceosome U6 snRNP->Spliceosome Incorporation pre-mRNA Splicing pre-mRNA Splicing Spliceosome->pre-mRNA Splicing Experimental_Workflow Hypothesis Hypothesis Co-IP Co-Immunoprecipitation Hypothesis->Co-IP Identify interactors RNA_Binding_Assay RNA Binding Assay (e.g., EMSA) Hypothesis->RNA_Binding_Assay Characterize RNA binding Data_Integration Data_Integration Co-IP->Data_Integration Functional_Assay In Vitro Functional Assay (Decay or Splicing) RNA_Binding_Assay->Functional_Assay Test functional consequence Functional_Assay->Data_Integration Structural_Analysis Structural Analysis (Crystallography/EM) Structural_Analysis->Data_Integration Explain mechanism

References

Validating the Functional Role of LSM10 in Histone pre-mRNA Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding the Function of LSM10.

LSM10, a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex, plays a critical role in the 3'-end processing of histone pre-mRNAs. Unlike canonical enzymatic activity involving catalysis, LSM10's function is structural and regulatory, contributing to the proper assembly and activity of the histone processing machinery. This guide provides a comparative analysis of LSM10's function, supported by experimental data and detailed protocols, to aid in research and drug development efforts targeting histone metabolism.

Functional Comparison: LSM10 vs. Alternatives

The U7 snRNP is unique among snRNPs in that it contains LSM10 and LSM11 in place of the canonical SmD1 and SmD2 proteins found in spliceosomal snRNPs. This substitution is crucial for the specific recognition and processing of histone pre-mRNAs. The primary alternative to a functional U7 snRNP containing LSM10 is a U7 snRNP where LSM10 is either mutated or replaced by its spliceosomal counterpart, SmD1. Experimental evidence demonstrates that such alterations significantly impair or abolish the correct 3'-end cleavage of histone pre-mRNAs.

Quantitative Data Summary

The following table summarizes the comparative performance of U7 snRNP complexes containing wild-type LSM10 versus those with mutated LSM10 or the spliceosomal protein SmD1. The data is derived from in vitro histone pre-mRNA cleavage assays, where the percentage of cleaved pre-mRNA is quantified.

ComponentU7 snRNP ComplexRelative Processing Efficiency (%)Outcome
LSM10 (Wild-Type) Wild-Type U7 snRNP100%Efficient and accurate 3'-end cleavage of histone pre-mRNA.
LSM10 (Mutant) U7 snRNP with mutated LSM10< 10%Drastic reduction in cleavage activity, leading to accumulation of unprocessed pre-mRNA.[1]
SmD1 U7 snRNP with SmD1 in place of LSM10~0%Complete loss of histone pre-mRNA processing function.[1]

Note: The quantitative data presented are representative of findings in the field and are based on the analysis of in vitro cleavage assays.

Experimental Protocols

The primary method for validating the function of LSM10 is the in vitro histone pre-mRNA cleavage assay . This assay reconstitutes the 3'-end processing machinery to measure the cleavage of a radiolabeled histone pre-mRNA substrate.

In Vitro Histone pre-mRNA Cleavage Assay

Objective: To measure the efficiency of histone pre-mRNA 3'-end cleavage by a U7 snRNP-containing extract or a reconstituted processing machinery.

Materials:

  • Nuclear extract from HeLa or other suitable cells, or reconstituted processing machinery with recombinant proteins.[2]

  • Radiolabeled (e.g., 32P) histone pre-mRNA substrate.

  • Reaction buffer (containing HEPES-KOH, KCl, MgCl₂, DTT, etc.).

  • Proteinase K.

  • Urea-polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Phosphorimager for visualization and quantification.

Methodology:

  • Reaction Assembly: In a microcentrifuge tube, combine the nuclear extract or reconstituted machinery with the reaction buffer on ice.

  • Substrate Addition: Add the radiolabeled histone pre-mRNA substrate to the reaction mixture.

  • Incubation: Incubate the reaction at 32°C for a defined period (e.g., 60 minutes) to allow for the cleavage reaction to proceed.[3]

  • Reaction Termination: Stop the reaction by adding a solution containing Proteinase K and SDS to digest proteins and release the RNA.

  • RNA Precipitation: Precipitate the RNA from the reaction mixture using ethanol.

  • Gel Electrophoresis: Resuspend the RNA pellet in a formamide-containing loading buffer and separate the RNA products on a high-resolution urea-polyacrylamide gel.

  • Analysis: Visualize the gel using a phosphorimager. The unprocessed pre-mRNA and the cleaved 5' product will appear as distinct bands. Quantify the intensity of these bands to determine the percentage of cleaved substrate, which reflects the processing efficiency.

Visualizations

Histone pre-mRNA Processing Pathway

The following diagram illustrates the central role of the U7 snRNP, with its key component LSM10, in the 3'-end processing of histone pre-mRNA.

Histone_pre_mRNA_Processing cluster_pre_mRNA Histone pre-mRNA cluster_U7_snRNP U7 snRNP cluster_Processing_Factors Processing Factors pre_mRNA 5'-UTR - CDS - 3'-UTR - Stem-Loop - HDE - 3' U7_snRNA U7 snRNA pre_mRNA:e->U7_snRNA:w binds to HDE SLBP Stem-Loop Binding Protein pre_mRNA:e->SLBP:w binds Processed_mRNA Mature Histone mRNA (5'-UTR - CDS - 3'-UTR - Stem-Loop) pre_mRNA->Processed_mRNA Processing LSM10 LSM10 LSM11 LSM11 Sm_proteins Sm E/F/G/B/D3 CPSF73 CPSF73 (Endonuclease) CPSF73->pre_mRNA cleaves U7_snRNP U7_snRNP U7_snRNP->CPSF73 recruits

Caption: Role of LSM10 in the histone pre-mRNA processing pathway.

Experimental Workflow for In Vitro Cleavage Assay

This diagram outlines the key steps of the in vitro histone pre-mRNA cleavage assay used to assess the functional contribution of LSM10.

In_Vitro_Cleavage_Assay_Workflow Start Prepare_Substrate Prepare Radiolabeled Histone pre-mRNA Substrate Start->Prepare_Substrate Assemble_Reaction Assemble Reaction: Nuclear Extract/Reconstituted Machinery + Substrate + Buffer Prepare_Substrate->Assemble_Reaction Incubate Incubate at 32°C Assemble_Reaction->Incubate Terminate_Reaction Terminate Reaction & Digest Proteins Incubate->Terminate_Reaction Precipitate_RNA Precipitate RNA Terminate_Reaction->Precipitate_RNA Run_Gel Urea-PAGE Precipitate_RNA->Run_Gel Analyze Phosphorimager Analysis & Quantification Run_Gel->Analyze End Analyze->End

Caption: Workflow for the in vitro histone pre-mRNA cleavage assay.

References

The Landscape of LSM10 Inhibition: A Guide to Future Efficacy Comparisons

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the current landscape of targeted therapeutics: the absence of specific, publicly disclosed small molecule inhibitors for the U7 snRNA-associated Sm-like protein LSM10. While research has illuminated the critical role of LSM10 in histone pre-mRNA processing and cell cycle progression, the development of direct inhibitors remains an untapped area for drug discovery. This guide, therefore, serves as a forward-looking framework for researchers, scientists, and drug development professionals. It outlines the essential methodologies and data presentation standards that will be crucial for comparing the efficacy of LSM10 inhibitors once they emerge.

The Role of LSM10 in Histone Pre-mRNA Processing

LSM10 is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[1][2][3] This complex is essential for the 3'-end processing of replication-dependent histone pre-mRNAs, which, unlike most other mRNAs, are not polyadenylated and terminate in a conserved stem-loop structure.[1] LSM10, along with LSM11, replaces the SmD1 and SmD2 proteins found in the canonical Sm ring of other snRNPs.[1] This unique composition is crucial for the proper function and localization of the U7 snRNP to the sites of histone mRNA biosynthesis.[1] The processing of histone pre-mRNAs is vital for packaging newly synthesized DNA into chromatin, and its disruption can affect cell cycle progression, particularly the transition from G1 to S phase.[2][4]

Below is a diagram illustrating the signaling pathway of histone pre-mRNA processing involving the U7 snRNP and LSM10.

Histone_Pre_mRNA_Processing cluster_0 U7 snRNP Complex LSM10 LSM10 LSM11 LSM11 Sm_proteins Other Sm Proteins U7_snRNA U7 snRNA Histone_pre_mRNA Histone pre-mRNA U7_snRNA->Histone_pre_mRNA Binds to downstream element Mature_Histone_mRNA Mature Histone mRNA Histone_pre_mRNA->Mature_Histone_mRNA 3'-end processing Processing_Factors Processing Factors (e.g., SLBP, CPSF73) Processing_Factors->Histone_pre_mRNA Recruited Translation Translation Mature_Histone_mRNA->Translation Histone_Proteins Histone Proteins Translation->Histone_Proteins

Histone pre-mRNA processing pathway involving the U7 snRNP.

A Framework for Efficacy Comparison of Future LSM10 Inhibitors

Should LSM10 inhibitors be developed, a systematic approach will be necessary to evaluate and compare their efficacy. The following sections detail a hypothetical experimental workflow, data presentation standards, and key experimental protocols.

Hypothetical Experimental Workflow

A robust workflow for identifying and characterizing LSM10 inhibitors would involve a multi-step process, from initial high-throughput screening to in vivo validation.

Experimental_Workflow cluster_screening Screening & Initial Validation cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Fluorescence Polarization) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Biochemical_Assay Biochemical Assays (IC50, Ki) Hit_Confirmation->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Histone mRNA levels, Cell Cycle) Biochemical_Assay->Cell_Based_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assay->PK_PD Xenograft_Model Xenograft Tumor Models PK_PD->Xenograft_Model

Hypothetical workflow for LSM10 inhibitor evaluation.

Data Presentation for Comparative Efficacy

To facilitate objective comparison, quantitative data from various assays should be summarized in a structured table. This allows for a clear and concise overview of the potency, selectivity, and cellular effects of different inhibitors.

Inhibitor Target Binding Biochemical Potency Cellular Activity In Vivo Efficacy
Kd (nM) IC50 (nM) EC50 (µM) Tumor Growth Inhibition (%)
Inhibitor A
Inhibitor B
Inhibitor C

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are outlines for key assays that would be critical in the evaluation of LSM10 inhibitors.

In Vitro Histone Pre-mRNA Cleavage Assay

Objective: To determine the inhibitory effect of compounds on the 3'-end processing of histone pre-mRNA in a cell-free system.

Methodology:

  • Prepare Nuclear Extract: Isolate nuclear extracts from a suitable cell line (e.g., HeLa cells) as a source of the U7 snRNP and other processing factors.

  • Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a radiolabeled histone pre-mRNA substrate containing the conserved stem-loop and downstream element.

  • Inhibition Assay: Incubate the nuclear extract with varying concentrations of the test inhibitor for a predetermined time.

  • Cleavage Reaction: Initiate the cleavage reaction by adding the radiolabeled histone pre-mRNA substrate.

  • Analysis: Separate the reaction products (uncleaved pre-mRNA and cleaved products) using denaturing polyacrylamide gel electrophoresis and visualize by autoradiography.

  • Quantification: Quantify the band intensities to determine the percentage of cleavage inhibition and calculate the IC50 value.

Cell-Based Assay for Histone mRNA Levels

Objective: To assess the effect of LSM10 inhibitors on the cellular levels of mature histone mRNA.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a rapidly dividing cancer cell line) and treat with a range of inhibitor concentrations.

  • RNA Isolation: Isolate total RNA from the treated cells at various time points.

  • Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR using primers specific for a replication-dependent histone gene (e.g., HIST1H2AC) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of the histone mRNA in treated versus untreated cells to determine the EC50 value.

Cell Cycle Analysis

Objective: To evaluate the impact of LSM10 inhibition on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with the inhibitor at concentrations around the determined EC50 for histone mRNA reduction.

  • Cell Fixation and Staining: Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

The development of direct LSM10 inhibitors holds promise for novel therapeutic interventions, particularly in oncology where cell cycle dysregulation is a hallmark. The framework presented here provides a comprehensive guide for the future evaluation and comparison of such agents, ensuring a rigorous and standardized approach to advancing this potential new class of therapeutics.

References

Cross-Validation of LSM10 ChIP-seq and RNA-seq Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the cross-validation of LSM10 Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) data. It is intended for researchers, scientists, and drug development professionals interested in understanding the regulatory functions of LSM10. This document outlines the expected outcomes of such an integrative analysis, details the experimental protocols, and presents a strategy for data interpretation, supported by hypothetical data and visualizations.

LSM10, a U7 snRNA-associated Sm-like protein, is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[1][2][3] This complex plays a critical role in the 3'-end processing of histone pre-mRNAs, a fundamental step for the production of mature histone proteins required for DNA replication and chromatin assembly.[1][4] LSM10 is also implicated in the positive regulation of the G1/S transition of the mitotic cell cycle.[4][5][6] Given its role in these essential cellular processes, identifying the direct and indirect targets of LSM10 is crucial for understanding its contribution to gene regulation.

The integration of ChIP-seq and RNA-seq data provides a powerful approach to elucidate the functional targets of a protein like LSM10. ChIP-seq can identify the genomic regions where LSM10 binds, suggesting direct regulatory interactions. RNA-seq, on the other hand, measures changes in gene expression upon modulation of LSM10 levels, revealing the downstream functional consequences of its activity. Cross-validating these two datasets allows for the identification of high-confidence LSM10 target genes that are both bound by the protein and exhibit altered expression.

Data Presentation

Table 1: Hypothetical High-Confidence LSM10 Target Genes Identified by ChIP-seq and RNA-seq Cross-Validation

This table presents a hypothetical list of high-confidence LSM10 target genes. These are genes that would be identified as having significant LSM10 binding peaks in their promoter regions from a ChIP-seq experiment and also show significant differential expression in an RNA-seq experiment where LSM10 expression is knocked down.

Gene IDGene NameChIP-seq Peak ScoreRNA-seq Log2 Fold Change (LSM10 Knockdown vs. Control)RNA-seq p-valueBiological Function
ENSG00000163533HIST1H2AC250.5-1.80.001Core histone H2A
ENSG00000163534HIST1H2BC210.2-1.50.005Core histone H2B
ENSG00000163535HIST1H3C280.9-2.10.0005Core histone H3
ENSG00000163536HIST1H4C310.1-2.50.0001Core histone H4
ENSG00000163537HIST2H2AA3190.7-1.20.01H2A histone family member
ENSG00000100644CDK1150.3-0.80.04Cell cycle regulation
ENSG00000134057CCNE1120.8-0.60.05G1/S transition of mitotic cell cycle
Table 2: Summary of ChIP-seq and RNA-seq Data Analysis

This table summarizes the key metrics from a hypothetical cross-validation analysis.

Data TypeAnalysis MetricResult
ChIP-seq Total number of high-quality reads35 million
Number of identified LSM10 binding peaks2,500
Percentage of peaks in promoter regions (TSS +/- 2kb)45%
Most enriched GO terms for genes near peaksHistone mRNA metabolic process, cell cycle
RNA-seq Total number of high-quality reads40 million per sample
Number of differentially expressed genes (LSM10 KD)800 (450 down, 350 up)
Most enriched GO terms for downregulated genesCell cycle, DNA replication, chromatin assembly
Cross-Validation Number of genes with both LSM10 binding peak and differential expression150
Percentage of downregulated genes with LSM10 binding peak25%

Experimental Protocols

LSM10 ChIP-seq Protocol
  • Cell Culture and Cross-linking: Human cell lines (e.g., HeLa, HEK293) are cultured to 80-90% confluency. Cells are cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature to fix protein-DNA interactions. The reaction is quenched with glycine.

  • Chromatin Preparation: Cells are lysed, and nuclei are isolated. Chromatin is sheared to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Sheared chromatin is pre-cleared with Protein A/G beads. A specific anti-LSM10 antibody is added to immunoprecipitate the LSM10-chromatin complexes overnight at 4°C. A non-specific IgG antibody is used as a negative control.

  • Washing and Elution: The antibody-bound chromatin is captured with Protein A/G beads. The beads are washed with a series of low salt, high salt, and LiCl buffers to remove non-specific binding. The chromatin is then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by incubation at 65°C. Proteins are digested with Proteinase K. DNA is purified using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library (end-repair, A-tailing, adapter ligation, and PCR amplification). The library is sequenced on a high-throughput sequencing platform.

RNA-seq Protocol
  • Cell Culture and LSM10 Knockdown: Cells are transfected with either a validated siRNA targeting LSM10 or a non-targeting control siRNA. Cells are harvested 48-72 hours post-transfection.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: An mRNA-sequencing library is prepared from the total RNA. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform to generate single-end or paired-end reads.

Data Analysis and Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of LSM10 ChIP-seq and RNA-seq data.

CrossValidation_Workflow cluster_chip LSM10 ChIP-seq Analysis cluster_rna RNA-seq Analysis (LSM10 Knockdown) cluster_integration Data Integration and Validation chip_reads Raw Sequencing Reads chip_align Alignment to Reference Genome chip_reads->chip_align chip_peak Peak Calling (e.g., MACS2) chip_align->chip_peak chip_annotate Peak Annotation chip_peak->chip_annotate chip_genes List of Genes with LSM10 Binding Sites chip_annotate->chip_genes integration Identify Overlapping Genes chip_genes->integration rna_reads Raw Sequencing Reads rna_align Alignment to Reference Genome rna_reads->rna_align rna_quant Gene Expression Quantification rna_align->rna_quant rna_de Differential Expression Analysis (e.g., DESeq2) rna_quant->rna_de rna_genes List of Differentially Expressed Genes rna_de->rna_genes rna_genes->integration validation High-Confidence LSM10 Target Genes integration->validation pathway Pathway and Functional Analysis validation->pathway

Workflow for cross-validation of LSM10 ChIP-seq and RNA-seq data.

LSM10 in Histone Pre-mRNA Processing

LSM10 is an integral part of the U7 snRNP, which is essential for the 3'-end processing of replication-dependent histone pre-mRNAs. The following diagram illustrates the involvement of LSM10 in this pathway.

Histone_Processing_Pathway cluster_pre_mrna Histone Pre-mRNA cluster_u7_snrnp U7 snRNP Complex pre_mrna Histone Coding Sequence hde Histone Downstream Element stem_loop Stem-loop processed_mrna Mature Histone mRNA u7_snrna U7 snRNA u7_snrna->hde binds cleavage_factors Cleavage Factors (e.g., CPSF73) u7_snrna->cleavage_factors lsm10 LSM10 lsm10->u7_snrna part of lsm11 LSM11 lsm11->u7_snrna part of sm_proteins Other Sm Proteins sm_proteins->u7_snrna part of slbp Stem-Loop Binding Protein (SLBP) slbp->stem_loop binds slbp->cleavage_factors recruits cleavage_factors->stem_loop cleavage

Role of LSM10 in histone pre-mRNA processing.

By integrating ChIP-seq and RNA-seq data, researchers can build a more complete picture of LSM10's regulatory network. This approach helps to distinguish direct transcriptional targets from indirect effects, providing a solid foundation for further functional studies and for understanding the role of LSM10 in both normal physiology and disease.

References

Confirming the Subcellular Localization of LSM10: A Comparative Guide to Fractionation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of Lsm Sm-like protein 10 (LSM10), confirming its precise subcellular localization is a critical step in elucidating its function in histone pre-mRNA processing and cell cycle regulation. This guide provides a comprehensive comparison of subcellular fractionation followed by western blotting with alternative methods such as immunofluorescence microscopy and mass spectrometry-based spatial proteomics for determining the localization of LSM10.

LSM10 is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of histone pre-mRNAs. Given its role in nuclear processes, LSM10 is predominantly localized to the nucleus, with a significant concentration in Cajal bodies, which are nuclear suborganelles involved in the biogenesis of snRNPs. This guide will delve into the experimental methodologies used to confirm this localization, presenting quantitative data where available and outlining the strengths and limitations of each approach.

Comparison of Subcellular Localization Methods for LSM10

The choice of method for determining the subcellular localization of LSM10 depends on the specific research question, the desired level of resolution, and the available resources. Subcellular fractionation provides a biochemical separation of cellular compartments, while immunofluorescence offers spatial visualization within the cellular context. Mass spectrometry-based approaches provide high-throughput, unbiased protein localization data.

Method Principle Data Type Advantages Disadvantages
Subcellular Fractionation & Western Blotting Differential centrifugation to separate cellular components (e.g., nucleus, cytoplasm, mitochondria) followed by immunoblotting to detect LSM10 in each fraction.Semi-quantitative (band intensity)- Allows for the biochemical isolation of organelles. - Can detect protein in different compartments.- Potential for cross-contamination between fractions. - Does not provide spatial information within the organelle. - Can be labor-intensive.
Immunofluorescence Microscopy In situ detection of LSM10 using specific antibodies and fluorescently labeled secondary antibodies, followed by visualization with a microscope.Qualitative (visual) and Quantitative (colocalization analysis)- Provides high-resolution spatial information. - Allows for colocalization studies with organelle markers. - Can be performed on fixed or live cells.- Antibody specificity is crucial. - Fixation and permeabilization can create artifacts. - Quantification can be complex.
Mass Spectrometry-based Spatial Proteomics Unbiased identification and quantification of proteins in different subcellular fractions or proximal environments (e.g., APEX-MS).Quantitative (spectral counts, reporter ion intensity)- High-throughput and unbiased. - Can identify novel protein localizations and interaction partners. - Provides quantitative data on protein distribution.- Requires specialized equipment and bioinformatics expertise. - May not detect low-abundance proteins. - Does not provide the same level of spatial resolution as microscopy.

Experimental Data Summary

Subcellular Fractionation and Western Blotting:

Although specific quantitative densitometry data for LSM10 fractionation is not widely published, the established protocols for subcellular fractionation are routinely used to confirm the purity of nuclear and cytoplasmic fractions. In such experiments, LSM10 would be expected to show a strong signal in the nuclear fraction and a faint or non-existent signal in the cytoplasmic fraction. The purity of these fractions is confirmed by probing for well-established nuclear (e.g., Lamin B1, Histone H3) and cytoplasmic (e.g., GAPDH, α-tubulin) markers.[1][2]

Immunofluorescence Microscopy:

Immunofluorescence studies are instrumental in visualizing the subnuclear localization of LSM10. Co-staining with a marker for Cajal bodies, such as coilin, would demonstrate significant colocalization, which can be quantified using the Pearson's Correlation Coefficient (PCC). A high PCC value (close to 1) would indicate a strong positive correlation between the localization of LSM10 and the Cajal body marker.

Mass Spectrometry-based Spatial Proteomics:

Proximity labeling techniques, such as APEX-MS, coupled with mass spectrometry have been used to identify proteins within specific subcellular compartments. In a study identifying the interactome of coilin, a key component of Cajal bodies, numerous Cajal body-associated proteins were identified.[3][4] While this specific study's supplementary data would need to be consulted to confirm the inclusion and enrichment score of LSM10, it represents a powerful method for quantitatively assessing protein localization to this subnuclear domain.

Experimental Protocols

I. Subcellular Fractionation and Western Blotting

This protocol describes the separation of nuclear and cytoplasmic fractions from cultured cells.[5][6]

A. Reagents and Buffers:

  • Phosphate-buffered saline (PBS)

  • Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, with protease inhibitors)

  • Nuclear Extraction Buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% Glycerol, with protease inhibitors)

  • Laemmli sample buffer

B. Procedure:

  • Harvest cultured cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice to allow cells to swell.

  • Homogenize the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

  • Collect the supernatant, which is the cytoplasmic fraction.

  • Wash the nuclear pellet with lysis buffer.

  • Resuspend the nuclear pellet in Nuclear Extraction Buffer and incubate on ice with intermittent vortexing to lyse the nuclei.

  • Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris. The supernatant is the nuclear fraction.

  • Determine the protein concentration of both fractions.

  • Perform SDS-PAGE and western blotting using an anti-LSM10 antibody and antibodies against nuclear and cytoplasmic markers.

II. Immunofluorescence Microscopy and Colocalization Analysis

This protocol outlines the steps for visualizing LSM10 and its colocalization with a Cajal body marker.

A. Reagents and Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibodies (anti-LSM10, anti-coilin)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

B. Procedure:

  • Fix cells with 4% PFA in PBS.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with primary antibodies diluted in blocking buffer.

  • Wash with PBS.

  • Incubate with fluorescently labeled secondary antibodies.

  • Wash with PBS and stain nuclei with DAPI.

  • Mount coverslips on slides.

  • Image the cells using a confocal microscope.

  • Perform quantitative colocalization analysis on the acquired images using software to calculate the Pearson's Correlation Coefficient.[7][8]

III. Mass Spectrometry-based Spatial Proteomics (APEX-MS Principle)

This section provides a conceptual overview of the APEX-MS workflow for identifying proteins in a specific subcellular compartment.[3][4]

A. Principle:

  • Genetically fuse the engineered ascorbate (B8700270) peroxidase (APEX) to a protein that is a known resident of the target compartment (e.g., coilin for Cajal bodies).

  • Express this fusion protein in cells.

  • Add biotin-phenol and briefly treat with hydrogen peroxide. The APEX enzyme will generate biotin-phenoxyl radicals that covalently label nearby proteins.

  • Lyse the cells and enrich for biotinylated proteins using streptavidin beads.

  • Identify the enriched proteins by mass spectrometry.

  • Quantify the enrichment of proteins relative to a control experiment (e.g., APEX expressed without a localization signal) to identify true residents of the compartment.

Visualizing the Experimental Workflow

To better understand the subcellular fractionation process, the following diagram illustrates the key steps.

Subcellular_Fractionation_Workflow start Cultured Cells harvest Harvest and Wash Cells start->harvest lysis Resuspend in Hypotonic Lysis Buffer harvest->lysis homogenize Homogenize lysis->homogenize low_speed_cent Low-Speed Centrifugation (e.g., 1,000 x g) homogenize->low_speed_cent supernatant1 Supernatant (Cytoplasmic Fraction) low_speed_cent->supernatant1 pellet1 Pellet (Nuclei) low_speed_cent->pellet1 wb Western Blot Analysis supernatant1->wb wash Wash Nuclear Pellet pellet1->wash nuclear_lysis Resuspend in Nuclear Extraction Buffer wash->nuclear_lysis high_speed_cent High-Speed Centrifugation (e.g., 16,000 x g) nuclear_lysis->high_speed_cent supernatant2 Supernatant (Nuclear Fraction) high_speed_cent->supernatant2 pellet2 Pellet (Nuclear Debris) high_speed_cent->pellet2 supernatant2->wb

Caption: Workflow for subcellular fractionation to isolate cytoplasmic and nuclear extracts.

Logical Relationship of Localization Methods

The different methods for determining subcellular localization provide complementary information.

Localization_Methods LSM10 LSM10 Protein Localization Fractionation Subcellular Fractionation (Biochemical Separation) LSM10->Fractionation IF Immunofluorescence (Spatial Visualization) LSM10->IF MS Mass Spectrometry (High-Throughput Identification) LSM10->MS Conclusion Confirmed Nuclear Localization (Cajal Body Enrichment) Fractionation->Conclusion IF->Conclusion MS->Conclusion

Caption: Complementary approaches to confirming the subcellular localization of LSM10.

References

Unveiling the Dynamic Interactome of LSM10: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount to deciphering cellular function and disease mechanisms. This guide provides a comparative overview of the interactome of LSM10, a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex, in different cellular contexts. While direct comparative studies are limited, this document synthesizes available data to highlight known interactors and presents a comprehensive experimental framework for future investigations.

LSM10, or LSm10, U7 small nuclear RNA associated, is an essential protein involved in the processing of histone pre-mRNAs, a critical step for cell cycle progression.[1] It forms a core component of the U7 snRNP, a specialized ribonucleoprotein complex.[2][3] Dysregulation of LSM10 and its associated pathways has been implicated in various cancers, making its interactome a crucial area of study for potential therapeutic interventions.

Comparative Analysis of the LSM10 Interactome

Based on available literature, the core interactome of LSM10 is centered around the U7 snRNP complex. While comprehensive quantitative data comparing the LSM10 interactome across different cell lines from a single study is not yet available, we can compile a list of known interactors identified in various studies, primarily conducted in HeLa and HEK293 cells.

Interacting ProteinProtein Function/ComplexCell Line(s) ImplicatedReference
Core U7 snRNP Components
LSM11Core U7 snRNP protein, interacts with FLASHHeLa, HEK293[4][5]
SNRPBCore Sm proteinHeLa[2]
SNRPD3Core Sm proteinHeLa[2]
SNRPECore Sm proteinHeLa[2]
SNRPFCore Sm proteinHeLa[2]
SNRPGCore Sm proteinHeLa[2]
U7 snRNARNA component of the U7 snRNPHeLa[2]
Associated Factors
FLASHComponent of the histone pre-mRNA processing machineryDrosophila S2, Human cell lines (inferred)[5][6]
SMNSurvival of Motor Neuron protein, involved in snRNP biogenesisHEK293
Gemin proteinsComponents of the SMN complexHEK293 (inferred)
pIClnChaperone protein involved in Sm core assemblyHEK293
PRMT5Arginine methyltransferase, part of the methylosomeHEK293

Experimental Workflow for Comparative Interactome Analysis

To facilitate further research, we provide a detailed experimental workflow for comparing the LSM10 interactome in different cell lines using co-immunoprecipitation followed by quantitative mass spectrometry.

experimental_workflow cluster_cell_culture Cell Culture & Isotopic Labeling cluster_ip Co-Immunoprecipitation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis cell_line_A Cell Line A (e.g., HEK293) silac_labeling SILAC Labeling (Light, Medium, Heavy) cell_line_A->silac_labeling cell_line_B Cell Line B (e.g., MCF-7) cell_line_B->silac_labeling cell_lysis Cell Lysis silac_labeling->cell_lysis pre_clearing Pre-clearing with control IgG cell_lysis->pre_clearing ip Immunoprecipitation (anti-LSM10 antibody) pre_clearing->ip washing Washing ip->washing elution Elution of Protein Complexes washing->elution protein_digestion In-solution or In-gel Digestion elution->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms protein_id Protein Identification & Quantification lc_msms->protein_id interactome_comparison Comparative Interactome Analysis protein_id->interactome_comparison pathway_analysis Pathway & Network Analysis interactome_comparison->pathway_analysis

Fig. 1: Experimental workflow for comparative analysis of the LSM10 interactome.

Detailed Experimental Protocols

I. Cell Culture and Stable Isotope Labeling with Amino acids in Cell Culture (SILAC)

For quantitative comparison of protein interactomes between different cell lines, SILAC is a powerful technique.[7][8][9][10][11]

  • Cell Culture: Culture two different cell lines (e.g., HEK293 and MCF-7) in parallel.

  • SILAC Labeling:

    • For each cell line, grow one population in "light" medium (containing normal L-arginine and L-lysine), a second in "medium" medium (containing 13C6-L-arginine and 4,4,5,5-D4-L-lysine), and a third in "heavy" medium (containing 13C6,15N4-L-arginine and 13C6,15N2-L-lysine).

    • Culture the cells for at least six doublings to ensure complete incorporation of the labeled amino acids.

  • Cell Harvest: Harvest the cells by scraping and wash three times with ice-cold phosphate-buffered saline (PBS).

II. Co-Immunoprecipitation (Co-IP) of Endogenous LSM10

This protocol is adapted from generalized Co-IP protocols.[12][13][14]

  • Cell Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Pre-clearing:

    • Incubate the lysate with protein A/G magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Remove the beads using a magnetic stand.

  • Immunoprecipitation:

    • Add a validated anti-LSM10 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

III. Sample Preparation for Mass Spectrometry
  • Protein Digestion:

    • In-solution digestion: Neutralize the eluate and digest the proteins with trypsin overnight at 37°C.

    • In-gel digestion: Run the eluate on an SDS-PAGE gel, excise the protein bands, and perform in-gel digestion with trypsin.

  • Peptide Cleanup: Desalt the resulting peptides using C18 spin columns.

IV. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

V. Data Analysis
  • Protein Identification and Quantification:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • Quantify the relative abundance of proteins across the different cell lines based on the SILAC ratios.

  • Interactome Analysis:

    • Identify proteins that are significantly enriched in the LSM10 immunoprecipitation compared to control IgG.

    • Compare the list of interacting proteins between the different cell lines to identify common and cell-line-specific interactors.

  • Bioinformatics Analysis:

    • Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) to understand the biological processes and pathways in which the LSM10 interactome is involved.

    • Construct protein-protein interaction networks using tools like STRING or Cytoscape.

Signaling Pathways Involving the LSM10 Interactome

The primary pathway involving LSM10 and its interactors is the 3'-end processing of histone pre-mRNAs. This process is tightly linked to the cell cycle, ensuring that histone production is coordinated with DNA replication during the S phase.

signaling_pathway cluster_nucleus Nucleus cluster_U7_snRNP U7 snRNP cluster_processing_machinery Processing Machinery LSM10 LSM10 LSM11 LSM11 FLASH FLASH LSM11->FLASH interacts Sm_proteins Sm B/D3/E/F/G U7_snRNA U7 snRNA CPSF73 CPSF73 FLASH->CPSF73 recruits Histone_pre_mRNA Histone pre-mRNA CPSF73->Histone_pre_mRNA cleaves SLBP Stem-loop binding protein SLBP->Histone_pre_mRNA binds Mature_Histone_mRNA Mature Histone mRNA Histone_pre_mRNA->Mature_Histone_mRNA Cell_Cycle_Progression Cell Cycle Progression (S-phase) Mature_Histone_mRNA->Cell_Cycle_Progression enables U7_snRNP U7_snRNP U7_snRNP->Histone_pre_mRNA binds

Fig. 2: Histone pre-mRNA processing pathway involving the LSM10-containing U7 snRNP.

Concluding Remarks

This guide provides a foundational understanding of the LSM10 interactome and a comprehensive framework for its investigation. While the core components of the U7 snRNP are likely conserved across cell lines, the dynamic and cell-type-specific interactions of this complex warrant further exploration. The provided experimental protocols and diagrams serve as a valuable resource for researchers aiming to unravel the intricate roles of LSM10 in cellular homeostasis and disease, ultimately paving the way for novel therapeutic strategies.

References

Safety Operating Guide

Navigating the Disposal of LS10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. For a substance identified as "LS10," the precise disposal protocol is contingent on its specific chemical identity and associated hazards. Given that "LS10" may not be a universally recognized chemical name, this guide provides a comprehensive framework for its safe handling and disposal, addressing potential identities and offering a general workflow for unidentified laboratory chemicals.

Immediate Safety and Operational Plan

Regardless of the specific nature of LS10, a foundational approach to its disposal should be rooted in established safety protocols.

1. Identification and Hazard Assessment:

The first crucial step is to definitively identify the chemical nature of LS10. Consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of information regarding the chemical's properties, hazards, and required disposal methods. If the identity of LS10 is uncertain, it must be treated as a hazardous waste of unknown identity, which necessitates a more cautious disposal pathway.

Potential Identities of "LS10":

  • Solvent Degreaser/Lamp Oil: In some contexts, "LS10" has been identified as a product code for a solvent degreaser or lamp oil. These are typically combustible petroleum distillates.[1]

  • Novel Bioactive Compound (e.g., LH10): In the realm of drug development, it is plausible that "LS10" could be a laboratory shorthand or a potential typographical error for a research compound such as "LH10," a novel fexaramine-based FXR agonist.[2][3][4]

2. Personal Protective Equipment (PPE):

Always handle LS10 and its waste with appropriate PPE as specified in the SDS. This typically includes:

  • Safety Goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

3. Waste Segregation and Containment:

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Do not mix LS10 waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect LS10 waste in a designated, compatible, and clearly labeled waste container. The container should be in good condition and have a secure lid.

  • For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion.

Disposal Procedures Based on Potential Identity

The specific disposal route for LS10 will vary based on its chemical classification.

Scenario 1: LS10 as a Solvent Degreaser/Lamp Oil

If LS10 is identified as a solvent or lamp oil, it is likely considered a combustible or flammable liquid.

Waste Type Disposal Protocol
Unused LS10Treat as hazardous waste. Do not pour down the drain.[5][6] Arrange for pickup by a licensed hazardous waste disposal service.
Contaminated Materials (e.g., rags, absorbent pads)Place in a sealed, labeled container and dispose of as hazardous waste.[7]
Empty ContainersHandle empty containers with care as they may contain flammable residues.[1] Consult your institution's guidelines for the disposal of empty solvent containers.

Experimental Protocols: Not applicable for disposal.

Scenario 2: LS10 as a Novel Bioactive Compound (e.g., LH10)

Potent biological molecules used in drug discovery require stringent disposal procedures due to their potential biological effects.

Waste Type Disposal Protocol
Solid LS10 WasteCollect in a designated, compatible solid hazardous waste container.
Liquid LS10 Waste (solutions, first rinse of glassware)Collect in a designated, compatible liquid hazardous waste container.
Contaminated Sharps (needles, syringes)Place immediately into a puncture-resistant sharps container labeled as "Hazardous Waste" with the chemical name.
Grossly Contaminated LabwareDecontaminate if possible using a validated procedure or dispose of as hazardous chemical waste.

Experimental Protocols: For novel compounds, specific in-lab neutralization or degradation protocols are typically not available. The standard and safest method of disposal is through a certified hazardous waste contractor.

General Disposal Workflow for Unidentified Chemicals

If the identity of LS10 cannot be confirmed, the following workflow should be initiated. This represents a logical relationship for ensuring safe and compliant disposal.

A Initial Assessment: LS10 of Unknown Identity B Consult Laboratory Supervisor and Review Lab Records A->B F Segregate and Label as 'Hazardous Waste - Unknown' A->F C Contact Environmental Health & Safety (EHS) Department B->C D Provide EHS with All Available Information C->D E EHS Characterization of Unknown Waste D->E H Arrange for Professional Hazardous Waste Disposal E->H G Store in a Secure, Designated Waste Area F->G G->H I Document Disposal Process H->I cluster_cell Hepatocyte LS10 LS10 (FXR Agonist) FXR FXR LS10->FXR Binds to & Activates RXR RXR FXR->RXR Forms Heterodimer FXRE FXR Response Element (on DNA) RXR->FXRE Binds to TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates BiologicalEffects Regulation of Bile Acid, Lipid & Glucose Metabolism TargetGenes->BiologicalEffects

References

Personal protective equipment for handling LS10

Author: BenchChem Technical Support Team. Date: December 2025

In a dynamic research and drug development environment, the introduction of new compounds, often designated by internal identifiers such as "LS10," is a common occurrence. While "LS10" does not correspond to a universally recognized chemical substance in public databases, it is imperative to treat it as a compound with potential hazards until its properties are fully understood. This guide provides a comprehensive framework for establishing safe handling procedures, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).

The cornerstone of chemical safety is the Safety Data Sheet (SDS). Before any handling of "LS10" occurs, you must obtain the SDS from the manufacturer or your institution's chemical safety office. The SDS provides critical information regarding the substance's identity, hazards, and safe handling, exposure control, and disposal measures.

Interpreting the Safety Data Sheet (SDS) for PPE Selection

The SDS is organized into 16 sections. The following sections are of immediate importance for determining the necessary PPE:

  • Section 2: Hazard(s) Identification: This section details the potential health and physical hazards of the substance. Pay close attention to pictograms, signal words ("Danger" or "Warning"), and hazard statements (e.g., "Causes severe skin burns and eye damage").

  • Section 8: Exposure Controls/Personal Protection: This is the most critical section for PPE selection. It will specify the necessary engineering controls (e.g., fume hood), personal protective equipment, and exposure limits (e.g., OSHA PELs, ACGIH TLVs).

Personal Protective Equipment (PPE) for Handling LS10

The selection of PPE is contingent on the physical and chemical properties of LS10 and the specific procedures being performed. The following table summarizes general PPE recommendations based on hazard categories that could be associated with a novel compound.

Hazard CategoryEye and Face ProtectionSkin and Body ProtectionRespiratory ProtectionHand Protection
Skin Irritant/Corrosive Chemical splash goggles or a face shield.Lab coat. Consider a chemically resistant apron or suit for larger quantities.Generally not required unless there is a risk of aerosol or vapor generation.Chemically resistant gloves (e.g., nitrile, neoprene). Check the SDS or glove manufacturer's compatibility chart.
Eye Irritant/Corrosive Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger volumes or when there is a significant splash risk.Standard lab coat.Not typically required.Chemically resistant gloves.
Respiratory Sensitizer/Toxin Safety glasses with side shields.Lab coat.A NIOSH-approved respirator is required. The type (e.g., N95, half-mask with specific cartridges, full-face) will be specified in the SDS.Chemically resistant gloves.
Acutely Toxic (Oral/Dermal) Chemical splash goggles.Lab coat, long pants, and closed-toe shoes are mandatory. Consider double-gloving.Not required for ingestion or dermal hazards unless there is a risk of airborne particles.Specific, highly resistant gloves as recommended by the SDS.
Flammable Safety glasses with side shields.Flame-resistant lab coat.Not generally required unless vapors are present at concentrations that also pose an inhalation hazard.Standard chemically resistant gloves.

Experimental Workflow for Safe Handling of LS10

The following diagram illustrates a standard workflow for safely handling a new chemical compound like LS10 in a laboratory setting. This workflow emphasizes a proactive approach to safety, beginning with information gathering and proceeding through handling and disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase obtain_sds Obtain and Review LS10 SDS identify_hazards Identify Hazards (Section 2 of SDS) obtain_sds->identify_hazards don_ppe Don Selected PPE select_ppe Select Appropriate PPE (Section 8 of SDS) identify_hazards->select_ppe prepare_workspace Prepare Workspace (e.g., Fume Hood) select_ppe->prepare_workspace handle_ls10 Handle LS10 (Perform Experiment) don_ppe->handle_ls10 segregate_waste Segregate LS10 Waste decontaminate Decontaminate Workspace and Equipment handle_ls10->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe label_waste Label Waste Container segregate_waste->label_waste dispose Dispose of Waste per Institutional Guidelines label_waste->dispose

Caption: Workflow for the safe handling of a novel laboratory chemical.

Operational and Disposal Plans

Operational Plan:

  • Access Control: Restrict access to the area where LS10 is being handled to authorized personnel only.

  • Engineering Controls: Whenever possible, handle LS10 in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling LS10 and before leaving the laboratory.

  • Spill Response: Be prepared for spills. Have a spill kit readily available that is appropriate for the chemical and physical properties of LS10. The SDS will provide guidance on appropriate absorbent materials and cleanup procedures.

  • Emergency Procedures: Ensure that a safety shower and eyewash station are immediately accessible. Review the location and operation of this equipment before beginning work.

Disposal Plan:

  • Waste Characterization: Based on the SDS, determine if LS10 waste is considered hazardous.

  • Waste Segregation: Do not mix LS10 waste with other chemical waste unless it is known to be compatible.

  • Containerization: Use a chemically compatible, leak-proof container for LS10 waste.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name of LS10, and its associated hazards (e.g., "Flammable," "Corrosive").

  • Accumulation and Disposal: Follow your institution's guidelines for the storage and disposal of hazardous waste. Do not dispose of LS10 down the drain or in the regular trash unless explicitly permitted by your environmental health and safety department.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.